molecular formula C6H12ClNO B1279538 2-Aminocyclohexanone hydrochloride CAS No. 6946-05-0

2-Aminocyclohexanone hydrochloride

Cat. No.: B1279538
CAS No.: 6946-05-0
M. Wt: 149.62 g/mol
InChI Key: HGHZKLDCXNJLJK-UHFFFAOYSA-N
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Description

2-Aminocyclohexanone hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53144. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminocyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHZKLDCXNJLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460786
Record name 2-aminocyclohexanone hydrochloride
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-05-0
Record name 6946-05-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminocyclohexanone hydrochloride
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Record name 2-aminocyclohexan-1-one hydrochloride
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Foundational & Exploratory

Foreword: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminocyclohexanone Hydrochloride

In the landscape of modern organic and medicinal chemistry, the strategic value of a molecule is often defined by its versatility, reactivity, and potential as a scaffold for complex structures. This compound, a seemingly simple bifunctional molecule, embodies these characteristics. Its constrained cyclic backbone, combined with the nucleophilic amine and electrophilic ketone, creates a powerful synthon for constructing a diverse array of heterocyclic systems and pharmaceutical intermediates. This guide moves beyond a simple datasheet to provide a deeper, field-proven understanding of this compound. We will explore not just what its properties are, but why it behaves the way it does, how to best utilize it in synthesis, and the critical considerations for its handling and characterization. As researchers, our goal is to harness a reagent's full potential, and that begins with a comprehensive understanding of its core attributes.

Part 1: Core Identity and Physicochemical Profile

This compound is the salt form of the parent amine, a strategic choice that significantly enhances the compound's bench-top stability and solubility in polar protic solvents.[1] The protonation of the amino group prevents oxidative degradation and side reactions, ensuring a longer shelf-life and more reliable stoichiometry in reactions.

Chemical Identification:

  • Systematic Name: 2-aminocyclohexan-1-one hydrochloride

  • CAS Number: 6946-05-0[2][3]

  • Molecular Formula: C₆H₁₂ClNO (also written as C₆H₁₁NO·HCl)[2][3]

  • Molecular Weight: 149.62 g/mol [2]

Physicochemical Data Summary:

The physical properties of a reagent are the foundation of its practical application, dictating choices from solvent selection to reaction temperature and purification strategy.

PropertyValueSignificance & Expert Insight
Melting Point 157-158 °C (with decomposition)[1][4]The relatively high melting point is characteristic of an ionic salt. The decomposition indicates thermal instability, a critical factor when planning high-temperature reactions or distillations.
Boiling Point 213.9 °C at 760 mmHg[1]This is a calculated value and should be treated with caution due to decomposition at the melting point. Vacuum distillation of the free base is more feasible.
Appearance White to off-white solid/crystals[4][5]Any significant deviation from this (e.g., yellow or brown coloration) may suggest impurities or degradation, warranting purification before use.
Storage Inert atmosphere, Room Temperature[1][4]The hydrochloride salt is stable, but the parent amine can be air-sensitive. Storing under an inert gas like argon or nitrogen is best practice to prevent gradual oxidation and moisture absorption.
Solubility Soluble in water; enhanced solubility in protic solvents.[5]The salt form makes it amenable to aqueous reaction conditions or use in polar solvents like ethanol and methanol, which is advantageous for many synthetic transformations.

Part 2: Synthesis—Strategic Pathways and Mechanistic Considerations

The synthesis of α-aminoketones is a classic challenge in organic chemistry due to the potential for self-condensation and other side reactions. The methods for preparing this compound are designed to circumvent these issues.

Methodology 1: The Mannich Reaction

A robust and widely applicable route for analogous compounds involves the Mannich reaction, a three-component condensation of an active hydrogen compound (cyclohexanone), formaldehyde (often as paraformaldehyde), and an amine (as its hydrochloride salt).[6]

Reaction Principle: The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the amine and formaldehyde. The cyclohexanone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the desired α-aminomethyl ketone. The use of an acidic medium, often with a catalytic amount of HCl, is crucial as it facilitates both enol and iminium ion formation.[7]

Detailed Experimental Protocol (Adapted from Analogous Syntheses):

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.0 eq).

  • Solvent Addition: Add ethanol as the solvent, sufficient to create a stirrable slurry.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.4 mL for a 100 mmol scale reaction).[7]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC. The causality here is that thermal energy is required to overcome the activation energy for both iminium formation and the subsequent nucleophilic attack.

  • Work-up: Upon completion, filter the hot solution to remove any unreacted paraformaldehyde. Evaporate the solvent under reduced pressure.

  • Purification & Crystallization: The resulting crude residue is dissolved in a minimal amount of hot ethanol. Acetone is then added to induce crystallization.[7] The mixture is cooled (ideally in a freezer overnight) to maximize the yield of the crystalline hydrochloride salt. The choice of an ethanol/acetone system is strategic; the product is soluble in hot ethanol but poorly soluble in the acetone mixture, especially at low temperatures, leading to effective purification by crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold acetone, and dry in a desiccator.

Diagram: General Synthetic Workflow

cluster_reactants Reactant Staging cluster_reaction Reaction Core cluster_workup Purification Cascade R1 Cyclohexanone Mix Combine in Solvent (e.g., Ethanol + HCl cat.) R1->Mix R2 Amine Source (e.g., NH4Cl) R2->Mix R3 Formaldehyde Source (e.g., Paraformaldehyde) R3->Mix Reflux Heat to Reflux (4-6 hours) Mix->Reflux Filt Hot Filtration Reflux->Filt Evap Solvent Evaporation Filt->Evap Cryst Recrystallization (Ethanol/Acetone) Evap->Cryst Isolate Vacuum Filtration & Drying Cryst->Isolate Final Pure 2-Aminocyclohexanone HCl Isolate->Final

Caption: A generalized workflow for the synthesis and purification of 2-Aminocyclohexanone HCl.

Part 3: Applications in Drug Development and Advanced Synthesis

The true utility of this compound lies in its role as a versatile intermediate.[1] Its bifunctional nature allows it to serve as a linchpin in the assembly of more complex molecular architectures.

  • Pharmaceutical Scaffolding: This molecule is a key precursor in the synthesis of compounds targeting the central nervous system.[5] It forms the core structure for certain ketamine analogues and other psychoactive agents.[8] The cyclohexanone ring provides a rigid, lipophilic scaffold that can be readily functionalized.

  • Protein Degrader Building Blocks: The compound is classified within the family of "Protein Degrader Building Blocks," indicating its use in creating Proteolysis-Targeting Chimeras (PROTACs) or similar molecules designed to hijack cellular machinery for targeted protein degradation.[2]

  • Heterocyclic Chemistry: The adjacent amino and keto groups are perfectly positioned for cyclocondensation reactions to form a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Diagram: Synthetic Potential

cluster_ketone_rxns Ketone-based Reactions cluster_amine_rxns Amine-based Reactions cluster_bifunctional_rxns Bifunctional Cyclizations Start 2-Aminocyclohexanone HCl Reductive Reductive Amination Start->Reductive R-NH2, NaBH3CN Wittig Wittig Olefination Start->Wittig Ph3P=CHR Condense Aldol Condensation Start->Condense Aldehyde/Ketone Acylation Acylation / Sulfonylation Start->Acylation RCOCl Alkylation N-Alkylation Start->Alkylation R-X PaalKnorr Paal-Knorr Pyrrole Synthesis (with 1,4-dicarbonyl) Start->PaalKnorr Pictet Pictet-Spengler Reaction (forms Tetrahydro-β-carbolines) Start->Pictet C1 C1 Reductive->C1 Substituted Aminocyclohexanes C2 C2 Wittig->C2 Exocyclic Alkenes C3 C3 Acylation->C3 Amides / Sulfonamides C4 C4 Pictet->C4 Complex Heterocycles (Bioactive Scaffolds)

Caption: Reaction pathways illustrating the synthetic versatility of 2-Aminocyclohexanone HCl.

Part 4: Analytical Characterization—A Spectroscopic Fingerprint

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a definitive fingerprint. While a comprehensive dataset for this specific molecule is not readily published, we can reliably predict the key features based on its structure and data from closely related analogues.[9]

Predicted Spectroscopic Data:

TechniqueExpected Features & Rationale
¹H NMR - Multiplets (1.5-2.5 ppm): A complex series of signals corresponding to the eight protons on the cyclohexyl ring (C3, C4, C5, C6).- Multiplet (~3.5 ppm): The single proton at C2, which is deshielded by both the adjacent carbonyl and ammonium groups.- Broad Singlet (>8.0 ppm): Protons of the ammonium group (-NH₃⁺), which are exchangeable with D₂O.
¹³C NMR - ~20-40 ppm: Signals for the four methylene carbons (C3, C4, C5, C6) of the cyclohexane ring.- ~55-65 ppm: Signal for the C2 carbon, shifted downfield by the attached nitrogen.- >200 ppm: A characteristic signal for the C1 carbonyl carbon, which is highly deshielded.[7]
FTIR (KBr Pellet) - ~3000-2800 cm⁻¹: Broad absorption due to the N-H stretching vibrations of the primary ammonium salt.- ~2940 & 2860 cm⁻¹: C-H stretching of the aliphatic ring.- ~1710 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ketone) stretching vibration.[7]
Mass Spec (ESI+) - m/z ~114.09: The expected mass for the molecular ion of the free base [M+H]⁺ (C₆H₁₁NO). The hydrochloride itself will not be observed.

Part 5: Safety, Handling, and Storage—A Protocol of Diligence

Scientific integrity extends to ensuring a safe laboratory environment. This compound is a chemical that demands respect and proper handling.

GHS Hazard Profile:

  • H302: Harmful if swallowed.[4]

  • H318/H319: Causes serious eye damage/irritation.[4][10]

  • H315: Causes skin irritation.[10]

  • H411: Toxic to aquatic life with long lasting effects.[4]

Standard Operating Procedure (SOP) for Safe Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[11] Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[12]

    • Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.[12]

    • Body Protection: Wear a flame-resistant lab coat.

  • Handling: Avoid creating dust.[11] Use spatulas and weighing paper carefully. Ensure all containers are clearly labeled. Do not eat, drink, or smoke in the handling area.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[1][10] Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains.[10]

Diagram: Safe Handling and Emergency Response Workflow

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_actions Corrective Actions Assess Assess Hazards (SDS) DonPPE Don PPE (Goggles, Gloves, Coat) Assess->DonPPE Hood Work in Fume Hood DonPPE->Hood Weigh Weigh Carefully (Avoid Dust) Hood->Weigh Transfer Transfer to Reaction Weigh->Transfer Seal Seal Container After Use Transfer->Seal Spill Spill ActionSpill Contain & Clean Up (Appropriate Kit) Spill->ActionSpill Skin Skin Contact ActionSkin Wash with Soap & Water for 15 min Skin->ActionSkin Eye Eye Contact ActionEye Rinse with Water for 15 min Eye->ActionEye Ingest Ingestion ActionIngest Call Poison Center/ Doctor Immediately Ingest->ActionIngest

Caption: A workflow outlining the essential steps for safe handling and emergency first aid.

Conclusion

This compound, CAS 6946-05-0, is more than just an entry in a chemical catalog. It is a strategically valuable synthon whose utility is rooted in its bifunctional nature and enhanced stability as a hydrochloride salt. From its synthesis via classic organic reactions to its application as a scaffold for neurologically active compounds and advanced materials, it represents a cornerstone for innovation. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for any researcher aiming to leverage its full synthetic potential.

References

  • LookChem. Cas 6946-05-0, this compound. [Link]
  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • Greenfield Global.
  • Google Patents. US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds.
  • OC-Praktikum. Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]

Sources

2-Aminocyclohexanone hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminocyclohexanone Hydrochloride for Advanced Research & Development

Abstract

This technical guide provides an in-depth exploration of this compound (CAS No: 6946-05-0), a pivotal chemical intermediate in pharmaceutical research and broader organic synthesis. The document delineates its fundamental physicochemical properties, offers validated protocols for its synthesis and purification, and details robust analytical methodologies for its characterization. As a versatile building block, the strategic application of this compound in the development of novel therapeutics, particularly for neurological disorders, is discussed.[1] This guide is structured to equip researchers, scientists, and drug development professionals with the technical expertise and practical insights required to effectively utilize this compound in a laboratory setting, ensuring scientific integrity, safety, and reproducibility.

Core Physicochemical & Structural Properties

This compound is the salt form of the parent α-aminoketone.[1] The hydrochloride moiety significantly enhances the compound's stability and aqueous solubility compared to its free base form, which is a critical consideration for its practical application in various reaction conditions and for its shelf-life.[1][2] Aminoketones as free bases can be unstable; conversion to the hydrochloride salt mitigates this issue.[2] The molecule's structure, featuring both a reactive ketone and a nucleophilic amino group, makes it a valuable synthon for creating more complex molecular architectures.[1]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 6946-05-0[1][3]
Molecular Formula C₆H₁₂ClNO (or C₆H₁₁NO·HCl)[1][3]
Molecular Weight 149.62 g/mol [1][3]
Appearance White to off-white crystalline solid[4][5]
Melting Point 157-158 °C (with decomposition)[1][4]
Boiling Point 213.9 °C at 760 mmHg[1]
Storage Conditions Room Temperature, under inert atmosphere[1][4]
Synonyms 2-Aminocyclohexanone hcl; Cyclohexanone, 2-amino-, hydrochloride[1]

Synthesis Pathway: Reductive Amination

The synthesis of α-aminoketones like this compound can be approached through various routes. One common and effective laboratory-scale method involves the reduction of an α-nitroketone precursor. This approach is favored for its relatively clean conversion and the availability of the starting material, 2-nitrocyclohexanone.

The causality behind this choice rests on the well-established chemistry of nitro group reduction. Catalytic hydrogenation is a powerful and clean method for this transformation, typically yielding the desired amine with high selectivity and avoiding the harsh reagents associated with other reductive processes. The use of a palladium-on-carbon (Pd/C) catalyst is standard, as it provides a high surface area for the reaction to occur efficiently under a hydrogen atmosphere. The presence of hydrochloric acid in the reaction medium ensures that the newly formed amine is immediately protonated to form the stable hydrochloride salt, preventing side reactions and facilitating its isolation.

Experimental Protocol: Synthesis from 2-Nitrocyclohexanone

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Nitrocyclohexanone

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (Reagent Grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Gas (H₂)

  • Parr Hydrogenation Apparatus or similar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad, Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), combine 2-nitrocyclohexanone (1 equivalent) with ethanol (approx. 15-20 mL per gram of nitroketone).[4]

  • Catalyst and Acidification: Carefully add 5% Pd/C catalyst (typically 5-10% by weight of the starting material). To this suspension, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.[4] The acid is crucial for the final salt formation.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen or argon to remove air, then introduce hydrogen gas to the desired pressure (typically 40-50 psi).

  • Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during and after filtration.

    • Wash the filter cake with a small amount of ethanol to recover any residual product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid or oil is this compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow A 1. Charge Reactor (2-Nitrocyclohexanone, EtOH) B 2. Add Catalyst & Acid (Pd/C, Conc. HCl) A->B C 3. Hydrogenation (H2 pressure, Agitation) B->C D 4. Catalyst Filtration (Filter through Celite) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F Crude Product (2-Aminocyclohexanone HCl) E->F

Caption: Workflow for the synthesis of 2-Aminocyclohexanone HCl.

Purification Protocol: Recrystallization

For applications in drug development, the purity of an intermediate is paramount. Recrystallization is a robust and scalable technique for purifying solid organic compounds, which leverages the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures.[6]

The choice of an ethanol/acetone solvent system is strategic for amine hydrochlorides.[6] this compound exhibits good solubility in a polar protic solvent like hot ethanol, while impurities may be less soluble (removed by hot filtration) or more soluble. Acetone, a more non-polar solvent, acts as an "anti-solvent." When added to the saturated ethanol solution, it drastically reduces the solubility of the hydrochloride salt, inducing precipitation of the purified product while soluble impurities remain in the mother liquor.[6][7]

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Acetone (Reagent Grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Step-by-Step Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid completely dissolves.[6][7]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This step is critical to prevent their incorporation into the final crystals.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

  • Precipitation: Once at room temperature, slowly add acetone as the anti-solvent while stirring.[6][7] A typical volume ratio is 2:1 or 3:1 acetone to ethanol. The solution will become cloudy as the purified product precipitates.

  • Complete Crystallization: To maximize yield, cool the flask in an ice bath or freezer for at least 30 minutes to ensure complete precipitation.[6][7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the filter cake with a small amount of cold acetone to remove any residual soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a fine, white to off-white powder.[2] A purified melting point of 157-158 °C indicates successful purification.[6]

Purification Workflow Diagram

G cluster_purification Recrystallization Workflow A 1. Dissolve Crude Product (Hot Ethanol) B 2. Cool to Room Temp. A->B C 3. Add Anti-Solvent (Acetone) B->C D 4. Induce Full Precipitation (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash & Dry (Cold Acetone, Vacuum) E->F G Pure Product F->G

Caption: Workflow for the purification of 2-Aminocyclohexanone HCl.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach provides a self-validating system, where data from orthogonal methods collectively support the structure and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexanone ring, and their splitting patterns and coupling constants can help deduce their stereochemical relationships.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone (C=O) stretch. N-H stretching vibrations for the ammonium salt (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region.

  • Mass Spectrometry (MS): MS provides the molecular weight of the free base after the loss of HCl. According to the "Nitrogen Rule," a molecule with a single nitrogen atom will have an odd-numbered molecular ion peak.[8] For 2-Aminocyclohexanone (C₆H₁₁NO), the expected exact mass is approximately 113.08 Da.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A reversed-phase method with UV detection is typically employed.

Protocol: Purity Analysis by HPLC

This protocol provides a starting point for developing a validated HPLC method for this compound. Method optimization and validation are required for specific applications.[10]

Table 2: Starting HPLC Method Parameters

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining moderately polar organic molecules.
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileBuffered aqueous phase controls the ionization state; acetonitrile is the organic modifier.
Gradient Isocratic or Gradient (e.g., 5% B to 95% B over 15 min)A gradient is often used to ensure elution of all components and cleaning of the column.
Flow Rate 1.0 mL/minA standard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210 nmKetones typically have a UV absorbance at lower wavelengths.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Sample Prep. Dissolve ~1 mg/mL in mobile phaseEnsures compatibility with the analytical system.[10]
Analytical Workflow Diagram

G cluster_analysis Analytical Confirmation Workflow A Synthesized & Purified Product B Structure Confirmation (NMR, IR, MS) A->B C Purity Assessment (HPLC) A->C D Data Analysis & Reporting B->D C->D E Qualified for Use D->E

Caption: Logical workflow for analytical validation.

Applications in Research and Drug Development

The structural motif of 2-Aminocyclohexanone is a valuable pharmacophore and a versatile precursor in medicinal chemistry.[11] Its primary utility lies in its role as a key intermediate for synthesizing more complex, biologically active molecules.

  • Scaffold for Novel Therapeutics: It serves as a starting point for building libraries of compounds for screening. The amine and ketone functionalities allow for a wide range of chemical transformations, including reductive amination, condensation reactions, and cyclizations.

  • Neurological Disorders: The cyclohexanone ring is a common feature in compounds targeting the central nervous system. This compound is specifically noted as an intermediate for compounds with potential applications in treating neurological disorders.[1]

  • Precursor to Benzothiazoles: Aminocyclohexanones are precursors to compounds like Pramipexole, a dopamine agonist used in treating Parkinson's disease, which is a 2-amino-tetrahydro-benzothiazole derivative.[12] This highlights the direct lineage from this type of building block to marketed pharmaceuticals.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes serious skin and eye irritation/damage.[4][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13][15] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][16] The compound should be stored under an inert atmosphere to maximize its long-term stability.[1][4]

  • Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[17] Dispose of the chemical and its container at an approved waste disposal plant in accordance with local regulations.[13]

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.
  • LookChem. (n.d.). Cas 6946-05-0, this compound.
  • Greenfield Global. (2018, August 20). Safety Data Sheet.
  • Organic Chemistry practical course. (2006, March). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • PubChem. (n.d.). 2-Aminocyclohexanone.
  • Google Patents. (n.d.). US7868029B2 - Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclohexanone hydrochloride (CAS No: 6946-05-0) is a crucial chemical intermediate, playing a significant role as a versatile building block in the realms of organic synthesis and pharmaceutical development.[1] Its unique bifunctional nature, possessing both a reactive ketone and a primary amine, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The hydrochloride salt form of 2-aminocyclohexanone enhances its stability and solubility, particularly in aqueous media, rendering it more amenable for use in various laboratory and industrial applications.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and established analytical protocols.

Chemical Structure and Identification

The molecular structure of this compound consists of a six-membered cyclohexanone ring with an amino group attached to the alpha-carbon (position 2). The amine is protonated by hydrochloric acid to form the ammonium chloride salt.

Molecular Formula: C₆H₁₁NO·HCl[1]

Molecular Weight: 149.62 g/mol [1][2]

Synonyms: 2-Aminocyclohexanone HCl, Cyclohexanone, 2-amino-, hydrochloride[1]

CAS Number: 6946-05-0[1][2][3][4]

Diagram 1: Synthesis Pathway of this compound

G Cyclohexanone Cyclohexanone Nitrocyclohexanone 2-Nitrocyclohexanone Cyclohexanone->Nitrocyclohexanone Nitration Aminocyclohexanone_HCl 2-Aminocyclohexanone hydrochloride Nitrocyclohexanone->Aminocyclohexanone_HCl Catalytic Hydrogenation (HCl)

Caption: A common synthetic route to this compound.

Core Physical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[5]
Melting Point 157-158 °C (with decomposition)[1]
Boiling Point 213.9 °C at 760 mmHg (calculated)[1]
Density 1.023 g/cm³ (calculated)[1]
Flash Point 83.2 °C (calculated)[1]
Vapor Pressure 0.16 mmHg at 25°C (calculated)[1]
Refractive Index 1.479 (calculated)[1]

Note: Some of the listed properties are calculated values and should be confirmed by experimental data where critical.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm.

  • Calibration: The melting point apparatus should be calibrated using certified reference standards.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range represents the melting point of the sample. For this compound, decomposition is observed during melting.[1]

Diagram 2: Workflow for Melting Point Determination

G start Start prep Prepare Sample (powder & pack capillary) start->prep calibrate Calibrate Apparatus prep->calibrate heat_fast Rapid Heating to ~T_m - 20°C calibrate->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe & Record Melting Range heat_slow->observe end End observe->end G start Start add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Sources

2-Aminocyclohexanone hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Aminocyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound. As a crucial parameter in pharmaceutical development and organic synthesis, a thorough understanding of this compound's solubility is paramount for ensuring reproducible results in research and achieving optimal bioavailability in therapeutic applications. This document moves beyond a simple data sheet to explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical factors that influence its behavior in solution.

Introduction: The Significance of this compound

This compound is a versatile bifunctional organic molecule, featuring both a secondary amine and a ketone. It serves as a valuable building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical sector where it is explored for its potential in creating novel treatments for neurological disorders.[1] The hydrochloride salt form is commonly used because it enhances the compound's stability and, critically, its solubility in aqueous media, which is a frequent requirement for laboratory applications and drug formulation.[1]

An accurate assessment of its solubility is not merely an academic exercise; it is a foundational requirement for:

  • Drug Development: Solubility is a primary determinant of a drug's oral bioavailability.[2] Poorly soluble compounds often face significant hurdles in formulation and may exhibit low efficacy.[2]

  • Process Chemistry: In synthetic organic chemistry, solvent selection and reaction concentration are dictated by the solubility of reactants and intermediates. Understanding these parameters is key to optimizing reaction kinetics, yield, and purity.

  • Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like HPLC or GC requires precise knowledge of a compound's solubility to ensure accurate quantification.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key characteristics of this compound is presented below.

PropertyValueSource
CAS Number 6946-05-0[1][3][4]
Molecular Formula C₆H₁₁NO·HCl (or C₆H₁₂ClNO)[1][3]
Molecular Weight 149.62 g/mol [1][3]
Melting Point 157-158 °C (decomposes)[1]
Appearance Data not consistently available; typically a solid.
Storage Inert atmosphere, Room Temperature[1]

Principles Governing Solubility

The dissolution of this compound is governed by several key factors. As an amine salt, its behavior in solution is particularly sensitive to the chemical environment.

  • Polarity and Hydrogen Bonding: The presence of the protonated amino group (-NH₃⁺) and the carbonyl group (C=O) makes the molecule capable of forming strong hydrogen bonds and ion-dipole interactions with polar solvents like water. The hydrochloride salt form is significantly more polar than its free base counterpart, which dramatically enhances its aqueous solubility.[5]

  • pH-Dependent Solubility: This is arguably the most critical factor. This compound is the salt of a weak base. Its solubility in aqueous media is highly dependent on the pH of the solution. In acidic to neutral conditions, the amine remains protonated (R-NH₃⁺), an ionic form that is readily solvated by water. As the pH becomes more alkaline, the amine is deprotonated to its free base form (R-NH₂), which is significantly less polar and thus less soluble in water. This equilibrium is crucial for controlling its dissolution.[5][6][7]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[5][7] This relationship should be experimentally verified for specific solvent systems.

  • Common Ion Effect: The presence of a common ion (e.g., from adding NaCl to the solution) can decrease the solubility of an ionic compound, although this effect is typically more pronounced for sparingly soluble salts.

Known Solubility Data

Given the lack of specific data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] This method measures the thermodynamic solubility, which is the saturation concentration of the compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to known volume of solvent prep2 Seal vials securely prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 equil2 Allow solids to settle (optional) equil1->equil2 samp1 Withdraw aliquot of supernatant equil2->samp1 samp2 Filter immediately (e.g., 0.22 µm PTFE filter) samp1->samp2 samp3 Dilute sample as needed samp2->samp3 samp4 Quantify concentration (e.g., HPLC, UV-Vis) samp3->samp4

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes for dilution

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C or 37 °C).

    • Causality Insight: Constant agitation ensures continuous interaction between the solid and the solvent, facilitating the process of reaching equilibrium. Temperature control is critical as solubility is temperature-dependent.[12]

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

  • Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial.

    • Self-Validating System: This step is crucial to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the compound.

  • Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample to determine its concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying the concentration of dissolved analytes.[13]

Diagram of the Analytical Workflow

G cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification std1 Prepare accurate stock solution std2 Create serial dilutions (calibration standards) std1->std2 hplc1 Inject standards & filtered samples std2->hplc1 hplc2 Record peak area hplc1->hplc2 quant1 Generate calibration curve (Peak Area vs. Concentration) hplc2->quant1 quant2 Calculate sample concentration using regression equation quant1->quant2 quant3 Apply dilution factor to find original solubility quant2->quant3

Caption: General workflow for sample quantification using HPLC.

General HPLC Method Protocol

Objective: To quantify the concentration of this compound in filtered samples from the solubility experiment.

Starting Conditions (to be optimized):

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase. The carbonyl group suggests absorbance in the low UV range (e.g., 210-220 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Calibration Curve: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform a series of dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Analysis: Inject the calibration standards, a blank (mobile phase), and the diluted samples onto the HPLC system.

  • Quantification: Record the peak area for each injection. Plot a calibration curve of peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) > 0.99. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

  • Solubility Calculation: Multiply the calculated sample concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.

In-Depth Discussion: The Critical Role of pH

For an amine hydrochloride, pH is the dominant factor controlling aqueous solubility. The relationship between the protonated (salt) and deprotonated (free base) forms is described by the Henderson-Hasselbalch equation and dictates the compound's state in solution.

Diagram of pH-Dependent Equilibrium

Caption: pH-dependent equilibrium of this compound.

Expert Insights:

  • Acidic pH: At a pH well below the pKa of the conjugate acid (R-NH₃⁺), the equilibrium is shifted far to the left (ionized form). In this state, the compound will exhibit its maximum aqueous solubility. This is why amine drugs are often formulated as hydrochloride salts.

  • Alkaline pH: As the pH increases and approaches the pKa, the free base (R-NH₂) begins to form. Once the pH exceeds the pKa, the uncharged free base becomes the dominant species. Being significantly less polar, its solubility is much lower, and precipitation may occur if the concentration exceeds its intrinsic solubility limit.

  • Implications for Drug Development: This pH-solubility profile is critical for oral drug delivery. A drug must be soluble in the acidic environment of the stomach (pH 1-3) but may face solubility challenges in the more neutral environment of the small intestine (pH 6-7.5), where most absorption occurs.[7] Therefore, a complete pH-solubility profile is essential during pre-formulation studies.[13]

Conclusion

While this compound is utilized in its salt form to improve stability and solubility, a detailed quantitative understanding of its behavior in various solvents remains essential for its effective application. This guide has outlined the core theoretical principles governing its dissolution and provided a robust, field-proven framework for its experimental determination using the shake-flask method coupled with HPLC analysis. Researchers and developers must recognize the profound impact of environmental factors, especially pH, on the solubility of this compound. By implementing these rigorous methodologies, scientists can ensure data integrity, optimize experimental and manufacturing processes, and accelerate the development of novel chemical entities.

References

  • LookChem. Cas 6946-05-0, this compound. [Link]
  • Solubility of Things. Methylamine hydrochloride. [Link]
  • Al-Kassas, R., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]
  • SlideShare. solubility experimental methods.pptx. [Link]
  • Lund University Publications.
  • Zhang, Y., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • ChemBK. 2-Aminocyclohexanol. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • CP Lab Safety. This compound, min 97%, 100 mg. [Link]
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]
  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]
  • Skoog, D. A., et al. Selected Methods of Analysis. [Link]

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2-Aminocyclohexanone hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Aminocyclohexanone Hydrochloride

**Abstract

This compound is a pivotal building block in modern organic and medicinal chemistry, serving as a key precursor in the synthesis of various pharmaceutical agents.[1] However, its utility is intrinsically linked to its purity, which is challenged by its inherent chemical instability. As a primary α-amino ketone, the compound is susceptible to a specific and often rapid degradation pathway, primarily self-condensation.[2] This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation mechanism, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details robust analytical methodologies for conducting stability assessments and purity evaluations, ensuring that researchers, scientists, and drug development professionals can maintain the integrity of this critical reagent in their workflows.

Physicochemical Properties and Structural Integrity

Understanding the fundamental properties of this compound is the first step toward its effective management. The compound is supplied as a hydrochloride salt, a crucial feature that enhances its stability compared to the volatile and highly reactive free base.[1] Protonation of the amino group prevents it from acting as a nucleophile, which is the initial step in its primary degradation pathway.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₁NO·HCl[1]
Molecular Weight 149.62 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 157-158 °C (with decomposition)[1]
Solubility Soluble in water and protic organic solvents.
CAS Number 6946-05-0[1]

The Core Challenge: Chemical Instability and Degradation Pathway

The principal challenge in handling this compound lies in its propensity for self-condensation. This is a characteristic reactivity mode for primary α-amino aldehydes and ketones.[2][3] The degradation is not a random decomposition but a specific chemical transformation that results in the formation of a dimer.

The Dimerization Mechanism

The degradation proceeds via a biomimetic pathway involving the self-condensation of two molecules to form a dihydropyrazine intermediate, which can subsequently oxidize to a more stable aromatic pyrazine ring system.[3] This pathway is initiated by the deprotonation of the amine hydrochloride to yield the free amine. The nucleophilic free amine of one molecule then attacks the electrophilic carbonyl carbon of a second molecule. A series of condensation and cyclization steps ensues, leading to the dimer.

The key steps are:

  • Deprotonation: Presence of moisture or a basic environment facilitates the conversion of the stable ammonium salt (-NH₃⁺) to the reactive free amine (-NH₂).

  • Nucleophilic Attack: The free amine of one molecule attacks the carbonyl of another.

  • Condensation & Cyclization: Intramolecular reactions form a six-membered dihydropyrazine ring.

  • Oxidation (Aromatization): The dihydropyrazine intermediate can readily oxidize upon exposure to air to form a thermodynamically stable aromatic quinoxaline derivative.

G cluster_0 Step 1: Deprotonation (Base/Moisture) cluster_1 Step 2 & 3: Dimerization & Cyclization cluster_2 Step 4: Oxidation A 2 x 2-Aminocyclohexanone HCl (Stable Salt) B 2 x 2-Aminocyclohexanone (Reactive Free Base) A->B -2 HCl C Dihydropyrazine Intermediate B->C Self-Condensation (-2 H₂O) D Octahydroquinoxaline Derivative (Aromatic Degradant) C->D [O] (Air)

Caption: Primary degradation pathway of 2-aminocyclohexanone.

Accelerating Factors

Causality behind the degradation is critical to understand for its prevention:

  • Presence of Base: Any basic substance will deprotonate the hydrochloride salt, liberating the nucleophilic free amine and initiating the degradation cascade.

  • Moisture: Water can act as a weak base and facilitates proton transfer, thereby promoting the formation of the reactive free amine. The compound is often hygroscopic.

  • Elevated Temperature: As with most chemical reactions, increased temperature provides the necessary activation energy, accelerating the rate of dimerization according to the Arrhenius equation. Storage at ambient temperature, even for short periods, can lead to significant dimer formation.

  • Oxygen: While dimerization can occur anaerobically, the presence of oxygen accelerates the final, irreversible step of oxidizing the dihydropyrazine intermediate to the stable aromatic pyrazine system.

Field-Proven Storage and Handling Protocols

The logic of proper storage is to directly counteract the accelerating factors of degradation. The core principle is to maintain the compound in its protonated salt form and to minimize its exposure to energy (heat) and reactants (moisture, base, oxygen).

Long-Term Storage Protocol (Shelf-Life > 6 months)
  • Aliquot upon Receipt: Immediately upon receiving, transfer the material inside a glovebox or an inert atmosphere glove bag into smaller, pre-weighed amber glass vials suitable for single-use. This avoids repeated warming and exposure of the bulk material.

  • Inert Atmosphere Backfill: Purge each vial with a dry, inert gas (e.g., Argon or Nitrogen) for at least 1-2 minutes to displace all air and moisture.

  • Secure Sealing: Tightly cap the vials and wrap the cap-vial interface with Parafilm® to create a secondary barrier against moisture and air ingress.

  • Desiccated Secondary Containment: Place the sealed vials inside a larger, airtight secondary container that contains a desiccant (e.g., silica gel or Drierite™).

  • Low-Temperature Storage: Store the secondary container in a freezer at -20°C or below . This is a critical step; refrigeration at 2-8°C is insufficient to halt dimerization over long periods. The lower temperature drastically reduces the kinetic rate of the self-condensation reaction.

Daily Laboratory Handling Workflow

This protocol is designed to be a self-validating system to minimize degradation during experimental use.

G Start Start: Retrieve from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate InertAtmosphere Transfer to Glovebox or Inert Atmosphere Equilibrate->InertAtmosphere Weigh Weigh Required Amount into Dry, Tared Vial InertAtmosphere->Weigh Reseal Immediately Reseal Stock Vial under Inert Gas Weigh->Reseal Primary Action Dissolve Dissolve Weighed Sample in Anhydrous Solvent Weigh->Dissolve Sample Path Return Return Stock to -20°C Storage Reseal->Return Use Use in Reaction Immediately Dissolve->Use End End of Workflow Use->End

Caption: Recommended workflow for handling 2-aminocyclohexanone HCl.

Analytical Methods for Stability and Purity Assessment

To ensure the integrity of the material, a robust analytical method capable of separating the parent compound from its key degradants is essential. This is known as a stability-indicating method.[4][5] A forced degradation study is the cornerstone for developing such a method.[6][7][8]

Exemplary Forced Degradation Study Protocol

The goal is to intentionally degrade the compound under controlled conditions to generate the primary degradants, which are then used to validate the specificity of the analytical method.

Table 2: Typical Conditions for Forced Degradation Study

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Dissolve 10 mg in 10 mL of 0.1 M HCl. Heat at 60°C for 24h. Neutralize before analysis.Minimal degradation (salt form is stable in acid).
Base Hydrolysis Dissolve 10 mg in 10 mL of 0.1 M NaOH. Keep at RT for 8h. Neutralize before analysis.Significant degradation via dimerization.
Oxidative Dissolve 10 mg in 10 mL of 3% H₂O₂. Keep at RT for 24h, protected from light.Potential for N-oxide formation or ring oxidation.
Thermal (Solid) Store 10 mg of solid compound in an oven at 80°C for 48h.Moderate degradation, formation of dimer.
Photolytic Expose 10 mg of solid and a 1 mg/mL solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.To be determined; evaluate for photosensitivity.
Stability-Indicating HPLC Method (Exemplary)

This method is adapted from established protocols for structurally similar amino ketones and is designed to separate the polar parent compound from its less polar dimer.[9]

Table 3: Recommended HPLC Method Parameters

ParameterSpecificationRationale
Instrument HPLC with UV or PDA DetectorPDA is preferred for peak purity analysis.
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µmStandard column chemistry providing good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape of the amine and maintains a low pH for stability.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 5% B to 95% B over 20 minutes, then hold for 5 min, re-equilibrate for 5 min.A gradient is necessary to elute the parent compound and any less polar degradation products like the dimer.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection 210 nmWavelength for detecting the carbonyl chromophore.
Injection Volume 10 µLStandard volume, adjust based on concentration.
Sample Diluent Mobile Phase AEnsures sample is stable and compatible with the initial mobile phase conditions.
Quantitative NMR (qNMR) for Primary Purity Assessment

For an orthogonal and highly accurate purity assessment without the need for a specific reference standard of the analyte, ¹H-qNMR is the method of choice.[10][11] It provides a direct measurement of purity against a certified internal standard.

Exemplary qNMR Protocol:

  • Materials: Analyte (2-aminocyclohexanone HCl), certified internal standard (e.g., Maleic Acid), deuterated solvent (e.g., DMSO-d₆), high-precision analytical balance.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.[10] Record weights to 0.01 mg. Dissolve completely in ~0.7 mL of DMSO-d₆ and transfer to a high-quality NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Analysis: Carefully integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. Calculate the purity using the standard qNMR equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

Summary of Best Practices

Table 4: Do's and Don'ts for Maintaining Compound Integrity

DoDon't
Store at -20°C or below under a dry, inert atmosphere.❌ Store at room temperature or in a refrigerator (2-8°C) for long periods.
Aliquot into single-use vials upon receipt.❌ Repeatedly open and close the main stock container.
Equilibrate to room temperature in a desiccator before opening.❌ Open a cold vial directly to ambient air, causing moisture condensation.
Handle in a glovebox or under a stream of inert gas.❌ Weigh or handle the solid material on an open bench.
Use anhydrous solvents for preparing solutions.❌ Dissolve in protic or wet solvents unless immediately using in a reaction.
Perform regular purity checks using a stability-indicating method.❌ Assume the material is pure without analytical verification.

References

  • Jain, D., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Sperry, J., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-2132. [Link]
  • LookChem. (n.d.). Cas 6946-05-0, this compound. [Link]
  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Link]
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(4), 781-794. [Link]
  • Gefvert, U. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development – A Review. [Link]
  • International Research Journal of Pharmacy and Medical Sciences (IRJPMS). (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
  • Sherekar, D. P., et al. (n.d.).
  • Singh, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]
  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2012). (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]
  • Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminocyclohexanone is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a chiral α-aminoketone, it serves as a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds and pharmacologically active agents.[1][2] Due to the inherent reactivity of the free base, which is prone to self-condensation, 2-aminocyclohexanone is most commonly isolated and utilized as its more stable hydrochloride salt.[2] Accurate and comprehensive structural elucidation of this key intermediate is paramount for its effective use in research and development.

This in-depth technical guide provides a detailed exploration of the core spectroscopic techniques employed for the characterization of 2-aminocyclohexanone hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of each technique, present and interpret representative spectroscopic data, and provide field-proven experimental protocols. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Interpreting the ¹H NMR Spectrum:

  • -NH₃⁺ Protons: The protons of the ammonium group are expected to appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal could be found in the range of 8.0-9.0 ppm.

  • α-Proton (H2): The proton on the carbon bearing the ammonium group (C2) is significantly deshielded and is expected to appear as a multiplet downfield, likely in the range of 3.5-4.0 ppm. The multiplicity will depend on the coupling with the adjacent methylene protons on C3.

  • Methylene Protons (H3, H4, H5, H6): The eight protons of the cyclohexanone ring will appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.5 and 3.0 ppm. The protons on C6, being adjacent to the electron-withdrawing carbonyl group, are expected to be the most downfield of the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₃⁺8.0 - 9.0broad singlet
H23.5 - 4.0multiplet
H62.5 - 3.0multiplet
H3, H4, H51.5 - 2.5complex multiplets
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their functional group identity.

Interpreting the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexanone ring.

  • Carbonyl Carbon (C1): The most downfield signal will be that of the carbonyl carbon, typically appearing in the range of 205-215 ppm.

  • α-Carbon (C2): The carbon atom attached to the ammonium group (C2) will be the next most downfield signal among the sp³ carbons, expected around 55-65 ppm.

  • Methylene Carbons (C3, C4, C5, C6): The remaining four methylene carbons of the ring will appear in the upfield region, generally between 20 and 45 ppm. The C6 carbon, being adjacent to the carbonyl group, will likely be the most downfield of these.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)205 - 215
C2 (CH-NH₃⁺)55 - 65
C6 (CH₂)40 - 45
C3, C4, C5 (CH₂)20 - 35
C. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Process the acquired data (Fourier transformation, phasing, and baseline correction) using appropriate software.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Acquire_H1 Acquire ¹H Spectrum Insert->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Insert->Acquire_C13 Process Process FID Acquire_H1->Process Acquire_C13->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

A. Interpreting the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the ammonium group, the C=O bond of the ketone, and the C-H and C-N bonds.

  • N-H Stretching: The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring is expected in the range of 1715-1700 cm⁻¹.[4]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine will likely show a medium to strong absorption around 1620-1550 cm⁻¹.[5]

  • C-H Stretching: The stretching vibrations of the C-H bonds of the cyclohexane ring will appear as multiple sharp peaks in the 3000-2850 cm⁻¹ region.[5]

  • C-N Stretching: The C-N stretching vibration is expected to be in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-NH₃⁺N-H Stretch3200 - 2800Broad, Strong
C=OC=O Stretch1715 - 1700Strong, Sharp
-NH₃⁺N-H Bend1620 - 1550Medium-Strong
C-H (sp³)C-H Stretch3000 - 2850Medium-Strong
C-NC-N Stretch1250 - 1020Medium
B. Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis Clean Clean ATR Crystal Background Record Background Clean->Background Place_Sample Place Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum Apply_Pressure->Acquire_Spectrum Clean_Again Clean Crystal Acquire_Spectrum->Clean_Again Analyze Analyze Data Clean_Again->Analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. Interpreting the Mass Spectrum

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the molecular ion.

  • Molecular Ion: The molecular formula of 2-aminocyclohexanone is C₆H₁₁NO, with a molecular weight of 113.16 g/mol .[6][7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 114.16.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for cyclic aminoketones include:

    • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[8] This could lead to the loss of the C1-C2 bond or the C2-C3 bond.

    • Loss of Small Molecules: The loss of neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO) from the molecular ion can also be observed.[9]

Table 4: Expected Ions in the Mass Spectrum of 2-Aminocyclohexanone

Ionm/zDescription
[M+H]⁺114.16Protonated molecular ion
[M+H - NH₃]⁺97.16Loss of ammonia
[M+H - CO]⁺86.16Loss of carbon monoxide
B. Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use an electrospray ionization mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Infuse_Sample Infuse into ESI Source Prepare_Solution->Infuse_Sample Acquire_MS Acquire Mass Spectrum Infuse_Sample->Acquire_MS Analyze_Spectrum Analyze m/z and Fragmentation Acquire_MS->Analyze_Spectrum

Caption: Workflow for ESI-Mass Spectrometry analysis.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While direct experimental spectra are not always readily available in public repositories, a thorough understanding of the principles of each technique, combined with data from closely related analogues, allows for a confident and accurate characterization. The protocols and interpretive guidance provided in this technical guide are designed to empower researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

References

  • PubChem. (n.d.). 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride.
  • PubChem. (n.d.). (2S,6S)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanonehydrochloride.
  • Scribd. (n.d.). IR Spectroscopy Spectra.
  • PubChem. (n.d.). 2-Aminocyclohexanone.
  • Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131–139.
  • PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry.
  • PubChem. (n.d.). 4-Aminocyclohexanone Hydrochloride.
  • Nguyen, T. A., et al. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PloS one, 8(9), e74925.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
  • PubChem. (n.d.). cis-2-Aminocyclohexanol.
  • PubChem. (n.d.). (1R,2S)-2-aminocyclohexan-1-ol hydrochloride.
  • SpectraBase. (n.d.). 2-Aminocyclohexanol - Optional[FTIR] - Spectrum.
  • PubChem. (n.d.). 2-(Methylamino)cyclohexanone hydrochloride.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Chemistry LibreTexts. (n.d.). Ketone infrared spectra.
  • MDPI. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.

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Predicted NMR spectrum of 2-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted NMR Spectrum of 2-Aminocyclohexanone Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control. This guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra of this compound. By grounding predictions in the fundamental principles of chemical environment, electron-withdrawing effects, and stereochemistry, this document serves as a practical reference for scientists engaged in synthesis, process development, and analytical characterization. We will explore the causal factors governing chemical shifts and coupling constants and present a validated protocol for experimental acquisition.

Introduction: The Molecule in Focus

2-Aminocyclohexanone is a chiral cyclic keto-amine. In its hydrochloride salt form, the amine group is protonated to an ammonium (-NH₃⁺) cation, significantly influencing the molecule's electronic properties and, consequently, its NMR spectrum. The presence of two strong electron-withdrawing groups—the carbonyl (C=O) and the ammonium—dominates the spectral landscape. Understanding their interplay with the cyclohexane ring is key to an accurate spectral prediction.

This guide is structured to deconstruct the predicted spectrum from first principles, providing not just the expected data but the scientific rationale underpinning it.

cluster_main This compound mol C1 C1=O C2 C2-H(NH₃⁺Cl⁻) C3 C3-H₂ C4 C4-H₂ C5 C5-H₂ C6 C6-H₂

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons on the cyclohexane ring and potential chair-flipping conformations. The protonation of the amine to an ammonium group (-NH₃⁺) introduces a strongly deshielding inductive effect.[1][2]

Key Proton Environments and Predicted Chemical Shifts
  • -NH₃⁺ Protons (3H): These protons are acidic and exchangeable. In aprotic solvents like DMSO-d₆, they would appear as a broad singlet significantly downfield, potentially in the 8.0-9.0 ppm range. The broadness arises from quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with any trace water. In protic solvents like D₂O, these protons will rapidly exchange with deuterium, causing their signal to disappear entirely.[3][4] This exchange phenomenon is a powerful diagnostic tool.

  • H2 Proton (1H): This methine proton is positioned alpha to both the carbonyl and the ammonium group. It is therefore subject to the strongest combined deshielding effect among the ring protons. Its signal is predicted to be the furthest downfield, likely in the 3.8 - 4.2 ppm range. It will couple to the two diastereotopic protons on C3, resulting in a doublet of doublets (dd) .

  • H6 Protons (2H): These two protons are alpha to the carbonyl group. This environment causes a significant downfield shift compared to standard alkane protons.[5][6] Due to the rigidity of the ring, they are diastereotopic (one axial, one equatorial) and will have distinct chemical shifts, though they may overlap. They are predicted to appear in the 2.4 - 2.8 ppm range. Each will be a multiplet due to coupling with H5 protons and geminal coupling to each other.

  • H3, H4, H5 Protons (6H): These methylene protons constitute the remainder of the aliphatic ring system. They are the most shielded protons and will appear in a complex, overlapping region of the spectrum, likely between 1.6 - 2.3 ppm . The significant signal overlap in this region often necessitates 2D NMR techniques like COSY for definitive assignment.

Predicted Quantitative ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and expected coupling constants (J).

Proton(s)Predicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
-NH₃⁺8.0 - 9.0 (in DMSO-d₆)Broad singlet (br s)N/AAcidic, exchangeable protons on nitrogen. Signal disappears in D₂O.
H23.8 - 4.2Doublet of doublets (dd)J2,3ax ≈ 12-14 Hz, J2,3eq ≈ 3-5 HzAlpha to both C=O and -NH₃⁺; strong deshielding.
H62.4 - 2.8Multiplet (m)ComplexAlpha to C=O; deshielded. Diastereotopic protons.
H3, H51.8 - 2.3Multiplet (m)ComplexAliphatic protons beta to electron-withdrawing groups.
H41.6 - 2.0Multiplet (m)ComplexMost shielded aliphatic protons, gamma to functional groups.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering direct insight into the functional groups present.

Key Carbon Environments and Predicted Chemical Shifts
  • C1 (Carbonyl Carbon): The carbonyl carbon is characteristically the most deshielded carbon in the molecule. For a cyclohexanone, this signal is typically found significantly downfield.[5][7] The predicted chemical shift is in the 205 - 215 ppm range.

  • C2 (Methine Carbon): This carbon is directly attached to the electron-withdrawing ammonium group. This inductive effect causes a substantial downfield shift.[2] Its signal is predicted to be in the 55 - 65 ppm range.

  • C6 (Methylene Carbon): As the carbon alpha to the carbonyl group, C6 is also deshielded, though less so than C2. Based on data for cyclohexanone, its chemical shift is predicted in the 40 - 45 ppm range.[7]

  • C3, C4, C5 (Methylene Carbons): These carbons form the backbone of the aliphatic ring and are the most shielded. Their signals are expected in the 20 - 35 ppm range. C4 will likely be the most shielded, being furthest from the electron-withdrawing groups.

Predicted Quantitative ¹³C NMR Data
CarbonPredicted δ (ppm)Rationale
C1205 - 215Carbonyl carbon; highly deshielded.
C255 - 65Alpha to -NH₃⁺; strong inductive deshielding.
C640 - 45Alpha to C=O; deshielded.
C330 - 35Beta to -NH₃⁺.
C525 - 30Beta to C=O.
C420 - 25Most shielded carbon, furthest from functional groups.

Experimental Protocol: A Self-Validating Workflow

To obtain a high-quality, interpretable NMR spectrum, a robust and systematic approach is required. This protocol incorporates 2D NMR experiments, which serve to validate the assignments made from 1D spectra.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆). D₂O is often preferred for hydrochlorides due to excellent solubility and for observing H-D exchange of the NH₃⁺ protons.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum (typically with proton decoupling).

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks (e.g., which protons are adjacent to H2).

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, confirming C-H assignments.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acq_1h Acquire 1D ¹H setup->acq_1h acq_13c Acquire 1D ¹³C acq_1h->acq_13c acq_cosy Acquire 2D COSY acq_13c->acq_cosy acq_hsqc Acquire 2D HSQC acq_cosy->acq_hsqc process Process Spectra (FT, Phasing, Baseline) acq_hsqc->process assign Assign Peaks & Validate with 2D Data process->assign report Generate Report assign->report

Figure 2: A validated workflow for NMR analysis.

Conclusion

The predicted NMR spectra of this compound are dictated by the powerful electron-withdrawing nature of the carbonyl and protonated amine functionalities. The ¹H spectrum is characterized by a significantly deshielded methine proton (H2) and a complex aliphatic region, while the ¹³C spectrum features a very downfield carbonyl signal (C1) and a deshielded methine carbon (C2). Experimental verification using the outlined protocol, particularly with 2D COSY and HSQC experiments, is essential for unambiguous structural confirmation. This guide provides a robust theoretical framework to assist researchers in interpreting experimental data, ensuring the confident identification and characterization of this important chemical entity.

References

  • Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. [Link]
  • Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]
  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2124. [Link]
  • Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]
  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra. [Link]
  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000405 Cyclohexanone. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

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Elucidating the Molecular Architecture: A Guide to the Mass Spectrometry Fragmentation of 2-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-aminocyclohexanone. In the absence of a definitive, publicly available reference spectrum, this document leverages foundational principles of mass spectrometry, including radical- and charge-initiated fragmentation pathways, to construct a theoretical fragmentation map. We will explore the dominant mechanisms, namely alpha-cleavage adjacent to the amine and carbonyl functionalities, and subsequent ring-opening reactions, to predict the characteristic fragment ions. This guide is intended to serve as an essential resource for researchers, analytical chemists, and drug development professionals, providing the mechanistic understanding required for the structural identification and characterization of 2-aminocyclohexanone and related substituted cyclic compounds. A detailed, field-proven protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided, ensuring a self-validating framework for experimental replication.

Introduction: The Analytical Challenge

2-Aminocyclohexanone (C₆H₁₁NO), with a monoisotopic mass of 113.084 Da, is a bifunctional cyclic molecule containing both a secondary amine and a ketone.[1] This structure is a key synthon in organic chemistry and a foundational motif in various pharmacologically active compounds. The definitive structural elucidation of such molecules is paramount in drug discovery, synthesis validation, and metabolomics. Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, offering the requisite sensitivity and structural information for unambiguous identification. The power of MS, particularly with a hard ionization technique like Electron Ionization (EI), lies in its ability to generate reproducible and characteristic fragmentation patterns that act as a molecular fingerprint. This guide will dissect the anticipated EI-MS fragmentation pathways of 2-aminocyclohexanone, providing a predictive framework for spectrum interpretation.

Foundational Principles of Electron Ionization Fragmentation

Under standard 70 eV EI conditions, a molecule is bombarded with high-energy electrons, leading to the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M•+). The non-bonding (n) electrons on heteroatoms like nitrogen and oxygen have the lowest ionization energy, making them the most probable sites of initial ionization in 2-aminocyclohexanone.[2]

This M•+ is energetically unstable and rapidly undergoes a series of unimolecular dissociation reactions to yield smaller, more stable fragment ions.[3] The fragmentation of 2-aminocyclohexanone is predicted to be governed by two primary, well-documented mechanisms:

  • Alpha (α)-Cleavage: This is a radical site-initiated fragmentation and the most common pathway for both amines and ketones.[2][4] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the atom bearing the radical, driven by the strong tendency of the radical to pair its electron.[3]

  • Ring-Opening and Neutral Loss: For cyclic compounds, initial α-cleavage can lead to a ring-opened intermediate that subsequently undergoes further fragmentation, often involving the loss of small, stable neutral molecules like ethylene or carbon monoxide.[5]

Predicted Fragmentation Pathways of 2-Aminocyclohexanone

The analysis begins with the formation of the molecular ion (M•+) at a mass-to-charge ratio (m/z) of 113. Given the cyclic nature of the molecule, the M•+ peak is expected to be reasonably intense.[5] The subsequent fragmentation is dictated by the competing influences of the amino and carbonyl groups.

Pathway A: Alpha-Cleavage Adjacent to the Amino Group

Ionization at the nitrogen atom initiates α-cleavage of the adjacent C-C bonds. The cleavage of the C2-C3 bond is a highly favorable process for amines, leading to the formation of a stable, resonance-stabilized iminium cation.

  • Mechanism: The radical on the nitrogen initiates the homolytic cleavage of the C2-C3 bond. This results in the expulsion of a neutral radical (•C₄H₇O) and the formation of the ethylideneiminium ion.

  • Predicted Ion: This pathway is predicted to yield a significant fragment at m/z 56 (C₃H₆N⁺). Due to the stability of the resulting iminium ion, this fragment is a strong candidate for the base peak in the spectrum.

Caption: Pathway B: α-Cleavage at carbonyl and subsequent losses.

Summary of Predicted Key Fragment Ions

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 2-aminocyclohexanone.

m/zProposed Ion FormulaProposed MechanismPredicted Intensity
113C₆H₁₁NO•+Molecular Ion (M•+)Moderate
85C₄H₅NO•+M - C₂H₄ (Ethylene loss after ring opening)Moderate to High
70C₃H₄NO⁺Loss of •CH₃ from m/z 85Moderate
56 C₃H₆N⁺ α-Cleavage at C2-C3 bond (Amine directed) High (Probable Base Peak)
55C₃H₃O⁺Ring fragmentation (characteristic of cyclohexanone)Moderate to High
43C₂H₅N⁺ / C₂H₃O⁺Further fragmentationModerate

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation pattern, a robust and reproducible analytical method is required. The following protocol provides a self-validating system for acquiring the EI mass spectrum of 2-aminocyclohexanone.

Objective

To obtain a high-resolution, reproducible electron ionization mass spectrum of 2-aminocyclohexanone using a standard capillary Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation Workflow

Proper sample preparation is critical to prevent contamination and ensure accurate analysis. [6]

Caption: Workflow for 2-aminocyclohexanone sample preparation.

Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation available.

ParameterSettingRationale
Gas Chromatograph (GC)
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
ColumnDB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds. [7]
Oven Program60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent and potential impurities.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard mode for generating reproducible library-searchable spectra. [8]
Electron Energy70 eVIndustry standard for creating consistent fragmentation patterns. [8]
Source Temperature230 °CMinimizes analyte condensation within the ion source.
Quadrupole Temp150 °CEnsures consistent ion transmission.
Mass Scan Rangem/z 40 - 200Covers the molecular ion and all predicted key fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from damaging the detector.

Conclusion

The mass spectrometry fragmentation of 2-aminocyclohexanone is predicted to be dominated by clear, mechanistically-driven pathways. The presence of both an amine and a ketone functionality leads to competitive fragmentation, with α-cleavage adjacent to the nitrogen atom likely yielding the base peak at m/z 56 . Concurrently, characteristic fragmentation of the cyclohexanone ring, including the loss of ethylene to produce a fragment at m/z 85 and the formation of an ion at m/z 55 , provides strong corroborating evidence for the core structure. By understanding these foundational fragmentation patterns and employing the detailed analytical protocol provided, researchers can confidently identify 2-aminocyclohexanone and interpret the mass spectra of its substituted analogs with a high degree of scientific rigor.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 413888, 2-Aminocyclohexanone.
  • NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook.
  • Górecki, T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • eGyanKosh. (n.d.). UNIT 13 MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • LibreTexts Chemistry. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6542151, cis-2-Aminocyclohexanol.
  • Elsevier. (2024). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. Heliyon.
  • YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage.
  • NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. NIST Chemistry WebBook.
  • NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
  • UNL Digital Commons. (1998). Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2. Identification of Volatile Compounds That Are Candidate Attractants for the Yellow Fever Mosquito (Aedes aegypti).
  • MDPI. (2024). Biosynthesis of UV-Absorbing Mycosporine-like Amino Acids and Transcriptomic Profiling of Differential Gene Expression in Green Microalga Under Abiotic Stresses.
  • LibreTexts Chemistry. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Aminoketone Scaffolds

2-Aminocyclohexanone hydrochloride is a member of the α-aminoketone family, a class of organic compounds characterized by an amine group attached to the carbon atom adjacent to a carbonyl group.[1] This structural motif is a crucial building block in synthetic organic chemistry and is prevalent in a variety of biologically active molecules and pharmaceutical agents.[2] The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for laboratory applications and as an intermediate in drug development.[3] Understanding the three-dimensional arrangement of atoms in the solid state—the crystal structure—is paramount for predicting physicochemical properties, reaction mechanisms, and biological interactions.

This guide provides a comprehensive overview of the structural aspects of this compound. While a definitive, publicly accessible crystal structure for this compound (CAS 6946-05-0) is not available in prominent crystallographic databases as of the latest update of this document, we will explore the methodologies for its determination and analyze the crystal structures of closely related compounds to infer its likely structural characteristics. This approach provides a robust framework for researchers working with this and similar molecules.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound is a critical first step towards its structural elucidation. A common and effective method involves the amination of an α-haloketone.

Experimental Protocol: Synthesis via Amination of 2-Chlorocyclohexanone

This protocol outlines a typical laboratory-scale synthesis:

  • Reaction Setup : A solution of 2-chlorocyclohexanone (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Amination : An excess of ammonia (as a solution in a compatible solvent or as a gas) is added portion-wise to the stirred solution. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Salt Formation : The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol), and hydrochloric acid (as a solution in a solvent like diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

  • Purification and Crystallization : The crude this compound is collected by filtration, washed with a cold solvent, and purified by recrystallization. Slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether) can yield single crystals of sufficient quality for X-ray diffraction analysis.

Causality in Experimental Choices
  • Choice of Solvent : THF is a good choice for the reaction as it is relatively inert and can dissolve both the starting material and the amine.

  • Excess Amine : Using an excess of the aminating agent helps to drive the reaction to completion and minimize the formation of side products.

  • Recrystallization for Crystal Growth : The process of recrystallization is not only for purification but is also the primary method for growing high-quality single crystals. The slow cooling or slow evaporation of the solvent allows for the ordered arrangement of molecules into a crystal lattice, which is essential for X-ray diffraction studies.

Elucidating the Crystal Structure: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: A Case Study of a Related Structure

In the absence of a published structure for this compound, we can examine the crystal structure of a closely related compound to understand the key structural features. The hydrochloride salts of α-aminoketones are stabilized by a network of intermolecular interactions, primarily hydrogen bonds.[5]

For instance, the crystal structure of methylone hydrochloride, an α-aminoketone, reveals that the supramolecular arrangement is dominated by N–H⋯Cl hydrogen bonds between the protonated amino group and the chloride anion.[5] Weaker C–H⋯O interactions also contribute to the overall stability of the crystal lattice.[5]

Predicted Molecular and Crystal Structure of this compound

Based on the principles of organic chemistry and the structures of analogous compounds, we can predict the key structural features of this compound.

Molecular Conformation

The cyclohexanone ring is expected to adopt a stable chair conformation to minimize steric strain. The amino group and the carbonyl group will be in a 1,2-relationship on this ring. The protonated amino group (-NH3+) will be the primary site for hydrogen bonding.

Sources

The Decisive Role of Intramolecular Forces: A Technical Guide to the Theoretical Conformational Analysis of 2-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanones is a pivotal aspect of stereochemistry, profoundly influencing molecular reactivity, physicochemical properties, and, critically, biological activity. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-aminocyclohexanone, a motif present in numerous pharmacologically active compounds. We delve into the nuanced interplay of steric hindrance, torsional strain, and, most significantly, the role of intramolecular hydrogen bonding in dictating the equilibrium between its principal chair conformers. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to predict and rationalize the conformational preferences of 2-aminocyclohexanone. By synthesizing established theoretical principles with data from analogous systems, this guide serves as a self-validating protocol for researchers embarking on theoretical or experimental investigations of this molecule and its derivatives, offering a blueprint for predicting and understanding its behavior in diverse chemical environments.

Introduction: The Conformational Dichotomy of 2-Aminocyclohexanone

The 2-aminocyclohexanone scaffold is a key structural element in medicinal chemistry. Its biological efficacy is intimately tied to its three-dimensional structure, which is predominantly governed by the conformational preferences of the cyclohexane ring. To minimize angle and torsional strain, the cyclohexanone ring overwhelmingly adopts a chair conformation.[1] The introduction of the amino substituent at the C2 position gives rise to a dynamic equilibrium between two primary chair conformers: one with the amino group in an equatorial position and another with it in an axial position.

The relative stability of these conformers is not a simple matter of steric bulk. It is dictated by a delicate balance of competing energetic factors. While the equatorial position is generally favored for bulky substituents to minimize steric clashes, in the case of 2-aminocyclohexanone, a powerful non-covalent interaction—the intramolecular hydrogen bond—emerges as a key stabilizing force for the axial conformer.[1] This guide will elucidate the theoretical and computational approaches required to dissect these interactions and predict the dominant conformational states.

The Conformational Landscape: Axial vs. Equatorial

The conformational equilibrium of 2-aminocyclohexanone is primarily a competition between the equatorial conformer (Eq) and two potential axial conformers: one without a hydrogen bond (Ax) and one stabilized by an intramolecular hydrogen bond (Ax-HB).

  • Equatorial Conformer (Eq): In this arrangement, the amino group occupies a position in the plane of the ring. This conformation generally minimizes 1,3-diaxial interactions, which are destabilizing steric repulsions between an axial substituent and the axial hydrogens at C4 and C6.[1] For many substituted cyclohexanes, this is the most stable form.

  • Axial Conformer (Ax-HB): When the amino group is in the axial position, one of its N-H bonds can orient itself to form a stabilizing intramolecular hydrogen bond with the lone pair of the carbonyl oxygen.[1] This interaction can significantly counteract the inherent steric destabilization of the axial position.

  • Axial Conformer (Ax): An axial conformer where the amino group is not oriented to form a hydrogen bond would be highly disfavored due to uncompensated 1,3-diaxial strain.

The central hypothesis of a theoretical analysis is that the conformational landscape of 2-aminocyclohexanone will be dominated by an equilibrium between the equatorial conformer and the hydrogen-bond-stabilized axial conformer. The relative populations of these conformers are expected to be highly sensitive to the surrounding environment, particularly the polarity of the solvent.[2]

Theoretical & Computational Methodology

A robust theoretical investigation of 2-aminocyclohexanone's conformational preferences requires a multi-step computational approach. Density Functional Theory (DFT) has proven to be a powerful tool for such analyses, offering a favorable balance of accuracy and computational cost.[3] The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a well-established and reliable choice for studying organic molecules.[4][5] This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), which include polarization and diffuse functions to accurately describe non-covalent interactions like hydrogen bonds.[4][6]

Computational Workflow

The following workflow represents a standard and effective protocol for the conformational analysis of 2-aminocyclohexanone.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Analysis & Interpretation A 1. Initial 3D Structure Generation (Axial & Equatorial) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Input Structures C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structures) B->C Optimized Geometries F 6. NBO Analysis (Quantify H-Bond Strength) B->F Optimized Geometries D 4. Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311++G(d,p)) C->D Verified Minima E 5. Relative Energy Comparison (ΔE = E_conformer - E_lowest_energy) D->E Accurate Electronic Energies G 7. Solvent Effects Modeling (e.g., PCM) E->G Gas-Phase Energies H 8. Comparison with Experimental Data (NMR, IR) E->H F->H G->H

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Computational Protocol

This protocol details the necessary steps for a comprehensive analysis using the Gaussian software package, a widely used tool in computational chemistry.

Step 1: Initial Structure Generation

  • Action: Using a molecular modeling program (e.g., GaussView, Avogadro), build the initial 3D structures for the equatorial (Eq) and axial (Ax-HB) conformers of 2-aminocyclohexanone.

  • Causality: These initial structures serve as starting points for the energy minimization calculations. It is crucial to build a starting geometry that is close to the expected local minimum to ensure the calculation converges correctly.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization for each conformer. This process systematically alters the molecular geometry to find a stationary point on the potential energy surface.

  • Gaussian Input Example:

  • Keywords Explained:

    • #p: Requests "pretty" (more readable) output.

    • Opt: The keyword that initiates a geometry optimization.[7]

    • B3LYP/6-31G(d,p): Specifies the DFT method and basis set.

    • 0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.

  • Causality: This step is essential to locate the lowest energy structure for each conformer. The forces on all atoms are minimized, resulting in a stable, relaxed geometry.

Step 3: Vibrational Frequency Analysis

  • Action: Following a successful optimization, perform a frequency calculation on the optimized geometry.

  • Gaussian Input Example:

  • Keywords Explained:

    • Freq: The keyword to initiate a frequency calculation.[3]

    • Geom=Check Guess=Read: These keywords instruct Gaussian to use the geometry and wavefunction from the checkpoint file of the preceding optimization calculation, ensuring consistency.

  • Causality: A frequency calculation serves two critical purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A transition state will have one imaginary frequency.[6][8] Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are necessary for calculating accurate relative free energies.

Step 4: Analysis of Results

  • Action: Extract the electronic energies (with ZPVE correction) for each conformer from the output files and calculate their relative energies.

  • Causality: Comparing the energies allows for the determination of the most stable conformer. The energy difference (ΔE) can be used to calculate the equilibrium constant (K_eq) and the relative population of each conformer at a given temperature using the Boltzmann distribution equation.

Key Interplay of Forces: H-Bonding and Solvent Effects

The conformational preference of 2-aminocyclohexanone is a textbook example of how intramolecular forces can override traditional steric considerations.

The Dominance of the Intramolecular Hydrogen Bond

In the gas phase or in non-polar solvents, the axial conformer is predicted to be significantly stabilized by the formation of an N-H···O=C intramolecular hydrogen bond.[1] This stabilizing interaction can be quantified using Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. For the hydrogen bond in Ax-HB, the key interaction is the donation of electron density from the lone pair of the carbonyl oxygen (n_O) to the anti-bonding orbital of the N-H bond (σ*_NH). The second-order perturbation energy (E(2)) associated with this interaction provides a measure of the hydrogen bond strength.[5]

The Influence of the Solvent

The conformational equilibrium is highly sensitive to the solvent environment.[2]

  • Non-polar Solvents (e.g., cyclohexane, CCl4): In these environments, the intramolecular hydrogen bond is preserved, as the solvent molecules do not compete effectively as hydrogen bond donors or acceptors. The axial conformer (Ax-HB) is expected to be the major species.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form strong intermolecular hydrogen bonds with both the amino and carbonyl groups of 2-aminocyclohexanone. This intermolecular interaction disrupts the intramolecular hydrogen bond, thereby destabilizing the Ax-HB conformer.[2] Consequently, the equilibrium is expected to shift towards the equatorial conformer (Eq), which is sterically less hindered.

G cluster_0 Non-Polar Solvent cluster_1 Polar Protic Solvent A Axial Conformer (Ax-HB) Stabilized by Intramolecular H-Bond B Equatorial Conformer (Eq) Sterically Favored A->B Equilibrium Shift C Solvent Molecules (e.g., H2O) C->B Intermolecular H-Bonding

Caption: Influence of solvent polarity on conformational equilibrium.

Predicted Quantitative Data and Experimental Validation

While specific experimental or high-level computational data for 2-aminocyclohexanone is scarce in the literature, robust predictions can be made based on extensive studies of analogous molecules like 2-(methylamino)cyclohexanone and 2-halocyclohexanones.[1][4]

Predicted Relative Energies

The following table summarizes the predicted relative energies for the key conformers of 2-aminocyclohexanone in the gas phase. These values are illustrative and serve as a hypothesis for a dedicated computational study.

ConformerDescriptionPredicted Relative Energy (kcal/mol)Key Interactions
Eq Amino group is equatorial.0.00 (Reference)Gauche interactions.
Ax Amino group is axial (no H-bond).+1.5 to +2.51,3-diaxial steric strain.
Ax-HB Amino group is axial with N-H···O=C hydrogen bond.-0.5 to -1.5Stabilizing intramolecular hydrogen bond, partially offset by 1,3-diaxial strain.[1]

Note: A negative relative energy indicates greater stability compared to the equatorial conformer.

Validation through Spectroscopic Data

The predictions from computational analysis must be validated against experimental data.

  • NMR Spectroscopy: The population of each conformer can be determined by analyzing the vicinal coupling constants (³J_HH) of the proton at C2. In a cyclohexane chair, the coupling constant between two axial protons (³J_ax-ax) is large (typically 10-13 Hz), while axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are small (typically 2-5 Hz).[2] A measured coupling constant that is an average of these values indicates a dynamic equilibrium, and the percentage of each conformer can be calculated.

  • Infrared (IR) Spectroscopy: The presence and strength of the intramolecular hydrogen bond can be inferred from the N-H and C=O stretching frequencies. In the Ax-HB conformer, the N-H bond involved in the hydrogen bond will show a red-shifted (lower frequency) and broadened absorption band compared to a free N-H group. Similarly, the C=O stretching frequency may also be slightly red-shifted. A typical C=O stretch for a cyclohexanone is around 1715 cm⁻¹.

Conclusion

The conformational analysis of 2-aminocyclohexanone is a prime example of how subtle intramolecular forces can govern molecular structure and properties. Theoretical calculations, particularly using DFT methods like B3LYP, provide a powerful and predictive tool for dissecting these forces. The stability of the axial conformer, driven by an intramolecular hydrogen bond, is a critical feature that is highly sensitive to the solvent environment. This guide provides a comprehensive and self-validating protocol for researchers to computationally explore the conformational landscape of 2-aminocyclohexanone and related molecules. A thorough understanding of these conformational preferences is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the development of new chemical entities where three-dimensional structure dictates biological function.

References

  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Online]. Available: [Link]
  • Gaussian, Inc. (2020). Freq Keyword. Gaussian.com. [Online]. Available: [Link]
  • Gaussian, Inc. (n.d.). Opt Keyword. Gaussian.com. [Online]. Available: [Link]
  • PubChem. (n.d.). 2-Aminocyclohexanone.
  • Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. [Online]. Available: [Link]
  • Ibon, F. J. A., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules. [Online]. Available: [Link]
  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Online]. Available: [Link]
  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Online]. Available: [Link]
  • Espinosa, E., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. [Online]. Available: [Link]
  • Duke University. (n.d.). Coupling constants. Duke NMR Center. [Online]. Available: [Link]
  • Al-Otaibi, A. A. (2006). Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. Journal of Molecular Structure: THEOCHEM. [Online]. Available: [Link]
  • Papasergio, L., et al. (2023). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical. Chemistry. [Online]. Available: [Link]
  • Papasotiriou, I., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design. [Online]. Available: [Link]
  • Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Online]. Available: [Link]
  • CONFLEX. (n.d.). Optimization and conformation search using Gaussian program. CONFLEX Tutorials. [Online]. Available: [Link]
  • University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Department of Chemistry. [Online]. Available: [Link]
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Online]. Available: [Link]
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. [Online]. Available: [Link]
  • Siaka, A. A., et al. (2015). Density Functional Theory (B3LYP/6-311+G) Study of Some Semicarbazones Formation Mechanism. Oriental Journal of Chemistry. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the pKa of 2-Aminocyclohexanone Hydrochloride: From Theory to Practical Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of pKa in Medicinal Chemistry

The pKa of an active pharmaceutical ingredient (API) is a cornerstone of its physicochemical profile. It is the negative base-10 logarithm of the acid dissociation constant (Ka) and dictates the extent of ionization of a molecule at a given pH.[1] This ionization state is a master variable that profoundly influences a drug's solubility, lipophilicity, membrane permeability, and protein binding.[2][3] Consequently, a thorough understanding of a compound's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for successful drug design and formulation.[1][3][4]

2-Aminocyclohexanone, as an α-amino ketone, possesses a basic amino group that is fundamental to its chemical behavior and potential pharmacological activity.[5] The hydrochloride salt form is often utilized to enhance stability and solubility.[6] This guide will focus on the pKa of the conjugate acid of the amino group, which is the relevant value when working with the hydrochloride salt.

Theoretical Framework: Understanding the pKa of 2-Aminocyclohexanone

The ionization of the protonated amino group of 2-aminocyclohexanone can be represented by the following equilibrium:

C₆H₁₀(O)(NH₃⁺) ⇌ C₆H₁₀(O)(NH₂) + H⁺

The pKa is the pH at which the concentrations of the protonated (ionized) and non-protonated (non-ionized) forms are equal. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[7][8][9]

For a weak base (like an amine): pH = pKa + log ( [NH₂] / [NH₃⁺] )

Several structural features of 2-aminocyclohexanone influence its pKa:

  • Aliphatic Amine: Simple aliphatic secondary amines typically have pKa values in the range of 9-11.[5]

  • Inductive Effect: The most significant factor is the presence of the adjacent carbonyl (ketone) group. The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, destabilizing the protonated form (the conjugate acid) and making it a stronger acid (i.e., lowering its pKa). Therefore, the pKa of 2-aminocyclohexanone is expected to be significantly lower than that of a simple cyclohexylamine.

While an exact value is not published, a reasoned estimate based on similar structures would place the pKa in the range of 7.5 to 9.0 . This is a crucial hypothesis that must be confirmed experimentally.

Experimental Determination of pKa: A Validated Protocol

Potentiometric titration is the gold-standard method for pKa determination due to its simplicity, precision, and low cost.[10][11][12] The following protocol is a self-validating system designed for accuracy and reproducibility.

  • 2-Aminocyclohexanone hydrochloride (of known purity)

  • High-precision pH meter with a combination glass electrode

  • Automated titrator or a calibrated burette

  • Magnetic stirrer and stir bar

  • Temperature probe or water bath (to maintain 25 ± 0.5 °C)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Type I)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Nitrogen gas supply

  • System Calibration: Calibrate the pH meter using at least three standard buffers (pH 4, 7, and 10) at the experimental temperature (25 °C).[13] This step is critical for ensuring the accuracy of all subsequent pH measurements.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (equivalent to ~0.1 mmol).

    • Dissolve the sample in ~50 mL of high-purity water in a thermostatted titration vessel. This creates a sample concentration of approximately 2 mM, which is well above the typical lower limit of 10⁻⁴ M for potentiometry.[10][13]

    • Add KCl to the solution to maintain a constant ionic strength of 0.15 M.[13] This mimics physiological conditions and ensures that activity coefficients remain constant throughout the titration.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[13][14] This is essential to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.

  • Initial Acidification (Blanket Titration): As the sample is the hydrochloride salt, it is already in its fully protonated form. To ensure a clean starting point and to determine any impurities, one can optionally add a small, known amount of 0.1 M HCl to lower the starting pH to ~2.

  • Titration:

    • Immerse the calibrated pH electrode and temperature probe into the stirred solution.

    • Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition.[13]

    • Record the pH value and the corresponding volume of titrant added. Continue the titration well past the equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point.[13] This is the point on the curve where half of the protonated amine has been neutralized.

    • For higher accuracy, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot (dpH/dV) or the zero-crossing of the second derivative plot (d²pH/dV²) precisely identifies the equivalence point. The half-equivalence point is simply half of this volume.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 @ 25°C) Prepare 2. Prepare Sample (2mM in 0.15M KCl) Calibrate->Prepare Purge 3. Purge with N2 (Remove CO2) Prepare->Purge Titrate 4. Titrate with 0.1M NaOH (Record pH vs. Volume) Purge->Titrate Plot 5. Plot Titration Curve (pH vs. Volume) Titrate->Plot Deriv 6. Calculate Derivatives (1st & 2nd) Plot->Deriv Equiv 7. Determine Equivalence Point Deriv->Equiv pKa 8. Calculate pKa (pH at 1/2 Equivalence Point) Equiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation and Implications for Drug Development

The experimental results should be summarized clearly.

ParameterValueSource / Method
Molecular Formula C₆H₁₁NO·HCl-
Molecular Weight 149.62 g/mol [6]
Melting Point 157-158 °C (dec.)[6]
Expected pKa Range 7.5 - 9.0Theoretical Estimation
Experimental pKa To be determinedPotentiometric Titration

The determined pKa value has direct and predictable consequences for the ADME profile of 2-aminocyclohexanone.

  • Ionization at Physiological pH: The pH of human blood plasma and most tissues is tightly regulated at approximately 7.4.[4] Using the Henderson-Hasselbalch equation and our estimated pKa, we can predict the ionization state. If the pKa is, for example, 8.4:

    • pH = pKa + log ( [Base] / [Acid] )

    • 7.4 = 8.4 + log ( [Base] / [Acid] )

    • -1.0 = log ( [Base] / [Acid] )

    • [Base] / [Acid] = 10⁻¹ = 0.1

    • This means that at physiological pH, the ratio of the non-ionized (Base) form to the ionized (Acid) form is 1:10. The compound would be approximately 91% ionized.

  • Solubility and Absorption:

    • Ionized Form: The protonated, ionized form (NH₃⁺) is more polar and exhibits higher aqueous solubility.[4] This is beneficial for dissolution in the gastrointestinal fluids.

    • Non-ionized Form: The non-ionized form (NH₂) is more lipophilic and is preferentially absorbed across the lipid bilayer of cell membranes (e.g., the gut wall) via passive diffusion.[1][2][15]

There is a critical trade-off: high solubility is needed for the drug to dissolve, but high lipophilicity is needed for it to be absorbed. A moderately weak base (pKa 5-11) like 2-aminocyclohexanone is often well-absorbed because it can exist in its soluble, ionized form in the acidic stomach environment and then transition to its absorbable, non-ionized form in the more alkaline environment of the small intestine.[2][15]

G cluster_GI GI Tract Stomach Stomach (pH 1-3) Predominantly Ionized (C₆H₁₀(O)NH₃⁺) High Solubility Intestine Intestine (pH 6-7.5) Equilibrium Shift Increased Non-Ionized Form (C₆H₁₀(O)NH₂) Stomach->Intestine GI Transit Membrane Lipid Membrane Intestine->Membrane Absorption Favored (Non-ionized form) Blood Systemic Circulation Membrane->Blood

Caption: Impact of pKa on ionization and absorption in the GI tract.

Conclusion

While the precise pKa of this compound requires experimental determination, a robust theoretical and practical framework exists to achieve this. The value, predicted to be in the moderately basic range of 7.5-9.0, is a critical determinant of the compound's behavior in biological systems. Understanding and accurately measuring this parameter is a non-negotiable step in the rational design of experiments and the development of this molecule into a potential therapeutic agent. The provided protocol offers a reliable pathway to obtaining this crucial piece of data, enabling scientists to make informed decisions regarding formulation, dosage, and further development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Drug's pKa and its absorption. (2022, February 11). YouTube.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?
  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples.
  • LookChem. (n.d.). Cas 6946-05-0,this compound.
  • JoVE. (2024, October 10). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Lin, J., & Li, Z. (2022). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 18(1), 17-33.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Formulas Today. (n.d.). Understanding The Henderson Hasselbalch Equation For Drug Ionization.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Microchimica Acta, 180(15-16), 1591-1610.
  • El-Attar, M. A., & El-Enin, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 795-802.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Pharmatech. (2024, November 21). Henderson Hasselbalch Equation.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

Sources

Potential applications of 2-Aminocyclohexanone hydrochloride in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 2-Aminocyclohexanone Hydrochloride

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, exploring the multifaceted applications of this compound. This versatile chemical intermediate, by virtue of its bifunctional nature, offers a gateway to a wide array of complex molecular architectures, particularly within the realm of heterocyclic and medicinal chemistry. This document provides an in-depth analysis of its chemical properties, core synthetic applications, detailed experimental protocols, and essential safety guidelines, grounded in established scientific literature.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is an organic compound featuring a six-membered carbocyclic ring bearing both a ketone and a primary amine at the adjacent position.[1][2] Its presentation as a hydrochloride salt is a deliberate and practical choice, enhancing the compound's stability and solubility in various laboratory settings compared to its free base form.[1] The strategic placement of the amino group alpha to the carbonyl functionality imbues the molecule with unique reactivity, making it a powerful precursor for constructing diverse molecular scaffolds. It is particularly valued as an intermediate in the synthesis of pharmaceuticals, with potential applications in developing treatments for neurological disorders.[1]

The core utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine can act as a nucleophile or be readily functionalized, while the ketone provides an electrophilic center and enolizable alpha-protons, opening avenues for a multitude of condensation and carbon-carbon bond-forming reactions. This dual functionality makes it an indispensable tool for synthetic chemists aiming to build complex, biologically active molecules.[2][3]

Physicochemical and Structural Data

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6946-05-0[1][4][5][6]
Molecular Formula C₆H₁₂ClNO (or C₆H₁₁NO·HCl)[1][4][5]
Molecular Weight 149.62 g/mol [1][4][7]
Appearance White to off-white solid[8]
Melting Point 157-158 °C (decomposes)[1][8]
Boiling Point 213.9 °C at 760 mmHg[1][7]
Storage Inert atmosphere, Room Temperature[1]

Core Synthetic Applications: A Gateway to Molecular Diversity

The primary value of this compound in research lies in its role as a versatile synthon for a variety of important chemical transformations.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of therapeutic agents.[9] this compound is a key starting material for several classes of N-heterocycles.

The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system.[10] This reaction involves the condensation of a 2-aminoaryl ketone (like 2-aminocyclohexanone) with a compound containing a reactive α-methylene group (e.g., a 1,3-dicarbonyl compound). The reaction can be catalyzed by either acid or base.[10] The use of the hydrochloride salt is advantageous in acid-catalyzed versions, while in base-catalyzed reactions, an additional equivalent of base is required to liberate the free amine for the initial condensation step.[10] The mechanism typically proceeds through an initial Schiff base formation followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.[10]

G cluster_start Reactants cluster_process Reaction Sequence cluster_end Product A 2-Aminocyclohexanone Hydrochloride C Condensation & Cyclization A->C B α-Methylene Ketone (e.g., Acetylacetone) B->C D Dehydration C->D Intermediate E Substituted Tetrahydroquinoline D->E

Caption: Workflow for Friedländer-type quinoline synthesis.

Quinazolines and their derivatives are another class of "privileged scaffolds" in drug discovery, known for a wide range of biological activities.[11][12][13] Synthetic routes often involve the cyclization of anthranilic acid derivatives or related precursors. This compound can be envisioned as a synthon for building partially saturated (tetrahydro) quinazoline systems through condensation reactions with appropriate reagents like isocyanates, isothiocyanates, or amidines. While direct literature for this specific transformation is sparse, the fundamental reactivity of the α-amino ketone moiety makes it a logical precursor for exploring such scaffolds.

Intermediate in Total Synthesis and Medicinal Chemistry

While direct applications in total synthesis are often specific to the target molecule, the structural motif of 2-aminocyclohexanone is critical. For instance, the closely related N-substituted analog, 2-(dimethylamino)methyl-cyclohexanone hydrochloride, is a well-known precursor in the industrial synthesis of the analgesic drug Tramadol.[14] This highlights the role of the aminocyclohexanone scaffold as a key building block. Researchers can use this compound as a starting point to generate a library of N-substituted derivatives, which can then be used in subsequent steps, such as Grignard reactions, to build molecular complexity.[14] It is also classified as a "Protein Degrader Building Block," suggesting its utility in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras) that require versatile, functionalized linkers and scaffolds.[4]

G A 2-Aminocyclohexanone Hydrochloride B N-Alkylation / Acylation A->B C N-Functionalized 2-Aminocyclohexanone B->C D Reaction at Carbonyl (e.g., Grignard, Wittig) C->D E Complex Molecule (e.g., Pharmaceutical Precursor) D->E

Sources

An In-Depth Technical Guide to the Synthesis of 2-Aminocyclohexanone Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 2-aminocyclohexanone hydrochloride, a pivotal intermediate in pharmaceutical research and organic synthesis.[1] The document is structured to deliver not only procedural details but also the underlying chemical principles and strategic considerations essential for successful synthesis. We will explore multiple pathways, including the classical Neber rearrangement, reductive amination, and strategies commencing from halogenated or azidated precursors. Each method is critically evaluated for its advantages, limitations, and practical applicability in a drug development context. Detailed, step-by-step protocols, quantitative data summaries, and mechanistic diagrams are provided to ensure both clarity and reproducibility.

Introduction: The Strategic Importance of this compound

2-Aminocyclohexanone and its derivatives are crucial structural motifs in medicinal chemistry, serving as precursors to a wide array of biologically active compounds. The hydrochloride salt form enhances solubility and stability, rendering it a versatile building block for constructing complex molecular architectures.[1] Its unique structure, featuring both a reactive carbonyl group and an amino functionality on a cyclohexane scaffold, allows for diverse chemical transformations.[2] This guide is intended for researchers and professionals seeking a deep, practical understanding of the synthesis of this valuable intermediate.

Key Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

The Neber Rearrangement: A Classic Approach from Ketoximes

The Neber rearrangement is a well-established method for converting a ketoxime into an α-amino ketone.[3] This pathway involves the transformation of cyclohexanone oxime into its O-tosyl derivative, which then undergoes a base-mediated rearrangement to form an intermediate azirine. Subsequent hydrolysis yields the desired 2-aminocyclohexanone.[4]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-carbon of the O-tosyl oxime, followed by an intramolecular nucleophilic attack to form the strained azirine ring. The choice of a good leaving group, such as tosylate, is critical for the efficiency of this step. Acid-catalyzed hydrolysis then opens the azirine ring to afford the final product.

Experimental Protocol: Neber Rearrangement

Step 1: Synthesis of Cyclohexanone Oxime

  • A detailed, validated procedure for the preparation of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride is readily available in established literature such as Organic Syntheses.[4]

Step 2: Tosylation of Cyclohexanone Oxime

  • Dissolve cyclohexanone oxime in pyridine in a reaction flask.

  • Cool the solution in an ice bath to below 5 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-water and extract the product with diethyl ether.

  • Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sulfate and concentrate in vacuo to yield the crude O-tosyl oxime.[4]

Step 3: Neber Rearrangement and Hydrolysis

  • Dissolve the crude O-tosyl oxime in absolute ethanol.

  • To this solution, add a solution of potassium ethoxide (KOEt) in ethanol.

  • Stir the reaction mixture at room temperature for several hours.

  • Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the azirine intermediate.

  • Upon cooling, this compound can be isolated.[4]

Workflow: Neber Rearrangement

Neber_Rearrangement Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone_Oxime Cyclohexanone->Cyclohexanone_Oxime NH₂OH·HCl O_Tosyl_Oxime O_Tosyl_Oxime Cyclohexanone_Oxime->O_Tosyl_Oxime TsCl, Pyridine Azirine Azirine O_Tosyl_Oxime->Azirine Base (e.g., KOEt) Aminocyclohexanone Aminocyclohexanone Azirine->Aminocyclohexanone H₃O⁺ (Hydrolysis)

Caption: Workflow for the Neber Rearrangement.

Reductive Amination of Cyclohexane-1,2-dione

This method provides a more direct route to 2-aminocyclohexanone from the corresponding dione.[4] It involves the reaction of cyclohexane-1,2-dione with an ammonia source in the presence of a reducing agent.

Mechanism and Rationale: The reaction proceeds through the formation of an enamine or imine intermediate, which is then reduced in situ. The choice of reducing agent is crucial to selectively reduce the C=N bond without affecting the carbonyl group.

Experimental Protocol: Reductive Amination

  • In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Pressurize the reactor with hydrogen gas and heat the mixture.

  • Monitor the reaction progress using techniques such as TLC or GC.

  • Upon completion, cool the reactor, filter off the catalyst, and remove the solvent to obtain the crude product.[4]

Synthesis from Halogenated Precursors: The Case of 2-Chlorocyclohexanone

A straightforward approach involves the nucleophilic substitution of a halogen atom at the α-position of cyclohexanone with an amino group. 2-Chlorocyclohexanone is a common starting material for this purpose.[5]

Mechanism and Rationale: The reaction is a direct SN2 displacement of the chloride by an amine. The choice of the amine and reaction conditions can be optimized to maximize yield and minimize side reactions.

Experimental Protocol: From 2-Chlorocyclohexanone

  • Prepare a solution of 2-chlorocyclohexanone in a suitable solvent like tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of the desired amine (e.g., ammonia or a primary amine) portion-wise while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the consumption of the starting material by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent and add hydrochloric acid (in a solvent like diethyl ether) to precipitate the hydrochloride salt.

  • Collect the crude product by filtration, wash with a cold solvent, and purify by recrystallization.[5]

SN2_Reaction Cyclohexanone Cyclohexanone 2-Chlorocyclohexanone 2-Chlorocyclohexanone Cyclohexanone->2-Chlorocyclohexanone Chlorination 2-Aminocyclohexanone 2-Aminocyclohexanone 2-Chlorocyclohexanone->2-Aminocyclohexanone Ammonia (or Amine) 2-Aminocyclohexanone HCl 2-Aminocyclohexanone HCl 2-Aminocyclohexanone->2-Aminocyclohexanone HCl HCl

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Aminocyclohexanone Hydrochloride via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-aminocyclohexanone hydrochloride, a valuable building block in pharmaceutical and organic synthesis. The protocol leverages the robust and efficient Mannich reaction, a three-component condensation that is well-suited for the aminoalkylation of ketones. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol for laboratory-scale synthesis, and addresses key considerations for purification and characterization. The information presented herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful synthesis of this important intermediate.

Introduction to the Mannich Reaction and 2-Aminocyclohexanone

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This one-pot, three-component reaction typically involves an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[2] The resulting β-amino carbonyl compounds, known as Mannich bases, are versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[3]

2-Aminocyclohexanone and its derivatives are significant structural motifs in medicinal chemistry.[4] The hydrochloride salt form enhances the compound's stability and solubility, making it a more convenient precursor for further synthetic transformations.[5] Its utility is demonstrated in the synthesis of various biologically active compounds and as a key intermediate in the development of novel therapeutics.[5][6]

Reaction Mechanism

The synthesis of this compound via the Mannich reaction proceeds through a well-established mechanism under acidic conditions.[7]

  • Formation of the Iminium Ion: The reaction is initiated by the acid-catalyzed reaction between the amine (in this case, ammonia or a primary amine precursor) and formaldehyde. This involves the nucleophilic addition of the amine to the carbonyl group of formaldehyde, followed by dehydration to form a highly electrophilic iminium ion.[8][9]

  • Enolization of Cyclohexanone: Concurrently, the acidic conditions promote the tautomerization of cyclohexanone to its more nucleophilic enol form.[8][10]

  • Nucleophilic Attack: The enol of cyclohexanone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[9] This step forms the crucial carbon-carbon bond and results in the formation of the β-amino carbonyl compound, 2-aminocyclohexanone, as its protonated form.[7]

  • Salt Formation: The final product is isolated as its hydrochloride salt, which readily crystallizes from the reaction mixture or during workup.

The overall transformation can be visualized as follows:

Mannich_Reaction_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol Formation cluster_attack Nucleophilic Attack cluster_salt Salt Formation Amine Amine Iminium_Ion Iminium Ion Amine->Iminium_Ion + HCHO, H+ Formaldehyde Formaldehyde Product 2-Aminocyclohexanone (protonated) Cyclohexanone Cyclohexanone Enol Cyclohexanone Enol Cyclohexanone->Enol H+ Tautomerization Enol->Product + Iminium Ion Final_Product 2-Aminocyclohexanone HCl Product->Final_Product + Cl-

Caption: Mechanism of the Mannich reaction for 2-aminocyclohexanone synthesis.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. A similar procedure using methylamine hydrochloride would yield 2-(methylamino)cyclohexanone hydrochloride.[11]

Materials and Equipment
Reagents & SolventsEquipment
CyclohexanoneRound-bottom flask
ParaformaldehydeReflux condenser
Ammonium chlorideMagnetic stirrer with heating mantle
Concentrated Hydrochloric AcidBüchner funnel and suction flask
EthanolRotary evaporator
AcetoneDesiccator
Diethyl ether (for washing)pH paper or meter
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-aminocyclohexanone HCl.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, and ammonium chloride in ethanol. A general stoichiometry involves a 1:1.2:1 molar ratio of cyclohexanone, paraformaldehyde, and ammonium chloride, respectively.[12]

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) to the mixture.[11] The reaction is typically carried out under acidic conditions.[13]

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for approximately 4 hours.[2][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Initial Filtration: After the reaction is complete, filter the hot solution to remove any insoluble materials.

  • Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude residue.[11]

  • Recrystallization: Dissolve the crude residue in a minimal amount of hot ethanol.[12]

  • Crystallization: Allow the solution to cool to room temperature, then add acetone to induce crystallization of the hydrochloride salt.[11] For complete precipitation, the mixture can be stored at a low temperature (e.g., in a freezer) overnight.[12][14]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[14]

  • Washing and Drying: Wash the filter cake with a cold, non-polar solvent such as diethyl ether or cold acetone to remove soluble impurities.[14] Dry the purified this compound under vacuum or in a desiccator.[11][14]

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. The reported melting point is approximately 157-158 °C (with decomposition).[5][12]
NMR Spectroscopy (¹H & ¹³C) The spectra should be consistent with the structure of this compound, showing characteristic peaks for the cyclohexanone ring protons and carbons, as well as the aminomethyl group.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone (around 1700 cm⁻¹) and the N-H stretches of the ammonium salt.[12]
Mass Spectrometry (MS) Mass spectrometry can confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess the purity of the final product.[14]

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be a cause of low yield; ensure the reaction has gone to completion using TLC. Product loss during extraction and incomplete precipitation of the hydrochloride salt are other potential issues. Performing multiple extractions and ensuring sufficient HCl has been added can help mitigate these problems.[14]

  • Product is an Oil, Not a Solid: The presence of impurities or residual solvent can prevent crystallization. Purifying the free base by column chromatography before salt formation or ensuring the product is thoroughly dried under vacuum may be necessary.[14]

  • Side Reactions: A potential side reaction is the self-condensation of cyclohexanone, which is an aldol condensation that can be catalyzed by both acids and bases.[15][16] Careful control of reaction conditions can minimize the formation of these dimeric byproducts. Another possible side reaction can occur if the Mannich base reacts further with formaldehyde and another molecule of the ketone.[10]

  • Stability: Aminoketones can be unstable as free bases. Converting them to their hydrochloride salt significantly improves their stability and shelf-life.[14] The salt should be stored in a cool, dark, and dry place.

Conclusion

The Mannich reaction provides an effective and straightforward method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can reliably produce this valuable synthetic intermediate. The protocol detailed in this application note, along with the troubleshooting guidance, serves as a comprehensive resource for scientists in the fields of organic synthesis and drug discovery.

References

  • Chemistry Steps. (2024). Mannich Reaction.
  • ResearchGate. (n.d.). The Mannich Reaction.
  • Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References.
  • Master Organic Chemistry. (2022, September 1). The Mannich Reaction.
  • Consensus. (2011, March 15). The Mannich Reaction.
  • Wikipedia. (n.d.). Mannich reaction.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction.
  • LookChem. (n.d.). Cas 6946-05-0, this compound.
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • National Institutes of Health. (2020, October 7). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015.
  • OC-Praktikum. (2006, March). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • Homework.Study.com. (n.d.). The Mannich reaction of a ketone, an amine, and an aldehyde is one of the few three-component....
  • Google Patents. (n.d.). US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds.
  • RJPBCS. (2010, July-September). synthesis of some mannich base cyclohexanone derivatives and their pharmacological activities. Retrieved from [https://www.rjpbcs.com/pdf/2010_1(3)/[7].pdf]([Link]7].pdf)
  • ResearchGate. (2010, August 5). Synthesis of some Mannich base cyclohexanone derivatives and their pharmacological activities.
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • PubChem. (n.d.). 2-Aminocyclohexanone.
  • ORGANIC CHEMISTRY SELECT. (2014, September 6). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • Rev. Roum. Chim. (2016). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
  • Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.

Sources

Application Note & Protocol: Synthesis of 2-Aminocyclohexanone Hydrochloride via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-aminocyclohexanone hydrochloride, a valuable building block in pharmaceutical and organic chemistry.[1][2] The protocol leverages a direct, one-pot reductive amination of 1,2-cyclohexanedione. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.

Introduction and Significance

2-Aminocyclohexanone and its derivatives are pivotal structural motifs in medicinal chemistry, serving as precursors to a wide array of biologically active molecules.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for laboratory applications and further synthetic transformations.[2]

Reductive amination is a cornerstone of modern amine synthesis, prized for its versatility and efficiency.[3][4] This reaction class converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[5] The primary advantage of this method is its ability to form carbon-nitrogen bonds in a controlled, often one-pot, procedure, minimizing intermediate isolation steps and improving overall yield.[5][6] This protocol details the synthesis of this compound from cyclohexane-1,2-dione using an ammonia source and a selective hydride reducing agent.[7]

The Chemistry: Mechanism of Reductive Amination

The synthesis proceeds via a two-stage mechanism within a single reaction vessel. Understanding these steps is crucial for troubleshooting and optimization.

Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of an amine (in this case, ammonia) on one of the carbonyl carbons of 1,2-cyclohexanedione. This forms a hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen and increasing its electrophilicity, the hemiaminal readily dehydrates (loses a water molecule) to form an imine intermediate.[4][5][8]

Stage 2: Imine Reduction The C=N double bond of the imine is susceptible to reduction. A key aspect of this synthesis is the use of a mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[9] This reagent is particularly effective because it is stable in weakly acidic conditions and reduces the protonated imine much faster than it reduces the starting ketone.[8][10] This selectivity prevents the unwanted reduction of 1,2-cyclohexanedione to the corresponding diol and ensures the reaction proceeds to the desired amine product.[8] The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the imine, cleaving the pi bond and forming the final amine product.[9]

Reductive_Amination_Mechanism cluster_start Starting Materials cluster_stage1 Stage 1: Imine Formation cluster_stage2 Stage 2: Reduction cluster_final Final Product Start_Dione 1,2-Cyclohexanedione Hemiaminal Hemiaminal Intermediate Start_Dione->Hemiaminal + NH₃ (Nucleophilic Attack) Start_Ammonia Ammonia (NH₃) Start_Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O (Dehydration, Acid Catalyzed) Product_FreeBase 2-Aminocyclohexanone (Free Base) Imine->Product_FreeBase + Hydride (H⁻) Reducing_Agent NaBH₃CN (Hydride Source) Reducing_Agent->Product_FreeBase Product_Salt 2-Aminocyclohexanone HCl Product_FreeBase->Product_Salt + HCl (Protonation) HCl Hydrochloric Acid HCl->Product_Salt

Caption: Mechanism of the one-pot reductive amination synthesis.

Experimental Protocol

This protocol details the direct amination of 1,2-cyclohexanedione.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,2-CyclohexanedioneReagentSigma-AldrichEnsure it is dry before use.
Ammonium Acetate (CH₃COONH₄)ACS GradeFisher ScientificServes as the ammonia source.
Sodium Cyanoborohydride (NaBH₃CN)95%Alfa AesarCaution: Toxic. Handle in a fume hood.
Methanol (MeOH)AnhydrousVWRUsed as the reaction solvent.
Hydrochloric Acid (HCl)ConcentratedJ.T. BakerFor pH adjustment and salt formation.
Diethyl Ether (Et₂O)AnhydrousEMD MilliporeFor washing and extraction.
Sodium Hydroxide (NaOH)PelletsMacron Fine ChemicalsFor pH adjustment.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularAcros OrganicsFor drying organic extracts.
Ethanol (EtOH) & AcetoneACS GradePharmco-AaperFor recrystallization.
Standard Glassware--Round-bottom flask, condenser, etc.
Magnetic Stirrer & Stir Bar---
Rotary Evaporator--For solvent removal.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-cyclohexanedione (1.0 eq) and ammonium acetate (1.5-2.0 eq) in anhydrous methanol. Stir at room temperature until all solids have dissolved.

  • Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution. NaBH₃CN is chosen for its selectivity for the imine over the ketone, which is critical for the success of this one-pot reaction.[5][8]

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting dione.[11]

  • Work-up: Solvent Removal & Acidification: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and carefully adjust the pH to ~2 with concentrated HCl.[11]

  • Work-up: Purification of Aqueous Layer: Transfer the acidic aqueous solution to a separatory funnel and wash with diethyl ether (2x volumes) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.[11] Causality Note: At acidic pH, the desired amine product is protonated and remains as a salt in the aqueous layer, while unreacted ketone partitions into the organic solvent.

  • Work-up: Liberation and Extraction of Free Amine: Cool the aqueous layer in an ice bath and basify to pH ~10-11 by slowly adding a concentrated NaOH solution. Extract the liberated free amine product with dichloromethane or ethyl acetate (3x volumes).[11]

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-aminocyclohexanone as a free base.

  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of HCl in the same solvent (or ethereal HCl) until precipitation is complete.

  • Final Purification: Collect the precipitated this compound by vacuum filtration. Wash the crystals with a small amount of cold acetone or diethyl ether to remove residual impurities.[12] The product can be further purified by recrystallization from an ethanol/acetone solvent system to yield a crystalline solid.[12]

Quantitative Data Summary

The following table outlines the typical quantitative parameters for this synthesis.

ParameterValue / ConditionReference / Rationale
Stoichiometry
1,2-Cyclohexanedione1.0 equivalentLimiting Reagent
Ammonium Acetate1.5 - 2.0 equivalentsExcess drives imine formation.
Sodium Cyanoborohydride1.5 equivalentsEnsures complete reduction of the imine.
Reaction Conditions
SolventMethanolGood solubility for reactants.[11]
TemperatureRoom Temperature (~20-25 °C)Mild conditions are sufficient.[11]
Reaction Time24 - 48 hoursVaries; monitor by TLC/GC-MS.[11]
Product Data
Expected Yield (Crude)60 - 75%Dependent on reaction completion and workup.
Melting Point (Purified)157-158 °C (decomposes)Literature Value.[2]
AppearanceWhite to off-white crystalline solidExpected for the hydrochloride salt.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the final, purified product.

Workflow_Diagram cluster_reaction One-Pot Reaction cluster_workup Aqueous Work-up & Extraction cluster_purification Purification & Isolation A 1. Dissolve 1,2-Dione & Ammonium Acetate in MeOH B 2. Add NaBH₃CN A->B C 3. Stir at RT (24-48h) B->C D 4. Remove MeOH C->D Reaction Complete E 5. Acidify (HCl) & Wash (Et₂O) D->E F 6. Basify (NaOH) & Extract Product E->F G 7. Dry & Concentrate Organic Layers F->G H 8. Precipitate as HCl Salt G->H Crude Free Base I 9. Filter & Wash Solid H->I J 10. Recrystallize (Ethanol/Acetone) I->J K Final Product: 2-Aminocyclohexanone HCl J->K

Sources

Application Note: Synthesis of 2-Aminocyclohexanone via the Neber Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Amino Ketones

The α-amino ketone moiety, particularly within a cyclic framework like 2-aminocyclohexanone, represents a privileged scaffold in medicinal chemistry and pharmaceutical development. These structures serve as crucial building blocks for a wide array of heterocyclic compounds and are integral to the synthesis of numerous bioactive molecules and drug candidates. The Neber rearrangement, a classic named reaction in organic chemistry, provides a robust and reliable method for converting ketoximes into α-amino ketones, making it a highly relevant transformation for drug discovery and development pipelines.[1][2]

This document provides a comprehensive guide to the synthesis of 2-aminocyclohexanone using the Neber rearrangement. It covers the underlying mechanism, provides detailed, field-tested experimental protocols, and offers insights into process optimization and troubleshooting, ensuring scientific integrity and practical applicability.

Mechanistic Rationale and Key Considerations

The Neber rearrangement is a multi-step process that transforms a ketone into its corresponding α-amino ketone.[3] Understanding the causality behind each step is critical for successful execution and troubleshooting.

The overall transformation proceeds through three primary stages:

  • Oxime Formation: The parent ketone (cyclohexanone) is reacted with hydroxylamine to form the corresponding cyclohexanone oxime.

  • Activation of the Hydroxyl Group: The oxime's hydroxyl group is a poor leaving group. It must be converted into a more suitable leaving group, typically an O-sulfonate ester such as a tosylate. This is a critical activation step.

  • Rearrangement and Hydrolysis: A base is introduced to deprotonate the α-carbon, forming a carbanion. This carbanion undergoes an intramolecular nucleophilic substitution to displace the tosylate, forming a strained 2H-azirine intermediate.[3][4] Subsequent acidic hydrolysis opens the azirine ring to yield the final α-aminocyclohexanone, typically as its hydrochloride salt.[4][5]

Neber_Rearrangement_Mechanism cluster_0 Stage 1: Oxime Formation & Activation cluster_1 Stage 2: Rearrangement cluster_2 Stage 3: Hydrolysis Ketone Cyclohexanone Oxime Cyclohexanone Oxime Ketone->Oxime NH₂OH·HCl TosylOxime O-Tosyl Cyclohexanone Oxime Oxime->TosylOxime TsCl, Pyridine Carbanion α-Carbanion TosylOxime->Carbanion Base (e.g., KOEt) -H⁺ Azirine Azirine Intermediate Carbanion->Azirine Intramolecular Displacement (-OTs) AminoKetone 2-Aminocyclohexanone·HCl Azirine->AminoKetone H₃O⁺ (Hydrolysis)

Caption: The Neber rearrangement mechanism proceeds via oxime activation, base-mediated cyclization to an azirine, and subsequent hydrolysis.

Causality in Experimental Design:

  • Choice of Leaving Group: A tosylate (Ts) group is ideal because it is bulky, electronically withdrawing, and an excellent leaving group, facilitating the key intramolecular displacement step.

  • Base Selection: A strong, non-nucleophilic base like potassium ethoxide (KOEt) is preferred for the rearrangement step. Its primary role is to abstract the α-proton without competing in nucleophilic attacks on the starting material.[5]

  • Side Reactions: The primary competing reaction is the Beckmann rearrangement, which can be favored under certain acidic conditions or with specific substrates.[3] Careful control of temperature during the tosylation step and the choice of a strong base for the rearrangement effectively minimize this side reaction.[5]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step workflow for the synthesis of 2-aminocyclohexanone hydrochloride.

Experimental_Workflow start Start: Cyclohexanone step1 Step 1: Oximation - Add NH₂OH·HCl - Stir at RT start->step1 step2 Step 2: Tosylation - Dissolve Oxime in Pyridine - Cool to 0-5°C - Add TsCl portion-wise step1->step2 workup1 Workup 1 - Pour into ice-water - Extract with Ether - Wash & Dry step2->workup1 step3 Step 3: Rearrangement & Hydrolysis - Dissolve Tosyl Oxime in EtOH - Add KOEt solution - Stir at RT workup1->step3 hydrolysis Hydrolysis - Acidify with HCl - Reflux step3->hydrolysis workup2 Final Workup & Isolation - Cool & Filter - Wash with Ether - Dry Product hydrolysis->workup2 product Product: 2-Aminocyclohexanone·HCl workup2->product

Caption: Overall experimental workflow for the synthesis of 2-aminocyclohexanone·HCl from cyclohexanone.

Protocol 1: Synthesis of Cyclohexanone Oxime

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mol)
Cyclohexanone98.1429.40.30
Hydroxylamine Hydrochloride69.4925.00.36
Sodium Hydroxide (20% aq.)40.00--
Water18.02--

Procedure:

  • Prepare the free hydroxylamine base by dissolving hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water. To this, add 70 mL of 20% aqueous sodium hydroxide solution in a 500-mL Erlenmeyer flask equipped with a magnetic stirrer.

  • To the stirred hydroxylamine solution, add cyclohexanone (29.4 g, 0.30 mol) in one portion. A precipitate will form rapidly.

  • Cool the reaction mixture in an ice bath to maintain a temperature of 0–5°C and continue stirring for 2 hours.

  • Collect the solid product by suction filtration and wash thoroughly with 500 mL of cold water.

  • Dry the crude product under vacuum to yield cyclohexanone oxime as a white solid. The product is typically of sufficient purity for the next step.

Protocol 2: O-Tosylation of Cyclohexanone Oxime

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mol)
Cyclohexanone Oxime113.1622.60.20
p-Toluenesulfonyl Chloride (TsCl)190.6542.00.22
Anhydrous Pyridine79.10~100 mL-
Diethyl Ether74.12--

Procedure:

  • In a 1-L round-bottomed flask, dissolve cyclohexanone oxime (22.6 g, 0.20 mol) in 100 mL of anhydrous pyridine.

  • Cool the solution in an ice/salt bath to 0°C.

  • Slowly add p-toluenesulfonyl chloride (42.0 g, 0.22 mol) portion-wise to the stirred solution, ensuring the temperature does not rise above 5°C.[5] This temperature control is crucial to minimize the competing Beckmann rearrangement.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours to ensure complete reaction.

  • Pour the reaction mixture slowly into 500 mL of ice-water with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash sequentially with cold 1M HCl (2 x 100 mL) to remove pyridine, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tosyl cyclohexanone oxime. This product is often unstable and should be used immediately in the next step without further purification.[6]

Protocol 3: Neber Rearrangement and Hydrolysis

Materials & Reagents

ReagentM.W. ( g/mol )Amount (g)Moles (mol)
O-Tosyl Cyclohexanone Oxime267.35~0.19 mol0.19
Potassium Metal39.107.600.19
Absolute Ethanol46.07~400 mL-
Concentrated HCl36.46--

Procedure:

  • Preparation of Potassium Ethoxide (KOEt): In a 2-L round-bottomed flask fitted with a reflux condenser and drying tube, add 80 mL of absolute ethanol. Carefully add potassium metal (7.60 g, 0.19 mol) in small pieces to the ethanol.[7] The reaction is exothermic; allow the metal to dissolve completely.

  • Once the potassium has fully reacted, cool the resulting potassium ethoxide solution to 0–5°C in an ice bath.

  • Dissolve the crude O-tosyl oxime from the previous step in 320 mL of absolute ethanol (gentle warming may be required).

  • Add the tosyl oxime solution to the cold, stirred potassium ethoxide solution over 15 minutes. A precipitate of potassium p-toluenesulfonate will form.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Hydrolysis: After stirring, acidify the mixture by carefully adding concentrated hydrochloric acid until the pH is ~1.

  • Heat the acidified mixture to reflux for 2 hours to hydrolyze the intermediate azirine.[5]

  • Cool the mixture in an ice bath. The product, this compound, will precipitate.

  • Collect the solid product by suction filtration. Wash the filter cake with cold diethyl ether to remove any organic impurities.

  • Dry the white crystalline solid under vacuum. Expected yield is typically in the range of 65-72%.[5]

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Tosylation Step Incomplete reaction; presence of moisture.Ensure pyridine is anhydrous. Extend reaction time at room temperature. Check the quality of TsCl.
Significant Beckmann Product Reaction temperature too high during tosylation or rearrangement. Substrate is highly prone to rearrangement.Strictly maintain temperature below 5°C during TsCl addition.[5] Use a less coordinating solvent if possible.
Oily or Impure Final Product Incomplete hydrolysis of the azirine intermediate; insufficient washing.Ensure the reaction mixture is strongly acidic (pH ~1) before reflux. Extend reflux time to 3-4 hours. Wash the final product thoroughly with cold ether.
Low Yield in Rearrangement Incomplete deprotonation; degradation of the tosyl oxime.Use freshly prepared potassium ethoxide. Ensure all reagents and solvents are anhydrous. Use the crude tosyl oxime immediately after preparation.

Conclusion and Applications

The Neber rearrangement is a powerful and effective method for the synthesis of α-amino ketones from readily available starting materials.[8] The protocol detailed herein for 2-aminocyclohexanone provides a reliable pathway to a key synthetic intermediate used in the development of novel therapeutics. Its applications span the synthesis of complex natural products and the creation of diverse libraries of compounds for high-throughput screening.[6][9] By understanding the mechanistic nuances and adhering to careful experimental technique, researchers can leverage this reaction to advance projects in medicinal chemistry and beyond.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.
  • Wikipedia. (2023). Neber rearrangement.
  • Organic Reactions. (2026). The Neber Rearrangement.
  • ResearchGate. (2025). The Neber Rearrangement | Request PDF.
  • SynArchive. (2024). Neber Rearrangement.
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  • Slideshare. Neber rearrment | PPTX.
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  • ResearchGate. (2012). Organic Reactions Volume 78, Chapter 2, pp. 321-410 The Neber Rearrangement.
  • Organic Syntheses.
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  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.

Sources

Application Note: A Robust and Scalable Synthesis of 2-Aminocyclohexanone Hydrochloride via the Neber Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminocyclohexanone hydrochloride is a critical structural motif and a versatile building block in medicinal chemistry and organic synthesis, notably serving as a precursor for various pharmaceutical compounds, including those for neurological disorders.[1][2][3] Its hydrochloride salt form is favored due to enhanced stability and solubility, making it ideal for laboratory and industrial applications.[2][4] This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the Neber rearrangement. This classical yet efficient method for preparing α-amino ketones offers a reliable pathway for producing this key intermediate in hundred-gram quantities.[5][6][7] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for a scaled-up process, and address critical safety considerations and troubleshooting strategies to ensure a high-yield, high-purity synthesis.

Introduction: The Strategic Importance of 2-Aminocyclohexanone

The synthesis of α-amino ketones is a cornerstone of modern pharmaceutical development. Among these, 2-aminocyclohexanone stands out for its utility in constructing more complex molecular architectures.[1] The inherent reactivity of its bifunctional nature—a nucleophilic amino group alpha to an electrophilic carbonyl—makes it a valuable synthon. However, the free base of 2-aminocyclohexanone can be unstable.[8] Consequently, it is most commonly prepared and isolated as its hydrochloride salt, which significantly improves its stability and shelf-life, facilitating easier handling, storage, and downstream applications.[4][8]

While several synthetic routes to 2-aminocyclohexanone exist, including the reduction of 2-oximinocyclohexanone and the direct α-amination of cyclohexylamine, the Neber rearrangement of cyclohexanone oxime tosylate presents a robust and scalable option.[4] This application note will provide an in-depth exploration of this synthetic strategy, tailored for researchers requiring larger quantities of this intermediate.

The Neber Rearrangement: A Mechanistic Perspective

The Neber rearrangement is a powerful transformation that converts a ketoxime into an α-amino ketone.[5][7] The reaction proceeds through a well-defined mechanism, which is crucial to understand for process optimization and scale-up.

The key steps are:

  • O-Sulfonation: The hydroxyl group of the cyclohexanone oxime is converted into a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).[5]

  • Carbanion Formation: A strong base, such as potassium tert-butoxide, abstracts an acidic α-proton from the carbon adjacent to the oxime, forming a carbanion.[5][9]

  • Azirine Intermediate Formation: The carbanion then undergoes an intramolecular nucleophilic substitution, displacing the tosylate group to form a strained three-membered ring intermediate known as an azirine.[5][9][10] The isolation and characterization of this azirine intermediate have provided strong evidence for this mechanistic pathway.[9]

  • Hydrolysis: The addition of water hydrolyzes the azirine ring, which, after rearrangement, yields the final α-amino ketone.[5]

Neber_Rearrangement_Mechanism Ketoxime Cyclohexanone Oxime Tosylate Cyclohexanone Oxime Tosylate Ketoxime->Tosylate  + TsCl, Pyridine Carbanion Carbanion Intermediate Tosylate->Carbanion  + Base (KOtBu) Azirine Azirine Intermediate Carbanion->Azirine  Intramolecular  Displacement AminoKetone 2-Aminocyclohexanone Azirine->AminoKetone  + H₂O (Hydrolysis)

Caption: Mechanism of the Neber Rearrangement.

Process Safety and Hazard Analysis

A thorough understanding of the hazards associated with all reagents is paramount for a safe scale-up operation.

ReagentKey HazardsRecommended Precautions
Pyridine Flammable, toxic if inhaled/swallowed/in contact with skin, causes skin and eye irritation.[11]Work in a well-ventilated fume hood. Wear appropriate PPE, including gloves and eye protection. Keep away from heat and open flames.[11][12]
p-Toluenesulfonyl Chloride (TsCl) Corrosive, causes severe skin burns and eye damage.Handle with extreme care. Wear chemical-resistant gloves, protective clothing, and eye/face protection.[12][13]
Potassium tert-Butoxide (KOtBu) Flammable solid, reacts violently with water, causes severe skin burns and eye damage.Handle in an inert, dry atmosphere (e.g., under nitrogen or argon). Avoid contact with water and moisture. Wear appropriate PPE.[11]
Methanol Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated area, away from ignition sources. Ground/bond container and receiving equipment to prevent static discharge.[11]
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage, may cause respiratory irritation.Use with extreme caution in a fume hood. Wear acid-resistant gloves and eye protection.[13]

General Handling Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[12][13][14]

  • Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Take precautionary measures against static discharge, especially when handling flammable solvents.[11]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a multi-hundred-gram scale synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Neber Rearrangement cluster_3 Step 4: Isolation & Salt Formation Start Cyclohexanone Oxime Cyclohexanone Oxime Start->Oxime  + Hydroxylamine HCl,  Sodium Acetate Oxime_ref Cyclohexanone Oxime Tosylate Cyclohexanone Oxime Tosylate Tosylate_ref Cyclohexanone Oxime Tosylate Oxime_ref->Tosylate  + TsCl, Pyridine AminoKetone Crude 2-Aminocyclohexanone AminoKetone_ref Crude 2-Aminocyclohexanone Tosylate_ref->AminoKetone  + KOtBu, Methanol FinalProduct 2-Aminocyclohexanone HCl AminoKetone_ref->FinalProduct  Workup & + HCl

Sources

Application Note & Protocol: High-Purity Isolation of 2-Aminocyclohexanone Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the purification of 2-aminocyclohexanone hydrochloride, a critical intermediate in pharmaceutical synthesis.[1] The protocol details an optimized recrystallization procedure designed to consistently yield high-purity material, suitable for demanding downstream applications in drug development and organic synthesis. We will delve into the fundamental principles governing the choice of solvent systems, the technical nuances of the experimental procedure, and troubleshooting strategies to overcome common challenges such as oiling out and incomplete impurity removal.

Introduction: The Criticality of Purity for α-Amino Ketone Intermediates

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] As an α-amino ketone, its purity is paramount, as trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps.[2] Recrystallization is a powerful and economical technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4]

The hydrochloride salt form of 2-aminocyclohexanone enhances its stability and modifies its solubility profile, making it more amenable to purification by recrystallization compared to its free base.[1][5] This guide provides a robust methodology for the purification of this important synthetic intermediate.

Foundational Principles: Solvent Selection for Amine Hydrochlorides

The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system.[3] For amine hydrochlorides like this compound, a mixed-solvent system is often most effective.[6] The ideal primary solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] An anti-solvent, in which the compound is sparingly soluble, is then used to induce precipitation.[7]

For this compound, a polar protic solvent like ethanol serves as an excellent primary solvent, while a less polar solvent such as acetone or diethyl ether can function as an effective anti-solvent.[6] This combination leverages the polar nature of the hydrochloride salt for dissolution in hot ethanol, followed by a reduction in solubility upon the addition of the anti-solvent to facilitate crystallization.[6]

Quantitative Data Summary

The following table outlines the key quantitative parameters for a typical recrystallization of this compound.

ParameterValueRationale
Solvent System Ethanol (Solvent) / Acetone (Anti-solvent)Ethanol effectively dissolves the polar hydrochloride salt at elevated temperatures, while acetone's lower polarity induces crystallization upon cooling and addition.[6]
Crude Product to Solvent Ratio ~1 g crude material to 10 mL EthanolThis ratio ensures complete dissolution at reflux while avoiding excessive solvent that could hinder recovery.[6]
Solvent to Anti-solvent Ratio ~1:3 (Ethanol:Acetone)A typical starting point; this ratio can be optimized based on the observed precipitation.[6]
Dissolution Temperature Reflux (~78 °C for Ethanol)Ensures rapid and complete dissolution of the target compound.[6]
Crystallization Temperature Room temperature, followed by 0-4 °CGradual cooling promotes the formation of well-defined, pure crystals.[5]
Expected Melting Point (Purified) 157-158 °C (with decomposition)A sharp melting point in this range is indicative of high purity.[1][8]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of this compound.

Materials:
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Acetone (Reagent Grade)

  • Activated Carbon (Optional, for colored impurities)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Condenser

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

Procedural Steps:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the appropriate volume of ethanol (approximately 10 mL per gram of crude material).[6]

    • Attach a condenser to the flask and heat the mixture to reflux with gentle stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the crude product weight) to adsorb colored impurities.

    • Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration (if Decolorization was Performed or Insoluble Impurities are Present):

    • If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This is a critical step to prevent the incorporation of these impurities into the final crystals.[6]

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the solution has reached room temperature, slowly add acetone as an anti-solvent while stirring. The solution will become cloudy, indicating the onset of precipitation.[6]

    • Continue adding the anti-solvent until precipitation appears complete.

    • Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystallized product by vacuum filtration using a Büchner funnel.[6]

    • Ensure the filter paper is properly seated and wetted with a small amount of the cold solvent mixture before filtration.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of cold acetone to remove any residual soluble impurities.[6]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.

Visualized Workflow

The following diagram outlines the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 2-Aminocyclohexanone HCl add_etoh Add Ethanol crude->add_etoh reflux Heat to Reflux add_etoh->reflux hot_filtration Hot Filtration (Optional) reflux->hot_filtration If needed cool Cool to RT hot_filtration->cool add_acetone Add Acetone (Anti-solvent) cool->add_acetone ice_bath Ice Bath add_acetone->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Acetone vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. To remedy this, add more of the primary solvent (ethanol) to the hot solution to redissolve the oil, and then allow it to cool more slowly.[7]

  • Poor Crystal Yield: If the yield of crystals is low, it could be due to using too much solvent or not cooling the solution sufficiently. The mother liquor can be concentrated by evaporation and cooled again to recover more product.

  • Crystals Do Not Form: If no crystals form upon cooling, it may be necessary to induce crystallization. This can be achieved by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[4]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] All procedures should be performed in a well-ventilated fume hood.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the experimental parameters, researchers can obtain high-purity material essential for the synthesis of complex molecules in pharmaceutical and chemical research.

References

  • Benchchem. Application Note: Purification of 2-(Methylamino)
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  • Fisher Scientific. SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride. URL
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Application Note: Synthesis of 2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride, a Key Precursor for Tramadol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust, and validated protocol for the synthesis of 2-[(dimethylamino)methyl]cyclohexanone, a critical Mannich base intermediate in the production of the analgesic drug Tramadol.[1][2][3][4] The synthesis is achieved via the well-established Mannich reaction, a three-component condensation of cyclohexanone, formaldehyde, and dimethylamine.[5][6][7][8] This protocol emphasizes experimental causality, safety, and thorough analytical characterization to ensure the production of a high-purity final product, isolated as its stable hydrochloride salt.[9][10] The intended audience for this guide includes researchers, process chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Scientific Background

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to severe pain.[3][11] Its synthesis relies on the efficient construction of a substituted cyclohexyl core. A key strategic disconnection in its synthesis leads back to the β-amino ketone, 2-[(dimethylamino)methyl]cyclohexanone. This intermediate is most effectively prepared through the Mannich reaction, a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2][4][5][6]

The reaction condenses an enolizable ketone (cyclohexanone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine) to form the desired β-amino carbonyl compound, also known as a Mannich base.[5][6][7][8] The reaction proceeds via the initial formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is then attacked by the enol or enolate form of cyclohexanone.[5][6][8][12] This protocol utilizes the hydrochloride salt of dimethylamine, which maintains the acidic conditions favorable for the reaction.[9][10] The final product is isolated as a stable, crystalline hydrochloride salt, which simplifies purification and handling.[9][13]

Reaction Scheme and Mechanism

The overall transformation is depicted below. Cyclohexanone acts as the active hydrogen compound, which, along with formaldehyde and dimethylamine hydrochloride, yields the target Mannich base hydrochloride.

Figure 1: Overall reaction scheme for the Mannich condensation.

The mechanism involves two primary stages:

  • Iminium Ion Formation: Dimethylamine reacts with formaldehyde to form a hemiaminal, which then dehydrates under acidic conditions to generate the reactive electrophile, the Eschenmoser's salt precursor (dimethylaminomethylium ion).[5][6][8]

  • Nucleophilic Attack: Cyclohexanone tautomerizes to its enol form, which acts as a nucleophile, attacking the iminium ion to form the C-C bond at the α-position.[5][6] This step yields the final β-amino ketone.

Materials and Equipment

Reagents and Solvents

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher).

Reagent/SolventFormulaM.W. ( g/mol )CAS No.Notes
CyclohexanoneC₆H₁₀O98.14108-94-1Reagent grade, ≥99%
Paraformaldehyde(CH₂O)n(30.03)n30525-89-4Source of formaldehyde
Dimethylamine hydrochlorideC₂H₈ClN81.54506-59-2Hygroscopic, store in desiccator
Hydrochloric Acid (conc.)HCl36.467647-01-0~37% aqueous solution
Ethanol (Absolute)C₂H₅OH46.0764-17-5Anhydrous or 200 proof
AcetoneC₃H₆O58.0867-64-1Reagent grade, for crystallization
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heatable magnetic stirrer and stir bar

  • Oil bath or heating mantle

  • Rotary evaporator

  • Büchner funnel and suction flask

  • Desiccator with silica gel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Detailed Experimental Protocol

This protocol is based on a well-established procedure for a 100 mmol scale synthesis.[9]

Workflow start Start reagent_prep 1. Reagent Combination Combine reactants in RBF with EtOH and catalytic HCl. start->reagent_prep reflux 2. Reaction Heat mixture to reflux under stirring for 4 hours. reagent_prep->reflux filtration 3. Filtration Filter the hot solution to remove any particulates. reflux->filtration evaporation 4. Solvent Removal Evaporate solvent using a rotary evaporator. filtration->evaporation dissolution 5. Redissolution Dissolve oily residue in minimal hot ethanol. evaporation->dissolution crystallization 6. Crystallization Add acetone at room temp. Cool in freezer overnight. dissolution->crystallization isolation 7. Product Isolation Collect crystals via vacuum filtration. Wash with cold acetone. crystallization->isolation drying 8. Drying Dry the product in a desiccator over silica gel. isolation->drying end End drying->end

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.82 g, 10.3 mL, 100 mmol).

    • Add paraformaldehyde (3.60 g, 120 mmol). Causality Note: A slight excess of the formaldehyde source ensures complete consumption of the limiting cyclohexanone.

    • Add dimethylamine hydrochloride (8.16 g, 100 mmol) and ethanol (40 mL).

    • Finally, add concentrated hydrochloric acid (0.4 mL) as a catalyst.[9] The acid promotes both the formation of the iminium ion and the enolization of cyclohexanone.[8]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Place the assembly in an oil bath on a heatable magnetic stirrer.

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Maintain the reflux for 4 hours. The mixture will become a clear, homogeneous solution.

  • Work-up and Isolation:

    • After 4 hours, remove the flask from the heat and allow it to cool slightly.

    • Filter the hot solution through a small plug of glass wool or a fluted filter paper into a clean round-bottom flask to remove any solid impurities.

    • Concentrate the filtrate using a rotary evaporator to remove the ethanol. This will yield a viscous, oily residue.

  • Crystallization and Purification:

    • Dissolve the residue in a minimum amount of hot ethanol (approx. 10-15 mL).

    • Allow the solution to cool to room temperature. Add acetone (approx. 60-80 mL) to the solution while stirring. The product should begin to precipitate as a white solid. Causality Note: The product hydrochloride is soluble in ethanol but poorly soluble in acetone. Adding acetone as an anti-solvent induces crystallization.

    • For complete crystallization, place the flask in a freezer (-10 to -20 °C) overnight.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold acetone (2 x 10 mL) to remove any soluble impurities.

    • Dry the product in a desiccator over silica gel to a constant weight.

Characterization and Expected Results

The identity and purity of the synthesized 2-[(dimethylamino)methyl]cyclohexanone hydrochloride should be confirmed by melting point, IR, and NMR spectroscopy.

  • Expected Yield: 70-80%

  • Appearance: White crystalline solid.[13]

  • Melting Point: 157-158 °C (recrystallized).[9]

Spectroscopic Data

The following data are representative of the expected product.

Analysis Expected Characteristics
IR (KBr, cm⁻¹) ~2940 (C-H alkane), 1705-1715 (C=O ketone) , ~1450 (CH₂ bend)[9][14]
¹H NMR (CDCl₃, δ) ~3.0-3.5 (m, 1H, CH-CH₂N), ~2.8 (s, 6H, N(CH₃)₂), ~1.5-2.5 (m, 10H, cyclohexyl protons)
¹³C NMR (CDCl₃, δ) ~209 (C=O), ~57 (CH₂N), ~47 (CH-CH₂N), ~42 (N(CH₃)₂), 24-45 (cyclohexyl carbons)[9]
Mass Spec (EI, m/z) 155 (M⁺, free base), 58 ([CH₂=N(CH₃)₂]⁺, characteristic fragment)[15]

Safety and Waste Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.

  • Chemical Hazards:

    • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled.

    • Paraformaldehyde: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle only in a well-ventilated fume hood.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

    • Acetone/Ethanol: Highly flammable liquids. Keep away from ignition sources.

  • Waste Disposal:

    • The mother liquor and acetone washes contain organic solvents and should be collected in a designated halogen-free organic waste container.[9]

    • Follow all institutional and local regulations for chemical waste disposal.

Troubleshooting

Problem Possible Cause Solution
Low or No Yield Incomplete reaction.Ensure reflux temperature was maintained for the full duration. Check the quality of the paraformaldehyde, as it can depolymerize over time.
Insufficient acid catalyst.Verify the amount and concentration of HCl added.
Oily Product, Fails to Crystallize Presence of water or other impurities.Ensure anhydrous solvents were used where possible. Attempt to redissolve the oil in minimal hot ethanol and slowly add acetone again. Scratching the inside of the flask with a glass rod may induce crystallization.
Incorrect solvent ratio for crystallization.Adjust the ethanol/acetone ratio. If too much ethanol was used, partially evaporate and re-add acetone.
Low Melting Point / Impure Product Incomplete reaction or insufficient washing.Recrystallize the product from an ethanol/acetone solvent system as described in the protocol.[9][10]

References

  • Mannich reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026.
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • Unacademy. (n.d.). Mannich Reaction Mechanism.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • oc-praktikum.de. (2006, March). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • ChemBK. (2024, April 9). 2-dimethylamino methyl cyclohexanone hydrochloride.
  • Course Hero. (n.d.). From the two reactions that are occurring down the left hand side of the synthetic pathway for producing Tramadol diagram. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). (PDF) Synthesis of Tramadol and Analogous.
  • ORGANIC CHEMISTRY SELECT. (2014, September 6). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Retrieved January 11, 2026.
  • RJPBCS. (2010). synthesis of some mannich base cyclohexanone derivatives and their pharmacological activities.
  • NROChemistry. (n.d.). Mannich Reaction.
  • Scribd. (n.d.). Synthesis of Tramadol Lab.
  • ResearchGate. (n.d.). The Mannich Reaction. Retrieved January 11, 2026.
  • Google Patents. (1999). WO1999003820A1 - Tramadol, salts thereof and process for their preparation.
  • SciELO México. (n.d.). Synthesis of Tramadol and Analogous. Retrieved January 11, 2026.
  • SpectraBase. (n.d.). 2-(N,N-DIMETHYLAMINOMETHYL)-CYCLOHEXANONE.
  • NIST WebBook. (n.d.). Cyclohexanone, 2-[(dimethylamino)methyl]-.
  • NIST WebBook. (n.d.). Cyclohexanone, 2-[(dimethylamino)methyl]-.
  • Brunel University Research Archive. (n.d.). a study of the mannich reaction. Retrieved January 11, 2026.

Sources

Use of 2-Aminocyclohexanone hydrochloride in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Aminocyclohexanone Hydrochloride in Heterocyclic Chemistry

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent building block for heterocyclic synthesis. Its structure, featuring a nucleophilic amino group and an electrophilic ketone on a six-membered carbocyclic ring, offers a powerful platform for a diverse array of cyclization strategies. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free amine, which is prone to self-condensation. This guide provides an in-depth exploration of its application in constructing medicinally relevant heterocyclic scaffolds, detailing the underlying mechanisms and providing field-proven experimental protocols for researchers in academia and the pharmaceutical industry.

Synthesis of Tetrahydroquinolines via Friedländer Annulation

The Friedländer annulation is a robust and fundamental reaction for the synthesis of quinoline and its derivatives. It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1][2] 2-Aminocyclohexanone serves as an ideal 2-amino-alicyclic ketone for this transformation, leading directly to the valuable tetrahydroquinoline core, a scaffold present in numerous bioactive molecules.[3][4][5]

Mechanistic Insight

The reaction mechanism can proceed via two primary pathways, dictated by the catalytic conditions (acidic or basic).[6]

  • Base-Catalyzed Pathway: The reaction initiates with an aldol condensation between the enolizable methylene compound and the 2-aminocyclohexanone. This is followed by an intramolecular cyclization (aza-Michael addition) and subsequent dehydration to yield the final tetrahydroquinoline product.

  • Acid-Catalyzed Pathway: Under acidic conditions, the initial step is often the formation of a Schiff base (imine) between the amino group of 2-aminocyclohexanone and the carbonyl of the coupling partner. This is followed by an intramolecular aldol-type reaction and dehydration to afford the aromatic system.[6]

Friedlander_Mechanism cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway A 2-Aminocyclohexanone + Enolizable Ketone B Aldol Adduct A->B Base (e.g., KOH) Aldol Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D Tetrahydroquinoline C->D - H₂O E 2-Aminocyclohexanone + Enolizable Ketone F Schiff Base (Imine) E->F Acid (e.g., p-TsOH) Schiff Base Formation G Cyclized Intermediate F->G Intramolecular Aldol-type Reaction H Tetrahydroquinoline G->H - H₂O

Caption: Friedländer annulation pathways for tetrahydroquinoline synthesis.
Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of a Tetrahydroquinoline Derivative [7]

This protocol outlines a general procedure for the base-catalyzed Friedländer synthesis, which requires neutralization of the hydrochloride salt to liberate the free amine.

  • Materials:

    • This compound (1.0 eq)

    • Ketone with an α-methylene group (e.g., Acetophenone) (1.2 eq)

    • Potassium hydroxide (KOH) (2.2 eq)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound in ethanol.

    • Add the ketone (e.g., acetophenone) to the solution.

    • In a separate beaker, prepare a solution of potassium hydroxide in a minimal amount of water and add it dropwise to the reaction mixture. Note: An excess of base is required to both neutralize the hydrochloride salt and catalyze the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure tetrahydroquinoline derivative.

Protocol 2: Acid-Catalyzed Microwave-Assisted Synthesis [7]

This protocol describes a rapid, acid-catalyzed synthesis using microwave irradiation for enhanced reaction rates.

  • Materials:

    • This compound (1.0 eq)

    • Cyclic ketone (e.g., Indan-1-one) (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)

    • Toluene

  • Procedure:

    • In a microwave reaction vial, combine this compound, the cyclic ketone, and p-TsOH·H₂O.

    • Add toluene as the solvent. Note: The hydrochloride salt can often be used directly in acid-catalyzed reactions.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate at a set temperature (e.g., 120-140 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.

    • After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Catalyst SystemSolventTemperatureTimeTypical Yield (%)Reference
KOHEthanolReflux3-4 h80-90[7]
p-TsOH·H₂O (MW)Toluene120 °C20 min85-95[7]
ZnCl₂None120 °C2 h~95[6]
Amberlyst-15EthanolReflux5 h~92[6]

Synthesis of Tetrahydroquinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities.[8][9] The most common synthesis involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound.[10] 2-Aminocyclohexanone, as an α-aminoketone, can react with o-phenylenediamines to produce tetrahydroquinoxaline derivatives, which can be subsequently oxidized to the fully aromatic quinoxaline if desired.

Mechanistic Insight

The reaction proceeds via a tandem condensation-cyclization mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks the ketone carbonyl of 2-aminocyclohexanone to form a hemiaminal, which then dehydrates to an imine. Subsequently, the second amino group of the diamine attacks the imine carbon in an intramolecular fashion, forming the six-membered dihydropyrazine ring.

Quinoxaline_Synthesis start 2-Aminocyclohexanone + o-Phenylenediamine step1 Imine Intermediate Formation start->step1 - H₂O step2 Intramolecular Cyclization step1->step2 Tautomerization & Ring Closure product Tetrahydroquinoxaline step2->product - H₂O optional Aromatic Quinoxaline product->optional Oxidation (e.g., air, DDQ)

Caption: Workflow for the synthesis of tetrahydroquinoxalines.
Experimental Protocol: Condensation with o-Phenylenediamine
  • Materials:

    • This compound (1.0 eq)

    • o-Phenylenediamine (1.0 eq)

    • Sodium acetate (NaOAc) (1.1 eq) (or another mild base)

    • Ethanol or Acetic Acid

  • Procedure:

    • To a solution of this compound in ethanol, add sodium acetate and stir for 15 minutes to generate the free amine in situ.

    • Add o-phenylenediamine to the mixture.

    • Reflux the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water and extract the product with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude tetrahydroquinoxaline by column chromatography or recrystallization.

    • (Optional) To obtain the aromatic quinoxaline, the isolated tetrahydro-derivative can be dissolved in a suitable solvent (e.g., toluene) and refluxed with an oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply stirred in air, sometimes with a catalyst.[11]

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy.[12][13][14] The dual reactivity of 2-aminocyclohexanone makes it an excellent substrate for MCRs, enabling the rapid assembly of complex heterocyclic structures.

Betti-Type Reaction

The Betti reaction is a classic MCR that forms α-aminobenzylphenols from the condensation of a phenol, an aldehyde, and an amine.[15] Using 2-aminocyclohexanone as the amine component leads to novel Betti bases with a fused cyclic scaffold.[16][17][18]

  • Mechanism: The reaction is believed to proceed through the initial formation of an iminium ion from the aldehyde and 2-aminocyclohexanone. The electron-rich phenol then attacks the iminium ion in a Mannich-type reaction to yield the final product.[17]

  • Protocol: Three-Component Synthesis of a Betti Base Derivative

    • Materials:

      • This compound (1.0 eq)

      • Triethylamine (Et₃N) (1.1 eq)

      • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

      • β-Naphthol (1.0 eq)

      • Ethanol

    • Procedure:

      • In a flask, suspend this compound in ethanol.

      • Add triethylamine to liberate the free amine and stir for 10 minutes.

      • Add the aromatic aldehyde followed by β-naphthol.

      • Stir the mixture at room temperature or gentle heat (50 °C) for 12-24 hours. The product often precipitates from the solution.

      • Monitor the reaction by TLC.

      • Collect the precipitated solid by filtration.

      • Wash the solid with cold ethanol to remove unreacted starting materials.

      • The product can be further purified by recrystallization if necessary.

Synthesis of Spiro-Heterocycles

Spiro-heterocycles, compounds where two rings share a single atom, are of great interest in drug discovery. 2-Aminocyclohexanone can be employed in MCRs to construct spirocyclic systems, such as spiro-oxindoles or other complex scaffolds.[19][20][21]

  • Protocol: A Proposed Route to Spiro-Oxindoles This protocol outlines a potential two-step sequence starting with a three-component reaction.

    • Materials:

      • This compound (1.0 eq)

      • Isatin (or a derivative) (1.0 eq)

      • Malononitrile (1.0 eq)

      • Piperidine or Morpholine (catalytic amount)

      • Ethanol

    • Procedure (Knoevenagel/Michael Addition/Cyclization Cascade):

      • Combine this compound, isatin, malononitrile, and a catalytic amount of piperidine in ethanol. A mild base may be needed to free the amine.

      • Reflux the mixture for 6-8 hours. This sequence involves an initial Knoevenagel condensation between isatin and malononitrile, followed by a Michael addition of the 2-aminocyclohexanone enamine, and subsequent intramolecular cyclization and dehydration.

      • Cool the reaction mixture. The spirocyclic product may precipitate.

      • Collect the solid by filtration and purify by recrystallization from a suitable solvent like DMF or ethanol.

Conclusion

This compound is a cost-effective and highly adaptable starting material for constructing a diverse range of nitrogen-containing heterocycles. Its bifunctional nature allows it to participate in classic named reactions like the Friedländer annulation as well as in modern, efficient multicomponent reactions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals to leverage the synthetic potential of this valuable chemical building block in their pursuit of novel molecular entities.

References

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
  • Semantic Scholar. Synthesis of some novel spiro heterocycles- Part II. [Link]
  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]
  • Wan, J. P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
  • SpringerLink. Multi-Component Reactions in Heterocyclic Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]
  • Georg, G. I. (Ed.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
  • Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16489-16524. [Link]
  • Wikipedia. Betti reaction. [Link]
  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
  • Taylor & Francis Online. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
  • National Institutes of Health. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Synthesis of Some New Spiro Heterocyclic Nitrogen Compounds, II. [Link]
  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
  • ResearchGate. (PDF) Synthesis of some novel spiro heterocycles-Part II. [Link]
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • ResearchGate. Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. [Link]
  • ScienceDirect.
  • Cambridge University Press. Betti Reaction. [Link]
  • Journal of Drug Delivery and Therapeutics.
  • National Institutes of Health. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
  • ResearchGate. Synthesis of Heterocycles via Multicomponent Reactions II | Request PDF. [Link]

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Application Notes and Protocols for 2-Aminocyclohexanone Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficient construction of molecular complexity is paramount. The pursuit of novel therapeutic agents often hinges on the availability of versatile chemical scaffolds that can be readily elaborated into diverse compound libraries. 2-Aminocyclohexanone hydrochloride (CAS: 6946-05-0) emerges as a preeminent starting material in this context. Its structure, a cyclohexanone ring bearing an α-amino group, presents two orthogonal points for chemical modification. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient and reliable reagent for a multitude of synthetic transformations[1].

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds. We will move beyond simple procedural descriptions to explore the underlying synthetic rationale, mechanistic principles, and practical considerations that ensure reproducible and scalable outcomes. The protocols described herein are designed as self-validating systems, incorporating in-process controls and rigorous characterization checkpoints.

Application 1: Synthesis of Tetrahydroquinazoline Scaffolds

Scientific Rationale: The quinazoline core is a well-established "privileged scaffold" in drug discovery, forming the structural basis for numerous approved drugs, including the anti-cancer agent Gefitinib[2]. The synthesis of its saturated and partially saturated analogues, such as tetrahydroquinazolines, allows for the exploration of three-dimensional chemical space, often leading to improved pharmacokinetic properties and novel structure-activity relationships (SAR). The use of 2-aminocyclohexanone provides a direct entry into the 5,6,7,8-tetrahydroquinazoline framework. The reaction proceeds via a condensation-cyclization cascade, a robust and atom-economical strategy for heterocycle formation.

Experimental Protocol: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This protocol details a two-step synthesis involving an initial acylation of the amino group followed by a condensation and cyclization with an appropriate nitrogen source, such as urea, in a Biginelli-like reaction.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM)

  • Urea (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step 1: N-Acylation of 2-Aminocyclohexanone

  • Suspend this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Slowly add triethylamine (2.5 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

  • Add benzoyl chloride (1.1 eq) dropwise to the solution. The causality for this dropwise addition is to control the exothermicity of the acylation reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-(2-oxocyclohexyl)benzamide.

Step 2: Cyclocondensation to form the Tetrahydroquinazolinone Core

  • To a solution of the crude N-(2-oxocyclohexyl)benzamide (1.0 eq) in ethanol, add urea (1.5 eq) and a catalytic amount of p-TSA (0.1 eq). The acid catalyst is crucial for activating the ketone carbonyl for nucleophilic attack and facilitating the subsequent dehydration steps.

  • Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Data Presentation: Acylation and Cyclocondensation
StepReactant RatiosSolventCatalystTypical YieldKey Characterization Peaks (Expected)
1. Acylation 1.0 eq Amine HCl, 1.1 eq Acyl ChlorideDCM2.5 eq Et₃N85-95%MS (ESI+): [M+H]⁺ for N-(2-oxocyclohexyl)benzamide
2. Cyclization 1.0 eq Acylketone, 1.5 eq UreaEthanol0.1 eq p-TSA60-75%¹H NMR: Signals for aromatic protons, CH₂ groups of the cycloalkane ring, and NH proton.
Visualization: Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclocondensation A 2-Aminocyclohexanone HCl D N-(2-oxocyclohexyl)benzamide A->D B Benzoyl Chloride B->D C Triethylamine in DCM C->D Base/Solvent H Final Product: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one D->H Reflux E Urea E->H F p-TSA in Ethanol F->H G Purification (Chromatography) H->G G A Isatin + 2-Aminocyclohexanone B Condensation (-H₂O) A->B C Intermediate Iminium Ion B->C D Decarboxylative Tautomerization C->D E Azomethine Ylide (1,3-Dipole) D->E F Intramolecular [3+2] Cycloaddition E->F G Spiro-Oxindole Product F->G G cluster_0 One-Pot Reaction A 2-Aminocyclohexanone Process Gewald Reaction (Base, EtOH) A->Process B Malononitrile B->Process C Sulfur (S₈) C->Process Product 2-Aminothiophene Derivative Process->Product

Sources

Application Note: Strategic Derivatization of 2-Aminocyclohexanone for the Synthesis of Core Scaffolds in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Aminocyclohexanone is a pivotal bifunctional building block in medicinal chemistry, possessing both a nucleophilic amino group and an electrophilic ketone. This unique arrangement allows for selective and sequential derivatization, providing a versatile platform for the synthesis of complex heterocyclic systems and other scaffolds prevalent in active pharmaceutical ingredients (APIs). This application note provides a detailed guide for researchers and drug development professionals on key derivatization strategies for 2-aminocyclohexanone, including N-acylation, reductive amination, and multicomponent reactions for heterocycle synthesis. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and offer insights into the construction of valuable pharmaceutical intermediates.

Introduction: The Strategic Value of 2-Aminocyclohexanone

The cyclohexanone framework is a common motif in a multitude of bioactive molecules. The introduction of an amino group at the C-2 position transforms the simple cyclic ketone into a highly valuable synthon for pharmaceutical development.[1][2] The two adjacent, reactive functional groups—a secondary amine and a ketone—can be manipulated independently or utilized in concert to construct diverse and medicinally relevant scaffolds.[3]

Protecting the amine, often with a Boc group, allows for selective chemistry at the ketone, while the unprotected form is primed for reactions that engage both functionalities, such as condensation and cyclization.[3][4] This dual reactivity is the cornerstone of its utility, enabling access to a wide array of structures, from simple substituted aminocyclohexanes to complex, fused heterocyclic systems like tetrahydroquinolines and tetrahydrobenzothiophenes.[3][4] This guide will explore three primary derivatization pathways that leverage the unique chemistry of this intermediate.

Derivatization Strategies and Protocols

N-Acylation: Masking and Functionalization of the Amino Group

N-acylation is a fundamental first step in many synthetic routes involving 2-aminocyclohexanone. It serves two primary purposes:

  • Protection: Masking the nucleophilic amine with an acyl group (e.g., acetyl, benzoyl) prevents it from participating in undesired side reactions, allowing for selective chemistry to be performed at the ketone carbonyl.

  • Functionalization: Introducing specific acyl groups can be a key step in building the final molecular structure of a drug candidate, where the resulting amide bond is an integral part of the pharmacophore.

The choice of acylating agent and conditions is critical for achieving high yields and purity. Common methods include the use of acyl chlorides, which are highly reactive, or coupling reagents like HATU for more sensitive substrates.[5] A catalyst-free approach using acetic anhydride has also been shown to be highly efficient and environmentally friendly.[6]

Protocol 1: N-Acylation of 2-Aminocyclohexanone using Acyl Chloride

This protocol describes a standard procedure for the N-acylation of 2-aminocyclohexanone hydrochloride (the common stable salt form) using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.5 equiv) to the suspension. The extra equivalent of base is to neutralize the HCl salt of the starting material.

  • Slowly add the acyl chloride (1.05 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated 2-cyclohexanone.

Causality and Trustworthiness: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the primary amine.[5] Performing the reaction at 0 °C controls the exothermicity of the acylation, minimizing side reactions. The aqueous workup systematically removes excess reagents and byproducts, ensuring a purer crude product before final chromatography. This protocol is a self-validating system; successful N-acylation can be easily confirmed by the disappearance of the starting amine spot on TLC and the appearance of a new, less polar product spot.

Workflow for N-Acylation

N_Acylation_Workflow Start 2-Aminocyclohexanone •HCl Reaction Acylation Reaction (1-3h) Start->Reaction Reagents Acyl Chloride (1.05 eq) Et3N (2.5 eq) DCM, 0°C to RT Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-2-aminocyclohexanone Purification->Product

Caption: General workflow for the N-acylation of 2-aminocyclohexanone.

Reductive Amination: Synthesis of 1,2-Diaminocyclohexane Derivatives

Reductive amination is a powerful and widely used method for forming C-N bonds.[7] For 2-aminocyclohexanone, this reaction transforms the ketone into a new amino group, creating a 1,2-diaminocyclohexane scaffold. This structural motif is a key component in many catalysts, chiral auxiliaries, and pharmaceutical agents. The reaction proceeds in one pot via two main steps: the formation of an intermediate imine (or enamine) followed by its immediate reduction.[7]

Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice due to its mild nature and tolerance for a wide range of functional groups.[8] It is particularly effective for the reductive amination of ketones and does not readily reduce the starting ketone carbonyl, which allows the imine formation to proceed cleanly before reduction.

Protocol 2: Reductive Amination with a Primary Amine

This protocol details the synthesis of a trans-1,2-diaminocyclohexane derivative from N-Boc-2-aminocyclohexanone. The Boc-protecting group on the starting material ensures selective reaction at the ketone.

Materials:

  • N-Boc-2-aminocyclohexanone (1.0 equiv)

  • Primary amine of choice (e.g., Benzylamine) (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-aminocyclohexanone (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous DCE in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equiv) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-N'-substituted-1,2-diaminocyclohexane.

Causality and Trustworthiness: The use of STAB is key to the success of this one-pot reaction; its mildness prevents premature reduction of the ketone.[8] The initial stirring period before adding the reducing agent allows the imine/enamine equilibrium to be established. The final product's stereochemistry (cis/trans) will depend on the substrate and reaction conditions, often favoring the more thermodynamically stable trans product. The protocol's integrity is validated by chromatographic monitoring, where the consumption of the starting ketone and the emergence of a more basic (amine) product can be tracked.

Reductive Amination Mechanism

Reductive_Amination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Ketone N-Boc-2-aminocyclohexanone Imine Imine Intermediate (+ H2O) Ketone->Imine + R'-NH2 - H2O Amine R'-NH2 Imine_2 Imine Intermediate Reducer NaBH(OAc)3 Product 1,2-Diamino Derivative Imine_2->Product Reduction

Caption: Two-step, one-pot mechanism of reductive amination.

Heterocycle Synthesis: The Gewald Reaction

The construction of heterocyclic scaffolds is a paramount objective in drug discovery. 2-Aminocyclohexanone is an excellent precursor for synthesizing fused heterocycles. The Gewald reaction, a multicomponent reaction, provides a direct and efficient route to highly substituted 2-aminothiophenes.[3][4] These thiophene derivatives are bioisosteres of phenyl groups and are found in numerous APIs, acting as glucagon receptor antagonists and antibacterial agents.[9]

The reaction involves the condensation of a ketone (2-aminocyclohexanone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[4]

Protocol 3: Gewald Synthesis of Tetrahydrobenzothiophene Derivatives

This protocol details the synthesis of a 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative starting from N-Boc-2-aminocyclohexanone.

Materials:

  • N-Boc-2-aminocyclohexanone (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (S₈) (1.1 equiv)

  • Morpholine or Triethylamine (catalytic, ~0.5 equiv)

  • Ethanol or Methanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2-aminocyclohexanone (1.0 equiv) and malononitrile (1.0 equiv) in ethanol.

  • Add elemental sulfur (1.1 equiv) to the solution. The mixture will be a heterogeneous slurry.

  • Add the base (e.g., morpholine, 0.5 equiv) to the mixture and stir at room temperature or with gentle heating (40-50 °C).[4]

  • The reaction progress can be monitored by TLC. The reaction is often accompanied by a color change and the dissolution of sulfur.

  • Upon completion (typically a few hours), cool the reaction mixture in an ice bath.

  • The product often precipitates from the solution. Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-aminothiophene derivative.

Causality and Trustworthiness: The base catalyzes both the initial Knoevenagel condensation between the ketone and malononitrile and the subsequent steps involving sulfur. Morpholine is a commonly used base for this transformation.[4] The reaction is a convergent and atom-economical process, hallmarks of a robust multicomponent reaction. Validation is straightforward: the formation of the highly substituted thiophene product can be confirmed by NMR, where characteristic aromatic thiophene protons and nitrile stretching in IR spectroscopy will be evident.

Gewald Reaction Workflow

Gewald_Reaction Ketone N-Boc-2-aminocyclohexanone Reaction Gewald Reaction (Base, EtOH, RT) Ketone->Reaction Nitrile Malononitrile Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Isolation Precipitation & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: Multicomponent workflow for the Gewald synthesis.

Data Summary and Comparison

The selection of a derivatization strategy depends on the desired final scaffold. The following table summarizes the key aspects of the discussed protocols.

Parameter Protocol 1: N-Acylation Protocol 2: Reductive Amination Protocol 3: Gewald Reaction
Primary Goal Protection/Functionalization of AmineC=O to C-N' Bond FormationHeterocycle (Thiophene) Synthesis
Key Reagents Acyl Chloride, BasePrimary Amine, NaBH(OAc)₃Malononitrile, Sulfur, Base
Reaction Type Nucleophilic Acyl SubstitutionImine Formation & ReductionMulticomponent Condensation/Cyclization
Typical Yield High (>85%)Good to High (60-90%)Good to High (70-95%)
Key Scaffold N-Acyl-2-oxocyclohexylamine1,2-Diaminocyclohexane2-Aminotetrahydrobenzothiophene
Ref. [5][6][7][8][3][4]

Conclusion

2-Aminocyclohexanone stands as a uniquely versatile and powerful intermediate for the synthesis of pharmaceutically relevant molecules. The strategic application of derivatization reactions such as N-acylation, reductive amination, and the Gewald reaction opens gateways to a vast chemical space. By understanding the principles behind each protocol and carefully selecting reaction conditions, researchers can efficiently construct complex molecular architectures, from protected diamines to elaborate heterocyclic systems. The protocols and insights provided in this application note serve as a robust foundation for scientists and professionals in drug development to leverage the full synthetic potential of 2-aminocyclohexanone in their quest for novel therapeutics.

References

  • Benchchem. A Comparative Guide to the Synthesis of 2-Aminocyclohexanone for Researchers.
  • Benchchem. Synthesis of Heterocyclic Compounds from 3-N-Boc-aminocyclohexanone: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for the N-acylation of 2-amino-2-(oxetan-3-yl)ethan-1-ol.
  • Boumoud, B. et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • National Institutes of Health (NIH). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • Benchchem. Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis.
  • Benchchem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Benchchem. Synthesis of Heterocyclic Compounds from 3-N-Boc-aminocyclohexanone: Application Notes and Protocols.
  • Wikipedia. Reductive amination.
  • ResearchGate. Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry.
  • ResearchGate. α-Amination of cyclohexanone and derivatives.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN.

Sources

Catalytic Transformations of 2-Aminocyclohexanone Hydrochloride: Application Notes and Protocols for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Bifunctional Building Block

2-Aminocyclohexanone, often handled as its more stable hydrochloride salt, is a highly valuable bifunctional molecule in synthetic organic chemistry. Possessing both a nucleophilic secondary amine and an electrophilic ketone within a six-membered carbocyclic ring, it serves as a powerful precursor for the construction of a diverse array of complex molecular architectures. Its strategic importance is particularly pronounced in the field of medicinal chemistry and drug development, where the scaffolds derived from it—such as aminocyclohexanols, substituted anilines, and various nitrogen-containing heterocycles—are prevalent in biologically active compounds.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic methods involving 2-Aminocyclohexanone hydrochloride. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind catalyst selection and reaction conditions, offering field-proven insights to enable robust and reproducible synthetic outcomes. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Catalytic Reductive Amination: A Direct Pathway to N-Alkylated Derivatives

The selective N-alkylation of 2-aminocyclohexanone presents a unique challenge due to the presence of the ketone, which can compete in side reactions. Direct reductive amination offers an efficient, one-pot solution by forming an imine or enamine intermediate in situ, which is then immediately reduced. This strategy avoids the isolation of potentially unstable intermediates and minimizes side reactions like over-alkylation.[3][4]

Scientific Rationale and Mechanistic Insight

The reaction proceeds via the condensation of the primary amine of 2-aminocyclohexanone with an exogenous aldehyde or ketone. This condensation is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic. The resulting hemiaminal intermediate then dehydrates to form an iminium ion, which is the key species targeted for reduction.

A crucial aspect of this one-pot procedure is the choice of reducing agent. The ideal reagent must be mild enough not to reduce the starting ketone but potent enough to reduce the iminium ion intermediate. Sodium triacetoxyborohydride, NaBH(OAc)₃, is exceptionally well-suited for this purpose.[5][6] Its reduced hydridic character compared to NaBH₄ prevents significant reduction of the ketone, while it readily reduces the protonated imine (iminium ion), driving the equilibrium toward the N-alkylated product.[4]

G cluster_0 Catalytic Cycle: Reductive Amination A 2-Aminocyclohexanone C Iminium Ion Intermediate A->C Condensation (-H₂O) B Aldehyde (R-CHO) B->C D N-Alkyl-2-aminocyclohexanone C->D Reduction RA NaBH(OAc)₃ (Reducing Agent) RA->C Hydride Transfer H H⁺ (cat.) H->B

Reductive amination workflow.
Protocol 1: Catalytic Reductive Amination with Benzaldehyde

This protocol details the N-benzylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (AcOH) (0.1 eq, optional catalyst)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.2 M concentration).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • To this mixture, add benzaldehyde (1.1 eq) followed by acetic acid (0.1 eq, if needed to catalyze imine formation).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-aminocyclohexanone.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃Selectively reduces the iminium ion over the ketone.[4]
Base TriethylamineNeutralizes the HCl salt to provide the free amine nucleophile.
Solvent DCEAnhydrous, aprotic solvent standard for this transformation.
Catalyst Acetic Acid (optional)Mild Brønsted acid to catalyze the dehydration step for imine formation.[5]
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

Catalytic Condensation: The Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald three-component reaction is a powerful and convergent method for synthesizing polysubstituted 2-aminothiophenes.[1][7] This reaction exemplifies a multicomponent condensation where 2-aminocyclohexanone can be employed as the ketone component, leading to the formation of valuable tetrahydrobenzothiophene derivatives, which are scaffolds of interest in medicinal chemistry.

Scientific Rationale and Mechanistic Insight

The reaction mechanism begins with a Knoevenagel condensation between the ketone (2-aminocyclohexanone) and an active methylene nitrile (e.g., malononitrile), catalyzed by a base (e.g., morpholine).[7] This forms a stable α,β-unsaturated nitrile intermediate. The amine group of the 2-aminocyclohexanone does not typically interfere and remains as a substituent on the resulting thiophene ring.

Elemental sulfur is then added to this intermediate. The sulfur reacts at the α-carbon, likely forming a thiolate, which then undergoes intramolecular cyclization by attacking the nitrile carbon. A subsequent tautomerization yields the final 2-aminothiophene product. The base plays a dual role, catalyzing both the initial condensation and the sulfur addition/cyclization sequence.

G cluster_1 Gewald Reaction Mechanism Ketone 2-Aminocyclohexanone Intermediate Knoevenagel Adduct (α,β-Unsaturated Nitrile) Ketone->Intermediate Nitrile Malononitrile Nitrile->Intermediate Base Base (cat.) Base->Ketone activates Base->Nitrile Base->Intermediate promotes Sulfur Sulfur (S₈) Sulfur->Intermediate Product 2-Aminotetrahydro- benzothiophene Intermediate->Product Sulfur addition & Cyclization

Key steps of the Gewald reaction.
Protocol 2: Gewald Synthesis of a Tetrahydrobenzothiophene Derivative

This protocol is adapted for this compound as the ketone source.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (S₈) (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (approx. 0.5 M).

  • Add elemental sulfur (1.1 eq) to the suspension.

  • Add morpholine (1.5 eq) dropwise to the stirring mixture at room temperature. The initial 1.0 eq of morpholine acts to neutralize the HCl salt, while the excess (0.5 eq) serves as the catalyst.

  • Stir the reaction mixture at 50 °C. The reaction is often accompanied by a color change and the evolution of H₂S (perform in a well-ventilated fume hood).

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or another suitable solvent.

ParameterConditionRationale
Nitrile MalononitrileHighly reactive source of the cyano and active methylene groups.
Base MorpholineEffective catalyst for the Knoevenagel condensation and subsequent cyclization.[8]
Solvent EthanolCommon polar, protic solvent for this reaction, facilitates dissolution of reagents.
Temperature 50 °CProvides sufficient energy to overcome the activation barrier without significant side product formation.

Metal-Catalyzed Cross-Coupling: A Strategy for C-C Bond Formation

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis for forming C-C bonds.[4][9] Direct coupling with 2-aminocyclohexanone is not feasible. However, a strategic two-step sequence involving N-protection followed by conversion of the ketone to an enol triflate creates a viable substrate for cross-coupling. This approach enables the introduction of aryl or vinyl groups at the α-position of the original ketone.

Scientific Rationale and Mechanistic Insight

Step A: Substrate Preparation. The primary amine must first be protected (e.g., as a Boc-carbamate) to prevent it from interfering with subsequent steps, either by acting as a base or coordinating to the metal catalyst. The N-protected ketone is then converted to an enol triflate. This is achieved by deprotonation with a strong, non-nucleophilic base (like LDA or NaHMDS) to form the enolate, which is then trapped with a triflating agent (e.g., PhNTf₂).[10][11] The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling.

Step B: Suzuki-Miyaura Coupling. The catalytic cycle for the Suzuki coupling is well-established. It begins with the oxidative addition of the Pd(0) catalyst into the C-OTf bond of the enol triflate to form a Pd(II) complex. This is followed by transmetalation, where the organic group from an activated boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

G cluster_2 Two-Step Suzuki Coupling Strategy Start 2-Aminocyclohexanone Protected N-Boc-2-aminocyclohexanone Start->Protected 1. Boc₂O Triflate Enol Triflate Substrate Protected->Triflate 2. Base, PhNTf₂ Coupled α-Aryl Product Triflate->Coupled 3. Ar-B(OH)₂, Pd(0) cat., Base Final Deprotected Final Product Coupled->Final 4. Acid (e.g., TFA)

Sources

Application Notes and Protocols: 2-Aminocyclohexanone Hydrochloride as a Precursor to Novel Chiral Ligands for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the ever-evolving landscape of organometallic chemistry and catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and achieving enhanced selectivity. 2-Aminocyclohexanone hydrochloride, a readily available and chiral bifunctional molecule, presents itself as an intriguing yet underexplored precursor for the development of new ligand architectures. While its direct use as a ligand is not extensively documented, its inherent functionalities—a secondary amine and a ketone—provide a versatile platform for the synthesis of sophisticated Schiff base ligands.

This guide provides a comprehensive overview of the application of this compound as a foundational building block for the synthesis of novel organometallic complexes. We will delve into the synthetic protocols for creating a new class of chiral Schiff base ligands and their subsequent complexation with various transition metals. Furthermore, we will explore the potential catalytic applications of these complexes, offering detailed experimental workflows for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of coordination chemistry and catalysis, providing a robust framework for innovation.[1][2][3]

Part 1: Synthesis of a Novel Schiff Base Ligand from this compound

The primary route to harnessing the potential of 2-aminocyclohexanone is through its condensation with a carbonyl compound to form a Schiff base.[2][4][5] This reaction creates a multidentate ligand with both nitrogen and oxygen donor atoms, capable of forming stable complexes with a variety of metal centers.[6] For this protocol, we will focus on the synthesis of a novel Schiff base ligand derived from 2-aminocyclohexanone and salicylaldehyde.

Causality Behind Experimental Choices:
  • Choice of Salicylaldehyde: Salicylaldehyde is selected for its phenolic hydroxyl group, which, upon deprotonation, can coordinate to a metal center, leading to the formation of a stable six-membered chelate ring with the imine nitrogen. This enhances the stability of the resulting metal complex.[2]

  • Base-Catalyzed Condensation: The reaction is typically base-catalyzed to deprotonate the hydrochloride salt of the amine, freeing the nucleophilic amine to attack the electrophilic carbonyl carbon of the aldehyde.[4]

  • Solvent Selection: Anhydrous ethanol is a suitable solvent as it readily dissolves the reactants and allows for the azeotropic removal of water, driving the equilibrium towards the formation of the Schiff base.

Experimental Protocol: Synthesis of (E)-2-(((2-hydroxybenzylidene)amino)cyclohexan-1-one) (L1)

Materials:

  • This compound

  • Salicylaldehyde

  • Triethylamine (TEA) or Sodium Acetate

  • Anhydrous Ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound in 30 mL of anhydrous ethanol.

  • To this solution, add a stoichiometric equivalent of a base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes at room temperature.

  • Add a stoichiometric equivalent of salicylaldehyde to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

The synthesized Schiff base ligand (L1) should be characterized by standard spectroscopic methods:

  • FT-IR: Look for the appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹ and the disappearance of the C=O and N-H stretching bands of the starting materials. The broad O-H stretch from the salicylaldehyde moiety should be present.

  • ¹H NMR: Confirm the formation of the imine proton (HC=N) as a singlet in the range of 8.0-9.0 ppm. The aromatic and aliphatic protons should also be assigned.

  • Mass Spectrometry: Determine the molecular weight of the synthesized ligand to confirm its identity.

Part 2: Synthesis of Organometallic Complexes with the Novel Schiff Base Ligand

With the novel Schiff base ligand (L1) in hand, the next step is its complexation with various transition metals. The choice of metal will dictate the geometry and electronic properties of the resulting complex, and consequently, its potential catalytic activity.[1][7] Here, we provide a general protocol for the synthesis of a Cu(II) complex.

Experimental Protocol: Synthesis of [Cu(L1)₂] Complex

Materials:

  • Synthesized Schiff base ligand (L1)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve the synthesized Schiff base ligand (L1) in 20 mL of warm methanol.

  • In a separate flask, dissolve a stoichiometric amount of copper(II) acetate monohydrate in 10 mL of methanol. For a 1:2 metal-to-ligand ratio, use half the molar equivalent of the copper salt relative to the ligand.

  • Slowly add the methanolic solution of the copper salt to the ligand solution with constant stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The resulting solid complex can be isolated by vacuum filtration, washed with cold methanol, and dried.

Characterization of the Metal Complex:

  • FT-IR: Compare the spectrum of the complex with that of the free ligand. A shift in the C=N stretching frequency to a lower wavenumber is indicative of coordination to the metal center. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-N and M-O vibrations.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will show d-d transitions and charge transfer bands, providing information about the geometry of the complex.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Part 3: Potential Catalytic Applications and Protocols

Schiff base metal complexes are renowned for their catalytic prowess in a wide array of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1][7][8][9] The newly synthesized complexes, featuring a chiral backbone from the 2-aminocyclohexanone moiety, are particularly promising for asymmetric catalysis.

Hypothetical Application: Asymmetric Catalytic Oxidation of Sulfides

One potential application of the chiral [Cu(L1)₂] complex is in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Catalytic Oxidation of Thioanisole

Materials:

  • Synthesized [Cu(L1)₂] complex (catalyst)

  • Thioanisole (substrate)

  • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (oxidant)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a small reaction vial, dissolve thioanisole (1 mmol) in 5 mL of dichloromethane.

  • Add the [Cu(L1)₂] complex (1-5 mol%) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the oxidant (e.g., 1.2 equivalents of 30% H₂O₂) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Analysis of Results:

  • Yield Determination: The yield of the sulfoxide product can be determined by weighing the purified product or by GC analysis using an internal standard.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral sulfoxide can be determined by chiral HPLC analysis.

Data Presentation

Table 1: Summary of Expected Spectroscopic Data for Ligand (L1) and [Cu(L1)₂] Complex

CompoundKey FT-IR Bands (cm⁻¹)Key ¹H NMR Signal (ppm)Expected Mass (m/z)
L1 ~3400 (O-H), ~1630 (C=N)~8.5 (s, 1H, HC=N)[M+H]⁺ calculated for C₁₃H₁₅NO₂
[Cu(L1)₂] ~1610 (C=N, shifted), ~550 (M-N), ~450 (M-O)Broadened signals due to paramagnetic Cu(II)[M+H]⁺ calculated for C₂₆H₂₈CuN₂O₄

Visualization of Key Processes

Synthesis of the Schiff Base Ligand (L1)

G cluster_reactants Reactants cluster_conditions Conditions 2-Aminocyclohexanone_HCl 2-Aminocyclohexanone Hydrochloride Reaction 2-Aminocyclohexanone_HCl->Reaction + Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction + Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Product (E)-2-(((2-hydroxybenzylidene)amino)cyclohexan-1-one) (L1) Reaction->Product Condensation

Caption: Workflow for the synthesis of the Schiff base ligand (L1).

Proposed Catalytic Cycle for Sulfide Oxidation

G Catalyst [Cu(L1)₂] (Active Catalyst) Intermediate [Cu(L1)₂(O)(Sulfide)] Intermediate Catalyst->Intermediate + Substrate Substrate Sulfide (R-S-R') Oxidant Oxidant (e.g., H₂O₂) Oxidant->Intermediate Activates Product Sulfoxide (R-S(O)-R') Intermediate->Product Oxygen Transfer Byproduct H₂O Intermediate->Byproduct Product->Catalyst Release

Caption: Proposed catalytic cycle for the oxidation of sulfides.

References

  • A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies. [Link]
  • Catalytic Activities of Schiff Base Transition Metal Complexes. (2025). Request PDF. [Link]
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Inorganics. [Link]
  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (n.d.). Prime Scholars. [Link]
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2019). Future Journal of Pharmaceutical Sciences. [Link]
  • Schiff Base Metal-Complexes as Catalysts: A Review. (n.d.). SciSpace. [Link]
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. (n.d.). IOSR Journal. [Link]
  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]
  • Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applic
  • Amino Acid Based Schiff Bases and Their Metal Complexes as Biologically Potent Agents. (n.d.).
  • Coordination Metal Complexes with Schiff bases: Useful Pharmacophores with Comprehensive Biological Applic

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Troubleshooting & Optimization

Troubleshooting Guide: Low Yield in Mannich Reactions of 2-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center offers a specialized resource for troubleshooting the Mannich reaction, with a particular focus on the challenges presented by 2-aminocyclohexanone. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex synthetic challenges. This guide is built on a foundation of chemical principles and field-proven insights to help you navigate the intricacies of this powerful C-C bond-forming reaction.

This section is designed to address the most pressing issue: a lower-than-expected yield. The questions are structured to guide you through a logical diagnostic process, from the quality of your starting materials to the nuances of the reaction environment.

Q1: My overall yield is critically low or zero. Where should I begin my investigation?

A low or non-existent yield in a Mannich reaction is a multifactorial problem that can often be traced back to three primary areas: Reagent Quality, Reaction Conditions, and Work-up Procedures.[1] A systematic evaluation of each is the most effective path to a solution.

1. Reagent Integrity:

  • 2-Aminocyclohexanone Quality: This reactant is susceptible to self-condensation and oxidation. Ensure it is pure and, if necessary, purified by distillation before use. The presence of impurities can lead to a cascade of undesired side reactions.[2]

  • Formaldehyde Source: The reactivity of formaldehyde is paramount.

    • Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Older batches may not depolymerize efficiently under reaction conditions, leading to a stall.[2][3]

    • Formalin: While convenient, this aqueous solution of formaldehyde can introduce excess water, which may hinder the dehydration step required for iminium ion formation.[3]

  • Solvent Purity: Ensure solvents are anhydrous, as water can interfere with the formation of the key iminium ion intermediate.

2. Reaction Conditions:

  • pH Control: The Mannich reaction is highly pH-sensitive. The reaction is typically conducted under acidic conditions, which are necessary to catalyze both the formation of the electrophilic iminium ion and the enol form of the ketone.[4][5] However, excessively strong acidic conditions will fully protonate the amine, rendering it non-nucleophilic and unable to initiate the reaction. Using the hydrochloride salt of the amine is a common strategy to maintain an appropriate acidic environment.[4]

  • Temperature and Time: These parameters are interdependent and substrate-specific.[6] Many Mannich reactions require heating to overcome the activation energy barrier.[1] It is advisable to monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Prolonged heating can sometimes lead to product degradation or an increase in byproducts.[1]

3. Work-up and Isolation:

  • Product Loss: Significant product loss can occur during aqueous work-up and purification.[1] The Mannich base product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.

  • Purification Method: The crude product often requires purification. Recrystallization from a suitable solvent system (e.g., ethanol/acetone) is a common and effective method.[2] If using column chromatography, be aware that the basic nature of the Mannich product can cause it to streak on silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this issue.

Q2: I'm getting a product, but it's highly impure with multiple byproducts. How can I improve selectivity?

The formation of multiple products points to a lack of control over the reaction's selectivity. The primary cause is often related to the reactivity of the starting materials and intermediates.

  • Cause 1: Over-alkylation: Since 2-aminocyclohexanone is a primary amine, the resulting Mannich base is a secondary amine. This product is itself reactive and can undergo a second Mannich reaction with another molecule of formaldehyde and the ketone, leading to tertiary amine byproducts and potential polymerization.[6][7][8]

  • Cause 2: Competing Aldol Condensation: 2-Aminocyclohexanone can act as both the amine and the enolizable ketone, potentially leading to self-condensation products.

Strategies for Enhancing Selectivity:

StrategyRationale & Implementation
Slow Reagent Addition A slow, dropwise addition of the limiting reagent (often formaldehyde) can maintain its low concentration, favoring the desired mono-adduct over polymerization.[7]
Lower Reaction Temperature Running the reaction at a lower temperature often increases selectivity by favoring the kinetic product over thermodynamic side products, though it may require longer reaction times.[1][7]
Use of a Pre-formed Iminium Salt Using a stable, pre-formed iminium salt, such as an Eschenmoser's salt equivalent, provides greater control over the electrophile's concentration and reactivity, preventing side reactions associated with free formaldehyde.[4][7]
Stoichiometric Control Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the ketone component can help ensure the amine is fully consumed in the initial desired reaction.

Below is a diagram illustrating the logical workflow for troubleshooting these common issues.

G cluster_main cluster_side start Low Yield or Impure Product reagents 1. Verify Reagent Quality start->reagents side_reactions Multiple Byproducts Observed? conditions 2. Optimize Reaction Conditions reagents->conditions sub_reagents1 Use fresh paraformaldehyde Purify 2-aminocyclohexanone reagents->sub_reagents1 workup 3. Refine Workup & Purification conditions->workup sub_conditions1 Adjust pH (acid catalyst) Vary Temperature & Time Monitor via TLC/LC-MS conditions->sub_conditions1 sub_workup1 Optimize extraction solvent Use appropriate recrystallization solvent Consider base-washed silica for chromatography workup->sub_workup1 end Improved Yield & Purity workup->end control_selectivity 4. Control Selectivity side_reactions->control_selectivity Yes side_reactions->end No, proceed to 3 sub_selectivity1 Slowly add formaldehyde Lower reaction temperature Consider pre-formed iminium salt control_selectivity->sub_selectivity1 control_selectivity->end

A logical workflow for troubleshooting common Mannich reaction problems.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the Mannich reaction involving 2-aminocyclohexanone to build a deeper understanding of the reaction mechanics.

Q1: What is the detailed reaction mechanism for this specific Mannich reaction?

The reaction proceeds in two main stages: the formation of a reactive electrophile (an iminium ion) and the nucleophilic attack by the ketone.

  • Iminium Ion Formation: The reaction begins with the nucleophilic addition of the primary amine of 2-aminocyclohexanone to formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) under acidic conditions to form a highly electrophilic iminium ion.[5][9]

  • Enol Formation and Nucleophilic Attack: A second molecule of 2-aminocyclohexanone, under the same acidic conditions, tautomerizes to its more nucleophilic enol form.[4][9] This enol then attacks the electrophilic carbon of the iminium ion, forming a new C-C bond.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the ketone and yield the final β-amino-carbonyl product, known as a Mannich base.[6]

The mechanism is visualized in the diagram below.

G cluster_0 1. Iminium Ion Formation cluster_1 2. Enol Attack Amine 2-Aminocyclohexanone (Amine Component) Iminium Iminium Ion (Electrophile) Amine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Product Mannich Base (β-Amino Ketone) Iminium->Product Nucleophilic Attack Ketone 2-Aminocyclohexanone (Ketone Component) Enol Enol Intermediate Ketone->Enol Tautomerization (Acid-catalyzed) Enol->Product

General mechanism of the Mannich reaction with 2-aminocyclohexanone.
Q2: Why is over-alkylation a specific concern with primary amines like 2-aminocyclohexanone?

When a primary amine is used, the resulting Mannich base is a secondary amine. This product still has an N-H proton, allowing it to react with another molecule of formaldehyde to form a new iminium ion. This new, bulkier iminium ion can then be attacked by another enol, leading to undesired, higher molecular weight byproducts.[6][7] Secondary amines, lacking an N-H proton, form tertiary amine products directly, which cannot react further in this manner, making the reaction cleaner.[8]

G RNH2 Primary Amine (2-Aminocyclohexanone) MannichBase1 Desired Product (Secondary Amine) RNH2->MannichBase1 Mannich Reaction CH2O Formaldehyde CH2O->MannichBase1 Mannich Reaction Ketone Ketone Ketone->MannichBase1 Mannich Reaction MannichBase2 Over-alkylation Byproduct (Tertiary Amine) MannichBase1->MannichBase2 Unwanted Second Mannich Reaction CH2O2 Formaldehyde CH2O2->MannichBase2 Unwanted Second Mannich Reaction Ketone2 Ketone Ketone2->MannichBase2 Unwanted Second Mannich Reaction

Pathway showing unwanted over-alkylation with a primary amine.

Experimental Protocols

Protocol 1: General Procedure for the Mannich Reaction

This protocol provides a representative starting point for the synthesis. Optimization of time, temperature, and stoichiometry will likely be required.

  • Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine the 2-aminocyclohexanone hydrochloride (1 equivalent), the second ketone component (if different, 1.1 equivalents), and paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol).[10]

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.[2]

  • Reaction: Heat the reaction mixture to reflux and maintain it for the desired time (typically 2-4 hours).[2][11]

  • Monitoring: Monitor the reaction's progress periodically using TLC to observe the consumption of starting material and the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.[11]

  • Isolation: The crude residue can then be purified, typically by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent like ethanol, and then add a co-solvent like acetone to induce precipitation of the purified Mannich base hydrochloride.[2] Cool the mixture to maximize crystal formation before collecting the product by filtration.

References

  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. BenchChem Technical Support.
  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps.
  • AdiChemistry. (n.d.).
  • BenchChem. (2025). Strategies to minimize polymerization in Mannich reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in cyclocondensation reactions for TFMP synthesis. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023). Mannich Reaction.
  • Wikipedia. (2023). Mannich reaction.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • BenchChem. (2025). Troubleshooting guide for reactions with 2-(Dimethylaminomethylene)cyclohexanone. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to 2-(Methylamino)cyclohexanone Hydrochloride and Other Mannich Bases in Synthesis. BenchChem Technical Support.
  • ResearchGate. (2016).

Sources

Technical Support Center: Synthesis of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminocyclohexanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. 2-Aminocyclohexanone is a valuable building block in pharmaceutical and chemical research, and its hydrochloride salt offers enhanced stability and solubility.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and work-up of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Possible Cause Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[2]
Side Reactions Depending on the synthetic route, side reactions like the Beckmann or Favorskii rearrangements can significantly reduce the yield of the desired product. See the "Side Reaction Spotlights" section for detailed explanations and mitigation strategies.
Loss of Product During Extraction - Perform multiple extractions with smaller volumes of the organic solvent to maximize product recovery.[2]- Ensure the aqueous layer is sufficiently basic (pH > 9) before extracting the free amine to prevent its loss as a water-soluble salt.[2]
Incomplete Precipitation of the Hydrochloride Salt - Ensure an adequate amount of hydrochloric acid has been added to the solution of the free base. The solution should be acidic to litmus paper.[2]- Allow for an extended crystallization period at low temperatures (e.g., 4°C overnight) to promote complete precipitation.[2]

Issue 2: The Product Oils Out Instead of Crystallizing as a Solid

Possible Cause Solution
Presence of Impurities - Purify the crude 2-aminocyclohexanone free base by column chromatography before forming the hydrochloride salt.[2]- Recrystallize the oily product from a suitable solvent system, such as ethanol/diethyl ether.[2]
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any remaining solvent that might be plasticizing the solid.[2]
Incorrect Stoichiometry of HCl Add the hydrochloric acid solution dropwise while monitoring for precipitation. A large excess of HCl can sometimes lead to the formation of an oil.[2]
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in a cold bath to encourage the formation of well-defined crystals.[2]

Issue 3: The Final Product is Discolored (Yellow to Brown)

Possible Cause Solution
Impurities from Starting Materials Use purified starting materials. For instance, cyclohexanone can undergo self-condensation or oxidation, leading to colored impurities.[3][4]
Side Reactions and Degradation - Treat the solution of the free base with activated charcoal before the addition of hydrochloric acid to remove colored impurities.[2]- Recrystallize the final hydrochloride salt from a suitable solvent system.[2]
Air Oxidation α-Aminoketones can be susceptible to air oxidation, which can lead to discoloration. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible.

Side Reaction Spotlights

Understanding the common side reactions is crucial for optimizing the synthesis of this compound. Below are detailed explanations of the most prevalent side reactions.

The Beckmann Rearrangement: A Competitor in the Neber Rearrangement

The Neber rearrangement is a common method for synthesizing α-amino ketones from ketoximes.[5][6] However, under acidic conditions, the starting cyclohexanone oxime or its tosylate can undergo a competing Beckmann rearrangement to form ε-caprolactam, the monomer for Nylon 6.[7][8][9]

Q: I am attempting the Neber rearrangement of cyclohexanone oxime tosylate and my major product is ε-caprolactam. What is happening and how can I prevent it?

A: You are observing the Beckmann rearrangement, which is a common side reaction in the synthesis of 2-aminocyclohexanone from cyclohexanone oxime.[6] The Beckmann rearrangement is favored by strong acids and heat.[8][10]

Mechanism of the Beckmann Rearrangement:

Beckmann_Rearrangement

Troubleshooting the Beckmann Rearrangement:

  • Choice of Base and Solvent: The Neber rearrangement is base-mediated.[11] Using a strong, non-nucleophilic base like potassium tert-butoxide in an anhydrous alcohol is crucial.[5] The absence of acid prevents the initiation of the Beckmann rearrangement.

  • Temperature Control: The Beckmann rearrangement is often promoted by heat.[7] Maintaining a low and controlled temperature during the tosylation of cyclohexanone oxime and the subsequent rearrangement step can help minimize this side reaction.[5]

The Favorskii Rearrangement: Ring Contraction in α-Haloketone Routes

When synthesizing 2-aminocyclohexanone from 2-chlorocyclohexanone via nucleophilic substitution with an amine, a significant side reaction can be the Favorskii rearrangement. This base-catalyzed reaction of an α-halo ketone leads to a ring contraction, forming a cyclopentanecarboxylic acid derivative (e.g., an amide if an amine is used as the base).[12][13][14]

Q: My synthesis of 2-aminocyclohexanone from 2-chlorocyclohexanone and an amine is giving me a significant amount of a cyclopentyl amide byproduct. Why is this happening?

A: You are observing the Favorskii rearrangement, a classic reaction of α-halo ketones in the presence of a base.[15][16]

Mechanism of the Favorskii Rearrangement:

Favorskii_Rearrangement

Troubleshooting the Favorskii Rearrangement:

  • Reaction Conditions: The Favorskii rearrangement is base-catalyzed. While an amine is necessary for the desired nucleophilic substitution, using a large excess or a very strong amine base can promote the rearrangement. Careful control of stoichiometry and the choice of amine are important.

  • Temperature: Lower reaction temperatures generally favor the direct substitution reaction over the rearrangement.

  • Alternative Routes: If the Favorskii rearrangement proves difficult to suppress, consider alternative synthetic routes that do not involve an α-halo ketone intermediate, such as the Neber rearrangement[5] or the reductive amination of 1,2-cyclohexanedione.[17]

Dimerization and Self-Condensation

Cyclohexanone and, to a lesser extent, 2-aminocyclohexanone can undergo base- or acid-catalyzed self-condensation reactions to form dimers and other higher-order oligomers.[3][4] This is particularly relevant if the reaction conditions are harsh or if the product is not promptly isolated.

Q: I am observing a significant amount of high molecular weight, viscous material in my crude product. What could this be?

A: This is likely due to the formation of dimers or oligomers from the self-condensation of cyclohexanone or the product, 2-aminocyclohexanone.

Troubleshooting Dimerization:

  • Control of Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these conditions can promote self-condensation.

  • Prompt Work-up and Isolation: Once the reaction is complete, proceed with the work-up and isolation of the product without delay. The hydrochloride salt of 2-aminocyclohexanone is significantly more stable than the free base.[2]

  • Purification: The dimeric byproducts can often be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

A1: The optimal route depends on factors such as the availability of starting materials, scale, and the desired purity.

  • Neber Rearrangement: This is a classic and reliable method starting from cyclohexanone oxime.[5] It generally provides good yields but requires careful control to avoid the Beckmann rearrangement.[6]

  • From 2-Chlorocyclohexanone: This route involves a nucleophilic substitution.[17] It is straightforward but can be plagued by the Favorskii rearrangement.[12][14]

  • Reductive Amination of 1,2-Cyclohexanedione: This method can be very effective if the starting dione is readily available.[17]

Q2: How can I confirm the identity and purity of my this compound?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine salt (N-H stretching) and the ketone (C=O stretching).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Is an excellent method for assessing purity.[2]

Q3: My 2-aminocyclohexanone free base seems to be unstable. How can I improve its shelf-life?

A3: α-Aminoketones are known to be unstable as free bases.[2] Converting the free base to its hydrochloride salt significantly enhances its stability and shelf-life.[1] Ensure the hydrochloride salt is completely dry and store it in a cool, dark, and dry place.[2]

Q4: What is a suitable solvent for recrystallizing this compound?

A4: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and diethyl ether or ethanol and acetone.[2][18] The product is typically dissolved in a minimal amount of hot ethanol, and then the anti-solvent (diethyl ether or acetone) is added until turbidity is observed, followed by slow cooling to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neber Rearrangement [5][19]

Step 1: Preparation of Cyclohexanone Oxime Tosylate [5]

  • Dissolve cyclohexanone oxime in pyridine and cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 5°C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

Step 2: Rearrangement to this compound [5]

  • Dissolve the crude cyclohexanone oxime tosylate in anhydrous methanol.

  • Add a solution of potassium tert-butoxide in methanol dropwise at a controlled temperature.

  • Stir the reaction mixture for a set period.

  • Neutralize the reaction with aqueous HCl and then extract the aqueous layer with an organic solvent to remove non-basic impurities.

  • Basify the aqueous layer and extract the 2-aminocyclohexanone free base.

  • Dry the organic extracts, concentrate, and dissolve the residue in a suitable solvent (e.g., diethyl ether).

  • Add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

References

  • Wikipedia. Favorskii rearrangement. [URL: https://en.wikipedia.org/wiki/Favorskii_rearrangement]
  • NROChemistry. Favorskii Rearrangement. [URL: https://www.nrochemistry.com/favorskii-rearrangement/]
  • Alfa Chemistry. Favorskii Rearrangement. [URL: https://www.alfa-chemistry.com/favorskii-rearrangement.htm]
  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [URL: https://www.adichemistry.com/2021/08/favorskii-rearrangement.html]
  • Chemistry Notes. Favorskii rearrangement mechanism and examples. [URL: https://www.chemistrynotes.com/organic-chemistry/favorskii-rearrangement-mechanism-and-examples/]
  • Benchchem. Technical Support Center: Isolation of 2-(Methylamino)cyclohexanone Hydrochloride. [URL: https://www.benchchem.com/technical-support-center/isolation-of-2-methylaminocyclohexanone-hydrochloride]
  • Master Organic Chemistry. The Beckmann rearrangement. [URL: https://www.masterorganicchemistry.com/2018/03/22/the-beckmann-rearrangement/]
  • Benchchem. A Comparative Guide to the Synthesis of 2-Aminocyclohexanone for Researchers. [URL: https://www.benchchem.com/comparative-guide-synthesis-2-aminocyclohexanone-researchers]
  • Wikipedia. Neber rearrangement. [URL: https://en.wikipedia.org/wiki/Neber_rearrangement]
  • Wikipedia. Beckmann rearrangement. [URL: https://en.wikipedia.org/wiki/Beckmann_rearrangement]
  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. [URL: https://www.chem.ucla.edu/~harding/IGOC/B/beckmannrearrangement.html]
  • Benchchem. Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride. [URL: https://www.benchchem.com/application-notes/laboratory-scale-synthesis-of-2-methylaminocyclohexanone-hydrochloride]
  • ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. [URL: https://www.researchgate.
  • Benchchem. Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride. [URL: https://www.benchchem.com/application-notes/scale-up-synthesis-of-2-methylaminocyclohexanone-hydrochloride]
  • Benchchem. An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime. [URL: https://www.benchchem.com/application-notes/in-depth-technical-guide-beckmann-rearrangement-cyclohexanone-oxime]
  • SynArchive. Neber Rearrangement. [URL: https://www.synarchive.com/named-reactions/neber-rearrangement]
  • YouTube. Neber Rearrangement Mechanism | Organic Chemistry. [URL: https://www.youtube.
  • Organic Reactions. The Neber Rearrangement. [URL: https://organicreactions.org/index.php/The_Neber_Rearrangement]
  • Denmark Group. The Beckmann Rearrangement. [URL: https://denmarkgroup.scs.illinois.edu/documents/group_meetings/The%20Beckmann%20Rearrangement.pdf]
  • Benchchem. Application Notes and Protocols: 2-(Methylamino)cyclohexanone Hydrochloride as a Versatile Building Block in Total Synthesis. [URL: https://www.benchchem.
  • LookChem. Cas 6946-05-0,this compound. [URL: https://www.lookchem.com/cas-694/6946-05-0.html]
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  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [URL: https://www.mdpi.com/1422-8599/2009/4/M633/pdf]
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  • Google Patents. US7091381B2 - Process for preparation of cyclohexanone oxime. [URL: https://patents.google.
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  • European Patent Office. Integrated process for cyclohexanone oxime production - EP 0690045 A1. [URL: https://data.epo.org/publication-server/document?i=EP95304620A1&pn=EP0690045A1&ki=A1]
  • Biosynth. 2-Hydroxycyclohexanone dimer. [URL: https://www.biosynth.com/p/FBA28214/2-hydroxycyclohexanone-dimer]
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  • Benchchem. Synthesis of Heterocyclic Compounds from 3-N-Boc-aminocyclohexanone: Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/synthesis-heterocyclic-compounds-3-n-boc-aminocyclohexanone]
  • Sigma-Aldrich. 2-Hydroxycyclohexanone dimer 97 30282-14-5. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/3028214]

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Technical Support Center: Preventing Self-Condensation of Cyclohexanone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of cyclohexanone self-condensation. My goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

I. Understanding the Problem: The Inevitable Side Reaction

Cyclohexanone, a valuable intermediate in numerous synthetic pathways, possesses α-hydrogens that render it susceptible to enolization and subsequent self-condensation via an aldol reaction.[1][2][3] This reaction, catalyzed by both acids and bases, leads to the formation of dimers, trimers, and even polymers, which can significantly reduce the yield of the desired product and complicate purification.[4][5] The primary self-condensation product is typically a β-hydroxyketone, which can then dehydrate to form an α,β-unsaturated ketone.[1]

Mechanism of Self-Condensation

The self-condensation of cyclohexanone proceeds through a well-understood aldol condensation mechanism. The key steps are:

  • Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon of a cyclohexanone molecule, forming a nucleophilic enolate ion.[1][6]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule.[6]

  • Aldol Adduct Formation: This attack forms a β-hydroxyketone, also known as the aldol adduct.[1]

  • Dehydration (optional): Under certain conditions, particularly with heating, the aldol adduct can lose a molecule of water to form a more stable, conjugated α,β-unsaturated ketone.[1]

Aldol Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A Cyclohexanone B Enolate Ion A->B  Base (e.g., OH⁻) C Enolate Ion D Cyclohexanone (Electrophile) C->D  Nucleophilic Attack E Alkoxide Intermediate D->E F Alkoxide Intermediate G β-Hydroxyketone (Aldol Adduct) F->G  H₂O H β-Hydroxyketone I α,β-Unsaturated Ketone H->I  Heat/Acid or Base

Caption: Mechanism of Cyclohexanone Self-Condensation.

II. Troubleshooting Guide: Q&A Format

This section addresses specific issues you might encounter during your experiments.

Q1: My reaction is producing a significant amount of a higher molecular weight side-product, which I suspect is the cyclohexanone dimer. How can I confirm this and what are the initial steps to mitigate it?

A1: Confirmation: The first step is to confirm the identity of the side-product. The primary dimer products are 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[4][7] These can be identified using standard analytical techniques:

  • GC/MS: This is an excellent method to determine the molecular weight of the impurity and compare it to the expected dimer.

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectra will show characteristic signals for the enone and vinyl protons/carbons, which are absent in the starting material.

Initial Mitigation Strategies:

  • Temperature Control: The rate of self-condensation is highly temperature-dependent.[4][5] Lowering the reaction temperature is often the most effective initial step. For reactions where the desired transformation is faster at lower temperatures than the self-condensation, this can be a simple and effective solution.

  • Reaction Time: Minimize the reaction time. If the desired reaction is significantly faster than the self-condensation, stopping the reaction as soon as the starting material is consumed (monitored by TLC or GC) can prevent the accumulation of the dimer.

  • Base/Acid Concentration: The concentration of the catalyst (acid or base) can have a significant impact.[4] Use the minimum effective concentration of the catalyst. A higher concentration of base will lead to a higher concentration of the enolate, increasing the rate of self-condensation.

Q2: I am performing a crossed-aldol reaction with cyclohexanone and a non-enolizable aldehyde (e.g., benzaldehyde), but I am still observing cyclohexanone self-condensation. What's going wrong?

A2: This is a classic case of competing reaction rates. While using a non-enolizable partner is a good strategy to favor the crossed product, self-condensation can still occur if the rate of self-condensation is comparable to or faster than the rate of the crossed reaction.[8]

Troubleshooting Steps:

  • Order of Addition: The order in which you add your reagents is critical. The best practice is to slowly add the cyclohexanone to a mixture of the base and the non-enolizable aldehyde. This ensures that the concentration of the cyclohexanone enolate is always low, and it is more likely to react with the abundant aldehyde electrophile rather than another molecule of cyclohexanone.

  • Choice of Base: For kinetically controlled reactions, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is highly effective.[8][9] LDA rapidly and quantitatively converts the ketone to its enolate, which can then react with the added electrophile.[8] This minimizes the presence of unreacted ketone that could participate in self-condensation.

  • Thermodynamic vs. Kinetic Control: Understand whether your desired reaction is under kinetic or thermodynamic control.[10][11]

    • Kinetic Control (Low Temperature, Strong Bulky Base): Favors the less substituted (kinetic) enolate and is generally faster and irreversible. This is often the preferred route to minimize self-condensation.[9][11]

    • Thermodynamic Control (Higher Temperature, Weaker Base): Favors the more stable (thermodynamic) enolate and is reversible, allowing for equilibrium to be established.[9][11] This can sometimes lead to more self-condensation.

Q3: I am using a heterogeneous catalyst to avoid work-up issues, but the selectivity for my desired product is low due to cyclohexanone dimerization. How can I improve this?

A3: Heterogeneous catalysts offer significant advantages in terms of separation and reusability, but they can still promote self-condensation.[4][7]

Optimization Strategies:

  • Catalyst Selection: Not all heterogeneous catalysts are created equal. The pore size, surface acidity/basicity, and hydrophobicity of the catalyst can all influence selectivity. For example, some studies have shown that perfluorosulfonic acid resins can exhibit high selectivity for the dimer, which in some applications is the desired product.[4] For minimizing dimerization, a catalyst with specific active sites that favor your desired reaction is key.

  • Catalyst Loading: The amount of catalyst used can impact the reaction rate and selectivity.[4] It is important to find the optimal catalyst loading that maximizes the rate of the desired reaction while minimizing the rate of self-condensation.

  • Flow Chemistry: Continuous flow reactors can be highly effective in minimizing side reactions. In a flow system, you can maintain a very low concentration of the cyclohexanone enolate at any given time, which will favor the reaction with your other substrate.

III. Frequently Asked Questions (FAQs)

Q: Can the choice of solvent influence the rate of self-condensation?

A: Absolutely. The solvent plays a crucial role in stabilizing the enolate and the transition states of the competing reactions. Protic solvents can participate in hydrogen bonding and may favor different reaction pathways compared to aprotic solvents. For reactions involving strong bases like LDA, aprotic, non-polar solvents like THF are typically used to maintain the reactivity of the base.

Q: How can I remove cyclohexanone dimers from my final product?

A: The removal of aldol condensation products can be challenging due to their similar polarity to the desired products in many cases.

  • Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

  • Crystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities.

Q: Are there any additives that can inhibit the self-condensation of cyclohexanone?

A: While not a common industrial practice for general synthesis, in specific cases, certain additives could potentially influence the reaction. For instance, the presence of water can have a negative impact on the reaction rate by promoting the reverse reaction and deactivating the catalyst surface.[5][12] Therefore, ensuring anhydrous conditions can be critical.

IV. Experimental Protocols

Protocol 1: Kinetically Controlled Crossed-Aldol Reaction to Minimize Self-Condensation

This protocol describes a general procedure for the reaction of cyclohexanone with an aldehyde under kinetic control to minimize self-condensation.

Materials:

  • Cyclohexanone

  • Aldehyde (non-enolizable, e.g., benzaldehyde)

  • Lithium Diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Dissolve the aldehyde (1.0 eq) in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare the lithium enolate of cyclohexanone by slowly adding cyclohexanone (1.0 eq) to a solution of LDA (1.05 eq) in anhydrous THF at -78 °C. Stir for 30 minutes at this temperature.

  • Slowly add the pre-formed enolate solution to the aldehyde solution at -78 °C via a cannula or dropping funnel.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Kinetic Control Workflow start Start: Kinetically Controlled Aldol step1 Prepare Aldehyde Solution in THF at -78°C start->step1 step2 Prepare Cyclohexanone Enolate with LDA at -78°C step1->step2 step3 Slowly Add Enolate to Aldehyde Solution at -78°C step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Quench with Saturated NH₄Cl step4->step5 step6 Work-up and Purification step5->step6 end End: Desired Crossed-Aldol Product step6->end

Caption: Workflow for Kinetically Controlled Aldol Reaction.

V. Data Summary

ConditionKey ParameterExpected Outcome on Self-Condensation
Temperature Low (-78 °C to 0 °C)Decreased Rate
High (Room Temp. to Reflux)Increased Rate
Base Strong, Bulky (e.g., LDA)Minimized (Kinetic Control)
Strong, Small (e.g., NaH)Can be significant (Thermodynamic Control)
Concentration Low Reactant/CatalystDecreased Rate
High Reactant/CatalystIncreased Rate
Order of Addition Slow addition of KetoneMinimized
Premixing ReagentsIncreased

VI. References

  • Brainly. (2023, May 30). The aldol reaction of cyclohexanone produces which of these self-condensation products? Retrieved from brainly.com

  • BenchChem. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from benchchem.com

  • BenchChem. (n.d.). Suppressing self-condensation in crossed Aldol reactions. Retrieved from benchchem.com

  • Peng, X., Zeb, S., Zhao, J., Zhang, M., Cui, Y., & Sun, G. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science, 7(10), 201024. [Link]

  • Pearson. (2023, September 3). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product? Retrieved from pearson.com

  • Wikipedia. (n.d.). Self-condensation. Retrieved from en.wikipedia.org

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A. Retrieved from patents.google.com

  • Ruishuang Chem. (2026, January 6). Cyclohexanone Chemical Properties And Applications. Retrieved from ruishuang-chem.com

  • New Jersey Department of Health. (n.d.). Cyclohexanone - Hazardous Substance Fact Sheet. Retrieved from nj.gov

  • David, A., La-Marca, C. E., Diaz, I., & Orjuela, A. (2020). Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone. Industrial & Engineering Chemistry Research, 59(42), 18635-18645. [Link]

  • BenchChem. (2026, January). Preventing side-product formation in 4-arylcyclohexanone synthesis. Retrieved from benchchem.com

  • Lifesone. (n.d.). A Practical Guide to Cyclohexanone for Industrial Uses. Retrieved from lifesone.com

  • ACS Publications. (2024, June 24). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. Retrieved from pubs.acs.org

  • Tišler, Z., Vráblík, A., & Pudiš, D. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. Catalysts, 9(11), 939. [Link]

  • YouTube. (2024, September 15). ALDOL condensation of CYCLOHEXANONE. Retrieved from youtube.com

  • ResearchGate. (n.d.). Scheme 2. The aldol self-condensation of cyclohexanone. Retrieved from researchgate.net

  • ResearchGate. (n.d.). Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects. Retrieved from researchgate.net

  • Quora. (2014, September 28). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone? Retrieved from quora.com

  • Odinity. (2018, May 2). Kinetic and Thermodynamic Control of a Reaction. Retrieved from odinity.com

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from en.wikipedia.org

  • ResearchGate. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Retrieved from researchgate.net

  • Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification. Retrieved from patents.google.com

  • CAMEO Chemicals. (n.d.). CYCLOHEXANONE. Retrieved from cameochemicals.noaa.gov

  • BenchChem. (n.d.). Kinetic versus thermodynamic control in aldol condensation reactions. Retrieved from benchchem.com

  • Brainly. (2022, November 25). Provide the major organic product for the reaction of cyclohexanone with each of the different reagents. Retrieved from brainly.com

  • Chegg.com. (2023, November 10). Solved EXPERIMENT 6: Kinetic vs. Thermodynamic Control in. Retrieved from chegg.com

  • Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Retrieved from patents.google.com

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from pearson.com

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from iq.usp.br

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from masterorganicchemistry.com

  • Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol. Retrieved from chem.libretexts.org

  • Pearson. (2024, July 28). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H₃O⁺. Retrieved from pearson.com

  • Homework.Study.com. (n.d.). Starting with cyclohexanone, show how to prepare these compounds. Retrieved from study.com

  • PMC - NIH. (2020, October 7). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Retrieved from ncbi.nlm.nih.gov

  • ResearchGate. (n.d.). Self-aldol condensation of cyclopentanone. Retrieved from researchgate.net

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Optimizing reaction conditions for 2-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminocyclohexanone Hydrochloride

A Senior Application Scientist's Guide to Synthesis Optimization, Troubleshooting, and Analysis

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a key intermediate in medicinal chemistry, successful synthesis and handling of this compound are paramount.[1][2][3] This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your final product.

The inherent reactivity of the α-aminoketone moiety presents unique challenges, primarily its propensity for self-condensation and instability in its free base form.[4] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Part 1: General Handling, Storage, and Stability FAQs

Q1: Why is 2-aminocyclohexanone typically supplied and used as a hydrochloride salt?

A1: The free base of 2-aminocyclohexanone is prone to instability, primarily through self-condensation (an aldol-type reaction) and aerobic oxidation, leading to discoloration and the formation of complex impurities.[4][5][6] Converting the amine to its hydrochloride salt protonates the nitrogen atom, rendering it non-nucleophilic and significantly inhibiting these degradation pathways. This enhances the compound's shelf-life and ensures higher purity for subsequent reactions.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3][7] It is hygroscopic and air-sensitive, so minimizing exposure to moisture and air is critical to prevent degradation and maintain its integrity.[8]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[11][12] Avoid inhalation of dust and direct contact with skin and eyes, as the compound can cause serious irritation.[8][10][11]

Part 2: Synthesis Troubleshooting Guide

The Neber rearrangement is a classic and reliable method for synthesizing α-amino ketones from the corresponding ketoxime.[13][14] It involves the conversion of a ketoxime to an O-sulfonyl derivative (e.g., a tosylate), which then rearranges in the presence of a base to form an intermediate azirine that is subsequently hydrolyzed to the desired product.[13][15][16]

Below is a troubleshooting guide structured around common issues encountered during this synthesis.

Experimental Workflow: Neber Rearrangement

Neber_Workflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Rearrangement & Hydrolysis cluster_3 Step 4: Isolation A Cyclohexanone + Hydroxylamine HCl B Cyclohexanone Oxime + TsCl in Pyridine A->B Isolate Oxime C Oxime Tosylate + Base (e.g., KOEt) B->C Isolate Tosylate D Azirine Intermediate C->D Rearrangement E Acidic Hydrolysis (HCl) D->E Hydrolysis F 2-Aminocyclohexanone HCl (Crystallization) E->F Precipitation

Caption: Workflow for the Neber Rearrangement synthesis of 2-Aminocyclohexanone HCl.

Troubleshooting Common Synthesis Problems
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete Tosylation: Insufficient tosyl chloride or reaction time. Pyridine may contain water.Use freshly distilled, anhydrous pyridine. Ensure at least a stoichiometric amount of TsCl is used. Monitor reaction progress by TLC until the starting oxime is consumed.[14][15]
2. Ineffective Rearrangement: Base is not strong enough or has degraded.Use a strong, non-nucleophilic base like potassium ethoxide (KOEt) or potassium tert-butoxide. Prepare the base solution fresh if possible.[14][15]
3. Beckmann Rearrangement Side Reaction: This is a common side reaction for ketoxime sulfonates, leading to caprolactam.The choice of base and solvent can influence the pathway. Using an alkoxide in alcohol generally favors the Neber rearrangement.[13]
4. Loss during Workup: Product remains in the aqueous layer during extraction.Ensure the pH is appropriately adjusted during extractions. Perform multiple extractions with smaller volumes of organic solvent to maximize recovery.[4]
Product is a Brown Oil, Not a Crystalline Solid 1. Presence of Impurities: Self-condensation products or residual starting materials can inhibit crystallization.Purify the crude free base using column chromatography before forming the hydrochloride salt. Treat the organic solution of the free base with activated charcoal to remove colored impurities before adding HCl.[4]
2. Residual Solvent: Trapped solvent (e.g., ethanol, pyridine) can result in an oil.Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating.[4]
3. Incorrect Stoichiometry of HCl: A large excess of HCl can sometimes lead to oily products.Add the HCl solution (e.g., HCl in isopropanol or ether) dropwise while stirring vigorously and monitoring for precipitation.[4][17]
Multiple Spots on TLC After Reaction 1. Self-Condensation: The basic conditions of the rearrangement or the acidic conditions of hydrolysis can promote the self-condensation of the product.Maintain low temperatures during the base-mediated rearrangement. Proceed with the workup and isolation promptly after hydrolysis is complete to minimize exposure to harsh conditions.[5][18]
2. Starting Material/Intermediates: Unreacted oxime tosylate or incomplete hydrolysis of the azirine intermediate.Ensure sufficient reaction time and temperature for the hydrolysis step. Monitor by TLC to confirm the disappearance of intermediates.[15]
Logical Troubleshooting Flow

The following diagram illustrates a systematic approach to diagnosing synthesis issues.

Troubleshooting_Flow Problem Identify Primary Issue (e.g., Low Yield, Impure Product) TLC Analyze Reaction Mixture by TLC Problem->TLC Cause Determine Potential Cause TLC->Cause Solution1 Incomplete Reaction? -> Increase time/temp -> Check reagent quality Cause->Solution1 Starting Material Remains Solution2 Side Products Formed? -> Adjust temp/base -> Modify workup Cause->Solution2 Unexpected Spots Appear Solution3 Isolation Issue? -> Optimize crystallization -> Pre-purify free base Cause->Solution3 Clean Reaction, Poor Isolation Validate Validate Fix & Re-analyze Solution1->Validate Solution2->Validate Solution3->Validate

Caption: A systematic workflow for troubleshooting synthesis problems.

Part 3: Purification and Characterization FAQs

Q1: My hydrochloride salt precipitated as an oil. How can I induce crystallization?

A1: If an oil forms, try the following:

  • Scratch: Use a glass rod to scratch the inside surface of the flask at the oil-solvent interface. This can create nucleation sites for crystal growth.

  • Seed: If you have a small amount of solid material from a previous batch, add a single crystal to the oil.

  • Solvent Change: Remove the current solvent under reduced pressure and attempt recrystallization from a different solvent system, such as ethanol/acetone or ethanol/diethyl ether.[4][19]

  • Slow Cooling: Ensure cooling is gradual. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.[4]

Q2: What is the expected melting point and how should I interpret it?

A2: The reported melting point for this compound is in the range of 157-158 °C with decomposition.[3][11] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a significantly lower value suggests the presence of impurities or residual solvent.

Q3: Which analytical techniques are essential for confirming the product's identity and purity?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine salt (N-H stretch) and the ketone (C=O stretch, typically around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): The most effective method for quantifying purity.[4]

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.
  • BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • BenchChem. (2025). Technical Support Center: Isolation of 2-(Methylamino)cyclohexanone Hydrochloride.
  • Organic Reactions. (n.d.). The Neber Rearrangement.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - cis-2-Aminocyclohexanol hydrochloride.
  • Wikipedia. (2023). Neber rearrangement.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Aminocyclohexanone Hydrochloride.
  • Google Patents. (n.d.). US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds.
  • ChemicalBook. (n.d.). This compound | 6946-05-0.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Aminocyclohexanone for Researchers.
  • Organic Chemistry practical course documentation. (2006). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride.
  • Smolecule. (2023). Buy 2-Aminocyclohexanone | 22374-48-7.
  • LookChem. (n.d.). Cas 6946-05-0,this compound.
  • The Chemical Society of Japan. (1975). The self-condensation of cyclohexanone and methylcyclohexanones under very high pressure.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (2020).
  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.

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Challenges in the purification of 2-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Challenges in the Purification of 2-Aminocyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to combine established chemical principles with field-proven insights to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound is primarily complicated by two factors: its inherent instability and its propensity for self-condensation. The α-aminoketone structure is susceptible to degradation, and under certain conditions, it can dimerize or polymerize, leading to significant impurities that are often difficult to separate from the desired product.[1][2] Furthermore, its hydrochloride salt form, while improving stability over the free base, introduces specific solubility characteristics that must be carefully managed during purification techniques like recrystallization.[3][4]

Q2: What are the most common impurities I should expect?

Common impurities can be categorized as follows:

  • Starting Materials: Incomplete reaction can lead to the carry-over of precursors from the synthesis, such as cyclohexanone oxime or other materials depending on the synthetic route.[5]

  • Self-Condensation Products: The most significant impurity is often the aldol self-condensation dimer, 2-(1-cyclohexenyl)cyclohexanone, and its tautomer, 2-cyclohexylidenecyclohexanone.[1] These arise when the enolate of one molecule attacks the carbonyl group of another.

  • By-products of Synthesis: Depending on the synthetic method used (e.g., Neber rearrangement, reduction of 2-oximinocyclohexanone), various side-products can form.[5]

  • Degradation Products: Exposure to basic conditions, excessive heat, or prolonged storage can lead to decomposition.

Q3: How stable is this compound and how should it be stored?

As a hydrochloride salt, the compound is significantly more stable than its free base form.[4] However, it is still sensitive. It is considered hygroscopic and should be protected from moisture.[6] For optimal stability, it should be stored under an inert atmosphere (like argon or nitrogen), at room temperature, and in a tightly sealed container to prevent moisture ingress and degradation.[4][7] Long-term exposure to air or moisture can lead to discoloration and the formation of impurities.

Q4: What are the best analytical techniques for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for quantifying the purity and detecting non-volatile impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The presence of unexpected peaks can indicate contamination from starting materials or self-condensation products.[9]

  • Melting Point Analysis: A sharp melting point range close to the literature value (157-158 °C with decomposition) is a good indicator of high purity.[3][4][7] A broad or depressed melting point range suggests the presence of impurities.[10]

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, though derivatization may be necessary for the hydrochloride salt.[8]

Troubleshooting Guide: Common Purification Issues

Issue 1: The product oils out or fails to crystallize during recrystallization.
  • Possible Causes:

    • High Impurity Load: A significant amount of impurities can suppress the crystallization of the desired compound, leading to the formation of an oil.

    • Presence of Water: The compound is hygroscopic.[6] Excess water can alter the solvent polarity and interfere with lattice formation.

    • Incorrect Solvent System: The chosen solvent or solvent mixture may be too good a solvent even at low temperatures, preventing precipitation.[10]

    • Formation of the Free Base: If the solution is not sufficiently acidic, the hydrochloride salt can convert to the more soluble and less stable free amine, which is often an oil at room temperature.

  • Recommended Solutions:

    • Pre-Purification: If the crude material is very impure, consider a preliminary purification step like an acid-base extraction to remove neutral organic impurities before attempting recrystallization.

    • Solvent System Optimization: A common and effective solvent system is a polar solvent in which the compound is soluble when hot (e.g., ethanol, isopropanol) paired with a less polar anti-solvent in which it is insoluble (e.g., acetone, diethyl ether, or ethyl acetate).[3] Start by dissolving the crude product in a minimal amount of the hot primary solvent and then slowly add the anti-solvent until turbidity persists.

    • Trituration: If an oil forms, try cooling it to a very low temperature (e.g., in a dry ice/acetone bath) and scratching the side of the flask with a glass rod to induce crystallization. Alternatively, decant the solvent and triturate the oil with a poor solvent (like cold diethyl ether) to solidify it.

    • Ensure Acidic Conditions: A small amount of HCl (gaseous or in a solvent like isopropanol) can be added to the recrystallization solvent to ensure the compound remains protonated as the hydrochloride salt.

Issue 2: Low yield after recrystallization.
  • Possible Causes:

    • Using Too Much Solvent: The most common cause of low recovery is dissolving the compound in an excessive volume of hot solvent.[11]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the solution.[12]

    • Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost on the filter paper.[3]

    • Sub-optimal Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.[13]

  • Recommended Solutions:

    • Minimize Solvent Volume: Add the hot recrystallization solvent in small portions to the crude material, ensuring each portion is fully utilized for dissolution before adding the next, until the solid just dissolves.[10][11]

    • Slow Cooling Protocol: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature and crystallization has begun, it can be placed in an ice bath or refrigerator to maximize recovery.[11]

    • Efficient Hot Filtration: If hot filtration is necessary, use a pre-heated funnel and flask and perform the filtration as quickly as possible to prevent cooling and product loss.[3]

    • Solvent Screening: Test the solubility of a small amount of crude material in various solvents at room temperature and at their boiling points to identify the optimal system (low solubility when cold, high solubility when hot).[13]

Issue 3: Persistent impurities are detected by NMR or HPLC after purification.
  • Possible Causes:

    • Self-Condensation Dimer: The dimer impurity has a similar polarity and structure to the monomer, making it difficult to remove by simple recrystallization. Its formation is often catalyzed by trace amounts of base or heat.[1]

    • Co-crystallization: The impurity may have very similar solubility properties to the product, causing it to crystallize along with the desired compound.

    • Degradation During Purification: The heat used during recrystallization might be causing some of the product to degrade or dimerize.

  • Recommended Solutions:

    • Acidic Wash/Recrystallization: The self-condensation dimer is a neutral organic compound. An effective strategy is to dissolve the crude product in a dilute acid (e.g., 1M HCl), wash with an organic solvent (like dichloromethane or ethyl acetate) to extract the neutral dimer, and then carefully re-precipitate the this compound from the aqueous layer.

    • Alternative Purification: If recrystallization is ineffective, column chromatography may be necessary. Given the compound's polarity, silica gel chromatography can be challenging. Reverse-phase chromatography (C18) might be a more suitable alternative.[8]

    • Minimize Heat Exposure: Dissolve the compound at the lowest possible temperature required for dissolution and minimize the time the solution spends at high temperatures.

Experimental Protocols & Data

Protocol 1: Optimized Recrystallization using an Ethanol/Acetone System

This protocol is effective for purifying crude this compound that is moderately impure.[3]

  • Dissolution: Place the crude solid (e.g., 1.5 g) in a suitably sized Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., ~10 mL) while heating (e.g., on a steam bath or hot plate) and swirling until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once cooling begins, slowly add acetone as an anti-solvent (e.g., ~30 mL) with gentle swirling. The solution will become cloudy as the product precipitates.[3]

  • Complete Precipitation: Allow the flask to stand at room temperature for 20-30 minutes to allow for slow crystal growth, then place it in an ice-water bath for another 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter with a small amount of cold acetone to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Parameter Typical Value Reference
Solvent System Ethanol (Solvent) / Acetone (Anti-solvent)[3]
Crude Melting Point 143-144 °C[3]
Purified Melting Point 157-158 °C[3][4]
Typical Yield 70-80%[3]

Visualized Workflows and Mechanisms

To better illustrate the key processes, the following diagrams outline the purification workflow and the problematic self-condensation reaction.

PurificationWorkflow cluster_prep Initial Steps cluster_purify Purification Options cluster_iso Isolation crude Crude Product dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filt Hot Filtration (If Insoluble Impurities) dissolve->hot_filt Optional add_anti Add Acetone (Anti-Solvent) dissolve->add_anti hot_filt->add_anti cool Slow Cool to RT, then Ice Bath add_anti->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Acetone vac_filt->wash dry Dry Under Vacuum wash->dry pure Purified Product dry->pure

Caption: A typical workflow for the recrystallization of this compound.

SelfCondensation cluster_reaction Aldol Self-Condensation Mechanism mol1 Molecule 1 (Enolate Precursor) enolate Enolate Intermediate (Nucleophile) mol1->enolate - H⁺ (Base Trace) mol2 Molecule 2 (Electrophile) enolate->mol2 Nucleophilic Attack dimer Dimer Impurity (e.g., 2-cyclohexylidenecyclohexanone) mol2->dimer - H₂O (Dehydration)

Caption: Simplified mechanism of the undesirable self-condensation side reaction.

References

  • Benchchem. Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization.
  • Smolecule. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3.
  • LookChem. Cas 6946-05-0, this compound.
  • Apollo Scientific. 4-Amino-cyclohexanone hydrochloride.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Fisher Scientific. SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride.
  • YouTube. Recrystallization.
  • Selected Methods of Analysis.
  • ChemicalBook. This compound | 6946-05-0.
  • Benchchem. A Comparative Guide to the Synthesis of 2-Aminocyclohexanone for Researchers.
  • The self-condensation of cyclohexanone and methylcyclohexanones under very high pressure.
  • Wikipedia. Self-condensation.
  • Benchchem. Determining the Purity of 2-Amino-6-chlorobenzoyl chloride: A Comparative Guide to Analytical Techniques.
  • ChemCon GmbH. Identity determination and purity testing.
  • YouTube. How To Recrystallize A Solid.
  • YouTube. Organic Chemistry Lab: Recrystallization.
  • PMC. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015.
  • SciEngine. Self-condensation of cyclohexanone over ion exchange resin modified by amination.

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Stability of 2-Aminocyclohexanone hydrochloride in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-aminocyclohexanone hydrochloride. Its purpose is to provide in-depth insights into the stability of this compound under various experimental conditions, offering practical troubleshooting advice and validated protocols to ensure the integrity of your research.

Introduction: The Dichotomy of Stability

This compound is a versatile bifunctional molecule, featuring both a nucleophilic amino group and an electrophilic ketone.[1] Its hydrochloride salt form is crucial for its stability, rendering the otherwise reactive amino group as a protonated, non-nucleophilic ammonium salt.[1] This enhances its shelf-life and utility as a synthetic building block. However, this stability is highly dependent on the pH of the medium. Understanding the chemical behavior of this compound in acidic versus basic environments is paramount to preventing unwanted side reactions, ensuring reproducibility, and achieving desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1][3] The compound is hygroscopic, meaning it can absorb moisture from the air, which can compromise its integrity over time.[2]

Q2: How stable is this compound in acidic solutions?

A2: The hydrochloride salt form is inherently stable in mildly acidic aqueous solutions. The protonated amino group (NH3+) is protected from participating in nucleophilic reactions. This makes acidic conditions favorable for many synthetic applications where the ketone functionality is the desired reactive site. However, exposure to harsh acidic conditions, such as refluxing in concentrated strong acids (e.g., >1M HCl) at elevated temperatures, can lead to hydrolytic degradation over time.[4][5]

Q3: Why is the compound considered unstable in basic conditions?

A3: The instability in basic conditions is the most critical handling parameter for this molecule. The addition of a base (pH > 7.5) deprotonates the ammonium salt, liberating the free amino group (-NH2). This free amine is a potent nucleophile. Simultaneously, the α-protons (on the carbon adjacent to the ketone) become labile. This creates a scenario ripe for self-condensation, an aldol-type reaction where one molecule acts as a nucleophile and attacks the carbonyl group of a second molecule.[6][7] This rapid dimerization is often the primary degradation pathway in basic media and can lead to a complex mixture of unwanted side products.[8]

Q4: What are the primary degradation products I should be aware of?

A4:

  • In Basic Conditions: The most common degradation products are dimers formed via self-condensation. These include resonance structures like 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[7] At higher temperatures or concentrations, trimers and other oligomers can also form.[8]

  • In Harsh Acidic Conditions: The likely degradation pathway is hydrolysis, which could involve cleavage of the carbon-nitrogen bond, though this typically requires forcing conditions (high heat and strong acid).[4][9]

Q5: What are the visible signs of compound degradation?

A5: Visual signs of degradation can include a change in color from its typical off-white or beige appearance to yellow or brown. In solution, the formation of a precipitate or turbidity, especially in basic media, is a strong indicator of self-condensation and polymerization. Analytically, the appearance of new, higher-molecular-weight peaks in HPLC, GC, or LC-MS chromatograms is a definitive sign of degradation.

Troubleshooting Guide

Problem Encountered Probable Cause & Explanation Recommended Solution & Action
Reaction in basic media yields a complex mixture with high molecular weight impurities. Self-Condensation/Dimerization. The base has deprotonated the amine, which is now reacting with other molecules of 2-aminocyclohexanone instead of your intended substrate.[6]1. Protect the Amine: Before introducing basic conditions, protect the amino group with a suitable protecting group (e.g., Boc, Cbz) that is stable to your reaction conditions.[10] 2. Control Stoichiometry & Temperature: Add the base slowly and at a low temperature (e.g., 0 °C) to control the rate of deprotonation and minimize side reactions. 3. Change Reaction Order: If possible, add the this compound solution slowly to a mixture of your substrate and the base, minimizing its concentration at any given time.
Loss of starting material in an acidic solution at high temperature. Acid-Catalyzed Hydrolysis. While more stable in acid, the compound is not indestructible. Prolonged heating in strong acid can induce hydrolytic decomposition.[4][5]1. Use Milder Conditions: If the reaction allows, reduce the acid concentration and/or the reaction temperature. 2. Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete.
Analytical chromatogram (HPLC/GC) shows unexpected peaks even in a freshly prepared solution. Solvent-Induced Degradation. If the solution was prepared in a neutral or slightly basic solvent (e.g., water without pH adjustment, methanol with trace base), self-condensation can begin immediately.1. Use Acidified Solvents: Prepare stock solutions in slightly acidic aqueous buffers (pH 4-5) or in anhydrous aprotic solvents (e.g., THF, Dichloromethane) to maintain stability.[11] 2. Analyze Immediately: Analyze solutions promptly after preparation.

Visualization of Stability and Degradation

pH-Dependent Stability Overview

cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7.5) cluster_outcome Primary Outcome Acid Protonated Form (R-NH3+ Cl-) Relatively Stable Stable Ready for Synthesis (Ketone Reactivity) Acid->Stable Base Free Amine Form (R-NH2) Highly Unstable Degrade Self-Condensation (Dimerization) Base->Degrade Compound 2-Aminocyclohexanone Hydrochloride Compound->Acid Dissolution in acidic buffer Compound->Base Addition of Base (e.g., NaOH, NEt3)

Caption: Logical flow of 2-aminocyclohexanone HCl stability based on pH.

Primary Degradation Pathway in Basic Conditions

mol1 2-Aminocyclohexanone (Molecule 1: Electrophile) dimer Dimer Product (e.g., 2-(1-cyclohexenyl)cyclohexanone) mol1:f0->dimer:f0 Condensation mol2 2-Aminocyclohexanone (Molecule 2: Nucleophile) mol2->mol1 Nucleophilic Attack h2o H₂O dimer->h2o Dehydration base Base (e.g., OH-) base->mol2 Deprotonates amine & enolizes ketone

Caption: Simplified mechanism of base-catalyzed self-condensation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution for use in reactions or analytical studies.

Materials:

  • This compound

  • Volumetric flask

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of this compound.

  • Transfer the solid to a 10 mL volumetric flask.

  • Add approximately 8 mL of deionized water.

  • Add 10 µL of 0.1 M HCl to the flask to ensure the solution remains acidic (target pH ~4-5). This is the critical step to prevent degradation.

  • Place a stir bar in the flask and stir until the solid is completely dissolved.

  • Once dissolved, add deionized water to the 10 mL mark.

  • Cap the flask and invert several times to ensure homogeneity.

  • Note: This solution should be used fresh. For storage longer than a few hours, keep refrigerated at 2-8°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for intentionally degrading the compound to understand its stability profile, following principles outlined in pharmaceutical stress testing guidelines.[12][13]

Objective: To compare the stability of this compound in acidic vs. basic conditions at an elevated temperature.

Materials:

  • Stable stock solution (from Protocol 1)

  • 1.0 M Hydrochloric acid (HCl)

  • 1.0 M Sodium hydroxide (NaOH)

  • HPLC-grade water

  • Autosampler vials

  • Heating block or water bath set to 60°C

  • HPLC system with UV or MS detector[14]

Procedure:

  • Prepare Samples: Label three sets of HPLC vials for t=0, t=1h, and t=4h time points. For each time point, prepare the following three samples:

    • Control: 100 µL of stock solution + 900 µL of HPLC-grade water.

    • Acidic Stress: 100 µL of stock solution + 900 µL of 0.1 M HCl.

    • Basic Stress: 100 µL of stock solution + 900 µL of 0.1 M NaOH.

  • Time Zero (t=0) Analysis: Immediately inject the three t=0 samples into the HPLC system to establish a baseline. For the basic sample, neutralize with an equivalent amount of 0.1 M HCl just before injection to prevent column damage.

  • Incubation: Place the remaining vials (for t=1h and t=4h) into the heating block at 60°C.

  • Time Point Analysis:

    • At t=1 hour, remove the corresponding set of vials. Allow them to cool to room temperature.

    • Neutralize the acidic and basic samples as appropriate before injection.

    • Analyze all three samples by HPLC.

    • Repeat this step for the t=4 hour samples.

  • Data Analysis:

    • Compare the chromatograms at each time point.

    • Calculate the percentage of the parent compound remaining in each condition relative to the t=0 control.

    • Observe the formation of new peaks (degradants). In the basic sample, expect to see significant formation of new, likely broader, peaks corresponding to dimers.

References

  • LookChem. (n.d.). Cas 6946-05-0, this compound. [Link]
  • ChemBK. (2024). 2-Aminocyclohexanol. [Link]
  • Alsante, K. M., et al. (2003). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Pharmaceutical Technology.
  • Hu, Y., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Rane, K., & Patil, A. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences & Research.
  • PubChem. (n.d.). 2-Aminocyclohexanone.
  • Singh, S., & Kumar, V. (2017). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
  • Ng, K. (2010).
  • ResearchGate. (2008).
  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. [Link]
  • Osugi, J., et al. (1975). The self-condensation of cyclohexanone and methylcyclohexanones under very high pressure. The Review of Physical Chemistry of Japan.
  • Wikipedia. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
  • Wang, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. PubMed. [Link]
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
  • Rad, I., et al. (2010). Improvements of Amoxicillin Stability in Acidic Environment. Acta Medica Marisiensis.

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Technical Support Center: 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Stability of 2-Aminocyclohexanone Hydrochloride

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a primary amine adjacent to a carbonyl group on a cyclohexane ring, presents unique stability challenges. Understanding its degradation profile is critical for ensuring the integrity of experimental results, the stability of synthesized compounds, and the overall success of a research and development program. This guide addresses common questions and troubleshooting scenarios encountered during the handling, storage, and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through several pathways, primarily dictated by the experimental conditions. The most common are:

  • Under Basic Conditions: The compound is susceptible to a Favorskii-type rearrangement , which can lead to ring contraction and the formation of cyclopentanecarboxylic acid derivatives. Dimerization or polymerization can also occur.

  • Under Acidic Conditions: While the hydrochloride salt provides some stability in acidic media, prolonged exposure to strong acids, especially at elevated temperatures, can promote acid-catalyzed self-condensation reactions between the enol form of the ketone and the protonated amine of another molecule, leading to dimers or oligomers. Ring-opening is a less common but possible degradation route under harsh acidic conditions.[1][2]

  • Under Oxidative Stress: The primary amine is susceptible to oxidative deamination , which can convert the amino group into a carbonyl group, yielding cyclohexane-1,2-dione. Further oxidation can lead to ring-opening and the formation of dicarboxylic acids like adipic acid.

  • Thermal Stress: At elevated temperatures, this compound can undergo decomposition, releasing gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides. Dimerization and subsequent dehydration are also potential thermal degradation pathways.

  • Photolytic Stress: Exposure to UV light can induce photochemical reactions in the ketone functional group, such as Norrish Type I or Type II reactions, which can lead to a variety of degradation products through radical intermediates.

Q2: I am observing an unexpected peak in my HPLC analysis after a reaction involving this compound. What could it be?

A2: An unexpected peak can arise from several sources. Consider the following possibilities:

  • Degradation Product: Refer to the degradation pathways outlined in Q1. The nature of your reaction conditions (pH, temperature, presence of oxidizing agents) will suggest the most likely degradant. For example, if your reaction was run under basic conditions, the unexpected peak could be a cyclopentanecarboxylic acid derivative.

  • Dimerization Product: 2-aminocyclohexanone can undergo self-condensation, especially at higher concentrations or temperatures. The resulting dimer would have a significantly higher molecular weight.

  • Reaction with Solvents or Reagents: The primary amine is nucleophilic and can react with certain solvents (e.g., acetone via Schiff base formation) or reagents in your reaction mixture.

  • Isomerization: Depending on the reaction conditions, racemization or epimerization at the chiral centers could lead to diastereomers that may be separable by your HPLC method.

To identify the unknown peak, it is recommended to perform forced degradation studies on the starting material under various stress conditions and compare the retention times of the resulting degradants with the unexpected peak in your reaction mixture. Mass spectrometry (LC-MS) is an invaluable tool for determining the molecular weight of the unknown peak, which can provide significant clues to its identity.

Q3: My this compound has developed a yellow or brownish color upon storage. Is it still usable?

A3: The development of a yellow or brownish color is a common indicator of degradation, likely due to slow oxidation or polymerization over time, especially if the compound has been exposed to air, light, or moisture. While minor discoloration may not significantly impact the outcome of some reactions, it is a sign of impurity. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, it is highly recommended to use pure, colorless material. The purity of the discolored material should be assessed by a suitable analytical method like HPLC or NMR before use. If significant degradation is observed, purification by recrystallization may be possible, but using a fresh, high-purity batch is the safest approach to ensure reproducible and reliable results.

Troubleshooting Guides

Scenario 1: Inconsistent Reaction Yields

Problem: You are experiencing significant variability in the yield of a reaction where this compound is a key starting material.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Degradation of Starting Material The quality of the this compound may vary between batches or may have degraded during storage.Verify Purity: Analyze the starting material from different batches using a validated HPLC method to check for purity and the presence of degradants. Proper Storage: Store the compound in a tightly sealed container, protected from light and moisture, and at the recommended temperature. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
In-situ Degradation The reaction conditions (e.g., high temperature, prolonged reaction time, presence of a strong base) may be causing the degradation of the starting material or the product.Optimize Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. If a base is used, consider a milder base or a stoichiometric amount. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction over time to identify the optimal reaction endpoint and observe the formation of any degradation products.
pH Sensitivity The hydrochloride salt can influence the pH of the reaction mixture. The free amine is more nucleophilic but also more susceptible to certain degradation pathways.Control pH: If the reaction requires the free amine, consider a controlled in-situ neutralization or extraction of the free base immediately before use. Buffer the reaction mixture if the reaction is sensitive to pH changes.
Scenario 2: Difficulty in Product Purification

Problem: You are struggling to isolate your desired product from a complex mixture of byproducts.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Formation of Multiple Degradants Harsh reaction conditions can lead to a cascade of degradation reactions, resulting in a complex product mixture.Re-evaluate Reaction Conditions: As in the previous scenario, milder conditions can significantly reduce the formation of byproducts. Forced Degradation Study: Conduct a forced degradation study on your starting material to understand its degradation profile. This will help you anticipate potential byproducts and develop a suitable purification strategy.
Co-elution of Product and Impurities A degradation product may have similar polarity to your desired product, making separation by chromatography challenging.Optimize Chromatography: Develop a stability-indicating HPLC method with high resolving power. This may involve screening different columns, mobile phases, and gradients. Techniques like mass-guided purification can be highly effective.
Product Instability During Work-up The desired product itself may be unstable under the work-up or purification conditions (e.g., exposure to acid or base during extraction, or heat during solvent evaporation).Gentle Work-up: Use mild extraction conditions and avoid prolonged exposure to extreme pH. Use techniques like rotary evaporation at low temperatures to remove solvents. Analyze the stability of the isolated product under various conditions to establish its handling and storage requirements.

Proposed Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of 2-aminocyclohexanone under different stress conditions.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation A 2-Aminocyclohexanone B Self-Condensation Dimer A->B H+, Δ C 2-Aminocyclohexanone D Cyclopropanone Intermediate C->D Base (e.g., OH-) E Cyclopentanecarboxylic Acid Derivative D->E Ring Opening F 2-Aminocyclohexanone G Cyclohexane-1,2-dione F->G [O] (e.g., H2O2) Oxidative Deamination H Adipic Acid G->H Further Oxidation (Ring Opening)

Caption: Key degradation pathways of 2-aminocyclohexanone.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN/Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in the stock solution solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using an HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the mass balance to ensure that all degradants are accounted for.

G Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acidic (0.1M HCl, 60°C) Stress->Acid Base Basic (0.1M NaOH, RT) Stress->Base Oxidative Oxidative (3% H2O2, RT) Stress->Oxidative Thermal Thermal (80°C, solid) Stress->Thermal Photo Photolytic (UV light) Stress->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradants Analysis->End

Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating 2-aminocyclohexanone from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Development & Troubleshooting:

Observation Potential Cause Suggested Action
Poor peak shape (tailing) Secondary interactions of the amine with residual silanols on the column.Use a mobile phase with a higher buffer concentration or a different pH. Consider using a column with end-capping or a different stationary phase (e.g., a polar-embedded phase).
Co-elution of peaks Insufficient resolution.Modify Gradient: Make the gradient shallower to improve separation. Change Mobile Phase: Try methanol instead of acetonitrile as the organic modifier, as this can alter selectivity. Change Column: Screen columns with different selectivities (e.g., Phenyl-Hexyl, Cyano).
Drifting baseline Column not equilibrated; mobile phase contamination.Ensure the column is fully equilibrated before injection. Use high-purity solvents and freshly prepared mobile phases.
Low sensitivity Compound has a low UV chromophore.If sensitivity is an issue, consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) for detection.

References

  • Favorskii Rearrangement.Wikipedia, Wikimedia Foundation, 15 Dec. 2023, en.wikipedia.org/wiki/Favorskii_rearrangement.
  • Acid-Catalyzed Aldol Condensation.Chemistry LibreTexts, Libretexts, 12 Aug. 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
  • Oxidative Deamination.Wikipedia, Wikimedia Foundation, 2 Nov. 2023, en.wikipedia.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development and Validation of Stability-Indicating HPLC Methods—A Review.Journal of Liquid Chromatography & Related Technologies, vol. 28, no. 16, 2005, pp. 2495-2521.
  • Photochemistry of Ketones.Chemistry LibreTexts, Libretexts, 12 Aug. 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/28%3A_Photochemistry/28.04%3A_Photochemistry_of_Ketones.
  • Thermal Degradation of Amines.Industrial & Engineering Chemistry Research, vol. 48, no. 21, 2009, pp. 9403-9410.
  • HPLC Troubleshooting Guide.Waters Corporation, www.waters.com/waters/en_US/HPLC-Troubleshooting-Guide/nav.htm?cid=10048919.
  • A Review of the Favorskii Rearrangement.
  • Martynenko, A. G. "Catalytic Condensation of Carbonyl Compounds during the Synthesis of Cyclohexanone in the Production of Caprolactam." Petroleum Chemistry, vol. 62, no. 1, 2022, pp. 104-111.
  • "Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure." ACS Sustainable Chemistry & Engineering, vol. 12, no. 26, 2024, pp. 10086-10097.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-Aminocyclohexanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yields and final product purity. As a key building block in medicinal chemistry, the efficient synthesis of this compound is paramount.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers. Each answer provides an explanation of the underlying chemical principles and actionable protocols to resolve the problem.

Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted problem that can originate from the core reaction, the workup, or the final purification steps. A systematic approach is crucial for diagnosis.

Causality: The most common culprits for poor yield are incomplete reactions, formation of stable side products, mechanical losses during extraction, and inefficient crystallization of the final hydrochloride salt.[4]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the source of low yield.

Low_Yield_Troubleshooting start Low Overall Yield Detected check_reaction 1. Assess Reaction Completion (TLC, GC/MS, NMR of crude) start->check_reaction check_workup 2. Evaluate Workup & Extraction (Check pH, solvent volumes) start->check_workup check_purification 3. Analyze Purification Step (Crystallization / Precipitation) start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extraction_loss Product Lost in Aqueous Layer? check_workup->extraction_loss precipitation_issue Incomplete Precipitation? check_purification->precipitation_issue side_products Major Side Products? incomplete_reaction->side_products No optimize_conditions Solution: - Increase reaction time/temp - Check reagent/catalyst quality - Ensure anhydrous conditions incomplete_reaction->optimize_conditions Yes minimize_side_products Solution: - Re-evaluate reaction choice - Adjust temperature/reagent addition rate - See Q2 for specific side reactions side_products->minimize_side_products Yes emulsion Emulsion Formation? extraction_loss->emulsion No optimize_extraction Solution: - Ensure pH is basic (>9) before extracting free base - Perform multiple extractions with smaller solvent volumes - Use brine wash to break emulsions extraction_loss->optimize_extraction Yes emulsion->optimize_extraction Yes oily_product Product Oiling Out? precipitation_issue->oily_product No optimize_salt Solution: - Ensure sufficient HCl is added (monitor pH) - Use appropriate solvent (e.g., ethereal HCl) - Cool slowly for extended period (e.g., 4°C overnight) precipitation_issue->optimize_salt Yes fix_oiling Solution: - See Q4 for detailed troubleshooting (Purity, Solvent, Temperature) oily_product->fix_oiling Yes

Caption: Troubleshooting decision tree for low yield.
Q2: I'm observing significant byproducts. How can I identify and minimize them, specifically for the Neber and Hofmann rearrangement routes?

Side reactions are often inherent to a synthetic pathway and must be managed by precise control of reaction conditions.

A. Neber Rearrangement:

  • Primary Side Reaction: The most common side reaction is the Beckmann rearrangement .[5] This occurs when the O-sulfonyl ketoxime rearranges to form a lactam (specifically, caprolactam from cyclohexanone oxime) instead of the desired azirine intermediate.[6]

  • Cause: The Beckmann rearrangement is often favored by protic acids and higher temperatures. The choice of base and solvent is critical.

  • Solution:

    • Base Selection: Use a strong, non-nucleophilic alkoxide base like potassium ethoxide (KOEt) or potassium tert-butoxide in an anhydrous alcohol solvent.[1][6] This promotes the formation of the carbanion necessary for the Neber pathway over the Beckmann pathway.

    • Temperature Control: Maintain low temperatures, especially during the tosylation of the oxime (below 5 °C) and during the addition of the base.[6]

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can facilitate the Beckmann rearrangement and hydrolyze intermediates.

Neber_vs_Beckmann start Cyclohexanone Oxime Tosylate neber_path Neber Pathway (Desired) start->neber_path Strong Base (e.g., KOEt) Low Temp beckmann_path Beckmann Pathway (Side Reaction) start->beckmann_path Protic Acid High Temp azirine Azirine Intermediate neber_path->azirine H3O+ Hydrolysis caprolactam Caprolactam (Byproduct) beckmann_path->caprolactam aminoketone 2-Aminocyclohexanone (Product) azirine->aminoketone H3O+ Hydrolysis

Caption: Competing Neber and Beckmann rearrangement pathways.

B. Hofmann Rearrangement:

  • Primary Side Reaction: Incomplete reaction or formation of urea-type byproducts.

  • Cause: The Hofmann rearrangement is sensitive to stoichiometry and temperature. The key intermediate is an isocyanate, which can react with the amine product if not promptly hydrolyzed.[7]

  • Solution:

    • Reagent Preparation: Use a freshly prepared solution of sodium hypobromite, made by adding bromine to a cold aqueous solution of sodium hydroxide.[6] The concentration and temperature of this reagent are critical.

    • Stoichiometry: Ensure precise 1:1 stoichiometry of the N-bromoamide intermediate to the rearranging amide. An excess of hypobromite can lead to over-oxidation.

    • Temperature Control: Add the amide to the cold hypobromite solution and then warm gently to initiate the rearrangement.[6] Uncontrolled temperature can lead to side reactions and degradation.

Q3: My product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What's wrong?

This is a very common issue related to purity and the crystallization process. A clean, crystalline solid is an indicator of high purity.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Presence of Impurities Impurities, even in small amounts, can act as "crystal poisons," disrupting the formation of a stable crystal lattice and resulting in an amorphous solid or oil.[4]Purify the crude free base via column chromatography before forming the hydrochloride salt. Alternatively, perform a charcoal treatment on a solution of the free base to remove colored impurities before adding HCl.[4]
Residual Solvent Trapped solvent molecules can prevent proper crystal formation. This is common if the product precipitates too quickly.Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is stable.[4] Check for residual solvent peaks using 1H NMR.
Incorrect HCl Stoichiometry An insufficient amount of HCl will result in a mixture of the free base and the salt. A large excess can sometimes lead to the formation of oily dihydrochloride salts or other complexes.Add the HCl solution (e.g., HCl in isopropanol or ether) dropwise while stirring and monitor for precipitation. Stop the addition once precipitation is complete or the solution is acidic to litmus paper.[4]
Hygroscopic Nature The hydrochloride salt can be hygroscopic, absorbing atmospheric moisture to become tacky or oily.[8]Handle the final product under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon) and store it in a desiccator with a good drying agent.[3]
Q4: How can I effectively purify the final product to improve yield and quality?

Recrystallization is the most powerful technique for purifying the final hydrochloride salt. The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Protocol: Recrystallization of this compound

This protocol is adapted from established methods for similar amine hydrochlorides.[9]

Materials:

  • Crude this compound

  • Solvent: Anhydrous Ethanol

  • Anti-solvent: Anhydrous Acetone or Diethyl Ether

  • Erlenmeyer flask, reflux condenser, heating mantle, Büchner funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle reflux to fully dissolve the solid. Add ethanol dropwise until a clear solution is obtained. Do not add a large excess.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a rapid hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter.[9]

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Avoid disturbing the flask during this period.

  • Induce Precipitation: Once at room temperature, slowly add acetone (or diethyl ether) as an anti-solvent with gentle swirling until the solution becomes persistently cloudy.[9] The volume of anti-solvent is typically 2-3 times the volume of ethanol used.

  • Complete Crystallization: Place the flask in an ice bath or a freezer for at least 30 minutes to maximize the recovery of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the filter cake with a small amount of cold anti-solvent (acetone or ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The melting point should be sharp and consistent with literature values (approx. 157-158 °C with decomposition).[3]

Recrystallization_Workflow start Crude Product dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool Clear Solution add_anti 4. Add Anti-Solvent (Acetone/Ether) cool->add_anti chill 5. Chill in Ice Bath to Maximize Precipitation add_anti->chill filter_wash 6. Vacuum Filter & Wash with Cold Anti-Solvent chill->filter_wash dry 7. Dry Under High Vacuum filter_wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for purification by recrystallization.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Aminocyclohexanone for Researchers.
  • BenchChem. (2025). Application Note: Purification of 2-(Methylamino)
  • BenchChem. (2025). Technical Support Center: Isolation of 2-(Methylamino)cyclohexanone Hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • Wikipedia. Neber rearrangement. [Link]
  • LookChem. (2023). Cas 6946-05-0, this compound. [Link]
  • Scribd. (2022). Hofmann Rearrangement Explained. [Link]

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Technical Support Center: Purification of Crude 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-Aminocyclohexanone hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound, a critical intermediate in various synthetic applications. As an α-aminoketone, this compound is prone to instability in its free base form, making its purification as a hydrochloride salt a crucial yet often challenging step.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and outlines robust, field-proven protocols to enhance purity, yield, and batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is heavily dependent on its synthetic route. Common methods include the Mannich reaction, reduction of 2-oximino-cyclohexanone, or the Neber rearrangement.[2][3][4]

Potential impurities can be categorized as:

  • Unreacted Starting Materials: Such as cyclohexanone.

  • Reaction Intermediates: Incomplete hydrolysis of intermediates, for instance, can leave behind precursors.[4]

  • Side-Reaction Products: Reductive amination can sometimes lead to the formation of secondary amines or condensation products.[5][6] The Mannich reaction may have its own set of byproducts depending on reaction control.[2]

  • Degradation Products: The free base of 2-aminocyclohexanone is unstable and can degrade over time; converting it to the hydrochloride salt significantly improves stability.[1] Incomplete conversion can leave residual free base, which may degrade.

  • Residual Solvents & Reagents: Solvents used in the reaction or work-up, and excess acid (HCl).

Q2: What is the most effective and scalable method for purifying this compound?

A2: Recrystallization is the most robust, effective, and scalable method for purifying solid organic compounds like this compound.[7][8] This technique leverages the differences in solubility between the desired compound and impurities in a specific solvent system at varying temperatures.[7] For this particular hydrochloride salt, a solvent/anti-solvent system is highly effective. A common choice is dissolving the crude solid in a minimal amount of a hot polar solvent (like ethanol or isopropanol) and then inducing precipitation by adding a less polar anti-solvent (like acetone, diethyl ether, or ethyl acetate).[1][7]

Q3: My purified product is always off-white or yellow. How can I obtain a pure white solid?

A3: A persistent color indicates the presence of chromophoric (color-causing) impurities, which may arise from starting materials or side reactions.[1] If standard recrystallization does not remove the color, a charcoal treatment is recommended. Before the hot filtration step in the recrystallization protocol, a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration. It is crucial to use charcoal sparingly, as it can also adsorb some of your product, potentially reducing the yield.[1]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[7] Impurities typically cause the melting point to be depressed and broaden the melting range.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

    • FT-IR: Confirms the presence of key functional groups (e.g., C=O stretch for the ketone, N-H bends for the amine hydrochloride).

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity by quantifying the area percentage of the main peak relative to any impurity peaks.[1]

Troubleshooting Guide & Optimization Protocols

This section addresses specific problems encountered during the purification process and provides detailed protocols to resolve them.

Problem 1: The product "oils out" during recrystallization instead of forming crystals.

This common issue occurs when the solute's concentration is too high (supersaturation) or when the solution is cooled too rapidly, causing the compound to separate as a liquid phase because its melting point is lower than the temperature of the solution.[9]

Root Causes & Solutions
Possible CauseScientific Rationale & Recommended Solution
Cooling is too rapid. Rapid cooling does not provide sufficient time for molecules to align into an ordered crystal lattice. Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Do not place it directly into an ice bath. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[1][10]
Solution is supersaturated. The concentration of the solute is too high for the given solvent volume, exceeding the solubility limit even at elevated temperatures. Solution: Re-heat the mixture until the oil redissolves. Add a small additional volume (e.g., 5-10% more) of the hot primary solvent (e.g., ethanol) until the solution is clear, then proceed with slow cooling.[9]
Inappropriate solvent system. The chosen anti-solvent may be too nonpolar, causing the product to crash out of solution as an oil. Solution: Experiment with a slightly more polar anti-solvent or adjust the solvent/anti-solvent ratio. For example, if using ethanol/ether, try ethanol/ethyl acetate.
Logical Troubleshooting Flow: Oiling Out

G start Product Oils Out reheat Re-heat solution to dissolve oil start->reheat add_solvent Add small amount of hot primary solvent reheat->add_solvent Is solution clear? (If not) slow_cool Allow to cool SLOWLY to room temp add_solvent->slow_cool ice_bath Cool further in ice bath slow_cool->ice_bath success Crystalline Product ice_bath->success

Caption: Troubleshooting workflow for when the product oils out.

Problem 2: Low recovery or yield after recrystallization.

Low yield is a frustrating outcome that can often be traced back to procedural steps.

Root Causes & Solutions
Possible CauseScientific Rationale & Recommended Solution
Too much solvent used. The product remains partially dissolved in the mother liquor even after cooling because the solution is not saturated. The fundamental principle of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[9][11] Solution: In subsequent attempts, add the hot solvent in small, incremental portions, ensuring the solid fully dissolves before adding more. To recover product from a dilute filtrate, you can carefully evaporate some solvent and attempt a second crystallization.
Premature crystallization. The product crystallizes on the funnel or filter paper during hot gravity filtration. This happens when the filtration apparatus is cold. Solution: Pre-heat the gravity filtration apparatus (funnel and receiving flask) by placing it in an oven or by pouring hot solvent through it immediately before filtering your product solution. This keeps the solution temperature above its saturation point during filtration.[9]
Inadequate cooling. The solution was not cooled to a low enough temperature to maximize the precipitation of the solid. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to ensure maximum crystal formation.[1]
Washing with warm solvent. Washing the collected crystals with room-temperature or warm solvent will redissolve some of the purified product. Solution: Always wash the collected crystals on the Büchner funnel with a small amount of ice-cold anti-solvent.[7]

Gold-Standard Purification Protocol: Recrystallization

This protocol details the steps for purifying crude this compound using an ethanol/acetone solvent system, which has been shown to be effective for similar amine hydrochlorides.[7][12]

Quantitative Data Summary
ParameterValue / RangeRationale / Reference
Solvent System Ethanol (Solvent) / Acetone (Anti-solvent)Effective system for amine hydrochlorides.[7]
Example Scale 1.64 g (crude)Based on a literature procedure for a similar compound.[12]
Ethanol Volume ~10 mL (or minimum for dissolution)Dissolves the product when hot.[12]
Acetone Volume ~30 mL (approx. 3x volume of ethanol)Acts as an anti-solvent to induce precipitation.[7][12]
Dissolution Temperature Reflux (~78 °C for Ethanol)Ensures maximum solubility of the product and minimum solubility of impurities.[12]
Crystallization Temp. Room temperature, then 0-4 °CSlow cooling promotes pure crystal growth.[1]
Example Yield 76% (1.45 g)A representative yield for this type of purification.[12]
Melting Point (Crude) 143-144 °CLower and broader range indicates impurities.[12]
Melting Point (Purified) 157-158 °CSharp, elevated melting point indicates higher purity.[12]
Step-by-Step Methodology
  • Dissolution: Place the crude this compound in a suitably sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.

  • Hot Gravity Filtration (Crucial if charcoal was used or insoluble impurities are visible): Pre-heat a gravity filter setup (funnel with fluted filter paper and a clean receiving flask). Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.[7] This step is vital to prevent insoluble materials from being incorporated into the final crystals.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature without being disturbed. Crystal formation should begin as the solution cools.[10]

  • Precipitation with Anti-solvent: Once at room temperature, slowly add acetone (the anti-solvent) while stirring. The solution will become cloudy, indicating the precipitation of the purified product. A typical ratio is three times the volume of ethanol used.[7]

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitated solid.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the funnel with a small amount of ice-cold acetone to remove any residual soluble impurities from the mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents. The purity should be confirmed by melting point analysis and other appropriate analytical methods.[1]

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Isolation crude Crude Product in Flask add_etoh Add MINIMUM hot ethanol to dissolve crude->add_etoh hot_filt Hot Gravity Filtration (Removes insoluble impurities) add_etoh->hot_filt Are solids visible? (If yes) charcoal Add Charcoal (Optional: for color) add_etoh->charcoal Is solution colored? (If yes) clear_sol Clear, Hot Filtrate hot_filt->clear_sol charcoal->hot_filt slow_cool 1. Cool slowly to Room Temp clear_sol->slow_cool add_acetone 2. Add Acetone (Anti-solvent) slow_cool->add_acetone ice_bath 3. Cool in Ice Bath add_acetone->ice_bath vac_filt 4. Vacuum Filtration ice_bath->vac_filt wash 5. Wash with cold Acetone vac_filt->wash dry 6. Dry under vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Step-by-step workflow for the recrystallization of 2-Aminocyclohexanone HCl.

References

  • BenchChem Technical Support Team. (2025). Application Note: Purification of 2-(Methylamino)
  • BenchChem Technical Support Team. (2025). Technical Support Center: Isolation of 2-(Methylamino)cyclohexanone Hydrochloride. BenchChem.
  • BenchChem Application Development Team. (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride. BenchChem.
  • Smolecule Online Database. (2023). Buy 2-Aminocyclohexanone | 22374-48-7. Smolecule.
  • Valle-Vigón, P., et al. (2021).
  • ChemBK Database. (2024). 2-Aminocyclohexanol. ChemBK.
  • OC-Praktikum. (2006). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. OC-Praktikum.de.
  • López-Asensio, J., et al. (2025). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY.
  • Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol hydrochloride 99%. Sigma-Aldrich.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Parra, T. (2020). How To Recrystallize A Solid. YouTube.
  • Jeske, R. (2016).
  • BenchChem Application Development Team. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: (1r,3s)

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Technical Support Center: Scale-Up of 2-Aminocyclohexanone Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-aminocyclohexanone hydrochloride. This document is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to larger batch production. 2-Aminocyclohexanone is a critical building block in medicinal chemistry, and its stable hydrochloride salt is often the preferred form for handling and storage.[1] However, scaling up its production presents unique challenges that require careful consideration of reaction conditions, safety, and purification strategies.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this process.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Question 1: My reaction yield has dropped significantly after moving from a 10g to a 1kg scale. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue, often attributable to mass and heat transfer limitations. Here’s how to diagnose and address the problem:

  • Inadequate Temperature Control: Exothermic reactions that are easily managed in a small flask can lead to temperature spikes in a large reactor. This can cause side reactions or degradation of the product.

    • Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Solution: Implement controlled, portion-wise addition of reagents to manage the exotherm.[2] Ensure your reactor has an efficient cooling system and monitor the internal temperature continuously. For highly exothermic steps, such as the base-mediated rearrangement in the Neber synthesis, consider using a jacketed reactor with a circulating coolant.

  • Poor Mixing and Heterogeneity: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting impurity formation.

    • Causality: Achieving uniform mixing of solids and liquids is more challenging at scale.

    • Solution: Select an appropriate impeller (e.g., anchor, turbine) for the viscosity of your reaction mixture. Verify that the stirring speed is sufficient to maintain a homogeneous slurry or solution.

  • In-Process Monitoring is Key: What is assumed to be complete on a small scale might be incomplete in a larger batch.

    • Causality: Reaction kinetics can be affected by the aforementioned mass and heat transfer issues.

    • Solution: Do not rely solely on reaction time. Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material before proceeding with the work-up.[3][4]

Question 2: I'm observing a significant amount of an unknown impurity in my crude product at the kilogram scale. How can I identify and minimize it?

Answer: Impurity profiles often change during scale-up. The most common side reaction in the Neber rearrangement route is the Beckmann rearrangement.[5]

  • Identify the Impurity:

    • Beckmann Rearrangement Product: If using the Neber rearrangement of a cyclohexanone oxime derivative, the primary side product is often caprolactam.[2]

    • Analysis: Use analytical techniques like NMR, LC-MS, and IR spectroscopy to characterize the impurity and compare it to known potential side products.

  • Minimize Impurity Formation:

    • Control of Base Addition: The Neber rearrangement is base-promoted. The rate and temperature of base addition are critical. A slow, controlled addition at low temperatures (e.g., 0-5 °C) favors the desired reaction pathway over the competing Beckmann rearrangement.[2]

    • Choice of Base and Solvent: The choice of base (e.g., potassium ethoxide, potassium tert-butoxide) and solvent can influence the outcome. Anhydrous conditions are often crucial.[1]

    • Atmospheric Control: The amine functionality can be sensitive to oxidation.[6] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative impurities.

Question 3: My final product is an oil or a sticky solid, making isolation and purification difficult. How can I obtain a crystalline hydrochloride salt?

Answer: The inability to form a stable, crystalline solid is typically due to the presence of impurities or residual solvent, which inhibit lattice formation.

  • Purification of the Free Base: Do not attempt to form the salt from impure free-base.

    • Causality: Impurities disrupt the crystal lattice.

    • Solution: Before salt formation, consider purifying the crude 2-aminocyclohexanone free base. This can be done via column chromatography or by performing an acid-base extraction to wash away non-basic impurities.[7]

  • Salt Formation Protocol:

    • Solvent Selection: Dissolve the purified free base in a suitable solvent like isopropanol or ethyl acetate. The hydrochloride salt should have low solubility in this solvent.[8]

    • Controlled HCl Addition: Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, ethereal HCl) dropwise with vigorous stirring.[7] Adding HCl too quickly can cause the product to "oil out."

    • Temperature and Seeding: Cool the solution slowly to promote crystallization. If you have a small amount of pure crystalline product, use it as a seed crystal to initiate crystallization.

    • Anti-Solvent Addition: In some cases, after adding HCl, the slow addition of an "anti-solvent" (a solvent in which the salt is insoluble, like diethyl ether or acetone) can induce precipitation of a crystalline solid.[7]

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvents, which can make the solid appear oily or sticky.[7]

Scale-Up Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common scale-up issues.

ScaleUpTroubleshooting Start Problem Encountered (e.g., Low Yield, High Impurity) Check_Mixing 1. Verify Mixing Efficiency - Is stirring adequate? - Any visible heterogeneity? Start->Check_Mixing Check_Temp 2. Analyze Temperature Profile - Any exotherm spikes? - Is cooling efficient? Start->Check_Temp Check_IPC 3. Review In-Process Controls - Was starting material fully consumed? - Any intermediates detected? Start->Check_IPC Identify_Impurity 4. Characterize Impurities - Use LC-MS, NMR - Compare to known side products Start->Identify_Impurity Purification_Strategy 5. Re-evaluate Purification - Purify free base before salt formation - Optimize crystallization solvent Start->Purification_Strategy Optimize_Reagents Optimize Reagent Addition - Slower addition rate - Portion-wise addition Check_Mixing->Optimize_Reagents If Inefficient Improve_Heat_Transfer Improve Heat Transfer - Enhance reactor cooling - Adjust batch size Check_Temp->Improve_Heat_Transfer If Uncontrolled Adjust_Reaction_Time Adjust Reaction Time/Conditions - Increase time based on IPC - Modify temperature Check_IPC->Adjust_Reaction_Time If Incomplete Modify_Conditions Modify Reaction Conditions - Change base/solvent - Use inert atmosphere Identify_Impurity->Modify_Conditions If Side Reaction End Problem Resolved Optimize_Reagents->End Improve_Heat_Transfer->End Adjust_Reaction_Time->End Modify_Conditions->End Optimize_Crystallization Optimize Crystallization - Slow cooling, seeding - Use anti-solvent Purification_Strategy->Optimize_Crystallization If Oiling Out Optimize_Crystallization->End

Caption: A diagnostic workflow for troubleshooting scale-up issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-aminocyclohexanone, and why is it chosen? A1: A common and reliable method is the Neber rearrangement of cyclohexanone oxime tosylate.[1][9] This multi-step route involves converting cyclohexanone to its oxime, tosylating the oxime, and then performing a base-mediated rearrangement followed by hydrolysis to yield the α-amino ketone.[2][5] While other routes like reductive amination of cyclohexane-1,2-dione exist, the Neber rearrangement is often favored for its well-documented procedures and predictable outcomes.[2]

Q2: Why is the product isolated as a hydrochloride salt? A2: Primary α-amino ketones are often unstable as free bases and can undergo self-condensation or degradation.[10] Converting the product to its hydrochloride salt enhances its stability, makes it easier to handle as a crystalline solid, and improves its shelf-life, which is critical in pharmaceutical development.[1][6]

Q3: What are the optimal storage conditions for this compound? A3: The hydrochloride salt is significantly more stable than the free base. It should be stored in a well-sealed container, protected from moisture and light, at a controlled room temperature (typically 20-25°C).[6] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.

Q4: Which analytical methods are recommended for quality control? A4: A combination of methods should be used to ensure identity and purity:

  • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

  • Purity: HPLC is the preferred method for determining purity and quantifying impurities.

  • Confirmation: Mass Spectrometry (MS) to confirm the molecular weight and IR spectroscopy to identify key functional groups (C=O, N-H).[7]

Data & Protocols

Comparison of Synthetic Routes

The selection of a synthetic route depends on factors like yield, safety, and availability of starting materials. The Neber rearrangement is a classic, reliable method.

ParameterRoute 1: Neber RearrangementRoute 2: Reductive Amination
Starting Material Cyclohexanone Oxime TosylateCyclohexane-1,2-dione
Key Reagents Potassium tert-butoxide, HClAmmonia, H₂, Pd/C or Raney Ni
Reported Yield High (specific yield varies)[1]Moderate to High
Key Advantage Well-established, reliable[5][9]More direct route
Scale-Up Challenge Multi-step, potential for Beckmann side reaction[2][5]Requires high-pressure hydrogenation equipment[2]
Neber Rearrangement Reaction Pathway

The diagram below illustrates the key steps in the synthesis of 2-aminocyclohexanone via the Neber rearrangement.

Neber_Rearrangement cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Tosylation cluster_2 Step 3: Rearrangement & Hydrolysis cluster_3 Step 4: Salt Formation Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime NH₂OH·HCl Tosyl_Oxime O-Tosyl Cyclohexanone Oxime Oxime_ref->Tosyl_Oxime TsCl, Pyridine Azirine Azirine Intermediate Aminoketone 2-Aminocyclohexanone (Free Base) Azirine->Aminoketone H₃O⁺ (Hydrolysis) Tosyl_Oxime_ref->Azirine Base (e.g., KOEt) HCl_Salt 2-Aminocyclohexanone HCl Aminoketone_ref->HCl_Salt HCl in Solvent

Caption: Synthetic pathway via the Neber rearrangement.[2]

Representative Lab-Scale Protocol: Neber Rearrangement

This protocol is a representative example and must be adapted and optimized for specific equipment and scale.

Step 1: Preparation of Cyclohexanone Oxime Tosylate [1]

  • Dissolve cyclohexanone oxime in pyridine and cool the solution to 0-5 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at room temperature for several hours until TLC analysis indicates complete consumption of the oxime.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Rearrangement and Salt Formation [1][2]

  • Dissolve the crude O-tosyl oxime in anhydrous ethanol or methanol.

  • Prepare a solution of potassium tert-butoxide or potassium ethoxide in the corresponding alcohol.

  • Cool the tosyl oxime solution to 0-5 °C and add the alkoxide solution dropwise, maintaining the low temperature.

  • Stir the reaction at room temperature for several hours, monitoring by TLC.

  • Upon completion, carefully acidify the mixture with concentrated hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the azirine intermediate.

  • Cool the solution and remove the solvent under reduced pressure.

  • The residue contains the crude this compound.

Step 3: Purification by Recrystallization [7]

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent, such as ethanol or isopropanol.

  • If the solution has color, it can be treated with activated charcoal and filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry thoroughly under vacuum.

References

  • BenchChem (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • BenchChem (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.
  • BenchChem (2025). A Comparative Guide to the Synthesis of 2-Aminocyclohexanone for Researchers.
  • BenchChem (2025). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.
  • BenchChem (2025). Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • BenchChem (2025). Technical Support Center: Isolation of 2-(Methylamino)cyclohexanone Hydrochloride.
  • Organic Reactions (n.d.). The Neber Rearrangement. Wiley.
  • Wikipedia (2023). Neber rearrangement.
  • ACS Publications (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
  • Google Patents (n.d.). US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds.
  • NIH (n.d.). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing.
  • ResearchGate (n.d.). The Neber Rearrangement | Request PDF.
  • Pharmaceutical Technology (n.d.). In-Process Control Methods for the Manufacture of APIs.
  • Wikipedia (n.d.). Aminoaldehydes and aminoketones.

Sources

Handling and storage issues with 2-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential yet challenging intermediate, 2-Aminocyclohexanone hydrochloride, is a cornerstone for synthesizing a multitude of complex molecules in pharmaceutical and chemical research.[1][2] However, its unique chemical nature—possessing both a reactive ketone and a nucleophilic amine—presents specific handling and storage challenges. This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and ensuring experimental success.

As Senior Application Scientists, we have consolidated field-proven insights and critical data to help you navigate the complexities of working with this valuable building block.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: My this compound has turned yellow/brown upon storage. Is it still usable?

A: A color change from white/off-white to yellow or brown typically indicates gradual decomposition or the presence of impurities. The α-aminoketone moiety is susceptible to self-condensation (dimerization) or oxidation over time, especially if exposed to air, moisture, or light.[3]

  • Recommendation: For sensitive applications like multi-step synthesis of a pharmaceutical target, it is highly recommended to purify the material before use. A simple recrystallization can often remove the colored impurities. For less sensitive, small-scale experiments, you may proceed with caution, but be aware that yields may be lower and side products more prevalent.

Q2: The material appears clumpy and difficult to weigh accurately. What is the cause?

A: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily picks up water from the atmosphere.[4][5] This can affect reagent stoichiometry and potentially introduce water into anhydrous reactions.

  • Recommendation: Always handle the material under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). If clumping has already occurred, dry the material under a high vacuum for several hours before use. Store the container tightly sealed with a desiccant or in a desiccator cabinet.

Q3: What are the best practices for long-term storage of this compound?

A: Proper storage is critical to maintaining the integrity of the compound. The hydrochloride salt form is significantly more stable than the free base, but precautions are still necessary.[1][3]

  • Recommendation: Refer to the summary table below for optimal storage conditions. The key is to protect it from moisture, air, and light.

Parameter Recommended Condition Rationale
Temperature Cool (2-10°C)[6]Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[1]Prevents oxidation and minimizes exposure to atmospheric moisture.
Container Tightly sealed, opaque glass vialProtects from moisture, air, and light.
Location Dry, well-ventilated area[7]Ensures a stable external environment.
Table 1: Recommended Storage Conditions

Q4: I am having trouble dissolving the compound for my reaction. What solvents are recommended?

A: As a hydrochloride salt, its solubility is highest in polar protic solvents.

  • Recommendation: The compound is soluble in water and alcohols like methanol and ethanol.[4] For reactions requiring non-protic conditions, the hydrochloride salt must first be neutralized to the free base, which has better solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[3][8] See Troubleshooting Protocol 2 for a detailed neutralization procedure.

Solvent Solubility of HCl Salt Solubility of Free Base Notes
WaterSoluble[4]Sparingly SolubleUse for aqueous reactions or for neutralization/extraction workups.
Methanol / EthanolSoluble[9]SolubleGood for reactions where the alcohol can be used as the solvent.
Dichloromethane (DCM)Insoluble / Very LowSolubleCommon solvent for reactions with the free base.
Tetrahydrofuran (THF)Insoluble / Very LowSolubleCommon solvent for reactions with the free base.
Diethyl EtherInsolubleSolubleOften used to precipitate the HCl salt during its formation.[3]
Table 2: General Solubility Guide

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for overcoming common experimental hurdles.

Problem 1: Low Yield or Oily Product After Synthesis/Workup

A common issue is the isolation of the final product as a persistent oil instead of a crystalline solid, often accompanied by low yields. This can be caused by residual impurities, incorrect pH during extraction, or improper salt formation technique.[3]

This protocol ensures the complete conversion of the hydrochloride salt to its free base, which is crucial for subsequent reactions or purification.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in deionized water (approx. 10 mL per 1 g of salt) in an Erlenmeyer flask.

  • Neutralization: Cool the solution in an ice bath. Slowly add saturated NaHCO₃ solution dropwise while stirring. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is ≥ 8. Causality: This deprotonates the ammonium salt to the free amine, rendering it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL per 1 g of starting material). Combine the organic layers. Causality: Multiple extractions with smaller solvent volumes are more efficient at recovering the product than a single large extraction.[3]

  • Washing: Wash the combined organic layers with brine (1 x 20 mL). Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 20 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or low-melting solid.

cluster_0 Aqueous Phase cluster_1 Organic Phase a Dissolve HCl Salt in Water b Add Sat. NaHCO₃ (pH ≥ 8) a->b Neutralize c Extract with Organic Solvent (3x) b->c Phase Transfer d Wash with Brine c->d Collect Organic Layers e Dry over Na₂SO₄ d->e f Filter & Evaporate e->f g Isolated Free Base f->g

Fig 1. Workflow for Neutralization and Extraction.

If your product is discolored or you suspect impurities are preventing crystallization, recrystallization is a powerful purification technique.[3]

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Diethyl Ether or Acetone (as anti-solvent)

  • Erlenmeyer flask with a reflux condenser

  • Hot plate/stirrer

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring to a gentle boil to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[3]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[3] Once at room temperature, you can induce further crystallization by slowly adding an anti-solvent like diethyl ether or acetone dropwise until the solution becomes slightly cloudy.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Problem 2: Compound Appears Unstable or Decomposes During Reaction

The free base of 2-aminocyclohexanone is known to be less stable than its hydrochloride salt.[3] It can undergo self-condensation, especially when heated or under basic conditions.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-aminocyclohexanone hydrochloride in catalytically driven reactions. The unique structure of this substrate, containing both a reactive amine and a hydrochloride salt, presents specific and recurrent challenges related to catalyst deactivation. This document provides in-depth, cause-and-effect troubleshooting to help you diagnose, mitigate, and prevent catalyst poisoning, ensuring the efficiency and reproducibility of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes

This section addresses the fundamental principles of catalyst deactivation specific to reactions involving this compound. Understanding why a catalyst fails is the first step toward a robust solution.

FAQ 1: My reaction is sluggish or has failed entirely. What makes this compound so challenging for my catalyst?

The primary challenge stems from the bifunctional nature of the substrate itself. Your catalyst is simultaneously exposed to two potent, albeit different, classes of poisons: a coordinating amine and halide ions.

  • Amine Coordination: The nitrogen atom in the aminocyclohexanone structure possesses a lone pair of electrons. This lone pair can strongly coordinate (chemisorb) to the electron-deficient active sites on the surface of noble metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[1][2] This binding is often strong and reversible, but it effectively blocks reactants from accessing the catalytic sites, thereby inhibiting the reaction.[3] The reaction product, 2-aminocyclohexanol, also contains an amine, leading to a phenomenon known as product inhibition, where the reaction slows down as more product is formed.[4]

  • Chloride Poisoning: The hydrochloride component introduces chloride ions (Cl⁻) into the system. Halides are well-documented poisons for many heterogeneous catalysts.[5] The deactivation mechanism is multifaceted; chloride can adsorb onto the catalyst surface, electrostatically blocking active sites, and can also facilitate the agglomeration (sintering) of metal nanoparticles, which irreversibly reduces the active surface area of the catalyst.[6][7] In some cases, chloride can react with the metal to form inactive metal-halide species.[8]

The simultaneous presence of both poisons creates a synergistic deactivation pathway that can be difficult to overcome without a targeted strategy.

cluster_substrate 2-Aminocyclohexanone HCl cluster_catalyst Catalyst Surface cluster_deactivation Deactivation Pathways sub Substrate amine Amine Group (R-NH₂) sub->amine chloride Chloride Ion (Cl⁻) sub->chloride cat Active Metal Site (e.g., Pd, Pt, Rh) poison_n Coordinative Poisoning (Site Blocking) amine->poison_n Lone-pair coordination poison_cl Halide Poisoning (Site Blocking & Sintering) chloride->poison_cl Adsorption & complexation poison_n->cat poison_cl->cat

Caption: Dual poisoning mechanisms from this compound.

Part 2: Troubleshooting Guide - From Diagnosis to Solution

When a reaction fails, a systematic approach is crucial to identify the cause and implement an effective solution. This guide provides a logical workflow for troubleshooting common issues.

Issue 1: The reaction starts but then slows dramatically or stalls completely.

A gradual decrease in reaction rate is a classic symptom of catalyst deactivation. Use the following workflow to diagnose the issue.

start Reaction Stalled / Slow cond_check Check Conditions: - H₂ Pressure Stable? - Stirring Vigorous? - Temperature Correct? start->cond_check cond_fix Action: Adjust physical parameters. Ensure proper three-phase mixing. cond_check->cond_fix No reagent_check Check Reagents: - High-purity solvents? - Substrate free of sulfur/ other known poisons? cond_check->reagent_check Yes reagent_fix Action: Purify reagents/solvents. Use fresh, high-quality materials. reagent_check->reagent_fix No catalyst_diag Diagnose Catalyst Issue reagent_check->catalyst_diag Yes cl_poison Suspect Chloride Poisoning? catalyst_diag->cl_poison n_poison Suspect Amine Poisoning? cl_poison->n_poison No cl_sol Solution: 1. Add non-coordinating base (e.g., K₂CO₃). 2. Use catalyst resistant to halides (Pt, Rh). 3. See Protocol 2. cl_poison->cl_sol Yes n_sol Solution: 1. Increase catalyst loading. 2. Increase H₂ pressure/temperature. 3. Switch to a more robust catalyst. n_poison->n_sol Yes

Caption: Systematic workflow for troubleshooting a stalled reaction.

Issue 2: How can I confirm which poison (amine or chloride) is the main problem?

Pinpointing the dominant poison requires diagnostic experiments.

  • To Test for Chloride Poisoning: The most direct method is to run a controlled experiment. Compare the reaction rate of this compound with its free-base form. If the free-base reacts significantly faster under identical conditions, chloride poisoning is a primary contributor. See Protocol 1 for a detailed methodology.

  • To Test for Amine/Product Inhibition: Monitor the reaction kinetics closely. If the initial rate is high but drops off much faster than the substrate concentration would suggest, product inhibition is likely. You can also "spike" a fresh reaction with a small amount of the final product (2-aminocyclohexanol); a significant immediate drop in rate confirms product inhibition.

Table 1: Catalyst Deactivation: Symptoms and Solutions
SymptomPotential CauseDiagnostic CheckRecommended Solution
No reaction from t=0 Gross catalyst poisoningCheck purity of starting materials for potent poisons like sulfur.[1][9]Use highly purified, degassed reagents and solvents. Consider a guard bed if impurities are suspected.[10]
Inactive catalyst batchUse a fresh batch of catalyst from a reputable supplier.[9]
Gradual loss of activity Product inhibition by amineSpike a new reaction with product and observe the initial rate.Increase catalyst loading or consider a flow chemistry setup to minimize product accumulation.[10]
Chloride poisoningRun reaction with the free-base form of the substrate (Protocol 1).Add a non-nucleophilic base to scavenge HCl in situ (Protocol 2) or switch to a more chloride-tolerant catalyst like PtO₂ or Rh/C.[11]
Reaction works but requires very high catalyst loading Competitive inhibitionThis is inherent to the substrate.Optimize conditions (pressure, temperature) to favor the desired reaction over inhibitory binding.[12]
Inconsistent results between batches Thermal Degradation (Sintering)Characterize used catalyst via TEM to check for particle agglomeration.Avoid localized hot spots through efficient stirring and controlled heating. Do not exceed the catalyst's recommended operating temperature.[1][13]
Part 3: Mitigation Strategies & Catalyst Selection

Preventing deactivation is always more efficient than troubleshooting a failed reaction. This section focuses on proactive strategies.

Question: Which catalyst is the most robust for reactions with this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific transformation (e.g., hydrogenation vs. reductive amination) and reaction conditions. However, general tolerance trends can guide selection.

  • Palladium (Pd): Often the most active catalyst for hydrogenations, but also the most sensitive to poisoning by both halides and sulfur.[2][14] Pd/C is a common starting point, but may require modification or higher loadings.

  • Platinum (Pt): Generally more resistant to acidic conditions and halide poisoning than palladium.[1][5] PtO₂ (Adams' catalyst) or Pt/C are excellent candidates, especially when in-situ acid generation is unavoidable.

  • Rhodium (Rh): Often shows good activity and is relatively tolerant to both amine coordination and acidic media, making it a strong choice for reductive aminations.[15][16]

  • Ruthenium (Ru): Very resistant to poisoning but may require more forcing conditions (higher temperature and pressure) to achieve comparable activity to Pd or Pt.[11]

Table 2: Comparative Guide to Catalysts for Aminoketone Reactions
CatalystKey AdvantagesCommon DrawbacksBest For...
10% Pd/C High activity in neutral media, cost-effective.[12]Highly susceptible to chloride and amine poisoning.[2][5]Reactions where the free-base can be used and conditions are mild.
PtO₂ (Adams') Excellent tolerance to acidic conditions and halides.[1]Can be less active than Pd, may require pre-reduction.Hydrogenations of the hydrochloride salt form directly.
5% Rh/C Good balance of activity and poison resistance.[16]More expensive than palladium.Reductive aminations and hydrogenations under challenging conditions.
5% Ru/C Highly resistant to poisoning, good for aromatic ring reduction.[11]Often requires higher temperatures and pressures.[11]Substrates with multiple functional groups where chemoselectivity is key.
Part 4: Key Experimental Protocols

These self-validating protocols are designed to diagnose issues and provide a robust reaction setup.

Protocol 1: Diagnostic Test for Chloride Poisoning via Comparison with Free Base

Objective: To determine if chloride ions are the primary inhibitor by comparing the hydrogenation rate of the hydrochloride salt versus the free base.

Materials:

  • This compound

  • 2-Aminocyclohexanone free base (prepared by neutralizing the HCl salt and extracting)

  • Anhydrous solvent (e.g., Methanol or THF)

  • Catalyst (e.g., 10% Pd/C, 5 mol%)

  • Hydrogenation vessel (e.g., Parr shaker or balloon hydrogenation setup)

  • Analytical equipment (GC, LC-MS, or NMR)

Procedure:

  • Reaction A (Hydrochloride Salt):

    • To the hydrogenation vessel, add this compound (1.0 mmol).

    • Add the anhydrous solvent (10 mL).

    • Under an inert atmosphere (N₂ or Ar), carefully add the 10% Pd/C catalyst (5 mol%).

    • Seal the vessel, purge with H₂ three times, and then pressurize to the desired pressure (e.g., 50 psi or 1 atm balloon).

    • Begin vigorous stirring and start monitoring the reaction (e.g., by taking aliquots at 15, 30, 60, and 120 minutes).

  • Reaction B (Free Base):

    • Repeat the exact procedure from Reaction A, but substitute the hydrochloride salt with an equimolar amount (1.0 mmol) of 2-aminocyclohexanone free base.

  • Analysis:

    • Analyze the conversion percentage for both reactions at each time point.

    • Interpretation: If Reaction B proceeds to high conversion significantly faster than Reaction A, chloride poisoning is a major deactivation pathway. If both reactions are slow, amine coordination or another inhibitor is the likely cause.

Protocol 2: Mitigation of Chloride Poisoning via In-Situ HCl Scavenging

Objective: To improve reaction performance with the hydrochloride salt by neutralizing the generated HCl as the reaction proceeds.

Materials:

  • This compound (1.0 mmol)

  • Catalyst (e.g., 10% Pd/C, 5 mol%)

  • Anhydrous solvent (e.g., Methanol or THF, 10 mL)

  • Inorganic base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.1 equivalents)

  • Hydrogenation apparatus

Procedure:

  • To the hydrogenation vessel, add this compound (1.0 mmol) and the inorganic base (1.1 mmol).

  • Add the anhydrous solvent (10 mL).

  • Under an inert atmosphere, add the catalyst.

  • Seal, purge, and pressurize with H₂ as described in Protocol 1.

  • Stir vigorously. The base will neutralize HCl as it is displaced from the amine during the reaction, preventing it from poisoning the catalyst.

  • Monitor the reaction progress and compare the rate to a reaction run without the base. Trustworthiness Check: The success of this protocol is self-validating. A marked increase in reaction rate and final conversion compared to the non-scavenged reaction directly demonstrates the mitigation of acid-induced catalyst deactivation.

References
  • ResearchGate. (2025).
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • LookChem. (n.d.). Cas 6946-05-0, this compound.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - trans-2-Aminocyclohexanol hydrochloride.
  • SciEngine. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • BenchChem. (2026).
  • ResearchGate. (2025).
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ResearchGate. (n.d.).
  • Smolecule. (2023). Buy 2-Aminocyclohexanone | 22374-48-7.
  • ResearchGate. (2025).
  • BenchChem. (n.d.).
  • Curly Arrow. (2010).
  • SciSpace. (n.d.).
  • MDPI. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • University of Illinois at Urbana-Champaign. (n.d.).
  • National Institutes of Health (NIH). (n.d.).

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Work-up procedure optimization for 2-Aminocyclohexanone hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminocyclohexanone Hydrochloride

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working with this compound. Recognizing the compound's unique stability and purification challenges, this document provides in-depth, field-proven insights into optimizing its work-up and isolation. The content moves beyond standard protocols to explain the underlying chemical principles, enabling users to troubleshoot effectively and adapt procedures to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish solid, not pure white. Is this normal?

A: While a slightly off-white appearance can be common for the crude product, a significant yellow or brown discoloration often indicates the presence of impurities. These can arise from several sources, including residual starting materials, side-products from the synthesis (e.g., from self-condensation or rearrangement reactions), or degradation of the free-base form of 2-aminocyclohexanone prior to its conversion to the hydrochloride salt.[1] The free amine is particularly susceptible to oxidation and polymerization. An effective purification step, such as recrystallization, is crucial to remove these chromophoric impurities.

Q2: What are the ideal storage conditions for this compound?

A: To ensure long-term integrity, the compound should be stored at room temperature in a tightly sealed, light-resistant container.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to prevent slow degradation.[2] The compound is known to be hygroscopic, so protection from moisture is critical to prevent clumping and potential hydrolysis.[3]

Q3: I'm having trouble precipitating the hydrochloride salt from my reaction mixture. What am I doing wrong?

A: Incomplete precipitation is a common issue. It can be caused by several factors:

  • Insufficient HCl: Ensure you have added a stoichiometric or slight excess of a source of HCl (e.g., HCl gas, or a solution of HCl in a suitable organic solvent like isopropanol or ether) to fully protonate the amine.

  • Inappropriate Solvent: The product has some solubility in polar solvents. If your reaction solvent is too polar (e.g., methanol), the salt may not crash out effectively. You may need to concentrate the solution and/or add a less polar anti-solvent.

  • High Water Content: The presence of water in the reaction mixture can significantly increase the solubility of the hydrochloride salt, preventing its precipitation. Ensure your reagents and solvents are anhydrous, if required by the synthesis protocol.

Q4: Can I use an aqueous solution of HCl for the salt formation?

A: While technically possible, it is generally not recommended for the final isolation step. This compound is soluble in water.[4] Using an aqueous HCl solution will likely keep your product dissolved in the aqueous phase, making isolation by filtration impossible. This would necessitate a more complex work-up involving extraction and solvent removal. It is far more efficient to use anhydrous HCl in a suitable organic solvent to precipitate the product directly from the organic reaction medium.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems encountered during the work-up and purification of this compound, providing explanations and actionable protocols.

Problem 1: Low or No Yield of Precipitated Product

A low yield is one of the most frequent challenges. The cause can be chemical (the product didn't form) or physical (it formed but remains in solution).

Root Cause Analysis:

  • Incomplete Reaction: The synthesis itself may have been inefficient. This is outside the scope of the work-up but should be the first consideration.

  • Product Solubility: As a salt, the compound has significant solubility in polar protic solvents. If the work-up is performed in a solvent like ethanol without an anti-solvent, the product will remain dissolved.[5]

  • Incorrect pH: The amino group must be protonated to form the hydrochloride salt. If the medium is not sufficiently acidic, the compound will remain as the more soluble free base. The pKa of similar aliphatic amines is typically in the 9-11 range, so the pH must be well below this for complete protonation.[6]

  • Formation of Soluble Side Products: Side reactions, such as the Beckmann rearrangement, can consume the starting material and lead to different, potentially more soluble, products.[7]

Workflow for Yield Optimization:

yield_optimization start Low Yield Observed check_filtrate Analyze Mother Liquor (TLC/LCMS) Is product present? start->check_filtrate check_pH Check pH of Aqueous Layer (if applicable) Is it acidic (pH < 2)? start->check_pH product_in_filtrate Product remains in solution. - Concentrate solution. - Add anti-solvent (e.g., Acetone, Ether). - Cool to 0-4°C. check_filtrate->product_in_filtrate Yes no_product Yield loss is chemical. - Re-evaluate synthesis conditions. - Check for side reactions. check_filtrate->no_product No ph_ok pH is correct. check_pH->ph_ok Yes ph_bad pH is too high. - Add more anhydrous HCl. - Re-check pH. check_pH->ph_bad No isolate Isolate additional product by filtration. product_in_filtrate->isolate ph_bad->isolate

Caption: Decision workflow for troubleshooting low product yield.

Problem 2: The Isolated Product is Oily or Gummy

An oily product indicates that the compound has failed to form a stable crystal lattice. This is often due to impurities or residual solvent.

Root Cause Analysis:

  • Residual Solvent: Trapped solvent molecules can disrupt crystallization. This is common if the product is not dried thoroughly.

  • Impurities: The presence of unreacted starting materials or side products can act as "crystal poisons," inhibiting the formation of an ordered solid.

  • Hygroscopicity: The compound can absorb atmospheric moisture, leading to a sticky or gummy appearance.[3] All handling should minimize exposure to air.

Optimized Protocol: Trituration and Recrystallization

If your product is an oil, direct filtration is ineffective. The following steps can induce solidification and purify the compound.

Step-by-Step Methodology:

  • Initial Treatment (Trituration):

    • Place the oily product in a flask under an inert atmosphere.

    • Add a small amount of a suitable anti-solvent in which the product is poorly soluble (e.g., cold acetone or diethyl ether).[5]

    • Using a glass rod, vigorously scratch the inside surface of the flask below the level of the anti-solvent. This provides nucleation sites for crystal growth.

    • Continue stirring or swirling. The oil should gradually transform into a solid precipitate.

    • Collect the solid by vacuum filtration and wash with a small amount of the cold anti-solvent.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add the minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol) to just dissolve the solid.[5]

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, slowly add an anti-solvent (e.g., acetone) until the solution becomes cloudy, indicating the onset of precipitation.[5]

    • Cool the flask in an ice bath or freezer to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold anti-solvent, and dry thoroughly under vacuum.

Quantitative Data for Recrystallization:

ParameterValue/Solvent SystemRationale & Reference
Solvent System Ethanol (Solvent) / Acetone (Anti-solvent)A common and effective system for amine hydrochlorides, balancing solubility at high temperatures with insolubility at low temperatures.[5]
Typical Ratio ~1:3 (Ethanol:Acetone)The anti-solvent volume is typically about three times the volume of the primary solvent used for dissolution.[5]
Dissolution Temp. Reflux (~78 °C for Ethanol)Ensures complete dissolution of the product and most soluble impurities.[5]
Crystallization Temp. Room temp, then 0-4 °CSlow cooling promotes the formation of larger, purer crystals. Subsequent cooling maximizes yield.[5]
Expected Melting Point 157-158 °C (decomposes)A sharp melting point in this range is a key indicator of high purity.[2]
Problem 3: Product Purity is Low After Initial Isolation

Even if a solid is obtained, it may not meet the purity requirements for downstream applications.

Root Cause Analysis:

  • Co-precipitation: Impurities with similar solubility profiles may have precipitated along with the product.

  • Inadequate Washing: Insufficient washing of the filter cake can leave behind mother liquor containing dissolved impurities.

  • Degradation: The compound may degrade if exposed to harsh conditions (e.g., excessive heat, strong base) during work-up. The aminoketone structure is susceptible to various degradation pathways.[1]

Advanced Purification Workflow:

purification_workflow cluster_0 Initial Isolation cluster_1 Purity Assessment cluster_2 Purification & Final Product crude_product Crude Product (Solid) analyze Analyze Purity (NMR, LCMS, MP) crude_product->analyze recrystallize Recrystallize (e.g., EtOH/Acetone) analyze->recrystallize Purity Not OK final_product Pure 2-Aminocyclohexanone HCl analyze->final_product Purity OK wash Wash with Cold Anti-Solvent recrystallize->wash dry Dry Under Vacuum wash->dry dry->final_product

Caption: Standard workflow for the purification of crude product.

References

  • Benchchem. (2025). Stability and Storage of this compound: A Technical Guide.
  • Benchchem. (2025). Application Note: Purification of 2-(Methylamino)
  • PubChem. 2-Aminocyclohexanone.
  • LookChem. (n.d.). Cas 6946-05-0, this compound.
  • Fisher Scientific. (2023). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride.
  • Smolecule. (2023). 2-Aminocyclohexanone.
  • Benchchem. (2025). Application Notes and Protocols: Scale-up Synthesis of 2-(Methylamino)cyclohexanone hydrochloride.
  • Benchchem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.

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Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Aminocyclohexanone hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents for neurological disorders.[1] Its utility as a building block in organic synthesis is well-established.[1] Given its critical role, the purity of this compound is of paramount importance, directly impacting the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this compound.

Challenges in the Analysis of this compound

The inherent chemical properties of this compound present unique challenges for chromatographic analysis. As a small, polar, and basic compound, it often exhibits poor retention and peak tailing on traditional reversed-phase (RP) HPLC columns.[2][3] Furthermore, its lack of a strong UV chromophore can necessitate the use of more universal, yet less sensitive, detection methods or derivatization. Understanding these challenges is crucial for selecting and developing a suitable analytical method.

Comparative Analysis of HPLC Methods

HPLC is a cornerstone of pharmaceutical analysis, and several modes can be adapted for the purity determination of this compound.[4][5]

Reversed-Phase HPLC (RP-HPLC)

Standard RP-HPLC with C18 or C8 columns is often the first approach for purity analysis.[6][7] However, due to the high polarity of this compound, achieving adequate retention can be difficult.[2][3] Operating at high aqueous mobile phase compositions can lead to phase collapse (dewetting) on some traditional C18 columns, resulting in irreproducible retention times.[8]

Key Considerations for RP-HPLC:

  • Column Choice: Employing columns with polar-embedded or polar-endcapped stationary phases can enhance the retention of polar analytes and allow for operation in highly aqueous mobile phases.[9][10]

  • Mobile Phase pH: The pH of the mobile phase should be carefully controlled to ensure the analyte is in a consistent ionization state, which influences its retention. For an amine, a lower pH is generally preferred.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

To overcome the retention challenges in RP-HPLC, ion-pairing agents can be added to the mobile phase.[11][12] These reagents, typically alkyl sulfonates for basic analytes, form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[12][13]

Advantages of IP-RP-HPLC:

  • Significantly improves retention of highly polar, ionizable compounds.[11]

  • Can alter selectivity to resolve closely related impurities.[11]

Disadvantages of IP-RP-HPLC:

  • Ion-pairing reagents can be aggressive to the column and contaminate the HPLC system, making it difficult to switch back to other methods.[2]

  • They are generally not compatible with mass spectrometry (MS) detection due to ion suppression.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the separation of highly polar compounds.[14][15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2] Water acts as the strong eluting solvent.[2]

Advantages of HILIC:

  • Excellent retention and separation of very polar compounds that are poorly retained in RP-HPLC.[14][15]

  • The high organic content of the mobile phase is advantageous for MS detection, as it promotes efficient desolvation and ionization.[15]

Disadvantages of HILIC:

  • Column equilibration can be slower than in RP-HPLC.

  • Method development can be less intuitive than for RP-HPLC.[9]

Experimental Protocols and Data Comparison

Below are representative, step-by-step protocols for IP-RP-HPLC and HILIC methods for the analysis of this compound.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chromatographic Separation (Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (UV/CAD/MS) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Reporting PurityCalc->Report

Caption: A generalized workflow for the HPLC analysis of this compound.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH 3.0 (adjusted with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Mobile Phase A.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Instrumentation: HPLC or UHPLC system with a UV, CAD, or MS detector.

  • Column: Amide or bare silica, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Gradient: 0% B to 50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm, CAD, or MS.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in 70:30 Acetonitrile:Water.

Hypothetical Data Comparison

ParameterIP-RP-HPLCHILIC
Retention Factor (k') 2.53.8
Theoretical Plates (N) 8,50012,000
Tailing Factor (Tf) 1.41.1
MS Compatibility PoorExcellent
System Robustness ModerateGood

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal techniques that provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds.[17] 2-Aminocyclohexanone may be amenable to GC-MS analysis, potentially after derivatization to improve its volatility and chromatographic behavior.

Advantages of GC-MS:

  • High separation efficiency.

  • Provides structural information from mass spectra, aiding in impurity identification.[18][19]

Disadvantages of GC-MS:

  • The hydrochloride salt is non-volatile and would require conversion to the free base.

  • Derivatization adds a sample preparation step and can introduce variability.[20]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard for each impurity.[21][22] It provides a direct measure of the amount of the target analyte relative to a certified internal standard.[21][22]

Advantages of qNMR:

  • Highly accurate and precise for purity determination.[23]

  • Provides structural confirmation of the main component and impurities.[24]

  • Non-destructive to the sample.[23][24]

Disadvantages of qNMR:

  • Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis.

  • Requires a more specialized instrument and expertise for quantitative measurements.

Decision Guide for Analytical Method Selection

Method_Selection cluster_hplc HPLC Methods cluster_alternative Alternative Methods Start Start: Purity Analysis of 2-Aminocyclohexanone HCl RP_HPLC Standard RP-HPLC Start->RP_HPLC Initial Screening GC_MS GC-MS Start->GC_MS Volatile Impurities Expected qNMR qNMR Start->qNMR Primary Purity Assessment Needed IP_RP_HPLC Ion-Pair RP-HPLC RP_HPLC->IP_RP_HPLC Poor Retention HILIC HILIC RP_HPLC->HILIC Poor Retention & MS Required MS_Analysis MS_Analysis HILIC->MS_Analysis Coupling for Impurity ID Structural_Info Structural_Info qNMR->Structural_Info Provides Structural Confirmation

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion

The selection of an analytical method for the purity determination of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput is desired, a well-developed HILIC method offers a robust and sensitive solution that is compatible with MS for impurity identification. IP-RP-HPLC is a viable alternative if MS compatibility is not a concern and retention is a major challenge with standard RP-HPLC. For a primary purity assessment and structural confirmation, qNMR is an invaluable orthogonal technique. A multi-faceted approach, potentially combining a chromatographic separation with qNMR, provides the most comprehensive and trustworthy assessment of the purity of this compound.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • RSSL. (n.d.). qNMR: A powerful tool for purity determination.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Subocz, M., & Buszewski, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2351–2361.
  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Taylor & Francis. (n.d.). HILIC – Knowledge and References.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Giraudeau, P. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 10(10), 393.
  • Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Hawach Scientific. (n.d.). Reverse Phase HPLC Column.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Roy, S. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
  • ResearchGate. (n.d.). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Key Organics. (n.d.). This compound.
  • PubChem. (n.d.). 2-Aminocyclohexanone.
  • LookChem. (n.d.). Cas 6946-05-0,this compound.
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of 2-sec-Butylcyclohexanone Isomer Mixtures.
  • ChemBK. (2024, April 9). 2-Aminocyclohexanol.
  • Sigma-Aldrich. (n.d.). trans-2-Aminocyclohexanol hydrochloride 99%.
  • Chemsrc. (n.d.). Trans-2-Aminocyclohexanol HCl | CAS#:13374-30-6.
  • Global Journals Inc. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation.
  • Whitman College. (n.d.). GCMS Section 6.11.2.
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.

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A Comparative Guide to the Quantitative Analysis of Impurities in 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 2-Aminocyclohexanone hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its purity profile must be rigorously characterized to identify and quantify any impurities that may arise during synthesis or degradation, as these can impact the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of impurities in this compound. Drawing upon established principles of organic chemistry and analytical science, we will explore the likely sources of impurities and detail the experimental protocols for their detection and quantification, providing a framework for selecting the most appropriate analytical strategy.

Understanding the Impurity Landscape of this compound

A robust impurity analysis strategy begins with a thorough understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, arising from the manufacturing process, and degradation products, which form upon storage or exposure to stress conditions.

Process-Related Impurities: The synthesis of this compound often involves the reaction of cyclohexanone with an aminating agent, followed by hydrochloride salt formation.[2] A common synthetic route is analogous to the Mannich reaction, which involves an amino alkylation of a ketone.[3] Potential process-related impurities from such a synthesis could include:

  • Starting Materials and Reagents: Unreacted cyclohexanone and any residual aminating agents or solvents.

  • Byproducts: Side reactions are inherent to organic synthesis. For instance, the self-condensation of cyclohexanone can lead to dimer formation.[4][5]

  • Isomeric Impurities: Depending on the synthesis and purification methods, constitutional isomers such as 3-aminocyclohexanone or 4-aminocyclohexanone, as well as stereoisomers, could potentially be present.

Degradation Products: Forced degradation studies are essential for identifying potential degradation pathways and the resulting impurities that may form under various stress conditions such as heat, humidity, light, acid, and base hydrolysis, and oxidation.[6][7] For this compound, potential degradation pathways include:

  • Hydrolysis: The amide-like linkage in the enamine form or the amine hydrochloride itself could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening or other transformations.

  • Oxidation: The amine and ketone functionalities are susceptible to oxidation, which can lead to a variety of degradation products.[8][9]

  • Photodegradation: Cyclic ketones are known to undergo photochemical reactions, which could lead to rearrangement or cleavage products upon exposure to light.[10][11][12]

  • Dimerization: Over time, the molecule may undergo self-condensation or dimerization reactions.

The following diagram illustrates the potential sources of impurities in this compound.

2-Aminocyclohexanone HCl 2-Aminocyclohexanone HCl Process-Related Impurities Process-Related Impurities Process-Related Impurities->2-Aminocyclohexanone HCl Degradation Products Degradation Products Degradation Products->2-Aminocyclohexanone HCl Starting Materials (Cyclohexanone) Starting Materials (Cyclohexanone) Starting Materials (Cyclohexanone)->Process-Related Impurities Reagents (Aminating agents, Solvents) Reagents (Aminating agents, Solvents) Reagents (Aminating agents, Solvents)->Process-Related Impurities Byproducts (e.g., Cyclohexanone Dimer) Byproducts (e.g., Cyclohexanone Dimer) Byproducts (e.g., Cyclohexanone Dimer)->Process-Related Impurities Isomeric Impurities Isomeric Impurities Isomeric Impurities->Process-Related Impurities Hydrolysis Hydrolysis Hydrolysis->Degradation Products Oxidation Oxidation Oxidation->Degradation Products Photodegradation Photodegradation Photodegradation->Degradation Products Dimerization Dimerization Dimerization->Degradation Products

Caption: Potential sources of impurities in this compound.

A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical for the accurate and reliable quantification of impurities. The choice depends on several factors, including the nature of the impurities, the required sensitivity and selectivity, and the analytical throughput needed. Here, we compare the most relevant techniques for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
Applicability Well-suited for a wide range of organic molecules, including polar and non-volatile compounds. Ideal for process-related impurities and degradation products.Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes like amines to improve volatility.Highly versatile for both known and unknown impurity identification and quantification, especially at trace levels.
Detection UV-Vis, Photodiode Array (PDA), Refractive Index (RI), Fluorescence.Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), Mass Spectrometry (MS).Mass Spectrometry (Triple Quadrupole, Time-of-Flight).
Advantages Robust, versatile, and widely available. Excellent for quantitative analysis. Non-destructive.High resolution for volatile compounds. Sensitive detectors like FID.Exceptional sensitivity and selectivity. Provides structural information for impurity identification.
Limitations May have lower resolution than GC for some volatile compounds. Detector sensitivity can be a limitation for impurities without a chromophore.Limited to volatile and thermally stable analytes. Derivatization can add complexity and potential for error.Higher cost and complexity of instrumentation and maintenance.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness and reliability for quantitative analysis. For this compound and its potential impurities, a reverse-phase HPLC method is generally suitable.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or PDA detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase could consist of:

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound and its potential impurities. A PDA detector is highly recommended to assess peak purity and select the optimal wavelength.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities.

    • Spiked Sample (for method development and validation): Spike the this compound sample with known impurities at appropriate concentrations (e.g., at the reporting threshold).

    • Sample Solution: Prepare the test sample of this compound in the diluent to a concentration that provides a good detector response for the main peak and allows for the detection of impurities at the required levels.

  • Data Analysis:

    • Integrate the peaks of the main component and all impurities.

    • Calculate the percentage of each impurity using the external standard method or, more commonly for impurity profiling, by area normalization, assuming a response factor of 1.0 for all impurities relative to the main peak if reference standards for impurities are not available.

The following diagram illustrates the typical workflow for HPLC-UV analysis.

Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Data Acquisition Data Acquisition HPLC System->Data Acquisition Generate Chromatogram Data Analysis Data Analysis Data Acquisition->Data Analysis Integrate Peaks Report Report Data Analysis->Report Quantify Impurities

Caption: Workflow for HPLC-UV impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the required sensitivity.

    • Temperature Program: An optimized temperature gradient to ensure separation of all volatile components. For example, start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities at low levels.

  • Sample Preparation and Derivatization:

    • Sample Preparation: Dissolve the sample in a suitable organic solvent.

    • Derivatization (if necessary): The primary amine group can be derivatized to a less polar and more volatile derivative. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

The workflow for GC-MS analysis is depicted below.

Sample Preparation Sample Preparation Derivatization (Optional) Derivatization (Optional) Sample Preparation->Derivatization (Optional) GC-MS System GC-MS System Sample Preparation->GC-MS System Inject (if no derivatization) Derivatization (Optional)->GC-MS System Inject Data Analysis & Identification Data Analysis & Identification GC-MS System->Data Analysis & Identification Acquire Chromatogram & Mass Spectra Report Report Data Analysis & Identification->Report

Caption: Workflow for GC-MS impurity analysis.

Chiral Separation

Since 2-Aminocyclohexanone is a chiral molecule, the presence of its enantiomer as an impurity is a critical quality attribute to assess, as different enantiomers can have different pharmacological and toxicological profiles.[13][14] Chiral HPLC is the most common technique for enantiomeric separation.[15]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: As described for the HPLC-UV method.

    • Chiral Stationary Phase (CSP): The choice of CSP is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[16]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best separation.

    • Flow Rate: Adjusted to optimize resolution and analysis time.

    • Detection: UV detection at a suitable wavelength.

  • Standard and Sample Preparation:

    • Racemic Standard: A 50:50 mixture of the two enantiomers is required to confirm the elution order and the separation capability of the method.

    • Sample Solution: Dissolve the sample in the mobile phase.

  • Data Analysis:

    • Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks.

Conclusion: A Multi-faceted Approach to Impurity Analysis

The quantitative analysis of impurities in this compound requires a multi-faceted approach. No single analytical technique can provide a complete picture of the impurity profile. A combination of HPLC-UV for general impurity profiling and quantification of non-volatile impurities, GC-MS for volatile and semi-volatile impurities, and chiral HPLC for enantiomeric purity is often necessary to ensure the quality and safety of this important pharmaceutical intermediate. The specific methods should be developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. By employing a scientifically sound and risk-based approach to impurity analysis, researchers and drug developers can confidently advance their programs, knowing that the quality of their materials is well-understood and controlled.

References

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  • Photochemistry of cyclic α-hydroxy ketones. III. The nature of the photoproducts from 5-hydroxy-5β-cholest-3-en-6-one and the relationship of these to the photoproducts from analogous saturated 5-hydroxycholestan-6-ones. ResearchGate.
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  • The Mannich reaction of a ketone, an amine, and an aldehyde is one of the few three-component... Homework.Study.com.
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A Researcher's Guide to the Spectroscopic Characterization of 2-Aminocyclohexanone Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the characterization of 2-aminocyclohexanone hydrochloride, a versatile building block in pharmaceutical and organic synthesis.[1] We will focus on its detailed structural elucidation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will objectively compare NMR with alternative analytical techniques, offering researchers the insights needed to make informed decisions for their specific applications.

The Structural Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its structure, featuring a cyclohexanone ring with an amino group at the α-position, provides a reactive scaffold for creating more complex molecules.[1] The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of reaction conditions.[1] Accurate characterization of this compound is paramount to ensure the identity, purity, and quality of downstream products.

Elucidating the Molecular Architecture: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally related compounds, including cyclohexanone and its derivatives, the following ¹H NMR spectral characteristics are predicted for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H24.0 - 4.5Multiplet-1H
H3 (axial & equatorial)2.0 - 2.5Multiplets-2H
H4 (axial & equatorial)1.7 - 2.0Multiplets-2H
H5 (axial & equatorial)1.7 - 2.0Multiplets-2H
H6 (axial & equatorial)2.5 - 3.0Multiplets-2H
NH₃⁺8.0 - 9.0Broad Singlet-3H

Causality Behind the Assignments:

  • H2 (Methine Proton): This proton, attached to the carbon bearing the amino group, is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent electron-withdrawing amino group and the carbonyl group.

  • H6 Protons: The protons on the carbon adjacent to the carbonyl group (C=O) are deshielded and will appear at a lower field compared to the other methylene protons.[3]

  • H3, H4, and H5 Protons: These methylene protons will reside in the more shielded region of the spectrum, with their chemical shifts influenced by their proximity to the functional groups.

  • NH₃⁺ Protons: The protons of the ammonium group will be significantly downfield and often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)205 - 215
C2 (CH-NH₃⁺)55 - 65
C330 - 40
C420 - 30
C520 - 30
C640 - 50

Causality Behind the Assignments:

  • C1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the 190-220 ppm range for ketones.[3]

  • C2 (α-Carbon): The carbon attached to the amino group will be deshielded compared to other aliphatic carbons.

  • C6 (α-Carbon to Carbonyl): This carbon is also deshielded due to its proximity to the electron-withdrawing carbonyl group.

  • C3, C4, and C5: These carbons are in a more typical aliphatic region.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure accurate and reproducible data, the following experimental workflow is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of 2-aminocyclohexanone HCl B Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) A->B C Add internal standard (e.g., TMS or TSP) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H spectrum (e.g., 16-32 scans) F->G H Acquire ¹³C spectrum (e.g., 1024-4096 scans) F->H I Apply Fourier transformation G->I H->I J Phase and baseline correction I->J K Calibrate chemical shifts to the internal standard J->K L Integrate ¹H signals and pick peaks K->L For ¹H M Final Structure Confirmation L->M Structural Elucidation

Figure 1: A generalized workflow for the NMR analysis of this compound.

A Comparative Look: Alternative Analytical Techniques

While NMR is unparalleled for structural elucidation, other techniques can provide complementary information, particularly for purity assessment and quantification in complex matrices.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound and Related Compounds

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Unambiguous structure determination- Non-destructive- Provides information on stereochemistry and dynamics- Lower sensitivity compared to MS- Higher instrumentation cost
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[4]- High sensitivity and selectivity- Excellent for purity analysis and identification of volatile impurities- Requires derivatization for polar compounds[5]- Not suitable for non-volatile or thermally labile compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[4][6]- High sensitivity and selectivity- Applicable to a wide range of compounds, including polar and non-volatile ones[7]- Ideal for analysis in complex matrices (e.g., biological fluids)[6]- Can be affected by matrix effects- Does not provide detailed structural information like NMR
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Provides information about functional groups (e.g., C=O, N-H)[2]- Fast and simple to perform- Provides limited structural information- Complex spectra can be difficult to interpret

Workflow for Method Selection

The choice of analytical technique is contingent on the research question. The following decision tree illustrates a logical approach to method selection.

Method_Selection A Primary Goal of Analysis? B Structural Elucidation (De Novo or Confirmation) A->B Structure C Purity Assessment A->C Purity D Quantification in a Complex Matrix A->D Quantification E NMR Spectroscopy (¹H, ¹³C, 2D) B->E H Is the compound volatile and thermally stable? C->H G LC-MS/MS D->G F GC-MS or LC-MS H->F Yes H->G No

Figure 2: A decision-making workflow for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the unequivocal structural characterization of this compound, ¹H and ¹³C NMR spectroscopy are indispensable tools. The predicted spectral data and the outlined experimental protocol in this guide provide a solid foundation for researchers. For routine purity checks and the analysis of this compound in complex mixtures, chromatographic methods such as GC-MS and LC-MS offer superior sensitivity and are valuable complementary techniques. A multi-faceted analytical approach, leveraging the strengths of each method, will ultimately ensure the highest level of confidence in the identity and quality of this compound for its successful application in research and development.

References

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Introduction: The Mannich Reaction and the Versatility of β-Amino Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Aminocyclohexanone Hydrochloride and Other Mannich Bases for Synthetic and Medicinal Chemistry

The Mannich reaction, a cornerstone of carbon-carbon bond formation, is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2][3] The resulting β-amino carbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and complex organic molecules.[3][4][5] Their broad utility stems from a unique structural motif—an aminoalkyl group alpha to a carbonyl—which serves as a versatile handle for subsequent chemical transformations, including cyclizations, reductions, and substitutions.[1][6]

Mannich bases exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][7][8] This pharmacological diversity is largely attributed to the α,β-unsaturated ketone that can be generated via deamination, a structure known for its reactivity with biological nucleophiles.[2][3]

Within this broad class of compounds, this compound emerges as a particularly valuable building block. As a cyclic β-amino ketone, its constrained conformational framework offers distinct advantages in synthesis and drug design compared to its acyclic counterparts. This guide provides a comparative analysis of this compound against other representative Mannich bases, supported by experimental data and detailed protocols, to inform its strategic application in research and development.

Physicochemical and Structural Landscape

The performance of a Mannich base as a synthetic intermediate is intrinsically linked to its physical and structural properties. The hydrochloride salt form of these amines is frequently used to enhance stability and aqueous solubility.[9]

This compound: This compound presents a pre-organized scaffold where the amine and ketone functionalities are held in a specific spatial relationship by the cyclohexane ring. This rigidity can be highly advantageous for directing the stereochemical outcome of subsequent reactions.

Acyclic and Aromatic Analogues: In contrast, acyclic Mannich bases, such as those derived from acetophenone, possess significant conformational flexibility. Aromatic Mannich bases, like those derived from 8-hydroxyquinoline, introduce properties such as metal chelation and unique electronic characteristics that drive their biological activity.[10][11]

A comparative summary of key physicochemical properties is presented below.

Property2-Aminocyclohexanone HClβ-Dimethylaminopropiophenone HCl (Acyclic Analogue)
CAS Number 6946-05-0[9][12]5408-81-1
Molecular Formula C₆H₁₂ClNO[12]C₁₁H₁₆ClNO
Molecular Weight 149.62 g/mol [12]213.70 g/mol
Appearance White to light beige solidCrystalline solid
Melting Point 157–158 °C (decomposes)[9]155–156 °C[13]
Boiling Point 213.9 °C at 760 mmHg[9]N/A
Solubility Soluble in waterSoluble in water, ethanol
Key Structural Feature Constrained cyclic β-amino ketoneFlexible acyclic β-amino ketone

Comparative Analysis in Synthetic Applications

The structural differences between cyclic and acyclic Mannich bases directly influence their reactivity and utility in organic synthesis, particularly in the construction of heterocyclic systems, which are foundational scaffolds in drug discovery.[14]

Reactivity in Heterocycle Synthesis

This compound is an exceptional precursor for synthesizing fused six-membered heterocyclic systems like tetrahydroquinolines and related scaffolds.[15][16] The fixed orientation of the amine and the enolizable ketone facilitates intramolecular cyclization reactions, often with high regioselectivity.

  • Causality of Performance: The cyclic nature of 2-aminocyclohexanone restricts bond rotations, pre-organizing the molecule for cyclization. This reduces the entropic barrier to ring formation compared to a flexible acyclic analogue, which must first adopt a suitable conformation for reaction. This often translates to milder reaction conditions and higher yields for the synthesis of fused ring systems.

Acyclic Mannich bases, while also used in heterocycle synthesis, typically require intermolecular reactions or different synthetic strategies to achieve similar complexity. Their flexibility can sometimes lead to mixtures of products if multiple reaction pathways are accessible.

Workflow: Synthesis of Tetrahydroacridine

The following workflow illustrates the utility of this compound in a classic multicomponent reaction to form a medicinally relevant tetrahydroacridine scaffold.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Aminocyclohexanone HCl E Mix & Reflux (e.g., 2-4 hours) A->E B Dimedone B->E C Aromatic Aldehyde C->E D Ethanol (Solvent) D->E F Cool Reaction Mixture E->F Reaction Complete G Precipitation of Product F->G H Vacuum Filtration G->H I Recrystallization (e.g., from Ethanol) H->I Crude Product J Pure Tetrahydroacridine Derivative I->J

Caption: Workflow for the synthesis of a tetrahydroacridine derivative.

Structure-Activity Relationship (SAR) Insights

The geometry of a Mannich base is a critical determinant of its biological activity. The structure-activity relationship (SAR) explains how molecular modifications affect the interaction with a biological target.[8]

  • Cyclic (2-Aminocyclohexanone based): The rigid scaffold of derivatives from 2-aminocyclohexanone can lead to higher binding affinity and selectivity for specific receptors or enzyme active sites. By locking the pharmacophoric elements (amine, carbonyl, and lipophilic ring) into a defined conformation, the entropic penalty upon binding is minimized. This principle is a cornerstone of rational drug design.

  • Acyclic: Flexible acyclic Mannich bases can adapt to various binding pockets, which may result in broader activity but potentially lower selectivity. However, this flexibility can be advantageous during initial screening to identify active pharmacophores.[7]

  • Aromatic (e.g., 8-Hydroxyquinoline based): Mannich bases derived from scaffolds like 8-hydroxyquinoline introduce additional mechanisms of action, such as metal chelation, which is crucial for their anticancer activity against multidrug-resistant cells.[10][11][17][18] The 8-hydroxyquinoline moiety itself is a privileged structure in medicinal chemistry.[10]

The choice between a cyclic, acyclic, or other type of Mannich base is therefore a strategic decision in drug development, balancing target selectivity, potency, and mechanism of action.

Experimental Protocols

The following protocols are provided as self-validating, reproducible methods for the synthesis of key Mannich bases.

Protocol 1: Synthesis of this compound

This protocol is adapted from the reduction of an appropriate precursor.

Rationale: This method provides a reliable route to the target compound, with the hydrochloride salt ensuring stability and ease of handling.

Materials:

  • 2-Nitrocyclohexanone

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen source (e.g., H₂ balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-nitrocyclohexanone (1 equivalent) in ethanol.

  • Carefully add 5% Pd/C catalyst (typically 5-10 mol %).

  • Add concentrated HCl (1.1 equivalents).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature until starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.[19]

Protocol 2: Synthesis of an Acyclic Mannich Base (β-Dimethylaminopropiophenone Hydrochloride)

This classic Mannich reaction protocol is a benchmark for synthesizing acyclic β-amino ketones.[13]

Rationale: This three-component reaction is an efficient method for generating the acyclic scaffold. Using the hydrochloride salt of the amine simplifies the procedure and often improves yields.

Materials:

  • Acetophenone (1 equivalent)

  • Paraformaldehyde (1.2 equivalents)

  • Dimethylamine hydrochloride (1.1 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid (a few drops)

Procedure:

  • To a round-bottom flask, add acetophenone, paraformaldehyde, dimethylamine hydrochloride, and ethanol.

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-3 hours. The mixture should become a clear, homogeneous solution.[13]

  • Monitor the reaction for the disappearance of acetophenone via TLC.

  • After completion, cool the reaction mixture in an ice bath to allow the product to crystallize.

  • If precipitation is slow, a small amount of acetone can be added to induce crystallization.[13]

  • Collect the crystalline product by vacuum filtration, wash with cold acetone or ether, and dry under vacuum.[13]

G cluster_0 Mechanism Overview Iminium Iminium Ion Formation (Amine + Aldehyde) Addition Nucleophilic Addition (Enol attacks Iminium) Iminium->Addition Electrophile Enol Enol/Enolate Formation (Ketone) Enol->Addition Nucleophile Product β-Amino Carbonyl (Mannich Base) Addition->Product

Caption: Simplified mechanism of the Mannich reaction.

Conclusion and Future Outlook

This compound stands out as a powerful and strategic building block in synthetic and medicinal chemistry. Its primary advantage over acyclic Mannich bases lies in its conformationally restricted cyclic structure, which provides a predictable scaffold for the synthesis of complex, fused heterocyclic systems and can impart higher target selectivity in drug design.

While acyclic and other functionalized Mannich bases offer their own benefits in terms of flexibility and diverse mechanisms of action, the unique topology of this compound makes it an indispensable tool for constructing rigid molecules with defined three-dimensional shapes. Future research will likely focus on developing asymmetric syntheses utilizing this chiral synthon and expanding its application in the creation of novel therapeutic agents targeting a wide range of diseases. The choice of Mannich base is a critical decision, and a thorough understanding of the structural and reactive nuances, as presented in this guide, is essential for any researcher in the field.

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  • Editorial. (2023). Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry, 11. [Link]

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A Comparative Guide to the Reactivity of 2-Aminocyclohexanone and 2-Aminocyclopentanone Hydrochloride for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate success of a project. Among the vast arsenal of synthetic intermediates, cyclic α-aminoketones are of particular importance, serving as versatile precursors to a wide range of nitrogen-containing heterocyclic scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two prominent members of this class: 2-aminocyclohexanone and its five-membered ring analogue, 2-aminocyclopentanone hydrochloride. By delving into the fundamental principles of ring strain and stereoelectronics, and presenting supporting experimental data and detailed protocols, this document aims to equip the practicing scientist with the insights necessary to make informed decisions in the laboratory.

At a Glance: Key Physicochemical and Reactivity Differences

Property2-Aminocyclohexanone2-Aminocyclopentanone HydrochlorideKey Reference
Molecular Formula C₆H₁₁NO[1]C₅H₉NO·HCl[2]
Molecular Weight 113.16 g/mol [1]135.60 g/mol
Ring Size 6-membered5-membered
Ring Strain Lower (relatively strain-free chair conformation)[3]Higher (envelope/twist conformations with significant angle and torsional strain)[3]
Reactivity in Nucleophilic Additions Generally more reactiveGenerally less reactive[4]
Acidity of α-Protons Less acidicMore acidic
Stability Prone to self-condensation (dimerization)Less prone to dimerization, but the free base can be unstable

Delving Deeper: The Structural and Electronic Origins of Reactivity

The divergent reactivity of 2-aminocyclohexanone and 2-aminocyclopentanone hydrochloride is not arbitrary but is deeply rooted in the fundamental principles of organic chemistry, namely ring strain and stereoelectronic effects.

The Influence of Ring Strain

The six-membered cyclohexane ring can readily adopt a strain-free chair conformation, where bond angles are close to the ideal tetrahedral angle of 109.5°. In contrast, the five-membered cyclopentane ring is inherently strained, unable to achieve ideal bond angles and suffering from torsional strain due to eclipsing interactions. This difference in ground-state energy has profound implications for reactivity.

In reactions involving a change in hybridization of a ring carbon from sp² to sp³, such as nucleophilic addition to the carbonyl group, the relief of strain is a significant driving force. For 2-aminocyclohexanone, the transition from the sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized intermediate is energetically favorable as it allows the ring to relax into a stable chair conformation. Conversely, in the more rigid cyclopentanone system, this transition can exacerbate steric interactions, leading to a higher activation energy for nucleophilic attack.

Stereoelectronic Considerations

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, also play a crucial role. The alignment of the non-bonding lone pair of the amino group with the π-system of the carbonyl group can influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen. The conformational flexibility of the cyclohexanone ring allows for optimal orbital overlap in a way that the more constrained cyclopentanone ring may not.

Experimental Evidence: A Comparative Look at Reactivity

While direct, side-by-side kinetic studies for a broad range of reactions involving 2-aminocyclohexanone and 2-aminocyclopentanone are not extensively reported in the literature, valuable insights can be gleaned from related systems and specific reactions.

Dimerization and Stability

A notable characteristic of 2-aminocyclohexanone is its propensity to undergo self-condensation to form a stable dimer. This reaction is a testament to the reactivity of both the nucleophilic amino group and the electrophilic carbonyl group within the same molecule. The hydrochloride salt of 2-aminocyclopentanone is generally more stable against self-condensation, though the free base can be less stable. The formation of the hydrochloride salt of the amino group in 2-aminocyclopentanone hydrochloride effectively prevents it from acting as a nucleophile, thus inhibiting this dimerization pathway.

Comparative Experimental Protocols

To provide a practical framework for researchers to empirically assess the reactivity of these two compounds, we present detailed protocols for two common and informative reactions: Schiff base formation and the Pictet-Spengler reaction. These protocols are designed to be directly comparable, allowing for the determination of relative reaction rates and yields under identical conditions.

Protocol 1: Comparative Schiff Base Formation

Objective: To compare the rate and yield of Schiff base formation between 2-aminocyclohexanone and 2-aminocyclopentanone hydrochloride with a model aldehyde.

Materials:

  • 2-Aminocyclohexanone

  • 2-Aminocyclopentanone hydrochloride

  • Benzaldehyde

  • Ethanol (anhydrous)

  • Triethylamine

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, prepare the following reaction mixtures:

    • Flask A (Cyclohexanone): Dissolve 2-aminocyclohexanone (1 mmol) and benzaldehyde (1 mmol) in anhydrous ethanol (10 mL).

    • Flask B (Cyclopentanone): Suspend 2-aminocyclopentanone hydrochloride (1 mmol) in anhydrous ethanol (10 mL). Add triethylamine (1.1 mmol) to neutralize the hydrochloride and liberate the free amine. Then, add benzaldehyde (1 mmol).

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of the reactions by TLC at regular intervals (e.g., every 30 minutes), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Workup: Once the reactions are complete (as determined by TLC), quench both reactions by adding water (20 mL). Extract the aqueous layers with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR to determine the conversion and yield of the respective Schiff bases.

Schiff_Base_Formation cluster_cyclohexanone 2-Aminocyclohexanone Pathway cluster_cyclopentanone 2-Aminocyclopentanone HCl Pathway A 2-Aminocyclohexanone + Benzaldehyde B Schiff Base (Cyclohexyl) A->B Ethanol, RT Analysis Comparative Analysis (TLC, NMR) B->Analysis C 2-Aminocyclopentanone HCl + Benzaldehyde + Et3N D Schiff Base (Cyclopentyl) C->D Ethanol, RT D->Analysis Start Start Start->A Start->C

Caption: Workflow for the comparative synthesis of Schiff bases.

Protocol 2: Comparative Pictet-Spengler Reaction

Objective: To compare the efficiency of 2-aminocyclohexanone and 2-aminocyclopentanone hydrochloride in a key heterocycle-forming reaction. The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and related scaffolds.[5][6][7]

Materials:

  • 2-Aminocyclohexanone

  • 2-Aminocyclopentanone hydrochloride

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Flask A (Cyclohexanone): In a dry round-bottom flask, dissolve tryptamine (1 mmol) and 2-aminocyclohexanone (1.1 mmol) in anhydrous DCM (20 mL).

    • Flask B (Cyclopentanone): In a separate dry round-bottom flask, dissolve tryptamine (1 mmol) and 2-aminocyclopentanone hydrochloride (1.1 mmol) in anhydrous DCM (20 mL).

  • Reaction Initiation: Cool both flasks to 0 °C in an ice bath. To each flask, add trifluoroacetic acid (1.2 mmol) dropwise.

  • Reaction Progression: Allow the reactions to warm to room temperature and stir for 24 hours. Monitor the progress by TLC.

  • Workup: Quench both reactions by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yields of the respective tetracyclic products and compare them.

Pictet_Spengler_Comparison cluster_reactants Reactants cluster_reactions Pictet-Spengler Reaction cluster_products Products Tryptamine Tryptamine Reaction_A Tryptamine + 2-Aminocyclohexanone Tryptamine->Reaction_A Reaction_B Tryptamine + 2-Aminocyclopentanone HCl Tryptamine->Reaction_B Cyclohexanone 2-Aminocyclohexanone Cyclohexanone->Reaction_A Cyclopentanone 2-Aminocyclopentanone HCl Cyclopentanone->Reaction_B Product_A Tetracyclic Product A Reaction_A->Product_A Acid-catalyzed cyclization Product_B Tetracyclic Product B Reaction_B->Product_B Acid-catalyzed cyclization Analysis Yield Comparison Product_A->Analysis Product_B->Analysis Catalyst TFA, DCM Catalyst->Reaction_A Catalyst->Reaction_B

Sources

A Comparative Guide to the Reactivity of α-Aminoketones in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, α-aminoketones represent a cornerstone of synthetic versatility. Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ketone, opens a vast landscape of chemical transformations. However, harnessing this potential requires a nuanced understanding of their reactivity, which is often a delicate interplay of steric and electronic factors, as well as the judicious choice of protecting groups and reaction conditions.

This guide provides an in-depth comparative analysis of the reactivity of α-aminoketones in key synthetic operations. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights to empower you to rationally design and execute your synthetic strategies.

The Duality of Reactivity: Understanding the α-Aminoketone Scaffold

The core of α-aminoketone reactivity lies in the electronic interplay between the amino and carbonyl groups. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-protons, facilitating the formation of enolates, which are potent nucleophiles. Conversely, the amino group, a nucleophile itself, can participate in a myriad of reactions, including condensation and multicomponent reactions. The presence of a protecting group on the nitrogen atom is crucial, as it not only prevents unwanted side reactions but also profoundly influences the steric and electronic environment of the molecule.

The choice of the nitrogen protecting group (e.g., Boc, Cbz, Trityl) is a critical experimental decision. Bulky protecting groups can sterically hinder the approach of reagents to the carbonyl or the α-carbon, influencing regioselectivity and stereoselectivity.[1]

Enolate Formation and Reactivity: A Comparative Look at Alkylation and Acylation

The generation of an enolate from an N-protected α-aminoketone is a gateway to a wide range of C-C bond-forming reactions. The regioselectivity of enolate formation in unsymmetrical α-aminoketones is governed by a balance of factors including the base, solvent, and temperature, leading to either the kinetic or thermodynamic enolate.[2] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly employed to ensure complete and irreversible deprotonation, favoring the formation of the less substituted (kinetic) enolate at low temperatures.[2][3][4]

Here, we compare two fundamental transformations of α-aminoketone enolates: alkylation and acylation, using N-Boc-3-amino-2-butanone as a model substrate.

Diagram 1: Enolate Formation and Subsequent Reactions

G cluster_0 Enolate Generation cluster_1 Alkylation cluster_2 Acylation Start N-Boc-3-amino-2-butanone Base LDA, THF, -78 °C Start->Base Deprotonation Enolate Lithium Enolate Base->Enolate AlkylHalide CH3I Enolate->AlkylHalide SN2 Attack AcylChloride CH3COCl Enolate->AcylChloride Nucleophilic Acyl Substitution AlkylatedProduct N-Boc-3-amino-3-methyl-2-butanone AlkylHalide->AlkylatedProduct AcylatedProduct N-Boc-3-amino-3-acetyl-2-butanone AcylChloride->AcylatedProduct

Caption: Workflow for enolate generation and subsequent alkylation or acylation.

Comparative Data: Alkylation vs. Acylation
ReactionElectrophileTypical ConditionsYield (%)Key Considerations
Alkylation Methyl IodideLDA, THF, -78 °C to rt75-85Prone to over-alkylation if excess electrophile or warming is not controlled. Requires highly reactive alkyl halides (methyl or primary).
Acylation Acetyl ChlorideLDA, THF, -78 °C80-90Generally faster and less prone to over-reaction than alkylation. The resulting β-dicarbonyl product is acidic and can be deprotonated by the enolate.

Causality Behind Experimental Choices:

  • Alkylation: The SN2 reaction with an alkyl halide is a classic method for C-C bond formation. The choice of a strong, non-nucleophilic base like LDA is critical to prevent competing reactions of the base with the alkyl halide.[3] The reaction is typically initiated at low temperatures (-78 °C) to ensure controlled enolate formation and then slowly warmed to allow the alkylation to proceed. The primary limitation is the potential for polyalkylation, where the mono-alkylated product, which still possesses an acidic α-proton, can be deprotonated and react further. This can often be mitigated by using a slight excess of the base and carefully controlling the stoichiometry of the alkylating agent.

  • Acylation: Nucleophilic acyl substitution with an acyl chloride is generally a more facile reaction than alkylation. The high reactivity of the acyl chloride leads to a rapid and often cleaner reaction. A key difference is that the product of acylation, a β-dicarbonyl compound, has a significantly more acidic proton between the two carbonyls. This means that after the initial acylation, the newly formed β-dicarbonyl can be deprotonated by any remaining α-aminoketone enolate. This can be advantageous as it effectively "quenches" the reactive enolate, preventing side reactions. However, it also means that a full equivalent of base is consumed for each equivalent of product formed.

Experimental Protocols

Protocol 1: Alkylation of N-Boc-3-amino-2-butanone

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to generate the LDA solution.

  • Cool the LDA solution back to -78 °C and add a solution of N-Boc-3-amino-2-butanone (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.1 eq) dropwise and stir the reaction at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acylation of N-Boc-3-amino-2-butanone

  • Generate the lithium enolate of N-Boc-3-amino-2-butanone as described in steps 1-4 of the alkylation protocol.

  • At -78 °C, add acetyl chloride (1.1 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Multicomponent Reactions: A Platform for Rapid Complexity Generation

α-Aminoketones are excellent substrates for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, convergent step. The Passerini and Ugi reactions are two prominent examples where the dual reactivity of α-aminoketones can be exploited.

Diagram 2: Role of α-Aminoketone in Passerini and Ugi Reactions

G cluster_0 Passerini Reaction cluster_1 Ugi Reaction P_Start α-Aminoketone (as carbonyl component) P_Reagents Isocyanide + Carboxylic Acid P_Start->P_Reagents 3-Component Coupling P_Product α-Acyloxy Amide P_Reagents->P_Product U_Start α-Aminoketone (as amine and carbonyl component - after deprotection and tautomerization) U_Reagents Isocyanide + Carboxylic Acid U_Start->U_Reagents 4-Component Coupling U_Product Bis-amide U_Reagents->U_Product

Caption: α-Aminoketones as key components in multicomponent reactions.

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5][6] When an N-protected α-aminoketone is used as the carbonyl component, the reaction proceeds smoothly to yield a complex product with multiple functional groups.

Experimental Protocol: Passerini Reaction with N-Boc-α-Aminoketone

  • To a solution of N-Boc-α-aminoketone (1.0 eq) and a carboxylic acid (1.1 eq) in an aprotic solvent such as dichloromethane, add an isocyanide (1.0 eq) at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

The Ugi Reaction

The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide.[6][7] α-Amino acids can be used as bifunctional components in a five-center, four-component Ugi reaction (U-5C-4CR).[8] N-Boc-α-amino aldehydes have been successfully employed as the carbonyl component in this variant.[9]

Experimental Protocol: Ugi 5-Center-4-Component Reaction

  • To a mixture of an α-amino acid (1.0 eq) and an N-Boc-α-amino aldehyde (1.0 eq) in methanol, add an isocyanide (1.0 eq).

  • Stir the mixture at 60 °C overnight.

  • Evaporate the solvent in vacuo and purify the residue by column chromatography to obtain the iminodicarboxylic acid derivative.[9]

Synthesis of Heterocycles: Building Blocks for Bioactive Molecules

The bifunctional nature of α-aminoketones makes them ideal precursors for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[10]

Oxazole Synthesis: The Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles from α-acylamino ketones.[11][12][13][14] The reaction involves the acid-catalyzed cyclodehydration of the α-acylamino ketone.

Diagram 3: Robinson-Gabriel Oxazole Synthesis

G Start α-Acylamino Ketone Acid H₂SO₄ or POCl₃ Start->Acid Protonation Intermediate Enol/Enolate Intermediate Acid->Intermediate Tautomerization Product Oxazole Intermediate->Product Cyclization & Dehydration

Caption: The Robinson-Gabriel synthesis of oxazoles from α-acylamino ketones.

Experimental Protocol: Robinson-Gabriel Oxazole Synthesis

  • Treat the α-acylamino ketone with a strong dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride.[13]

  • Heat the reaction mixture to facilitate the cyclization and dehydration.

  • After cooling, carefully quench the reaction mixture with water or ice.

  • Neutralize the solution and extract the oxazole product with an organic solvent.

  • Purify the product by distillation or chromatography.

Pyrazine Synthesis

2,5-Disubstituted pyrazines can be synthesized through the self-condensation of two molecules of an α-amino ketone, followed by oxidation.[15][16] This biomimetic approach is particularly effective when starting from α-amino aldehydes derived from amino acids.[16][17][18]

Experimental Protocol: Pyrazine Synthesis from an α-Amino Aldehyde Precursor

  • Generate the α-amino aldehyde in situ by the hydrogenolysis of a Cbz-protected precursor using a palladium catalyst under a hydrogen atmosphere.[17]

  • After the deprotection is complete, expose the reaction mixture to air to facilitate the dimerization and subsequent oxidation to the pyrazine.

  • Filter the catalyst and purify the resulting pyrazine by column chromatography.

Conclusion

α-Aminoketones are remarkably versatile synthetic intermediates, offering a rich platform for the construction of complex molecular architectures. A thorough understanding of their reactivity, particularly the factors governing enolate formation and the comparative behavior in fundamental reactions like alkylation and acylation, is paramount for their effective utilization. Furthermore, their role as key building blocks in multicomponent reactions and heterocyclic synthesis underscores their significance in modern organic chemistry and drug discovery. By carefully considering the interplay of protecting groups, reagents, and reaction conditions, researchers can unlock the full synthetic potential of this important class of compounds.

References

  • Robinson, R. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (2023). Robinson–Gabriel synthesis.
  • Dandepally, S. R., Williams, A. L., & Thomson, R. J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Accounts of Chemical Research, 55(5), 647–663.
  • Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(15), 3145-3153.
  • Konieczny, K., & Albrecht, Ł. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Amino Acids, 55(12), 1645-1655.
  • Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed.
  • Corres, A., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Symmetry, 11(6), 801.
  • Kazmaier, U. (2010). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry, 6, 103.
  • Hughes, D. L. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate.
  • Organic Syntheses. (n.d.). Ugi Multicomponent Reaction.
  • Banfi, L., et al. (2006). Short synthesis of protease inhibitors via modified Passerini condensation of N-Boc-α-aminoaldehydes. ResearchGate.
  • Wikipedia. (2023). Passerini reaction.
  • Wikipedia. (2023). Ugi reaction.
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(12), 7083-7137.
  • Allen, L. A. T., & Williams, J. M. J. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9633-9653.
  • ResearchGate. (2008). C-Alkylation of α-acylamino ketones. A versatile synthesis of α-alkyl α-amino ketones.
  • YouTube. (2011). Enolate Anion Formation Using LDA.
  • Chemistry LibreTexts. (2021). 19.8: Using LDA to Form an Enolate Ion.
  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701352.
  • Firth, J. D., et al. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6986.
  • Allen, L. A. T., & Williams, J. M. J. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9633-9653.
  • ResearchGate. (2004). N-Acylation Reactions of Amines.
  • ResearchGate. (2006). Facile inversion of configuration of N-Boc-α-aminoalcohols via SN2 cyclization to oxazolidinones.
  • YouTube. (2019). deprotonation of ketones with LDA to make enolates.
  • Chen, X., Liu, X., & Mohr, J. T. (2016). Direct Regioselective γ-Amination of Enones. Organic Letters, 18(4), 716–719.
  • ResearchGate. (2006). Regio- and stereoselective synthesis of functionalized N-Boc-2-alkynylcyclopropylamines.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
  • Whalley, P. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. The Plymouth Student Scientist, 9(1), 1-23.
  • YouTube. (2014). EAS Friedel Crafts Alkylation vs Acylation EAS vid 8 by Leah Fisch.
  • Organic Chemistry Portal. (2016). Regioselective Formation of Enol Esters from the Ruthenium-Catalyzed Markovnikov Addition of Carboxylic Acids to Alkynes.
  • Szostak, M., & Szostak, R. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 35893-35900.
  • Trost, B. M., & Schroeder, G. M. (2000). Regio- and enantioselective Pd-catalyzed allylic alkylation of ketones through allyl enol carbonates. Journal of the American Chemical Society, 122(15), 3785–3786.
  • YouTube. (2020). 22.5 Alkylation via Enolates.

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A Senior Application Scientist's Guide to the Analytical Validation of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

2-Aminocyclohexanone hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and identity are paramount, as any contaminants or structural deviations can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the validation of analytical methods used to assess its quality is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound. As your Senior Application Scientist, I will move beyond rote protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA), which emphasize that a validated analytical procedure must be demonstrably fit for its intended purpose.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and defensible analytical data.

The core validation parameters we will consider for each technique include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration over a defined interval.[6][7]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of scatter between a series of measurements from multiple samplings of a homogeneous sample.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[7][8]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[9]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale:

RP-HPLC is the workhorse of the pharmaceutical industry for assay and impurity profiling, and for good reason. Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products. For this compound, the presence of the ketone group provides a chromophore for UV detection. The primary amine necessitates careful mobile phase control to prevent peak tailing, a common issue caused by the interaction of basic amines with residual acidic silanols on the silica-based column packing. We address this by using a buffered mobile phase and a modern, end-capped C18 column.

Experimental Protocol: HPLC-UV for Assay and Purity

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Sodium heptanesulfonate.

  • Acetic acid (glacial).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A buffered aqueous solution (e.g., 20 mM sodium heptanesulfonate, pH adjusted to 3.0 with acetic acid) and an organic modifier like acetonitrile. A gradient elution may be used for impurity profiling, while an isocratic method is often sufficient for assay.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (ketone chromophore).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before analysis, perform at least five replicate injections of the working standard.

  • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Reference Standard Solution sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solution inject Inject Standard & Sample Solutions prep_sample->inject prep_mobile Prepare Mobile Phase prep_mobile->sys_suit sys_suit->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Assay & Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC validation of 2-Aminocyclohexanone HCl.

Typical Validation Performance Data (HPLC)
Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure and resolved from known impurities/placeboPeak purity > 99.5%; Resolution > 2.0
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 50-150% of target conc.[10]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at 3 levels[11]
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0%Repeatability = 0.8%Intermediate = 1.2%
LOQ S/N Ratio ≥ 100.05% of target concentration
LOD S/N Ratio ≥ 30.015% of target concentration
Robustness %RSD of results ≤ 2.0% after deliberate changesMethod is robust to minor changes in pH, flow rate, and mobile phase composition

Method 2: Non-Aqueous Potentiometric Titration

Principle & Rationale:

For determining the assay of a pure substance, classical titration remains an exceptionally precise and cost-effective technique. Since 2-Aminocyclohexanone is a hydrochloride salt, it can be analyzed in a non-aqueous environment. The protocol involves dissolving the sample in a non-basic solvent like glacial acetic acid. In this medium, the weakly basic amine is protonated, and the chloride ion can be titrated. To facilitate this, mercuric acetate is added to sequester the chloride ion as a non-dissociated complex, liberating acetate, which is then titrated with a strong acid like perchloric acid dissolved in acetic acid.[12] This method is a staple in pharmacopeial analysis for amine salts due to its high precision.

Experimental Protocol: Non-Aqueous Titration for Assay

1. Instrumentation and Consumables:

  • Automatic potentiometric titrator with a glass-calomel combination electrode or a suitable non-aqueous electrode system.

  • Analytical balance, burette, beakers, magnetic stirrer.

2. Reagents and Standards:

  • Glacial Acetic Acid (anhydrous).

  • Perchloric Acid, 0.1 N in glacial acetic acid.

  • Potassium Hydrogen Phthalate (KHP), primary standard.

  • Mercuric Acetate solution (5% w/v in glacial acetic acid).

  • Crystal Violet indicator (optional, for manual titration).

3. Titrant Standardization (0.1 N Perchloric Acid):

  • Accurately weigh ~500 mg of dried KHP and dissolve in 50 mL of glacial acetic acid.

  • Titrate with the 0.1 N perchloric acid solution potentiometrically to the endpoint.

  • Calculate the normality of the perchloric acid titrant. Perform in triplicate.

4. Sample Analysis:

  • Accurately weigh an amount of this compound equivalent to ~90-100% of the expected content.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate solution and stir for 5 minutes.

  • Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) versus the volume (mL) of titrant added.

  • Determine the endpoint from the point of maximum inflection on the titration curve.

Workflow for Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_titrant Prepare 0.1N Perchloric Acid std_titrant Standardize Titrant with KHP prep_titrant->std_titrant titrate Titrate with Standardized HClO4 std_titrant->titrate Standardized Titrant prep_sample Weigh & Dissolve Sample add_reagent Add Mercuric Acetate prep_sample->add_reagent add_reagent->titrate detect_ep Detect Endpoint (Potentiometric) titrate->detect_ep calc_assay Calculate % Assay detect_ep->calc_assay report Generate Report calc_assay->report

Caption: Workflow for the non-aqueous titration of 2-Aminocyclohexanone HCl.

Typical Validation Performance Data (Titration)
Validation ParameterAcceptance CriteriaTypical Result
Specificity Limited; assumes no other basic/acidic species interfereMethod is suitable for pure substance assay, not for impurity profiling.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 70-130% of target weight
Accuracy (% Assay) 99.0% - 101.0%99.7% - 100.3%
Precision (%RSD) Repeatability ≤ 1.0%0.3%

Method 3: Spectroscopic Methods for Identity Confirmation

While chromatographic and titrimetric methods quantify the analyte, spectroscopic techniques provide unequivocal confirmation of its molecular structure. For validation, this is the cornerstone of specificity.

A) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, showing the number and types of protons and carbons, their electronic environments, and their connectivity. For this compound, we expect to see characteristic signals for the cyclohexyl ring protons, with specific chemical shifts for the protons alpha to the amine and ketone groups.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integrations to the expected structure and a qualified reference standard.

Expected ¹H NMR Data (in D₂O):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.5 - 3.8 Multiplet 1H CH-NH₂
~2.0 - 2.8 Multiplets 2H CH₂ adjacent to C=O

| ~1.5 - 2.0 | Multiplets | 6H | Remaining ring CH₂ protons |

B) Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight and valuable fragmentation data. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which can be a quick check.[14] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺. The fragmentation pattern, obtained via MS/MS, can further confirm the structure by showing characteristic losses (e.g., loss of NH₃ or H₂O).[15]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample directly into an ESI-MS or use an LC-MS system. Acquire a full scan mass spectrum.

  • Data Analysis: Identify the molecular ion peak and compare it to the theoretical mass. If necessary, perform fragmentation (MS/MS) on the parent ion to confirm its structure.

Expected MS Data (ESI+):

m/z (Daltons) Assignment
114.09 [M+H]⁺ of free base (C₆H₁₁NO)
97.08 [M+H - NH₃]⁺

| 96.08 | [M+H - H₂O]⁺ |

MS Fragmentation Pathway

MS_Fragmentation parent [C₆H₁₁NO + H]⁺ m/z = 114.09 frag1 [M+H - NH₃]⁺ m/z = 97.08 parent->frag1 - NH₃ frag2 [M+H - H₂O]⁺ m/z = 96.08 parent->frag2 - H₂O

Caption: Key fragmentation pathways for 2-Aminocyclohexanone in ESI-MS.

Comparative Guide: Selecting the Right Method

The choice of analytical method is dictated by its intended purpose. No single technique is superior in all aspects; rather, they form a complementary toolkit for comprehensive validation.

FeatureRP-HPLCNon-Aqueous TitrationNMR SpectroscopyMass Spectrometry
Primary Use Assay & Impurity Profiling High-Precision Assay Identity & Structure Identity & Mol. Weight
Specificity High (Separates components)Low (Measures total base/acid)Very High (Unique fingerprint)Very High (Unique mass)
Sensitivity High (ppm / µg/mL)Moderate (mg level)Low (mg level)Very High (ppb-ppt / ng-pg/mL)
Precision Very Good (%RSD < 2%)Excellent (%RSD < 0.5%)Not for quantificationSemi-quantitative
Throughput High (Automated)Moderate (Manual/Semi-auto)LowHigh (Automated)
Complexity ModerateLowHighHigh
Best For... Routine QC, stability studies, impurity quantification.Reference standard certification, assay of pure drug substance.Definitive identification, structural elucidation of unknowns.Definitive identification, impurity ID, metabolomics.

Conclusion and Senior Scientist Recommendation

For the comprehensive validation of this compound, a multi-faceted approach is required:

  • Primary Method for Release and Stability: Reversed-Phase HPLC is the recommended method for routine quality control, including assay and the determination of specified and unspecified impurities. Its ability to separate and quantify multiple components makes it indispensable for monitoring the purity profile of the material over time.[1][16]

  • Reference Method for Assay: Non-Aqueous Potentiometric Titration serves as an excellent, high-precision orthogonal method to confirm the assay value obtained by HPLC. Its reliance on a different chemical principle provides strong confidence in the assigned purity.[12][17]

  • Definitive Identification: A combination of NMR and Mass Spectrometry is mandatory for establishing specificity. These techniques provide unequivocal proof of the chemical structure, which is a foundational requirement for any reference standard and for the initial validation of the substance.[13][14]

By strategically employing these complementary methods, researchers and drug development professionals can build a complete, robust, and regulatory-compliant validation package for this compound, ensuring the quality and integrity of this vital pharmaceutical building block.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • FDA. (2015).
  • AMSbiopharma. (2025).
  • ECA Academy.
  • Benchchem. Application Note: HPLC Analysis of 2-(Methylamino)cyclohexanone Hydrochloride.
  • ICH. (2023).
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024).
  • GFS Chemicals.
  • ChemicalBook. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum.
  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?
  • Amerigo Scientific. (1R,2R)-trans-2-Aminocyclohexanol hydrochloride (95.0-105.
  • Scribd.
  • AOCS.
  • Gavin Publishers. (2018).
  • ResearchGate. (2008).
  • Journal of Clinical Pharmacy and Therapeutics. (1989). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research.
  • SCION Instruments.
  • Biosynth. This compound | 6946-05-0 | GAA94605.
  • Westmont College. (2022).
  • PubMed. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine.
  • gmpua.com.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
  • NIST WebBook. trans-2-Aminocyclohexanol.
  • ChemicalBook. 2-Aminocyclohexanol(6850-38-0) 1H NMR spectrum.
  • PubChem. 2-Aminocyclohexanone | C6H11NO | CID 413888.
  • CP Lab Safety. This compound, min 97%, 100 mg.
  • Fluorochem. (1S,2S)-2-Aminocyclohexanol hydrochloride.
  • PubChem. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Semantic Scholar. 2 - Key Concepts of HPLC in Pharmaceutical Analysis.

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A Comparative Guide to the Chiral Separation of 2-Aminocyclohexanone Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemistry of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1] 2-Aminocyclohexanone, a cyclic α-amino ketone, is a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates. Its stereocenter, adjacent to a reactive ketone, makes the control and analysis of its enantiomeric purity a critical step in quality control and process development.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for the enantioseparation of such compounds.[1][2] It offers a direct, reliable, and highly reproducible method for quantifying enantiomeric excess (%ee) and isolating pure enantiomers. This guide provides a comprehensive comparison of potential HPLC methodologies for the chiral separation of 2-aminocyclohexanone.

While specific application notes for 2-aminocyclohexanone are not abundant in readily available literature, a robust method development strategy can be formulated based on established principles and extensive data from structurally analogous compounds, particularly β-aminoketones. This guide leverages such data to compare the performance of leading polysaccharide-based CSPs and provides a validated starting protocol for researchers.

The Causality of Chiral Recognition: Selecting a Stationary Phase

The success of a chiral separation hinges on the differential interaction energies between the two enantiomers and the chiral stationary phase. For compounds like 2-aminocyclohexanone, which possess a primary amine and a ketone group, the key interactions are hydrogen bonding, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, specifically derivatives of cellulose and amylose, are exceptionally well-suited for this task due to their helical polymer structures that create well-defined chiral grooves.

A comprehensive study on the separation of various β-aminoketones provides invaluable insight into column selection for the structurally similar α-amino ketone, 2-aminocyclohexanone.[3] The study systematically screened several leading polysaccharide CSPs, offering a direct comparison of their chiral recognition capabilities.

Comparative Analysis of Polysaccharide-Based CSPs

Based on a screening approach for aminoketones, cellulose-derived phases often demonstrate superior enantioselectivity compared to their amylose-based counterparts for this class of compounds.[3] The key difference lies in the higher-order structure of the polysaccharide backbone; cellulose derivatives form a left-handed 3/2 helix, while amylose forms a 4/1 helix, creating distinct chiral environments.

The following table summarizes the performance of various CSPs for a representative β-aminoketone, providing a strong predictive model for 2-aminocyclohexanone method development.

Chiral Stationary Phase (CSP)SelectorBackboneMobile Phase (Hexane/IPA)Selectivity (α)Resolution (Rs)Analysis Time
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose90/101.75 4.10 Fast
Chiralcel® OJ Cellulose tris(4-methylbenzoate)Cellulose90/101.211.55Moderate
Chiralpak® AD Amylose tris(3,5-dimethylphenylcarbamate)Amylose90/101.151.30Moderate
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)Amylose90/101.090.90Slow
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized)Cellulose90/101.121.10Moderate

Data synthesized from a study on β-aminoketones, which serves as a strong proxy for 2-aminocyclohexanone. Performance will vary with the specific analyte.[3]

Expert Interpretation:

The data compellingly suggests that Chiralcel® OD-H , a coated cellulose-based phase, provides the highest selectivity and resolution, making it the primary candidate for screening 2-aminocyclohexanone. The carbamate derivatives on the phenyl groups of the selector are crucial for creating sites for hydrogen bonding and π-π interactions, which are likely the dominant mechanisms for chiral recognition of aminoketones. The immobilized phases (IA and IB) show lower, yet still viable, selectivity. Their advantage lies in their robustness and compatibility with a wider range of solvents, which can be explored if the primary screening fails.

Experimental Workflow & Protocols

A logical and systematic screening protocol is the foundation of trustworthy method development. The workflow should prioritize the most promising column chemistry while allowing for methodical optimization of the mobile phase.

Diagram: Chiral Method Development Workflow

Chiral_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic 2-Aminocyclohexanone (0.5 mg/mL in Mobile Phase) Screen_ODH Primary Screen: Chiralcel® OD-H Hex/IPA (90/10) + 0.1% DEA Start->Screen_ODH Decision Separation? Screen_ODH->Decision Screen_ADH Secondary Screen: Chiralpak® AD-H Hex/IPA (90/10) + 0.1% DEA Decision->Screen_ADH No Optimize_IPA Adjust % Isopropanol (5-20%) Decision->Optimize_IPA Yes Optimize_Additive Vary Additive (DEA, TEA, TFA) Optimize_IPA->Optimize_Additive Optimize_Temp Adjust Temperature (15-40°C) Optimize_Additive->Optimize_Temp Final_Method Validated Method Optimize_Temp->Final_Method

Caption: A systematic workflow for developing a chiral HPLC method for 2-aminocyclohexanone.

Protocol 1: Initial Screening on Chiralcel® OD-H

This protocol describes the first-pass screening experiment designed to quickly assess the enantioselectivity of the most promising CSP. The addition of a basic modifier like Diethylamine (DEA) is critical for obtaining good peak shape and consistent retention for primary amines.

1. System Preparation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation).

  • Mobile Phase: Prepare a solution of n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (ketone chromophore).

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic 2-aminocyclohexanone at 1.0 mg/mL in the mobile phase.

  • Dilute to a working concentration of 0.5 mg/mL using the mobile phase.

4. Execution and Evaluation:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Trustworthiness Check: Evaluate the peak shape (asymmetry factor should be between 0.8 and 1.5) and calculate the resolution (Rs). A resolution of Rs ≥ 1.5 indicates baseline separation.

Diagram: Analyte-CSP Interaction Model

Caption: Key molecular interactions governing chiral recognition on a polysaccharide CSP.

Conclusion and Expert Recommendations

The chiral separation of 2-aminocyclohexanone enantiomers by HPLC is readily achievable through a systematic method development approach focused on polysaccharide-based chiral stationary phases. Extensive data from the closely related β-aminoketone class strongly indicates that a cellulose-based CSP, specifically Chiralcel® OD-H , will provide the highest probability of achieving a baseline separation under normal phase conditions.

For researchers and drug development professionals, the presented workflow and initial screening protocol offer a scientifically sound and efficient starting point. The key to a robust and trustworthy method lies not just in the initial separation but in methodical optimization of the mobile phase composition and temperature to ensure repeatable and accurate quantification of enantiomeric purity. The use of a basic additive like DEA is considered essential for mitigating peak tailing associated with the primary amine functional group. Should this primary screening fail, secondary screening on an amylose-based phase like Chiralpak® AD-H is the logical next step before exploring more complex mobile phase systems or derivatization strategies.

References

  • Chiral Separation and Identification of Beta-Aminoketones of Pharmacological Interest by High Performance Liquid Chromatography and Capillary Electrophoresis.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).Journal of Pharmaceutical and Biomedical Analysis.[Link]
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.International Journal of Pharmaceutical Sciences Review and Research.[Link]
  • Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatiz
  • Journal of Pharmaceutical and Biomedical Analysis.sfera - Unife.[Link]
  • Chiral HPLC Separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.[Link]
  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral St
  • Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode.PubMed.[Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminocyclohexanone Hydrochloride in Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive ketone and a primary amine, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, including those with significant biological activity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering an objective evaluation of their respective methodologies, performance, and practical considerations. We will delve into the mechanistic underpinnings of each route, providing detailed, field-proven experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aminocyclohexanone can be achieved through several distinct chemical transformations. This guide focuses on a comparative analysis of four prominent methods: the Neber Rearrangement, the Hofmann Rearrangement, the Reductive Amination of 1,2-cyclohexanedione, and the Schmidt Rearrangement. A summary of their key performance indicators is presented below, followed by a detailed exploration of each route.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Reaction ConditionsAdvantagesDisadvantages
Neber Rearrangement Cyclohexanone Oximep-Toluenesulfonyl chloride (TsCl), Base (e.g., KOEt)65-72%[1]Base-mediated rearrangement of the O-tosyl oxime, followed by acid hydrolysis.Readily available starting material.Multi-step process; potential for Beckmann rearrangement as a side reaction.[1]
Hofmann Rearrangement 2-OxocyclohexanecarboxamideBromine, Sodium HydroxideModerate to GoodBase-mediated rearrangement of a primary amide.Well-established and reliable reaction.[1]Requires the prior synthesis of the starting carboxamide.
Reductive Amination Cyclohexane-1,2-dioneAmmonia, Reducing Agent (e.g., H₂, Catalyst)Good to ExcellentDirect reaction of a dicarbonyl compound with an amine source.Potentially high atom economy and a direct route.The starting material, cyclohexane-1,2-dione, may be less accessible or more expensive than cyclohexanone.[1]
Schmidt Rearrangement CyclohexanoneHydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄)Not well-documented for the desired product.Acid-catalyzed reaction of a ketone with hydrazoic acid.One-pot reaction from a simple starting material.Primarily yields the isomeric caprolactam; involves the use of highly toxic and explosive hydrazoic acid, requiring specialized handling.[1]

In-Depth Analysis of Synthetic Pathways

The Neber Rearrangement of Cyclohexanone Oxime

The Neber rearrangement is a classical and reliable method for the synthesis of α-amino ketones from ketoximes. This multi-step process begins with the readily available cyclohexanone, which is first converted to its oxime, followed by tosylation and subsequent base-mediated rearrangement and hydrolysis.

The key to the Neber rearrangement is the activation of the oxime's hydroxyl group by converting it into a good leaving group, typically a tosylate.[1] The subsequent treatment with a strong base, such as potassium ethoxide, deprotonates the α-carbon, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack, displacing the tosylate group to form a transient azirine intermediate. The final step involves acidic hydrolysis, which opens the strained azirine ring to furnish the desired 2-aminocyclohexanone, which is then isolated as its hydrochloride salt.[1] The choice of a non-nucleophilic strong base is crucial to favor deprotonation over other potential side reactions. Careful temperature control during tosylation is necessary to prevent undesired side reactions.

Experimental Protocol: Neber Rearrangement

Step 1: Synthesis of Cyclohexanone Oxime A detailed and reliable procedure for the preparation of cyclohexanone oxime from cyclohexanone and hydroxylamine hydrochloride can be found in various organic synthesis literature.

Step 2: Tosylation of Cyclohexanone Oxime

  • In a round-bottom flask, dissolve cyclohexanone oxime in pyridine.

  • Cool the solution in an ice bath to below 5 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while vigorously stirring and maintaining the temperature below 5 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude O-tosyl cyclohexanone oxime.

Step 3: Neber Rearrangement and Hydrolysis

  • Dissolve the crude O-tosyl oxime in absolute ethanol.

  • To this solution, add a freshly prepared solution of potassium ethoxide (KOEt) in ethanol.

  • Stir the reaction mixture at room temperature for several hours.

  • After the rearrangement is complete, acidify the mixture with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux to hydrolyze the azirine intermediate.[1]

  • Upon cooling, the this compound will crystallize and can be isolated by filtration.

Neber_Rearrangement Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime NH2OH·HCl OTosyl_Oxime O-Tosyl Cyclohexanone Oxime Cyclohexanone_Oxime->OTosyl_Oxime TsCl, Pyridine Azirine Azirine Intermediate OTosyl_Oxime->Azirine Base (KOEt) Aminocyclohexanone 2-Aminocyclohexanone Hydrochloride Azirine->Aminocyclohexanone H3O+ (Hydrolysis)

Caption: Workflow of the Neber Rearrangement.

The Hofmann Rearrangement of 2-Oxocyclohexanecarboxamide

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one less carbon atom.[2] This route requires the initial synthesis of 2-oxocyclohexanecarboxamide, which is then subjected to the rearrangement.

The Hofmann rearrangement proceeds via the in-situ formation of a hypobromite solution from bromine and a strong base (e.g., sodium hydroxide). The primary amide is first converted to an N-bromoamide intermediate, which is then deprotonated to form a bromoamide anion. This anion undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[2] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. The key advantages of this method are its reliability and the retention of configuration of the migrating group.

Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of 2-Oxocyclohexanecarboxamide This precursor can be prepared from ethyl 2-oxocyclohexanecarboxylate through its reaction with ammonia.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide.

  • Add 2-oxocyclohexanecarboxamide to the cold sodium hypobromite solution with stirring.

  • Gently warm the reaction mixture to initiate the rearrangement, which is often indicated by the evolution of carbon dioxide.[1]

  • After the reaction is complete, the resulting 2-aminocyclohexanone can be extracted from the aqueous solution using an appropriate organic solvent.

  • The organic extracts are then treated with hydrochloric acid to precipitate the desired this compound.

Hofmann_Rearrangement Carboxamide 2-Oxocyclohexane- carboxamide NBromoamide N-Bromoamide Intermediate Carboxamide->NBromoamide Br2, NaOH Isocyanate Isocyanate Intermediate NBromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H2O Aminocyclohexanone 2-Aminocyclohexanone Carbamic_Acid->Aminocyclohexanone -CO2

Caption: Key steps in the Hofmann Rearrangement.

Reductive Amination of Cyclohexane-1,2-dione

Reductive amination offers a more direct and potentially atom-economical route to 2-aminocyclohexanone. This method involves the direct reaction of a dicarbonyl compound with an amine source in the presence of a reducing agent.

This one-pot reaction combines the formation of an imine or enamine intermediate with its simultaneous reduction. Cyclohexane-1,2-dione reacts with ammonia to form an imine intermediate, which is then hydrogenated over a catalyst (such as palladium on carbon or Raney nickel) to yield 2-aminocyclohexanone.[1] The use of a high-pressure hydrogen atmosphere is typically required to facilitate the reduction. This method is attractive due to its directness, which can lead to higher overall efficiency and reduced waste generation. However, the commercial availability and cost of cyclohexane-1,2-dione can be a limiting factor compared to the readily available cyclohexanone.

Experimental Protocol: Reductive Amination

  • In a high-pressure reactor, dissolve cyclohexane-1,2-dione in a suitable solvent (e.g., methanol or ethanol) that has been saturated with ammonia.

  • Add a hydrogenation catalyst, such as 5% palladium on carbon (Pd/C) or Raney nickel.

  • Seal the reactor and pressurize it with hydrogen gas to the desired pressure.

  • Heat the mixture with vigorous stirring.

  • Monitor the progress of the reaction using techniques such as TLC or GC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter off the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can then be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound, which can be further purified by recrystallization.

Reductive_Amination Dione Cyclohexane-1,2-dione Imine Imine Intermediate Dione->Imine NH3 Aminocyclohexanone 2-Aminocyclohexanone Imine->Aminocyclohexanone H2, Catalyst

Caption: The direct pathway of Reductive Amination.

The Schmidt Rearrangement of Cyclohexanone

While the Schmidt rearrangement of ketones with hydrazoic acid can, in principle, lead to the formation of amides, its application for the synthesis of 2-aminocyclohexanone is problematic.

The Schmidt reaction involves the acid-catalyzed addition of hydrazoic acid to a ketone, followed by a rearrangement that expels nitrogen gas.[3] However, in the case of cyclic ketones like cyclohexanone, the rearrangement predominantly leads to the formation of the corresponding lactam, in this case, caprolactam, which is an isomer of the desired product.[1] This is due to the migratory aptitude of the alkyl groups attached to the carbonyl. Therefore, while it is a one-pot reaction from a simple starting material, it is not a viable route for the high-yield synthesis of 2-aminocyclohexanone. Furthermore, the use of hydrazoic acid poses significant safety risks due to its high toxicity and explosive nature, necessitating stringent safety protocols and specialized equipment.[1]

Schmidt_Rearrangement Cyclohexanone Cyclohexanone Caprolactam Caprolactam (Major Product) Cyclohexanone->Caprolactam HN3, H2SO4

Caption: Predominant product of the Schmidt Rearrangement.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon several factors, including the desired scale of production, available resources, and safety considerations.

  • The Neber Rearrangement offers a reliable and well-documented pathway starting from the inexpensive and readily available cyclohexanone. While it is a multi-step process, the reported yields are good, making it a suitable choice for laboratory-scale synthesis.

  • The Hofmann Rearrangement is another robust and established method. Its primary drawback is the need to first synthesize the 2-oxocyclohexanecarboxamide precursor. However, for research groups with established protocols for this precursor, it represents a viable and predictable option.

  • Reductive Amination stands out as the most direct and atom-economical route. For large-scale production where efficiency and waste minimization are paramount, this method is highly attractive, provided the starting material, cyclohexane-1,2-dione, is accessible and cost-effective.

  • The Schmidt Rearrangement is not recommended for the synthesis of 2-aminocyclohexanone due to the preferential formation of the isomeric caprolactam and the significant safety hazards associated with hydrazoic acid.

Ultimately, for most laboratory research and development purposes, the Neber Rearrangement likely offers the best balance of starting material accessibility, reasonable yield, and well-established procedures. For process chemistry and large-scale synthesis, a thorough cost-benefit analysis of the Reductive Amination route, with a focus on the sourcing of cyclohexane-1,2-dione, is highly recommended.

References

  • Wolff, J. F. (2012). The Schmidt Reaction. Organic Reactions. [Link]
  • Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. [Link]
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  • Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2019). MethodsX, 6, 2235-2243.
  • Stevens, C. L., et al. (1966). Amino ketone rearrangements. VI. Synthesis of 2-alkylamino-2-phenylcyclohexanones. The Journal of Organic Chemistry, 31(8), 2593-2601.
  • PubChem. (n.d.). 2-Aminocyclohexanone. [Link]
  • Google Patents. (n.d.).
  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
  • Morales, K., et al. (2021). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • Slideshare. (n.d.). Hofman rearrangement. [Link]
  • Li, Y., et al. (2021). Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chemistry, 23(16), 5864-5870.

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A Senior Application Scientist's Guide to the Purity Assessment of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and advanced chemical research, the integrity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible, safe, and effective outcomes. 2-Aminocyclohexanone hydrochloride is a pivotal building block, and its purity directly dictates the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Rationale for an Orthogonal Purity Assessment

No single analytical technique can provide a complete and unambiguous picture of a compound's purity. Each method interrogates a different physicochemical property of the molecule. An orthogonal approach , which combines techniques based on different separation or detection principles, is the gold standard for a comprehensive purity profile.[1] For this compound, a strategy integrating chromatography, spectroscopy, and titrimetry is essential to confidently identify and quantify the target molecule, process-related impurities, residual solvents, and potential degradation products.

The following diagram illustrates a robust, integrated workflow for a conclusive purity determination.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative & Qualitative Analysis (Orthogonal Methods) cluster_2 Data Consolidation & Reporting Sample Commercial Sample Batch of 2-Aminocyclohexanone HCl Identity Identity Confirmation (FTIR) Sample->Identity HPLC HPLC Analysis (Chromatographic Purity, Organic Impurities) Identity->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Identity->GCMS NMR NMR Spectroscopy (Structural Confirmation, qNMR for Absolute Purity) Identity->NMR Titration Titrimetric Analysis (Assay of HCl Salt) Identity->Titration Report Final Purity Report (Comprehensive Profile) HPLC->Report GCMS->Report NMR->Report Titration->Report

Caption: An integrated workflow for the comprehensive purity assessment of a chemical intermediate.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method must be tailored to the specific information required. For this compound, the primary concerns are organic impurities from synthesis, residual solvents, and the accurate assay of the hydrochloride salt.

Technique Principle of Analysis Information Provided Advantages for 2-Aminocyclohexanone HCl Limitations & Causality
HPLC-UV Separation based on polarity differences between the analyte and a stationary phase.[2]Chromatographic purity (area %), quantification of non-volatile organic impurities.High resolution for separating structurally similar impurities. UV detection is effective due to the ketone chromophore.[3]Relative quantification (area %) assumes all impurities have the same response factor as the main peak, which is often inaccurate. Not suitable for volatile impurities.
GC-MS Separation based on volatility and boiling point, with mass-based detection for identification.[4][]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, unreacted starting materials).High specificity from mass spectra allows for definitive impurity identification.[6] Excellent for detecting common organic solvents.The amine group can cause peak tailing on standard columns; derivatization is often required to improve chromatographic performance.[7] Not suitable for non-volatile or thermally labile impurities.
NMR (¹H, qNMR) Measures nuclear spin transitions in a magnetic field, providing detailed structural information.Definitive structural confirmation. Absolute purity determination via quantitative NMR (qNMR) using a certified internal standard.[6]Provides an absolute measure of purity (mol %) without relying on analyte-specific reference standards.[6] Excellent for structural elucidation of unknown impurities if present at sufficient concentration.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for qNMR. Complex spectra can be challenging to interpret if multiple impurities are present.
Titrimetry Measurement of the volume of a standard reagent required to react completely with the analyte.Assay of the hydrochloride salt or total chloride content.A cost-effective, high-precision method for determining the overall salt content, adhering to pharmacopeial standards.[8]Provides no information on organic impurities. It measures the total base or chloride content, which could be inflated by other basic or chloride-containing impurities.

Detailed Experimental Protocols

The trustworthiness of any analytical result is grounded in a meticulously executed and well-documented protocol. The following methods are presented as self-validating systems, incorporating system suitability checks to ensure the validity of the data generated.

A. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

This reversed-phase HPLC method is designed to separate this compound from potential non-volatile, process-related impurities. The use of a buffered mobile phase is critical to maintain a consistent ionization state for the amine, ensuring reproducible retention times and sharp peak shapes.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase A & B C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions (e.g., 1 mg/mL) B->C D Perform System Suitability Test (SST) C->D Verify parameters (tailing factor, resolution) E Inject Blank (Mobile Phase) D->E F Inject Standard Solution E->F G Inject Sample Solution F->G H Integrate Chromatograms G->H I Calculate Purity (Area % Report) H->I

Caption: Step-by-step workflow for HPLC purity determination.

Protocol:

  • Instrumentation & Consumables:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[1]

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][9]

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]

    • Gradient Program: 5% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm. Rationale: This wavelength provides good sensitivity for the n-π transition of the carbonyl group in the absence of a strong aromatic chromophore.*

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of Mobile Phase A to create a 1 mg/mL solution. Sonicate if necessary to ensure complete dissolution.[9]

  • System Suitability:

    • Before sample analysis, inject a reference standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is between 0.8 and 1.5.

  • Data Analysis:

    • Calculate the purity by area normalization. The purity is the area of the main peak expressed as a percentage of the total area of all peaks in the chromatogram (excluding the solvent front).

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is optimized for detecting residual solvents and volatile starting materials. Because primary amines can interact with the stationary phase leading to poor peak shape, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to convert the amine into a less polar, more volatile silyl derivative, significantly improving chromatographic performance.

Protocol:

  • Instrumentation & Consumables:

    • GC-MS system (e.g., Agilent Intuvo 9000 GC with 5977B MSD).[10][11]

    • Capillary column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[12]

    • Derivatization reagent: BSTFA with 1% TMCS.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~5 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis. Rationale: Heating ensures the derivatization reaction goes to completion.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program: Start at 50°C (hold for 5 minutes), ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using the area percent of the total ion chromatogram (TIC).

C. Argentometric Titration for Chloride Content

This protocol uses potentiometric titration to determine the chloride content, providing a highly accurate assay of the hydrochloride salt. A silver electrode is used to detect the endpoint, which occurs when all chloride ions have precipitated as silver chloride.

Protocol:

  • Instrumentation & Reagents:

    • Automatic potentiometric titrator with a silver combination electrode.

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution.

    • Nitric Acid (reagent grade).

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound into a titration beaker.

    • Dissolve the sample in ~50 mL of deionized water.

    • Add 2 mL of nitric acid. Rationale: Acidification prevents the precipitation of silver salts of other anions that might be present.

    • Immerse the silver electrode and titrate with standardized 0.1 M AgNO₃.[13] The endpoint is determined by the maximum inflection of the potential curve.

  • Calculation:

    • The percentage of chloride is calculated using the volume of AgNO₃ consumed, its molarity, the sample weight, and the molar mass of chloride. The assay of the hydrochloride salt is then inferred from this value.

Interpreting Results: A Comparative Data Scenario

To illustrate the practical application of this orthogonal approach, consider the hypothetical purity assessment of three different commercial lots of this compound.

Parameter Lot A Lot B Lot C (Reference Standard) Interpretation
Appearance White Crystalline PowderOff-White PowderWhite Crystalline PowderLot B's color suggests a potential impurity.
HPLC Purity (Area %) 98.7%96.5%99.8%Lot B shows a significant unknown impurity at 2.1% and several minor ones. Lot A is of good chromatographic purity.
GC-MS Volatiles Acetone (0.2%)Dichloromethane (0.8%)Not Detected (<0.05%)Lot B contains a high level of residual solvent. Lot A has a minor solvent residue.
¹H NMR Conforms to structureConforms, minor unidentified signalsConforms to structureThe structure is confirmed for all lots, but Lot B's spectrum shows extra peaks consistent with HPLC findings.
Titration Assay (as HCl) 99.1%98.9%100.1%All lots show a high salt content, indicating the impurities in Lot B are likely neutral organic molecules, not other salts.
Overall Purity Assessment High Purity. Suitable for most applications.Lower Purity. Requires further investigation of the 2.1% impurity and high solvent content before use in sensitive applications.High Purity. Suitable for use as a reference standard.

Conclusion and Recommendations

The purity assessment of this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical method.

  • For routine quality control , a validated HPLC method provides the most effective means of monitoring organic purity and detecting process-related impurities.[12]

  • For batch release and initial supplier qualification , this must be supplemented with GC-MS to control for residual solvents and volatile impurities.

  • For establishing a reference standard or in cases of dispute , quantitative NMR (qNMR) offers an unambiguous measure of absolute purity, while titration provides a classic, robust confirmation of the salt assay.

By adopting an orthogonal, evidence-based approach, researchers and drug development professionals can ensure the quality and integrity of this critical building block, mitigating risks in their synthetic endeavors and safeguarding the reliability of their scientific outcomes.

References

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A Senior Application Scientist's Guide to the Identification of Byproducts in 2-Aminocyclohexanone Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of key intermediates like 2-aminocyclohexanone is a foundational step in the creation of novel therapeutics.[1] The purity of this building block is not merely a matter of yield; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Unwanted chemical entities formed during synthesis can carry through the entire manufacturing process, potentially altering the biological activity or introducing toxicity.[2] Regulatory authorities such as the FDA and the International Conference on Harmonisation (ICH) mandate rigorous impurity profiling, making the precise identification of byproducts an indispensable part of process development and quality control.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled capability in separating and identifying volatile and semi-volatile organic impurities.[4][5] This guide provides a comparative analysis of common synthetic routes to 2-aminocyclohexanone, delves into the mechanistic origins of their characteristic byproducts, and presents a robust, field-proven GC-MS methodology for their identification and characterization.

Part 1: Comparative Analysis of Synthetic Routes & Mechanistic Origins of Byproducts

The choice of synthetic strategy is the single most influential factor in determining the impurity profile of the final product. Each route possesses a unique mechanistic pathway, which inherently creates opportunities for specific side reactions. Understanding these pathways allows for the predictive identification of potential byproducts.

The Neber Rearrangement

This classical route transforms a cyclohexanone oxime into the desired α-amino ketone. The mechanism proceeds via an O-tosylated oxime, which, upon treatment with a base, forms an intermediate azirine that is subsequently hydrolyzed.[6]

Primary Byproducts:

  • Caprolactam: The most significant byproduct arises from a competitive Beckmann rearrangement of the oxime tosylate under the reaction conditions.[6] This pathway is often favored by protic solvents or acidic impurities.

  • Cyclohexanone Oxime: Incomplete tosylation or hydrolysis of the tosylate can leave unreacted starting material.

  • Cyclohexanone: Hydrolysis of the starting oxime back to the ketone can occur, especially if moisture is not rigorously excluded.

Neber_Rearrangement cluster_main Main Pathway cluster_byproducts Side Reactions start Cyclohexanone Oxime tosyl O-Tosyl Oxime start->tosyl TsCl, Pyridine hydrolysis Cyclohexanone (Oxime Hydrolysis) start->hydrolysis H₂O azirine Azirine Intermediate tosyl->azirine Base (e.g., KOEt) beckmann Caprolactam (Beckmann Rearrangement) tosyl->beckmann Acid/Heat product 2-Aminocyclohexanone azirine->product H₃O⁺ Hydrolysis Hofmann_Rearrangement cluster_main Main Pathway cluster_byproducts Side Reactions start 2-Oxocyclohexanecarboxamide bromoamide N-Bromoamide start->bromoamide Br₂, NaOH isocyanate Isocyanate Intermediate bromoamide->isocyanate Rearrangement product 2-Aminocyclohexanone isocyanate->product H₂O, -CO₂ carbamate Carbamate Byproduct isocyanate->carbamate ROH urea Urea Byproduct isocyanate->urea + Product Amine

Caption: Hofmann rearrangement pathway and key byproducts.
Reductive Amination

This widely used method involves the reaction of a ketone with an amine source in the presence of a reducing agent. [7]For 2-aminocyclohexanone, this is typically achieved via the reductive amination of cyclohexane-1,2-dione.

Primary Byproducts:

  • Cyclohexane-1,2-dione: Unreacted starting material.

  • Iminium Intermediate: Incomplete reduction can leave traces of the iminium ion intermediate or its corresponding enamine tautomer.

  • Secondary/Tertiary Amines: The product, 2-aminocyclohexanone, can itself act as a nucleophile, reacting with the starting dione to form secondary and, subsequently, tertiary amine byproducts. This is a common issue in reductive aminations. [7]* Amino Alcohols: Over-reduction of the ketone functionality in the product can lead to the formation of 2-aminocyclohexanol isomers.

Synthetic RouteKey ReagentsExpected Major ByproductsHypothetical Purity by GC (%)
Neber Rearrangement Cyclohexanone oxime, TsCl, BaseCaprolactam, Cyclohexanone85-92%
Hofmann Rearrangement 2-Oxocyclohexanecarboxamide, Br₂, NaOHCarbamates, Ureas80-90%
Reductive Amination Cyclohexane-1,2-dione, NH₃, Reducing AgentDimerized secondary amines, Amino alcohols75-88%

Part 2: A Validated GC-MS Protocol for Byproduct Identification

The following protocol is designed to be a robust starting point for the analysis of crude 2-aminocyclohexanone reaction mixtures. The rationale behind each parameter is provided to empower the researcher to adapt the method as needed.

GCMS_Workflow prep 1. Sample Preparation - Dilute crude sample in CH₂Cl₂ - (Optional) Derivatize with BSTFA inject 2. GC Injection - 1 µL injection volume - Inlet: 250°C, Splitless Mode prep->inject separate 3. Chromatographic Separation - HP-5ms Column (30m x 0.25mm) - Helium carrier gas - Oven Temperature Program inject->separate ionize 4. Ionization & Fragmentation - Electron Ionization (EI) at 70 eV - Source Temp: 230°C separate->ionize detect 5. Mass Analysis - Quadrupole Mass Analyzer - Scan Range: m/z 40-400 ionize->detect analyze 6. Data Analysis - Integrate peaks - Compare spectra to NIST Library - Manual interpretation of fragments detect->analyze identify 7. Byproduct Identification - Tentative ID from library match - Confirm with standards if available analyze->identify

Caption: Experimental workflow for GC-MS analysis.
Experimental Protocol

1. Sample Preparation

  • Objective: To prepare a sample that is sufficiently concentrated for detection but will not overload the GC column, in a solvent compatible with the system.

  • Protocol:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 2 mL autosampler vial.

    • Add 1.0 mL of dichloromethane (DCM) or ethyl acetate. Both are volatile and provide good solubility for the expected range of analytes.

    • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • Expert Insight (Derivatization): If byproducts with active hydrogens (e.g., alcohols, secondary amines) are expected and exhibit poor peak shape (tailing), derivatization is recommended. Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the vial, cap, and heat at 70°C for 20 minutes. [8]This replaces active protons with trimethylsilyl (TMS) groups, increasing volatility and improving chromatography.

2. GC-MS Instrumentation and Conditions

  • Rationale: The parameters are chosen to achieve a balance between resolving closely eluting isomers and maintaining a reasonable analysis time. A standard 5% phenyl-polysiloxane column (e.g., HP-5ms) is an excellent starting point due to its versatility and robustness. [8][9][10]* Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).

  • Parameters:

    • Inlet: 250°C; Splitless mode (1 min purge delay). Justification: Ensures complete vaporization of analytes and maximum sensitivity for trace byproducts. [9] * Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes. Justification: Allows for separation of highly volatile components like residual solvents.

      • Ramp 1: 15°C/min to 280°C. Justification: A moderate ramp provides good resolution for the main analyte and key byproducts.

      • Hold: 5 minutes at 280°C. Justification: Ensures elution of any high-boiling, late-eluting impurities.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV; Temperature 230°C. Justification: 70 eV is the standard for EI, creating reproducible fragmentation patterns that are comparable to commercial libraries (e.g., NIST). [5] * Mass Analyzer: Quadrupole; Scan mode from m/z 40 to 400. Justification: This range covers the molecular ions and characteristic fragments of most expected byproducts. [9]

Part 3: Interpreting the Data - A Hypothetical Case Study

Let's consider a hypothetical analysis of a crude product from a Neber Rearrangement . The total ion chromatogram (TIC) shows a major peak for 2-aminocyclohexanone and several smaller peaks corresponding to impurities.

Peak #Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)Proposed Origin
14.1Cyclohexanone98 (M+), 83, 70, 55, 42Hydrolysis of oxime
25.3Cyclohexanone Oxime113 (M+), 96, 84, 67, 55Unreacted starting material
3 6.5 2-Aminocyclohexanone 113 (M+), 96, 84, 70, 56 Main Product
47.2Caprolactam113 (M+), 98, 85, 70, 56Beckmann rearrangement

Analysis of Key Byproducts:

  • Peak 1 (Cyclohexanone): The mass spectrum shows a molecular ion (M+) at m/z 98. The fragmentation pattern with key ions at m/z 55 and 42 is highly characteristic of cyclohexanone and would yield a high match score (>90%) against the NIST library.

  • Peak 4 (Caprolactam): This byproduct is an isomer of the main product, meaning it has the same molecular weight (113 g/mol ) and the same molecular ion at m/z 113. [11]However, its chromatographic retention time is different due to its different polarity and structure. Crucially, its fragmentation pattern will be distinct from 2-aminocyclohexanone. The presence of a strong peak at m/z 85 (M-CO) is characteristic of lactams, allowing for its differentiation from the amino ketone. This structural confirmation is a key strength of mass spectrometry.

Conclusion

The synthesis of 2-aminocyclohexanone, while seemingly straightforward, presents multiple avenues for byproduct formation that are intrinsically linked to the chosen synthetic route. A mechanistic understanding of each reaction allows for the prediction of likely impurities, from rearrangements like the Beckmann to side-reactions with intermediates like isocyanates.

This guide demonstrates that Gas Chromatography-Mass Spectrometry is an indispensable tool for the pharmaceutical scientist, providing the high-resolution separation and definitive structural information needed to identify these byproducts. [3][12]By employing a systematic GC-MS methodology—from intelligent sample preparation and optimized instrumental conditions to careful interpretation of mass spectra—researchers can gain a clear and comprehensive understanding of their product's purity. This analytical rigor is fundamental to developing safe, effective, and well-characterized APIs, ultimately ensuring the quality and integrity of the final drug product.

References

  • Wikipedia. (2023, December 27). Cyclohexanone. Wikipedia. [Link]
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]
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  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Medistri SA. (2024, August 12).
  • Moudjahed, S., et al. (2022). Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide.
  • Wikipedia. (2023, July 18). Neber rearrangement. Wikipedia. [Link]
  • UCI Aerosol Photochemistry Group. (2016, August 15). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI. [Link]
  • Wikipedia. (2023, November 29). Hofmann rearrangement. Wikipedia. [Link]
  • Pearson. (2024, June 23). Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Pearson. [Link]
  • National Institutes of Health (NIH). (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. NIH. [Link]
  • Beilstein Journal of Organic Chemistry. (2021, October 15). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. Beilstein Journal of Organic Chemistry. [Link]
  • YouTube. (2021, July 20).
  • Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (2023, December 1).
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
  • ResearchGate. (2016, January 8). Organic Reactions Volume 78, Chapter 2, pp. 321-410 The Neber Rearrangement.
  • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Pearson. [Link]
  • Global Journals. (n.d.).
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Organic Chemistry Portal. [Link]
  • PubChem. (n.d.). 2-Aminocyclohexanone. PubChem. [Link]
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  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
  • MDPI. (2022, November 25).
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.

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A Senior Application Scientist's Guide to Catalysis in 2-Aminocyclohexanone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalytic Efficacy for Synthesis and Derivatization

Introduction: The Strategic Importance of the 2-Aminocyclohexanone Scaffold

In the landscape of medicinal and materials chemistry, the 2-aminocyclohexanone core is a privileged scaffold. Its unique bifunctionality, featuring both a nucleophilic amine and an electrophilic ketone, renders it an exceptionally versatile building block for constructing complex nitrogen-containing heterocycles.[1] Molecules such as tetrahydroquinolines, pyridines, and other pharmacologically relevant structures can be efficiently assembled from this precursor.[1]

However, the efficacy of any synthesis—either producing 2-aminocyclohexanone itself or using it as a reactant—is critically dependent on the choice of catalyst. The catalytic system governs yield, selectivity, reaction conditions, and ultimately, the economic and environmental viability of the process. This guide provides an in-depth, objective comparison of different catalytic strategies for reactions involving 2-aminocyclohexanone, grounded in experimental data and mechanistic principles to aid researchers in making informed decisions for their specific applications.

Logical Framework for Catalyst Evaluation

The selection of an optimal catalyst is not a one-size-fits-all decision. It requires a systematic evaluation of performance based on the specific transformation desired. This guide is structured to address the two primary contexts in which catalysis for 2-aminocyclohexanone is critical: its synthesis and its subsequent functionalization.

G cluster_0 Catalyst Evaluation Workflow start Define Synthetic Goal (Synthesis or Derivatization) cat_select Catalyst Selection (Metal, Organo, Bio-catalyst) start->cat_select Consider reaction type exp_design Experimental Design (Substrates, Conditions, Solvents) cat_select->exp_design Review literature data execution Reaction Execution & Monitoring (TLC, GC, HPLC) exp_design->execution Establish baseline analysis Analysis & Optimization (Yield, Selectivity, Purity) execution->analysis Quantify performance analysis->exp_design Iterate to optimize conclusion Optimal Protocol Selection analysis->conclusion Compare metrics

Caption: General workflow for catalyst selection and optimization.

Part I: A Comparative Analysis of Catalysts for the Synthesis of 2-Aminocyclohexanone

The direct synthesis of 2-aminocyclohexanone and its N-substituted analogues is most efficiently achieved through the reductive amination of a suitable diketone or the direct amination of cyclohexanone. The choice of catalyst here is paramount for achieving high conversion and selectivity while minimizing side reactions.

Metal-Catalyzed Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its atom economy, often generating only water as a byproduct under optimal conditions.[2] Transition metal catalysts are highly effective for this transformation.

  • Palladium on Carbon (Pd/C) & Raney Nickel: These are classical hydrogenation catalysts used for the reductive amination of cyclohexane-1,2-dione.[3] They are robust and cost-effective, making them suitable for large-scale synthesis. The reaction involves the condensation of the dione with ammonia, followed by hydrogenation of the resulting imine intermediate.[3]

  • Rhodium and Bimetallic Systems (Rh/SiO₂, NiRh/SiO₂): For the direct reductive amination of cyclohexanone to form the corresponding primary amine (cyclohexylamine), rhodium-based catalysts show excellent performance.[2] The addition of a second, less expensive metal like nickel can significantly enhance catalytic activity without compromising selectivity. A bimetallic 2 wt. % NiRh/SiO₂ catalyst, for instance, has been shown to achieve near-quantitative conversion (99.8%) and high selectivity (96.6%) for cyclohexylamine, outperforming the monometallic Rh/SiO₂ catalyst (83.4% conversion).[2] This synergistic effect is a key consideration for developing highly efficient processes.

G sub Cyclohexane-1,2-dione + NH₃ int Imine/Enamine Intermediate sub->int - H₂O cat {Catalyst Surface | (e.g., Pd/C, NiRh/SiO₂)} int->cat Adsorption prod 2-Aminocyclohexanone cat->prod Hydrogenation (H₂)

Caption: Reductive amination pathway for 2-aminocyclohexanone synthesis.

Performance Comparison Table: Synthesis of Aminocyclohexanones
Catalytic SystemSubstrateReaction TypeKey ConditionsConversion (%)Selectivity (%)Key Advantages / Disadvantages
Pd/C or Raney Ni Cyclohexane-1,2-dioneReductive AminationH₂, High PressureGood to Excellent[3]Not specifiedWell-established, cost-effective. / Requires high pressure.[3]
Rh/SiO₂ CyclohexanoneReductive Amination100 °C, 2 bar H₂, 4 bar NH₃83.4[2]99.1[2]High selectivity. / Lower conversion than bimetallic system.[2]
2 wt. % NiRh/SiO₂ CyclohexanoneReductive Amination100 °C, 2 bar H₂, 4 bar NH₃99.8 [2]96.6[2]Highest activity , synergistic effect. / Slightly lower selectivity.[2]
TEMPO Cyclohexanone + AmineDehydrogenative Amination120 °C, 1,4-dioxaneVaries (e.g., 65-80%)GoodMetal-free, synthesizes N-functionalized aminophenols directly. / Requires stoichiometric oxidant.[4]

Part II: Catalytic Applications of the 2-Aminocyclohexanone Scaffold

Once synthesized, 2-aminocyclohexanone serves as a powerful intermediate. Its derivatization often relies on catalytic methods to build molecular complexity efficiently and selectively.

Organocatalysis: The Friedländer Annulation

The Friedländer annulation is a classic, powerful method for constructing quinoline rings.[1] In a modern, organocatalytic approach, an enaminone derivative of cyclohexanone can be used in a domino reaction sequence. This process typically starts with a Michael addition, which is followed by an intramolecular cyclization and elimination to form the tetrahydroquinoline product.[1] This method avoids harsh conditions and provides a streamlined route to a scaffold prevalent in pharmaceuticals.

G start 2-(dialkylaminomethylene) cyclohexanone + 2-Aminoaryl Ketone michael Michael Addition start->michael cyclize Intramolecular Cyclization michael->cyclize eliminate Elimination of H₂O & Amine cyclize->eliminate product Substituted Tetrahydroquinoline eliminate->product

Caption: Domino reaction sequence in the Friedländer Annulation.

Asymmetric Catalysis: Leveraging the Chiral Scaffold

While not a direct reaction of 2-aminocyclohexanone, its derivatives, particularly prolinamides derived from 2-aminocyclohexanols, have emerged as highly effective organocatalysts for asymmetric reactions like the List-Lerner-Barbas aldol reaction.[5] This highlights the inherent value of the chiral cyclohexyl backbone in creating a sterically defined environment to control enantioselectivity. The development of such catalysts underscores the importance of the core structure in advanced asymmetric synthesis.

Detailed Experimental Protocols

For research to be trustworthy, it must be reproducible. The following protocols are representative of the catalytic systems discussed.

Protocol 1: Synthesis of Cyclohexylamine via Reductive Amination with NiRh/SiO₂ Catalyst

(Adapted from reference[2])

  • Catalyst Activation: The bimetallic 2 wt. % NiRh/SiO₂ catalyst is activated in situ or pre-treated under a hydrogen flow at elevated temperatures as per standard procedures for heterogeneous catalysts.

  • Reactor Setup: A high-pressure batch reactor is charged with the activated NiRh/SiO₂ catalyst, cyclohexanone (0.04 mol L⁻¹), and cyclohexane (50 mL) as the solvent.

  • Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with ammonia (4 bar) and hydrogen (2 bar).

  • Heating and Stirring: The reaction mixture is heated to 100 °C and stirred vigorously (e.g., 800 rpm) to ensure efficient mass transfer.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of cyclohexanone and selectivity towards cyclohexylamine.

  • Work-up: Upon completion (approx. 300 minutes for >99% conversion), the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

Protocol 2: Synthesis of Tetrahydroquinolines via Friedländer Annulation

(Conceptualized from reference[1])

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the 2-(dimethylaminomethylene)cyclohexanone (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or DBU, 10 mol%) to initiate the Michael addition.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Progression: The reaction proceeds through the domino sequence of Michael addition, cyclization, and elimination. The formation of the product can be observed by the appearance of a new spot on the TLC plate.

  • Work-up and Purification: Once the starting materials are consumed, cool the reaction mixture. Remove the solvent under reduced pressure. The resulting residue is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure tetrahydroquinoline product.

Conclusion and Future Outlook

The catalytic landscape for reactions involving 2-aminocyclohexanone is rich and continually evolving. For the synthesis of this key intermediate, bimetallic catalysts like NiRh/SiO₂ offer superior activity for reductive amination, representing a significant advancement over traditional systems.[2] For its application , organocatalytic methods such as the Friedländer annulation provide elegant and efficient pathways to complex heterocyclic structures vital to drug discovery.[1]

Future research will likely focus on developing even more sustainable and selective catalysts. This includes non-precious metal catalysts for dehydrogenative and amination reactions[6], as well as the design of novel chiral organocatalysts derived from the 2-aminocyclohexanone scaffold for new asymmetric transformations. The principles and data presented in this guide serve as a foundational resource for scientists aiming to harness the full synthetic potential of this versatile chemical entity.

References

  • BenchChem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones. BenchChem Technical Documents.
  • Rojas, H., et al. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
  • Yeşil, T. A., et al. (2023). Prolinamides containing 2-(2-aminocyclohexyl)phenols as highly enantioselective organocatalysts for aldol reactions. Organic & Biomolecular Chemistry. [Link]
  • García-García, P., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Molecules, MDPI. [Link]
  • Xu, B., & Liu, X. (2025).
  • BenchChem. (2025). comparing the efficacy of different catalysts for 2-acetylcyclohexanone synthesis. BenchChem Technical Documents.
  • Maji, M., & Ghorai, M. K. (2016). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, NIH. [Link]
  • Xu, B., & Liu, X. (2025).
  • Oshita, Y., et al. (2024). Ni-catalysed acceptorless dehydrogenative aromatisation of cyclohexanone derivatives enabled by concerted catalysis specific to supported nanoparticles. ChemRxiv. [Link]
  • Xu, B., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, NIH. [Link]
  • BenchChem. (2025). Application Notes: The Utility of 2-Aminocyclohexanone Scaffolds in Heterocyclic Compound Synthesis. BenchChem Technical Documents.

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A Comparative Guide to the Validation of Analytical Methods for 2-Aminocyclohexanone Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-Aminocyclohexanone hydrochloride. As a critical intermediate in pharmaceutical synthesis, the accurate determination of its purity and concentration is paramount for ensuring the quality and safety of final drug products.[1][2] This document delves into the validation of common analytical techniques, offering field-proven insights and experimental protocols to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

The validation of analytical procedures is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] The principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) serve as the authoritative framework for this guide, ensuring that the discussed methodologies are suitable for their intended purpose and yield reliable, reproducible results.[3][4][5]

The Importance of Method Validation

The primary objective of validating an analytical procedure is to provide documented evidence that the method is reliable, accurate, and consistently performs as expected.[6][7] This process is essential for:

  • Ensuring Product Quality and Patient Safety: Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to producing safe and effective medicines.[2]

  • Regulatory Compliance: Regulatory bodies require validated analytical methods for product registration and ongoing quality control.[2][6]

  • Data Integrity: Validation ensures the reliability and consistency of analytical data, which is crucial for decision-making throughout the drug development lifecycle.[6][8]

Comparative Analysis of Analytical Techniques

The quantification of this compound can be approached using several analytical techniques. The most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods, while useful for qualitative identification, are generally less suited for precise quantification in complex matrices without significant method development.[9][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] For a non-volatile and thermally stable compound like this compound, a reversed-phase HPLC method with UV detection is a primary and robust choice.

Principle of Causality: The separation in reversed-phase HPLC is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] The hydrochloride salt of 2-Aminocyclohexanone is polar and will have a relatively short retention time. The choice of a buffered mobile phase is critical to ensure consistent ionization of the amine group, leading to reproducible retention times and sharp peak shapes.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance, volumetric flasks, and pipettes

  • Syringe filters (0.45 µm)

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as 2-Aminocyclohexanone has a weak chromophore, a low UV wavelength is necessary).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 0.01 mg/mL to 0.2 mg/mL.

  • Prepare the sample for analysis by accurately weighing and dissolving it in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

The following parameters must be assessed to validate the HPLC method:[3][5][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][8] This is demonstrated by injecting a blank (mobile phase), a placebo (if in a formulation), and the analyte, ensuring no interfering peaks at the retention time of this compound.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] This is determined by a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: The closeness of the test results to the true value.[7] This is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes:

    • Repeatability (Intra-assay precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_reporting Reporting Prep_Std Prepare Reference Standard & Calibration Curve Linearity Linearity & Range Prep_Std->Linearity Prep_Sample Prepare Sample Solution Specificity Specificity Analysis Prep_Sample->Specificity Accuracy Accuracy (Recovery) Prep_Sample->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Sample->Precision Report Validation Report Generation Specificity->Report LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness Robustness Testing Robustness->Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[13] Since this compound is a salt and not readily volatile, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Principle of Causality: Derivatization chemically modifies the analyte to enhance its volatility and improve its chromatographic properties. For a primary amine and a ketone, a common approach is silylation, which replaces the active hydrogens on the amine and the enolizable ketone with trimethylsilyl (TMS) groups. The resulting derivative is much more volatile and can be readily analyzed by GC with a Flame Ionization Detector (FID).

Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

  • Autosampler vials with inserts

  • Heating block or oven

Reagents and Standards:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound reference standard

  • An appropriate internal standard (e.g., n-dodecane)

Derivatization and Sample Preparation:

  • Accurately weigh about 5 mg of this compound into a vial.

  • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

  • Add a known amount of the internal standard.

  • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

  • Prepare calibration standards by derivatizing known amounts of the reference standard in the same manner.

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split injection, e.g., 50:1)

The validation parameters for the GC method are the same as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness). Specificity is particularly critical to ensure that the derivatization reagents and by-products do not interfere with the analyte or internal standard peaks.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification Weigh Weigh Sample & Standard Add_Reagents Add Pyridine, BSTFA, & Internal Standard Weigh->Add_Reagents Heat Heat for Derivatization Add_Reagents->Heat Inject Inject into GC-FID Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Data Acquisition Separate->Detect Quantify Quantify using Internal Standard Calibration Detect->Quantify

Caption: Workflow for GC analysis with derivatization.

Quantitative Data Summary and Comparison

The choice between HPLC and GC will depend on available instrumentation, the nature of the sample matrix, and the desired sensitivity. Below is a summary of expected performance characteristics.

Parameter Reversed-Phase HPLC-UV GC-FID with Silylation Causality and Rationale
Specificity High; separation based on polarity.High; separation based on volatility. Potential for reagent interference.HPLC often provides cleaner baselines for polar compounds. GC specificity relies on resolving the derivatized analyte from reagent peaks.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Both techniques can achieve excellent linearity. The derivatization step in GC can introduce slightly more variability.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC generally offers slightly better accuracy due to the simpler sample preparation. Complete derivatization is key for GC accuracy.
Precision (%RSD) Repeatability: < 1.0% Intermediate: < 2.0%Repeatability: < 1.5% Intermediate: < 2.5%The additional derivatization step in GC can contribute to higher variability compared to the direct injection in HPLC.
LOQ ~5-10 µg/mL~1-5 µg/mLGC-FID can be more sensitive for certain analytes post-derivatization, potentially offering a lower LOQ.
Sample Prep Time Minimal (dissolve and inject)Moderate (requires a heating step)HPLC offers a significant advantage in throughput due to simpler and faster sample preparation.
Robustness Good; sensitive to mobile phase pH.Good; sensitive to derivatization time and temperature.Both methods require careful control of critical parameters.

Conclusion and Recommendation

For the routine quantification of this compound in a quality control environment, the Reversed-Phase HPLC-UV method is generally the preferred choice . Its primary advantages are the simplicity of sample preparation, high precision, and robustness without the need for a derivatization step. This leads to higher sample throughput and reduced potential for analytical error.

The GC-FID method with silylation serves as a viable and often more sensitive alternative . It is particularly useful if HPLC instrumentation is unavailable or if the sample matrix contains non-volatile components that could interfere with the HPLC analysis. However, the method development and validation for GC are more complex due to the critical derivatization step.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application, available resources, and the required level of sensitivity and accuracy. The validation of the chosen method must be rigorously performed according to ICH guidelines to ensure the generation of reliable and defensible data.[3][5]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPieqRnv2640cidX6-rQdR5GcIqTDL1B3KNu5Ars7s5TCxesOoHGbkGGoHFRv5KDQ9xHIHzJyiCIkaIkMXTmVv_6yTaGvpU8gF7fpzKayqpVLk3WoVf2HySSl9Iit7BlLT__cCc3760xLC5cW2x2dtlpqlOLEYGSRs99oD7q3Qkbfv4eRz-Cy3GoBH3tnoikQICRDvSsDiPzzORT0CFN5b-bW60it796gn46ep50RGRE2eyfk=]
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Safety Operating Guide

A Researcher's Guide to the Compliant Disposal of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and compliant disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the disposal of 2-Aminocyclohexanone hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of informed safety.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance with the following primary concerns:

  • Health Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Chemical Classification: As a halogenated organic compound, it falls under specific regulatory waste categories that dictate its disposal pathway.

A summary of its key hazard information is provided in the table below.

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCauses skin irritation.[1]pictogramWarning
Serious Eye Damage/IrritationCauses serious eye irritation.[1]pictogramWarning
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1]pictogramWarning

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper management of this compound waste is stringent segregation. Due to the presence of a chlorine atom, this compound is categorized as a halogenated organic waste .

Why is segregation so critical?

Halogenated organic compounds cannot be disposed of in the same manner as non-halogenated organic waste. The primary disposal method for these compounds is high-temperature incineration.[2] During this process, the halogen atoms can form acidic gases, such as hydrogen chloride (HCl), which are corrosive and harmful to the environment.[3] Specialized incinerators equipped with acid gas scrubbers are required to neutralize these byproducts, making the disposal of halogenated waste more complex and costly.[3][4]

Mixing halogenated and non-halogenated waste streams contaminates the entire volume, necessitating the more stringent and expensive disposal method for the entire batch.[4] Therefore, dedicated and clearly labeled waste containers for halogenated organic compounds are essential in any laboratory handling these materials.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps from the point of generation to the final hand-off to a licensed waste disposal contractor.

At the Point of Generation: Immediate Waste Containment
  • Select an Appropriate Waste Container:

    • Use a container that is compatible with this compound. Glass bottles are generally suitable for liquid waste mixtures containing this compound.[1] Ensure the container has a secure, leak-proof cap.

    • For solid waste (e.g., contaminated filter paper, gloves), use a clearly labeled, durable plastic bag or a designated solid waste container.

  • Properly Label the Waste Container:

    • The container must be labeled with the words "Hazardous Waste."[2]

    • Clearly identify the contents. For a waste stream containing this compound, list it as a component. If it is part of a mixture, all components should be listed with their approximate percentages.

    • Affix the appropriate hazard pictograms for irritation.

Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to have Satellite Accumulation Areas (SAAs) at or near the point of waste generation.[4]

  • Designate the SAA:

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

    • The area should be clearly marked with a sign that reads "Hazardous Waste Storage Area."[1]

  • Storage within the SAA:

    • Keep the waste container closed at all times, except when adding waste.

    • Segregate the this compound waste container from incompatible materials, particularly strong oxidizing agents.[1]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Arranging for Disposal with a Licensed Contractor

The disposal of this compound must be handled by a licensed hazardous waste disposal company. In-house treatment, such as neutralization for the purpose of drain disposal, is not a compliant option for this type of compound.

  • Contact your institution's Environmental Health and Safety (EHS) office: They will have established procedures and contracts with licensed waste disposal vendors.

  • Provide a complete and accurate description of the waste: This includes the chemical name (this compound), quantity, and any other components in the waste mixture.

  • Prepare for pickup: Ensure all containers are properly labeled, sealed, and ready for transport on the scheduled pickup date.

The Disposal Pathway: High-Temperature Incineration

As a halogenated organic compound, the designated disposal route for this compound is high-temperature incineration.[2]

Key Parameters for Incineration of Halogenated Waste:

ParameterRecommended ConditionRationale
Temperature 1100°C (2000°F) or higher[3][5]Ensures complete thermal destruction of the organic molecule.
Residence Time Minimum of 1.0 second[3]Provides sufficient time at high temperature for the destruction reactions to go to completion.
Air Pollution Control Acid gas scrubbers[3]Neutralizes the HCl gas formed during the combustion of the chlorinated compound.

This process is governed by strict regulations under the Resource Conservation and Recovery Act (RCRA) to ensure the complete destruction of hazardous constituents and to prevent the release of harmful substances into the atmosphere.[5]

Regulatory Framework: A Brief Overview

The management of hazardous waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under RCRA.[6] Your laboratory's specific requirements will depend on its generator status, which is determined by the amount of hazardous waste produced per month.[6][7]

  • Very Small Quantity Generators (VSQGs): Produce ≤ 100 kg of non-acutely hazardous waste per month.[6][7]

  • Small Quantity Generators (SQGs): Produce > 100 kg but < 1,000 kg of non-acutely hazardous waste per month.[6][8]

  • Large Quantity Generators (LQGs): Produce ≥ 1,000 kg of non-acutely hazardous waste per month.[6][8]

It is crucial to be aware of your institution's generator status, as this will dictate specific requirements for waste accumulation times, personnel training, and reporting.[6][8][9]

Furthermore, the transportation of hazardous waste is regulated by the Department of Transportation (DOT).[10][11] Your licensed waste disposal contractor will be responsible for ensuring compliance with all DOT regulations, including proper shipping names, labeling, and placarding of transport vehicles.[10][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional Compliance cluster_Disposal Off-Site Disposal Start Waste Generation (2-Aminocyclohexanone hydrochloride) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Select & Label Compatible Container Segregate->Container SAA Store in Designated Satellite Accumulation Area (SAA) Container->SAA ContactEHS Contact Environmental Health & Safety (EHS) SAA->ContactEHS SchedulePickup Schedule Waste Pickup with Licensed Contractor ContactEHS->SchedulePickup Transport DOT-Compliant Transportation SchedulePickup->Transport Incineration High-Temperature Incineration (with Acid Gas Scrubbing) Transport->Incineration End Compliant Disposal Incineration->End

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of correct hazard identification, stringent waste segregation, and partnership with certified disposal professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical is the hallmark of a truly professional and ethical scientific endeavor.

References

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: trans-2-Aminocyclohexanol hydrochloride.
  • Bucknell University. (2016, April 15).
  • U.S. Environmental Protection Agency. (n.d.). Air Pollution Control Technology Fact Sheet: Thermal Incinerator.
  • Vanderbilt University Medical Center. (n.d.).
  • Goa University. (2021, December 6).
  • U.S. Environmental Protection Agency. (n.d.).
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (n.d.). Guidance on Setting Permit Conditions and Reporting Trial Burn Results.
  • National Environmental Trainers. (n.d.).
  • Environmental Resource Center. (2016, December 14).
  • The National Law Review. (2016, November 28).
  • ALL4 Inc. (2025, May 1). Reporting Requirements for RCRA Small Quantity Generators – First Deadline September 1, 2025.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • U.S. Government Publishing Office. (n.d.).
  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste.
  • SEATEX. (2022, January 17). How to Stay Compliant When Shipping Hazardous Chemicals.
  • National Weather Service. (2013, January 30).
  • Federal Motor Carrier Safety Administration. (2024, June 12).
  • Pipeline and Hazardous Materials Safety Administration. (2018, August 24).

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A Senior Application Scientist's Guide to the Safe Handling of 2-Aminocyclohexanone Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Aminocyclohexanone hydrochloride (CAS No: 6946-05-0). As a key intermediate in pharmaceutical research, particularly for neurological disorders, understanding its handling requirements is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

This compound is a solid compound that presents several key hazards that dictate our handling protocols.[2] The primary risks are associated with direct contact and inhalation.

  • Skin and Eye Irritation: The compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2/2A).[2][3][4][5] Contact with the solid or solutions can lead to inflammation, redness, and discomfort. Prolonged skin contact may cause more severe irritation. Direct eye contact can result in significant injury.

  • Respiratory Irritation: As a dust, it may cause respiratory irritation (Category 3).[2][4][5] Inhaling the powder can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.

  • Harmful if Swallowed/Inhaled/Absorbed: Some safety data sheets (SDS) also classify the compound as harmful if swallowed, in contact with skin, or if inhaled.[4][6]

While no specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies, the inherent irritant nature of the compound necessitates minimizing all routes of exposure.[5][7]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4][5]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[4][6]

Engineering Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), the primary strategy is to use engineering controls to minimize exposure.

  • Ventilation: Always handle this compound in a well-ventilated area.[8] For weighing and transferring the solid, a chemical fume hood or a powder containment hood is mandatory to prevent the generation and inhalation of dust.[9] Local exhaust ventilation should be used for any procedures that could generate aerosols or dust.[3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10] Ensure these are tested regularly and the access path is unobstructed.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is required to prevent contact via all potential exposure routes. The selection of appropriate PPE is critical and must be based on the task being performed.

Table 2: PPE Requirements for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles or a face shield[5][8]Chemical-resistant gloves (e.g., Nitrile)[8]Lab coat, closed at the frontRequired. Use a NIOSH-approved respirator if a fume hood is not available or if exposure limits are exceeded.[7][8][9]
Handling Solutions Safety glasses with side shields (EN 166)[7]Chemical-resistant gloves (e.g., Nitrile)Lab coatNot typically required if handled in a well-ventilated area.
Large-Scale Operations Face shield and safety goggles[5]Impervious gloves, consider double-glovingChemical-resistant apron or suit[3]A NIOSH/MSHA approved respirator may be necessary.[7][9]
Spill Cleanup Face shield and safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coveralls[3]NIOSH-approved respirator
Step-by-Step PPE Donning and Doffing Protocol

The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on a clean, long-sleeved lab coat. Fasten it completely.

  • Respirator/Mask: If required, perform a seal check for a respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and skin-to-skin technique to avoid touching the outside of the gloves with bare hands.

  • Gown/Lab Coat: Unfasten and remove by rolling it down from the shoulders, touching only the inside surface.

  • Eye Protection: Remove by handling the strap or earpieces.

  • Respirator/Mask: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][8]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

Operational Plans: Handling and Emergency Procedures

Standard Operating Procedure for Weighing
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the balance and surrounding area. Assemble all necessary equipment (weigh boat, spatulas, container).

  • PPE: Don the appropriate PPE for handling solids as outlined in Table 2.

  • Handling: Place the stock container of this compound inside the fume hood. Open the container.

  • Weighing: Carefully transfer the desired amount of powder to a weigh boat using a clean spatula. Avoid creating dust.[8] Close the primary container immediately after transfer.

  • Cleanup: Clean the spatula. Dispose of the weigh boat in the designated solid chemical waste container.

  • Doffing: Remove PPE as per the doffing protocol.

Emergency Protocol for Exposure

Immediate action is required to mitigate the effects of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Take off contaminated clothing immediately.[3][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][8][10] If skin irritation persists, get medical advice.[2][3]

  • Inhalation: Move the victim to fresh air.[2][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[3][8] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]

Spill and Disposal Plan

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • PPE: Don the appropriate PPE for spill cleanup (see Table 2).

  • Containment: Prevent the spill from spreading or entering drains.[3][8]

  • Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal.[2][10] Avoid generating dust.[3] Use spark-proof tools if there is an ignition risk.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected waste and contaminated materials as hazardous waste.

Spill_Response Start Spill Occurs Evacuate Alert & Evacuate Area Start->Evacuate PPE Don Spill-Level PPE Evacuate->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Sweep/Vacuum Solid (Avoid Dust) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of Waste Decon->Dispose End Return to Operations Dispose->End

Caption: Step-by-step spill response workflow.

Waste Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect waste in designated, clearly labeled, and closed containers.[2][8] Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: The disposal of chemical waste must be handled by a licensed waste disposal company and be in accordance with all local, state, and federal regulations.[2][3] Before disposing of an empty container, ensure its contents are completely removed.[3]

Disposal_Pathway Gen Waste Generation (Contaminated PPE, Residue) Seg Segregate into Labeled, Closed Container Gen->Seg Store Store in Satellite Accumulation Area Seg->Store Dispose Arrange Pickup by Licensed Waste Disposal Company Store->Dispose

Caption: Chemical waste disposal pathway.

References

  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: trans-2-Aminocyclohexanol hydrochloride.
  • LookChem. (n.d.). Cas 6946-05-0, this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-trans-(Cyclohexylaminomethyl)-1-cyclohexanol hydrochloride.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.